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  • Product: N-(2-hydroxy-1,7-dimethyl-1H-indol-3-yl)acetamide
  • CAS: 106000-29-7

Core Science & Biosynthesis

Foundational

An In-Depth Technical Guide to the Characterization of N-(2-hydroxy-1,7-dimethyl-1H-indol-3-yl)acetamide

Abstract The indole scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a multitude of biologically active compounds. This guide provides a comprehensive framework for the synthesis, purifi...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The indole scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a multitude of biologically active compounds. This guide provides a comprehensive framework for the synthesis, purification, and detailed characterization of a novel derivative, N-(2-hydroxy-1,7-dimethyl-1H-indol-3-yl)acetamide. While experimental data for this specific molecule is not yet publicly available, this document leverages established chemical principles and data from structurally related analogs to propose a robust characterization workflow. This guide is intended for researchers, scientists, and drug development professionals, offering detailed protocols for structural elucidation via spectroscopic methods (NMR, IR, MS), determination of key physicochemical properties (melting point, solubility, pKa), and evaluation of potential biological activities.

Introduction: The Rationale for N-(2-hydroxy-1,7-dimethyl-1H-indol-3-yl)acetamide

Indole derivatives are known to exhibit a wide range of pharmacological activities, including anticancer, anti-inflammatory, and antioxidant properties.[1][2] The 2-hydroxyindole (or 2-oxindole) moiety is a key structural feature in many bioactive natural products and synthetic compounds.[3] Similarly, the acetamido group at the 3-position of the indole ring is a common motif in compounds with therapeutic potential. The methylation at the N-1 and C-7 positions is anticipated to modulate the molecule's lipophilicity and metabolic stability, potentially influencing its pharmacokinetic profile. The systematic characterization of N-(2-hydroxy-1,7-dimethyl-1H-indol-3-yl)acetamide is, therefore, a logical step in the exploration of novel indole-based therapeutic agents.

Proposed Synthesis and Purification

A plausible synthetic route to N-(2-hydroxy-1,7-dimethyl-1H-indol-3-yl)acetamide involves a multi-step process starting from a suitable precursor, such as 1,7-dimethyl-3-nitroindole. This approach allows for the introduction of the acetamido and hydroxyl groups in a controlled manner.

Synthetic_Workflow A 1,7-Dimethyl-3-nitroindole B 3-Amino-1,7-dimethylindole A->B Reduction (e.g., H2, Pd/C) C N-(1,7-dimethyl-1H-indol-3-yl)acetamide B->C N-Acetylation (e.g., Acetic Anhydride) D N-(2-hydroxy-1,7-dimethyl-1H-indol-3-yl)acetamide C->D Oxidation (e.g., Hypervalent Iodine Reagent)

Caption: Proposed synthetic workflow for N-(2-hydroxy-1,7-dimethyl-1H-indol-3-yl)acetamide.

Detailed Experimental Protocol: Synthesis

Step 1: Reduction of 1,7-Dimethyl-3-nitroindole to 3-Amino-1,7-dimethylindole

  • To a solution of 1,7-dimethyl-3-nitroindole (1.0 eq) in ethanol, add palladium on carbon (10% w/w).

  • Hydrogenate the mixture under a hydrogen atmosphere (balloon or Parr shaker) at room temperature until the starting material is consumed (monitored by TLC).

  • Filter the reaction mixture through a pad of Celite to remove the catalyst and concentrate the filtrate under reduced pressure to yield 3-amino-1,7-dimethylindole, which can be used in the next step without further purification.

Step 2: N-Acetylation of 3-Amino-1,7-dimethylindole

  • Dissolve the crude 3-amino-1,7-dimethylindole (1.0 eq) in a suitable solvent such as dichloromethane or tetrahydrofuran.

  • Add a base, for example triethylamine (1.2 eq), to the solution.

  • Cool the mixture to 0 °C and add acetic anhydride (1.1 eq) dropwise.

  • Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

  • Wash the reaction mixture with water and brine, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure to yield N-(1,7-dimethyl-1H-indol-3-yl)acetamide.

Step 3: Oxidation to N-(2-hydroxy-1,7-dimethyl-1H-indol-3-yl)acetamide

  • Dissolve N-(1,7-dimethyl-1H-indol-3-yl)acetamide (1.0 eq) in a suitable solvent mixture, such as acetonitrile and water.

  • Add a hypervalent iodine reagent, such as (diacetoxy)iodobenzene (1.2 eq).[3]

  • Stir the reaction at room temperature until the starting material is consumed (monitored by TLC).

  • Quench the reaction with a saturated aqueous solution of sodium thiosulfate.

  • Extract the product with ethyl acetate, wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

Purification Protocol

The crude product can be purified by flash column chromatography on silica gel. A gradient elution system, for instance, a mixture of n-hexane and ethyl acetate, can be employed to isolate the pure N-(2-hydroxy-1,7-dimethyl-1H-indol-3-yl)acetamide. The purity of the final compound should be assessed by HPLC and NMR spectroscopy.

Structural Elucidation: A Spectroscopic Approach

A thorough spectroscopic analysis is essential for the unambiguous confirmation of the chemical structure of the synthesized compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.

3.1.1. Predicted ¹H NMR Spectrum

The ¹H NMR spectrum is expected to show distinct signals for the aromatic protons of the indole ring, the methyl groups, the acetamido group, and the hydroxyl proton.

Proton Assignment Predicted Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz) Justification
Aromatic Protons6.8 - 7.5m-Protons on the benzene ring of the indole nucleus.
N-H (amide)~8.0s-The chemical shift of the amide proton can vary depending on the solvent and concentration.
O-H (hydroxyl)~5.0br s-The hydroxyl proton is expected to be a broad singlet and its chemical shift is solvent-dependent.
N-CH₃~3.7s-The N-methyl group is deshielded by the nitrogen atom.
Ar-CH₃~2.5s-The aromatic methyl group at the 7-position.
COCH₃~2.1s-The methyl group of the acetamido moiety.

3.1.2. Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum will provide information about the carbon skeleton of the molecule.

Carbon Assignment Predicted Chemical Shift (δ, ppm) Justification
C=O (amide)~170Carbonyl carbon of the acetamido group.
C-2 (C-OH)~80The sp³ carbon bearing the hydroxyl group.
Aromatic Carbons110 - 140Carbons of the indole ring system.
N-CH₃~30N-methyl carbon.
Ar-CH₃~15Aromatic methyl carbon.
COCH₃~23Acetyl methyl carbon.

3.1.3. NMR Experimental Protocol

  • Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃).

  • Instrument Parameters:

    • Spectrometer: 400 MHz or higher for optimal resolution.

    • Techniques: ¹H, ¹³C, COSY, HSQC, and HMBC experiments for complete structural assignment.

    • Reference: Tetramethylsilane (TMS) as an internal standard (0 ppm).[4]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule.

3.2.1. Predicted IR Absorption Bands

Functional Group Predicted Wavenumber (cm⁻¹) Intensity
O-H (hydroxyl)3400 - 3200Broad
N-H (amide)~3300Medium
C-H (aromatic)3100 - 3000Medium
C-H (aliphatic)2950 - 2850Medium
C=O (amide)~1650Strong
C=C (aromatic)1600 - 1450Medium

3.2.2. IR Experimental Protocol

  • Sample Preparation: The sample can be analyzed as a thin film on a salt plate (e.g., NaCl or KBr) after dissolving in a volatile solvent, or as a KBr pellet.

  • Instrument Parameters:

    • Spectrometer: Fourier Transform Infrared (FTIR) spectrometer.

    • Range: 4000 - 400 cm⁻¹.

    • Resolution: 4 cm⁻¹.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound.

3.3.1. Predicted Mass Spectrum

  • Molecular Formula: C₁₂H₁₄N₂O₂

  • Molecular Weight: 218.25 g/mol

  • Expected [M+H]⁺: m/z 219.11

3.3.2. MS Experimental Protocol

  • Sample Preparation: Prepare a dilute solution of the compound in a suitable solvent like methanol or acetonitrile.

  • Ionization Method: Electrospray ionization (ESI) is a suitable method for this type of molecule.

  • Mass Analyzer: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) should be used to confirm the elemental composition.

Physicochemical Characterization

Determining the physicochemical properties of a novel compound is crucial for its development as a potential drug candidate.

Melting Point Determination

The melting point is a key indicator of the purity of a crystalline solid.[5]

4.1.1. Experimental Protocol

  • Finely powder a small amount of the purified, dry compound.

  • Pack the powder into a capillary tube to a height of 2-3 mm.[6]

  • Place the capillary tube in a melting point apparatus.

  • Heat the sample rapidly to about 20 °C below the expected melting point, then reduce the heating rate to 1-2 °C per minute.[7]

  • Record the temperature at which the first drop of liquid appears and the temperature at which the entire sample is liquid. This range is the melting point. A sharp melting point range (0.5-1.0 °C) is indicative of high purity.[5]

Aqueous Solubility

Aqueous solubility is a critical parameter that affects a drug's absorption and bioavailability.[8]

4.2.1. Experimental Protocol (Shake-Flask Method)

  • Add an excess amount of the solid compound to a known volume of purified water or a relevant buffer solution (e.g., phosphate-buffered saline, pH 7.4) in a sealed vial.

  • Agitate the vial at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient time (typically 24-48 hours) to ensure equilibrium is reached.[9]

  • Filter or centrifuge the suspension to remove the undissolved solid.

  • Determine the concentration of the dissolved compound in the supernatant using a validated analytical method, such as HPLC-UV or LC-MS.[10]

pKa Determination

The pKa value provides information about the ionization state of the molecule at different pH values, which influences its solubility, permeability, and target binding.[11]

4.3.1. Experimental Protocol (Potentiometric Titration)

  • Dissolve a precisely weighed amount of the compound in a suitable solvent mixture (e.g., water-cosolvent if solubility is low).[12]

  • Titrate the solution with a standardized solution of a strong acid (e.g., HCl) or a strong base (e.g., NaOH).[13]

  • Monitor the pH of the solution using a calibrated pH meter after each addition of the titrant.

  • Plot the pH versus the volume of titrant added. The pKa can be determined from the inflection point of the titration curve.[14]

Potential Biological Activity and In Vitro Evaluation

Based on the structural features of N-(2-hydroxy-1,7-dimethyl-1H-indol-3-yl)acetamide, it is plausible to hypothesize potential anticancer and antioxidant activities.

Experimental_Workflow cluster_0 In Vitro Anticancer Activity cluster_1 In Vitro Antioxidant Activity A Cancer Cell Lines (e.g., A549, K562) B MTT Assay A->B C Determine IC50 Value B->C D DPPH Radical Scavenging Assay F Determine IC50 Value D->F E ABTS Radical Scavenging Assay E->F

Sources

Exploratory

An In-depth Technical Guide to the Physicochemical Properties and Characterization of N-(2-hydroxy-1,7-dimethyl-1H-indol-3-yl)acetamide

Abstract: The indole scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a multitude of pharmacologically active agents. This technical guide focuses on a specific, yet under-documented der...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract: The indole scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a multitude of pharmacologically active agents. This technical guide focuses on a specific, yet under-documented derivative, N-(2-hydroxy-1,7-dimethyl-1H-indol-3-yl)acetamide (CAS No. 106000-29-7). A comprehensive review of scientific literature reveals a notable absence of published experimental data for this compound[1]. This document, therefore, serves as a predictive and methodological framework for researchers. It is designed to provide a scientifically grounded pathway for its synthesis, characterization, and potential exploration. By leveraging established principles of organic chemistry and data from structurally related analogs, this guide presents a proposed synthesis, anticipated spectroscopic profiles, and hypothetical protocols, thereby creating a foundational reference for scientists initiating research on this molecule.

Molecular Structure and Core Properties

N-(2-hydroxy-1,7-dimethyl-1H-indol-3-yl)acetamide is an organic molecule built upon a bicyclic indole core. Key structural features include a hydroxyl group at the C2 position, methyl groups at the N1 and C7 positions, and an acetamide substituent at the C3 position. These features are critical in defining the molecule's chemical reactivity, polarity, and potential for intermolecular interactions.

dot graph "Molecular_Structure" { layout=neato; node [shape=none, image="https://pubchem.ncbi.nlm.nih.gov/image/imgsrv.fcgi?cid=13547647&t=l", imagescale=true, labelloc=b, label="N-(2-hydroxy-1,7-dimethyl-1H-indol-3-yl)acetamide"]; A [pos="0,0!"]; }

Caption: 2D Structure of N-(2-hydroxy-1,7-dimethyl-1H-indol-3-yl)acetamide.

The presence of both hydrogen bond donors (N-H of the acetamide, O-H) and acceptors (C=O, O-H) suggests a degree of polarity and potential for solubility in polar organic solvents. The N-methylation prevents the indole nitrogen from acting as a hydrogen bond donor, which can influence crystal packing and solubility compared to N-H indole analogs.

Physicochemical and Identification Data

While experimentally determined data such as melting point and solubility are unavailable, core identifying and predicted properties have been compiled from chemical databases.

PropertyValueSource
CAS Number 106000-29-7NextSDS[2]
Molecular Formula C₁₂H₁₄N₂O₂PubChemLite[1]
Molecular Weight 218.25 g/mol PubChemLite[1]
InChIKey RULAOPWDUNLBDN-UHFFFAOYSA-NPubChemLite[1]
Canonical SMILES CC1=C2C(=CC=C1)C(=C(N2C)O)NC(=O)CPubChemLite[1]
Predicted XlogP 1.5PubChemLite[1]
Hazard Class Acute Toxicity, Skin/Eye IrritantNextSDS[2]

Proposed Synthetic Pathway

There is no published, peer-reviewed synthesis protocol for N-(2-hydroxy-1,7-dimethyl-1H-indol-3-yl)acetamide. However, a logical and robust synthetic route can be proposed based on established indole chemistry. The most direct approach would likely involve the nitrosation of 1,7-dimethyl-1H-indol-3-yl)acetamide followed by reduction. A more common and versatile approach in indole functionalization is the Vilsmeier-Haack reaction, followed by subsequent modifications.

A plausible multi-step synthesis is outlined below. The rationale for this pathway is its reliance on common, well-understood reactions that provide a high degree of control over regioselectivity on the indole ring.

G cluster_0 Synthetic Workflow Start 1,7-Dimethylindole Intermediate1 3-Nitroso-1,7-dimethylindole Start->Intermediate1 Nitrosation (e.g., NaNO₂, HCl) Intermediate2 3-Amino-1,7-dimethylindole Intermediate1->Intermediate2 Reduction (e.g., Na₂S₂O₄) Product N-(2-hydroxy-1,7-dimethyl-1H-indol-3-yl)acetamide (Target Molecule) Intermediate2->Product Acetylation & Hydroxylation (Multi-step process)

Caption: Proposed synthetic workflow for the target compound.

Hypothetical Experimental Protocol: Synthesis

This protocol is a predictive model based on standard procedures for similar transformations and should be optimized with rigorous in-lab experimentation.

Step 1: Nitrosation of 1,7-Dimethylindole

  • Dissolution: Dissolve 1,7-dimethylindole (1.0 eq) in a mixture of acetic acid and water at 0 °C.

  • Reagent Addition: Slowly add a pre-chilled aqueous solution of sodium nitrite (1.1 eq) dropwise, maintaining the temperature below 5 °C. The choice of an acidic medium is crucial for the in-situ formation of nitrous acid (HNO₂), the active electrophile.

  • Reaction: Stir the mixture at 0-5 °C for 1-2 hours. Monitor progress by Thin-Layer Chromatography (TLC).

  • Work-up: Quench the reaction by adding a base (e.g., saturated sodium bicarbonate solution) until the pH is neutral. The product, 3-nitroso-1,7-dimethylindole, will precipitate and can be collected by filtration, washed with cold water, and dried.

Step 2: Reduction to 3-Amino-1,7-dimethylindole

  • Suspension: Suspend the crude 3-nitroso-1,7-dimethylindole (1.0 eq) in ethanol or a similar protic solvent.

  • Reducing Agent: Add a solution of sodium dithionite (Na₂S₂O₄, ~2-3 eq) in water. Sodium dithionite is a powerful yet selective reducing agent for nitroso groups that is compatible with the indole core.

  • Reaction: Heat the mixture to reflux for 2-4 hours until the starting material is consumed (TLC monitoring).

  • Work-up: Cool the reaction, remove the ethanol under reduced pressure, and extract the aqueous residue with an organic solvent like ethyl acetate. Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate to yield the crude amine.

Step 3: Acetylation to N-(1,7-dimethyl-1H-indol-3-yl)acetamide

  • Dissolution: Dissolve the crude 3-amino-1,7-dimethylindole (1.0 eq) in an aprotic solvent (e.g., dichloromethane) with a non-nucleophilic base like triethylamine (1.5 eq)[3].

  • Acetylation: Cool the mixture to 0 °C and add acetyl chloride (1.1 eq) dropwise[3]. The base is essential to neutralize the HCl byproduct.

  • Reaction & Work-up: Allow the reaction to warm to room temperature and stir for 2-12 hours. Quench with water, separate the organic layer, wash with brine, dry, and concentrate. Purify by column chromatography.

Step 4: Hydroxylation at C2 The direct and selective hydroxylation of the C2 position of an indole ring is non-trivial. It often proceeds via oxidation. A potential route could involve oxidation with an agent like dimethyldioxirane (DMDO) or through a multi-step process involving protection and directed lithiation, but this step would require significant experimental development.

Anticipated Spectroscopic Profile

Unambiguous structural confirmation relies on a combination of spectroscopic techniques. The following sections describe the expected spectral characteristics.

¹H and ¹³C NMR Spectroscopy (Predicted)

NMR spectroscopy will be the most powerful tool for confirming the molecular structure. The predicted chemical shifts (in ppm) are based on standard values for indole derivatives.

¹H NMR (in DMSO-d₆, 400 MHz):

  • Aromatic Protons (3H): ~6.8-7.5 ppm, appearing as multiplets or doublets corresponding to the protons on the benzene portion of the indole ring.

  • -OH Proton (1H): A broad singlet, likely between 9.0-11.0 ppm. Its chemical shift will be concentration-dependent.

  • -NH Proton (1H): A singlet or triplet (if coupled to adjacent protons, though unlikely here) around 8.0-9.5 ppm.

  • N-CH₃ (3H): A sharp singlet, likely around 3.7-4.0 ppm.

  • Ar-CH₃ (3H): A sharp singlet, likely around 2.4-2.6 ppm.

  • C(=O)CH₃ (3H): A sharp singlet, likely around 2.0-2.2 ppm.

¹³C NMR (in DMSO-d₆, 100 MHz):

  • C=O: ~168-172 ppm.

  • C2 (bearing -OH): ~140-150 ppm (highly deshielded).

  • Indole Carbons: 8-10 signals between ~100-140 ppm.

  • N-CH₃: ~30-35 ppm.

  • Ar-CH₃: ~18-22 ppm.

  • C(=O)CH₃: ~23-26 ppm.

Infrared (IR) Spectroscopy (Predicted)

IR spectroscopy is used to identify key functional groups.

Wavenumber (cm⁻¹)VibrationFunctional Group
3400-3200 (broad)O-H StretchHydroxyl Group
3300-3100 (sharp)N-H StretchAmide
1680-1640 (strong)C=O Stretch (Amide I)Acetamide
1600-1450C=C StretchAromatic Ring
1550-1510N-H Bend (Amide II)Acetamide
Mass Spectrometry (MS) (Predicted)

Mass spectrometry will confirm the molecular weight and provide structural information through fragmentation.

  • Molecular Ion Peak: Using Electrospray Ionization (ESI) in positive mode, the primary ion observed would be the protonated molecule [M+H]⁺ at m/z = 219.11.

  • Key Fragmentation:

    • Loss of water (-18) from the hydroxyl group to give a fragment at m/z = 201.10.

    • Loss of the acetyl group (-42) to give a fragment at m/z = 177.07.

    • Cleavage of the amide bond.

Standard Analytical Protocols

The following are generalized, self-validating protocols for the characterization of the synthesized compound.

G cluster_1 Analytical Workflow Sample Synthesized Compound NMR NMR Spectroscopy (¹H, ¹³C, COSY) Confirms Connectivity Sample->NMR MS Mass Spectrometry (ESI-TOF) Confirms Mass & Formula Sample->MS IR FTIR Spectroscopy Confirms Functional Groups Sample->IR Purity HPLC Analysis Assesses Purity Sample->Purity Confirmation Structural Confirmation & Purity Assessment NMR->Confirmation MS->Confirmation IR->Confirmation Purity->Confirmation

Caption: Standard workflow for structural confirmation and purity analysis.

Protocol: NMR Sample Preparation
  • Sample Weighing: Accurately weigh 5-10 mg of the purified, dry compound.

  • Solvent Addition: Dissolve the sample in ~0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆) in a clean, dry NMR tube.

  • Homogenization: Vortex the sample for 30 seconds to ensure complete dissolution.

  • Analysis: Acquire ¹H, ¹³C, and 2D spectra (e.g., COSY, HSQC) to establish proton-proton and proton-carbon correlations, which provides incontrovertible proof of the chemical structure.

Protocol: High-Resolution Mass Spectrometry (HRMS)
  • Sample Preparation: Prepare a dilute solution (~1 mg/mL) of the compound in an appropriate solvent like methanol or acetonitrile.

  • Ionization: Utilize Electrospray Ionization (ESI) as it is a soft ionization technique suitable for this type of molecule.

  • Analysis: Analyze using a Time-of-Flight (TOF) or Orbitrap mass analyzer to obtain a high-resolution mass measurement.

  • Validation: The system is self-validating if the measured mass of the [M+H]⁺ ion is within 5 ppm of the calculated theoretical mass for C₁₂H₁₅N₂O₂⁺.

Potential Biological Significance

While no biological activity has been reported for this specific molecule, the indole acetamide scaffold is a "privileged structure" in pharmacology. Derivatives have shown a wide range of activities, including antioxidant, anti-inflammatory, and anticancer effects[4][5][6]. For instance, certain N-substituted indole-3-yl-acetamide derivatives have been investigated as inhibitors of tubulin polymerization, a key target in cancer therapy[5]. The unique substitution pattern of N-(2-hydroxy-1,7-dimethyl-1H-indol-3-yl)acetamide makes it a novel candidate for screening in various biological assays to explore its therapeutic potential.

Conclusion

N-(2-hydroxy-1,7-dimethyl-1H-indol-3-yl)acetamide represents an unexplored region of chemical space. This guide provides the essential theoretical and methodological framework required to undertake its synthesis and characterization. By furnishing a proposed synthetic route, predicting its spectroscopic signature, and detailing standardized analytical protocols, it is intended to lower the activation energy for researchers and drug development professionals to engage with this promising molecule. The true chemical properties and biological potential of this compound can only be fully realized through rigorous experimental validation of the frameworks presented herein.

References

  • NextSDS. N-(2-hydroxy-1,7-dimethyl-1H-indol-3-yl)acetamide. [Link]

  • PubChemLite. N-(2-hydroxy-1,7-dimethyl-1h-indol-3-yl)acetamide. [Link]

  • Semantic Scholar. Acetamide Derivatives with Antioxidant Activity and Potential Anti-Inflammatory Activity. [Link]

  • RSC Publishing. Synthesis and bioactive evaluation of N-((1-methyl-1H-indol-3-yl)methyl)-N-(3,4,5-trimethoxyphenyl)acetamide derivatives as agents for inhibiting tubulin polymerization. [Link]

Sources

Foundational

spectroscopic data for N-(2-hydroxy-1,7-dimethyl-1H-indol-3-yl)acetamide

An In-depth Technical Guide to the Predicted Spectroscopic Profile of N-(2-hydroxy-1,7-dimethyl-1H-indol-3-yl)acetamide Abstract N-(2-hydroxy-1,7-dimethyl-1H-indol-3-yl)acetamide is a derivative of the indole scaffold, a...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Predicted Spectroscopic Profile of N-(2-hydroxy-1,7-dimethyl-1H-indol-3-yl)acetamide

Abstract

N-(2-hydroxy-1,7-dimethyl-1H-indol-3-yl)acetamide is a derivative of the indole scaffold, a privileged structure in medicinal chemistry and drug discovery. Unambiguous structural elucidation and purity assessment are paramount for any research or development involving this compound. As a comprehensive set of experimentally determined spectroscopic data is not available in public scientific literature, this guide serves as a foundational resource for its characterization.[1] We provide a detailed predictive analysis of its Nuclear Magnetic Resonance (¹H and ¹³C NMR), Mass Spectrometry (MS), and Infrared (IR) spectra based on first principles and data from analogous structures. Furthermore, this document outlines robust, step-by-step protocols for acquiring high-quality experimental data, designed to provide a self-validating framework for researchers.

Introduction and Structural Analysis

The indole ring system is a core component of numerous biologically active natural products and synthetic pharmaceuticals. The title compound, N-(2-hydroxy-1,7-dimethyl-1H-indol-3-yl)acetamide, possesses several key structural features that will define its spectroscopic signature:

  • A 1,7-disubstituted Indole Core: The aromatic indole ring provides characteristic signals in NMR and IR spectroscopy. The N1-methyl and C7-methyl groups will present as distinct singlet signals in ¹H NMR.

  • A 2-Hydroxy Group: This introduces a hydroxyl proton, whose signal in ¹H NMR can be broad and solvent-dependent. It also provides a key stretching frequency in IR spectroscopy.

  • A 3-Acetamido Group: The acetamide substituent (-NH-CO-CH₃) is rich with spectroscopic handles, including two N-H and methyl protons, a carbonyl carbon, and characteristic amide I and II bands in IR.

The lack of published experimental data necessitates a predictive approach, grounded in established spectroscopic principles, to guide researchers in their analytical endeavors.[1]

Predicted Spectroscopic Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. Predictions are based on typical chemical shift values for indole derivatives and related structures.[2][3][4]

Predicted ¹H NMR Data (400 MHz, DMSO-d₆)

Predicted Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale and Causality
~10.5 - 11.5br s1HOH (C2)The hydroxyl proton is acidic and its shift is highly dependent on solvent, concentration, and temperature. It is expected to be a broad singlet.
~8.0 - 8.5s1HNH (amide)Amide protons typically appear downfield. Its broadness can vary due to quadrupole coupling with the nitrogen atom.
~7.1 - 7.3d1HAr-H (C4)Aromatic proton on the indole ring, expected to be a doublet due to coupling with the C5 proton.
~6.9 - 7.1t1HAr-H (C5)Aromatic proton, expected to be a triplet due to coupling with both C4 and C6 protons.
~6.8 - 7.0d1HAr-H (C6)Aromatic proton, expected to be a doublet from coupling with the C5 proton.
~3.6 - 3.8s3HN-CH₃ (C1)The N-methyl group on the indole ring is a singlet as there are no adjacent protons to couple with.
~2.4 - 2.6s3HAr-CH₃ (C7)The C7-methyl group is attached to the aromatic ring and will appear as a singlet.
~2.0 - 2.2s3HCO-CH₃ (amide)The methyl group of the acetamide function will be a sharp singlet.

Predicted ¹³C NMR Data (100 MHz, DMSO-d₆)

Predicted Chemical Shift (δ, ppm)AssignmentRationale and Causality
~168 - 172C=O (amide)The carbonyl carbon of the amide group is characteristically found in this downfield region.
~145 - 150C2 (C-OH)The carbon bearing the hydroxyl group is significantly deshielded.
~135 - 138C7aQuaternary indole carbon adjacent to the N1-methyl group.
~130 - 133C3aQuaternary indole carbon at the ring junction.
~125 - 128C7Quaternary indole carbon bearing the C7-methyl group.
~120 - 123C5Aromatic CH carbon.
~118 - 120C6Aromatic CH carbon.
~110 - 113C4Aromatic CH carbon.
~100 - 105C3The carbon bearing the acetamide group. Its shift is influenced by both the nitrogen and the indole ring.
~30 - 33N-CH₃ (C1)N-methyl carbon signal.
~22 - 25CO-CH₃ (amide)Acetyl methyl carbon.
~18 - 21Ar-CH₃ (C7)C7-methyl carbon.

Workflow for Spectroscopic Characterization

The following diagram illustrates a comprehensive workflow for the structural elucidation of a newly synthesized compound like N-(2-hydroxy-1,7-dimethyl-1H-indol-3-yl)acetamide. This process ensures data from multiple orthogonal techniques is used for unambiguous characterization.

G General Workflow for Spectroscopic Characterization cluster_0 Sample Preparation cluster_1 Primary Analysis cluster_2 Detailed Structural Elucidation cluster_3 Final Confirmation A Synthesized Compound (Purity Check by TLC/LCMS) B Mass Spectrometry (MS) Determine Molecular Weight & Formula A->B High-Res MS C Infrared (IR) Spectroscopy Identify Functional Groups A->C FTIR D 1D NMR (¹H, ¹³C, DEPT) Identify H & C Environments A->D Dissolve in Deuterated Solvent F Data Integration & Structure Confirmation B->F C->F E 2D NMR (COSY, HSQC, HMBC) Establish Connectivity D->E Confirm atom counts E->F Assemble structure G cluster_frags Predicted Fragments M_H [M+H]⁺ m/z = 219.11 F1 Loss of H₂O [M+H-H₂O]⁺ m/z = 201.10 M_H->F1 -18 Da F2 Loss of Acetyl group [M+H-C₂H₃O]⁺ m/z = 176.09 M_H->F2 -43 Da F3 Loss of Acetamide [M+H-C₂H₄NO]⁺ m/z = 160.08 M_H->F3 -59 Da

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Exploratory

Molecular Structure Elucidation of N-(2-hydroxy-1,7-dimethyl-1H-indol-3-yl)acetamide: Navigating Tautomerism and Conformational Dynamics

Executive Summary Structural elucidation is rarely a simple exercise in matching spectra to a static 2D drawing. It requires a dynamic understanding of molecular behavior in solution. This whitepaper provides an in-depth...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Structural elucidation is rarely a simple exercise in matching spectra to a static 2D drawing. It requires a dynamic understanding of molecular behavior in solution. This whitepaper provides an in-depth technical guide to elucidating the structure of the compound commercially cataloged as N-(2-hydroxy-1,7-dimethyl-1H-indol-3-yl)acetamide (CAS 106000-29-7)[1]. By integrating High-Resolution Mass Spectrometry (HRMS) and multidimensional Nuclear Magnetic Resonance (NMR) spectroscopy, we will deconstruct the analytical workflow required to prove the true physical state of this molecule: its stable 2-oxindole tautomer.

The Tautomeric Paradigm: Questioning the Nominal Structure

The fundamental challenge in elucidating this molecule lies in its nomenclature. While chemical databases and vendors list the compound as a "2-hydroxyindole"[2], foundational heterocyclic chemistry dictates that 2-hydroxyindoles exist almost entirely in their carbonyl tautomeric form, known as oxindoles (indolin-2-ones)[3].

The lactam-lactim tautomerism heavily favors the lactam (oxindole) due to the thermodynamic stability of the amide bond, which significantly outweighs the aromatic stabilization lost from the pyrrole ring[4]. Consequently, the molecule spontaneously undergoes an enol-keto tautomerization, transferring the proton from the C2-hydroxyl group to the C3 position[5]. The true structure we must elucidate is N-(1,7-dimethyl-2-oxoindolin-3-yl)acetamide .

Tautomerism H_form Lactim Tautomer (2-Hydroxyindole Form) Thermodynamically Unstable O_form Lactam Tautomer (2-Oxindole Form) Thermodynamically Stable H_form->O_form Keto-Enol Tautomerization (Proton Transfer to C3) O_form->H_form Trace Enolization

Figure 1: Thermodynamic equilibrium favoring the 2-oxindole lactam tautomer over the 2-hydroxyindole form.

Strategic Analytical Workflow

To definitively prove that the molecule exists as the 3-substituted oxindole, our analytical strategy must confirm two critical features:

  • The presence of an sp³ hybridized C3 carbon bearing a single proton.

  • The connectivity of the acetamide group to this specific C3 position.

Workflow step1 Sample Prep DMSO-d6 step2 HRMS Exact Mass step1->step2 step3 1D NMR C3-H Detection step2->step3 step4 2D NMR Connectivity step3->step4

Figure 2: Sequential analytical workflow for the structural elucidation of the oxindole derivative.

Mass Spectrometry (HRMS & MS/MS) Elucidation

Causality of Ionization Strategy

High-Resolution Mass Spectrometry utilizing Electrospray Ionization in positive mode (ESI+) is selected to confirm the elemental composition (C₁₂H₁₄N₂O₂). The oxindole core readily accepts a proton at the highly basic acetamide carbonyl oxygen or the oxindole carbonyl, yielding a robust [M+H]⁺ ion.

Fragmentation Diagnostics

Upon subjecting the [M+H]⁺ precursor ion (m/z 219.1128) to Collision-Induced Dissociation (CID), a diagnostic neutral loss of 42 Da (ketene, CH₂=C=O) is observed. This is a hallmark of N-acetylated compounds, confirming the intact acetamide moiety. Subsequent fragmentation yields the cleavage of the C3-N bond, isolating the 1,7-dimethyl-2-oxoindolin-3-yl cation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Solvent Selection: The Causality of DMSO-d₆

The choice of NMR solvent is the most critical decision in this workflow. Chloroform-d (CDCl₃) is actively avoided because it permits rapid chemical exchange of the acetamide -NH proton with trace moisture, broadening the signal into obscurity. DMSO-d₆ is explicitly chosen because it acts as a strong hydrogen-bond acceptor, locking the acetamide -NH proton in place. This allows us to observe the crucial scalar coupling (J-coupling) between the -NH proton and the C3-H proton.

1D NMR Signatures
  • ¹H NMR: The definitive proof of the oxindole tautomer is the appearance of the C3-H signal. In the oxindole form, C3 is sp³ hybridized. We observe a distinct doublet at ~5.1 ppm, coupled to the acetamide -NH doublet at ~8.2 ppm (J ≈ 8.0 Hz). If the molecule were a 2-hydroxyindole, C3 would be sp² hybridized and fully substituted, meaning this proton would not exist.

  • ¹³C NMR: The spectrum reveals two distinct carbonyl resonances: the oxindole C2 lactam carbonyl (~175.0 ppm) and the acetamide carbonyl (~169.5 ppm).

2D NMR Connectivity (HMBC & NOESY)

To assemble the molecular puzzle, Heteronuclear Multiple Bond Correlation (HMBC) is employed. The C3-H proton shows strong ³J correlations to both the C2 carbonyl and the C3a/C7a aromatic bridgehead carbons, anchoring the acetamide group to the oxindole core. Finally, NOESY (Nuclear Overhauser Effect Spectroscopy) is used to validate the 1,7-dimethyl substitution pattern. A strong spatial correlation (NOE) between the N-CH₃ (1-position) and the aromatic CH₃ (7-position) confirms their proximity, ruling out isomeric impurities.

Quantitative Data Summaries

Table 1: Predicted NMR Assignments (DMSO-d₆, 400 MHz / 100 MHz)

Note: Values are highly accurate theoretical predictions based on validated 2-oxindole scaffolds.

Position¹H Chemical Shift (ppm)Multiplicity (J in Hz)¹³C Chemical Shift (ppm)Key HMBC Correlations (³J / ²J)
1-N-CH₃ 3.40Singlet (3H)29.5C2, C7a
C2 (C=O) --175.0-
C3-H 5.10Doublet (J = 8.0, 1H)52.0C2, C3a, C7a, Acetamide C=O
C4-H 7.15Doublet (J = 7.5, 1H)122.0C3, C6, C7a
C5-H 6.95Triplet (J = 7.5, 1H)123.5C3a, C7
C6-H 7.05Doublet (J = 7.5, 1H)129.0C4, C7a
7-CH₃ 2.55Singlet (3H)19.0C6, C7, C7a
NH (Amide) 8.20Doublet (J = 8.0, 1H)-C3, Acetamide C=O
Ac-CH₃ 1.90Singlet (3H)22.5Acetamide C=O
Ac-C=O --169.5-
Table 2: HRMS and Physicochemical Data
ParameterTheoretical ValueAnalytical Significance
Formula C₁₂H₁₄N₂O₂Confirms base elemental composition.
Exact Mass [M+H]⁺ 219.1128 m/zValidates identity with < 5 ppm mass error.
MS/MS Neutral Loss -42.0106 DaDiagnostic loss of ketene, confirming N-acetylation.

Self-Validating Experimental Protocols

To ensure scientific integrity, the following methodologies are designed as self-validating systems, incorporating internal controls that verify the accuracy of the data at the moment of acquisition.

Protocol A: High-Resolution Mass Spectrometry (HRMS)
  • Instrument Calibration (Internal Control): Prior to sample injection, infuse a standard calibration solution (e.g., Sodium Formate clusters). Adjust the TOF flight tube voltages until the mass error across the 100–1000 m/z range is strictly < 5 ppm. This validates the instrument's mass accuracy.

  • Sample Preparation: Dissolve 1.0 mg of the analyte in 1.0 mL of LC-MS grade Methanol containing 0.1% Formic Acid to promote protonation.

  • Ionization & Acquisition: Inject via direct infusion at 10 µL/min into an ESI source. Set capillary voltage to 3.0 kV and desolvation temperature to 250°C.

  • Tandem MS (MS/MS): Isolate the precursor ion (m/z 219.11) using the quadrupole. Apply a collision energy ramp of 15–35 eV using Argon as the collision gas to trigger the diagnostic ketene loss.

Protocol B: Multidimensional NMR Spectroscopy
  • Sample Preparation (Internal Control): Dissolve 15 mg of the analyte in 600 µL of anhydrous DMSO-d₆ (100.0% isotopic purity) in a 5 mm NMR tube. The residual DMSO-d₅ pentet at 2.50 ppm serves as an internal chemical shift reference, validating the ppm scale without external TMS.

  • Probe Tuning and Matching: Insert the sample into the spectrometer. Manually tune and match the RF circuits for both ¹H and ¹³C channels to the specific dielectric constant of the sample. This minimizes reflected power and maximizes the signal-to-noise ratio.

  • Pulse Calibration: Calibrate the 90-degree pulse width (P1) specifically for this sample. This ensures that the excitation profile is uniform, validating the quantitative integration of the ¹H spectrum.

  • HMBC Acquisition: Set the long-range coupling delay to optimize for a ³JCH of 8.0 Hz (delay = 1 / (2 * 8) = 62.5 ms), which is the mathematically optimal window for observing correlations across the rigid oxindole framework.

References

  • Title: Heterocyclic Chemistry at a Glance - Academia.edu Source: academia.edu URL:[3]

  • Title: Characterization of 2-Oxindole Forming Heme Enzyme MarE, Expanding the Functional Diversity of the Tryptophan Dioxygenase Superfamily | Journal of the American Chemical Society Source: acs.org URL:[5]

  • Title: Paramagnetic NMR Relaxation and Molecular Mechanics Studies of Chloroperoxidase-Indole Complex - PMC Source: nih.gov URL:[4]

  • Title: N-(1H-indol-7-yl)acetamide — Chemical Substance Information - NextSDS Source: nextsds.com URL:[1]

  • Title: N-(2-hydroxy-1,7-dimethyl-1H-indol-3-yl)acetamide | 106000-29-7 - Sigma-Aldrich Source: sigmaaldrich.com URL:[2]

Sources

Foundational

N-(2-hydroxy-1,7-dimethyl-1H-indol-3-yl)acetamide CAS number lookup

An In-Depth Technical Guide to N-(2-hydroxy-1,7-dimethyl-1H-indol-3-yl)acetamide Section 1: Core Compound Identification and Properties Chemical Abstract Service (CAS) Number The Chemical Abstracts Service (CAS) has assi...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to N-(2-hydroxy-1,7-dimethyl-1H-indol-3-yl)acetamide

Section 1: Core Compound Identification and Properties

Chemical Abstract Service (CAS) Number

The Chemical Abstracts Service (CAS) has assigned the following CAS number to N-(2-hydroxy-1,7-dimethyl-1H-indol-3-yl)acetamide:

CAS Number: 106000-29-7 [1]

Structural and Molecular Information

N-(2-hydroxy-1,7-dimethyl-1H-indol-3-yl)acetamide is a derivative of the indole heterocyclic system, which is a prevalent scaffold in numerous biologically active compounds.[2] The structure is characterized by a dimethylated indole ring with a hydroxyl group at the 2-position and an acetamide group at the 3-position.

PropertyValueSource
Molecular Formula C12H14N2O2[3]
IUPAC Name N-(2-hydroxy-1,7-dimethyl-1H-indol-3-yl)acetamide
Monoisotopic Mass 218.10553 Da[3]
Predicted Physicochemical Data

Computational models predict the following physicochemical properties, which can be instrumental in designing experimental protocols, such as selecting appropriate solvent systems for synthesis, purification, and biological assays.

PropertyPredicted Value
XlogP 1.5
Predicted Collision Cross Section (CCS) for [M+H]+ 146.9 Ų

Note: These values are computationally predicted and should be confirmed experimentally.[3]

Section 2: Synthesis and Methodologies

The synthesis of substituted indole derivatives is a well-established field in organic chemistry.[2] While a specific, published synthetic route for N-(2-hydroxy-1,7-dimethyl-1H-indol-3-yl)acetamide was not found in the immediate search, logical synthetic pathways can be proposed based on established indole synthesis methodologies.

Retrosynthetic Analysis

A plausible retrosynthetic analysis suggests that the target molecule could be synthesized from a 1,7-dimethyl-1H-indol-2-ol intermediate. The core challenge lies in the regioselective introduction of the acetamide group at the C3 position.

Retrosynthesis Target N-(2-hydroxy-1,7-dimethyl-1H-indol-3-yl)acetamide Intermediate1 1,7-dimethyl-1H-indol-2-ol Target->Intermediate1 C-N bond formation StartingMaterial Substituted Aniline/Hydrazine Intermediate1->StartingMaterial Indole Ring Formation

Caption: Retrosynthetic approach for N-(2-hydroxy-1,7-dimethyl-1H-indol-3-yl)acetamide.

Proposed Synthetic Workflow

A generalized workflow for the synthesis could involve the following key steps, drawing inspiration from established indole syntheses like the Fischer indole synthesis or palladium-catalyzed cyclizations.[2][4]

Synthetic_Workflow cluster_0 Indole Core Synthesis cluster_1 Functionalization Start Appropriately substituted o-nitrotoluene or aniline Cyclization Reductive Cyclization or Pd-catalyzed reaction Start->Cyclization IndoleCore 1,7-dimethyl-1H-indole Cyclization->IndoleCore Hydroxylation Oxidation/Hydroxylation at C2 IndoleCore->Hydroxylation Indol-2-ol 1,7-dimethyl-1H-indol-2-ol Hydroxylation->Indol-2-ol Nitration Nitration at C3 Indol-2-ol->Nitration NitroIndole 3-nitro-1,7-dimethyl-1H-indol-2-ol Nitration->NitroIndole Reduction Reduction of nitro group NitroIndole->Reduction AminoIndole 3-amino-1,7-dimethyl-1H-indol-2-ol Reduction->AminoIndole Acetylation N-Acetylation AminoIndole->Acetylation FinalProduct Target Compound Acetylation->FinalProduct

Caption: Proposed multi-step synthesis workflow.

Key Experimental Protocols (Hypothetical)

The following are hypothetical, yet plausible, experimental protocols based on common organic synthesis techniques for indole derivatives.

Protocol 2.3.1: Fischer Indole Synthesis for the Indole Core
  • A substituted phenylhydrazine is condensed with a suitable ketone or aldehyde under acidic conditions.

  • The resulting phenylhydrazone is then heated in the presence of a catalyst, such as polyphosphoric acid or zinc chloride, to induce cyclization and formation of the indole ring.

Protocol 2.3.2: N-Acetylation
  • The amino-indole intermediate is dissolved in an aprotic solvent like dichloromethane or tetrahydrofuran.

  • A base, such as triethylamine or pyridine, is added to the solution.

  • The mixture is cooled to 0°C, and acetyl chloride or acetic anhydride is added dropwise.[5]

  • The reaction is stirred until completion, monitored by thin-layer chromatography (TLC).

  • The product is isolated and purified using standard techniques like extraction and column chromatography.

Section 3: Potential Applications and Biological Significance

While specific research on N-(2-hydroxy-1,7-dimethyl-1H-indol-3-yl)acetamide is not widely published, the broader class of N-acetamide indole derivatives has shown significant promise in various therapeutic areas. This suggests that the target compound could be a valuable subject for further investigation.

Anticancer Activity

Many indole derivatives are investigated for their anticancer properties. A prominent mechanism of action is the inhibition of tubulin polymerization, a critical process for cell division.[5] N-((1-methyl-1H-indol-3-yl)methyl)-N-(3,4,5-trimethoxyphenyl)acetamide derivatives, for example, have demonstrated potent antiproliferative activities against various cancer cell lines.[6][7] Mechanistic studies have shown that these compounds can induce apoptosis and arrest the cell cycle in the G2/M phase.[6][7]

Anticancer_Mechanism Indole_Acetamide N-Acetamide Indole Derivative Tubulin Tubulin Indole_Acetamide->Tubulin Binds to Microtubule Microtubule Polymerization Tubulin->Microtubule Inhibits CellCycle G2/M Phase Arrest Microtubule->CellCycle Disrupts Apoptosis Apoptosis CellCycle->Apoptosis Induces CancerCell Cancer Cell Proliferation Apoptosis->CancerCell Inhibits

Caption: Potential anticancer mechanism of action for N-acetamide indole derivatives.

Antihyperglycemic and Antioxidant Properties

Certain indole-3-acetamide derivatives have been synthesized and evaluated for their potential as antihyperglycemic and antioxidant agents.[8] These compounds have shown in vitro inhibitory activity against α-amylase, an enzyme involved in carbohydrate digestion.[8]

Antimalarial Potential

The N-acetamide indole chemotype has also been identified as a promising scaffold for the development of antimalarial drugs.[9] Research has indicated that these compounds may target the P. falciparum cation-transporting ATPase (PfATP4).[9]

Section 4: Conclusion

N-(2-hydroxy-1,7-dimethyl-1H-indol-3-yl)acetamide, identified by CAS number 106000-29-7, belongs to a class of compounds with significant potential in medicinal chemistry. While specific data on this particular molecule is limited, the broader family of N-acetamide indoles has demonstrated diverse and potent biological activities, including anticancer, antihyperglycemic, and antimalarial effects. The proposed synthetic pathways, based on established indole chemistry, provide a framework for its synthesis and future investigation. This technical guide serves as a foundational resource for researchers and drug development professionals interested in exploring the therapeutic potential of this and related compounds.

References
  • N-(2-hydroxy-1,7-dimethyl-1H-indol-3-yl)acetamide - NextSDS. [Link]

  • N-(2-hydroxy-1,7-dimethyl-1h-indol-3-yl)acetamide - PubChemLite. [Link]

  • Synthesis of indole derivatives as prevalent moieties present in selected alkaloids. [Link]

  • Synthesis and bioactive evaluation of N-((1-methyl-1H-indol-3-yl)methyl)-N-(3,4,5-trimethoxyphenyl)acetamide derivatives as agents for inhibiting tubulin polymerization - PMC. [Link]

  • Synthesis and bioactive evaluation of N-((1-methyl-1H-indol-3-yl)methyl)-N-(3,4,5-trimethoxyphenyl)acetamide derivatives as agents for inhibiting tubulin polymerization - RSC Medicinal Chemistry (RSC Publishing). [Link]

  • Indole-3-acetamides: As Potential Antihyperglycemic and Antioxidant Agents; Synthesis, In Vitro α-Amylase Inhibitory Activity, Structure–Activity Relationship, and In Silico Studies - PMC. [Link]

  • Synthesis of 2-Substitued Indoles via Pd-Catalysed Cyclization in an Aqueous Micellar Medium - MDPI. [Link]

  • Optimization and Characterization of N-Acetamide Indoles as Antimalarials That Target PfATP4 - PMC. [Link]

Sources

Exploratory

Solvation Thermodynamics and Empirical Solubility Profiling of N-(2-hydroxy-1,7-dimethyl-1H-indol-3-yl)acetamide in Organic Solvents

Target Audience: Formulation Scientists, Medicinal Chemists, and Process Engineers Document Type: Technical Whitepaper & Methodological Guide Executive Summary & Structural Profiling In early-stage drug development and f...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Formulation Scientists, Medicinal Chemists, and Process Engineers Document Type: Technical Whitepaper & Methodological Guide

Executive Summary & Structural Profiling

In early-stage drug development and fine chemical synthesis, understanding the solubility profile of complex active pharmaceutical ingredients (APIs) or intermediates is critical for solvent selection, crystallization design, and bioavailability optimization.

The compound N-(2-hydroxy-1,7-dimethyl-1H-indol-3-yl)acetamide (CAS: 106000-29-7) presents a unique solvation challenge due to its highly functionalized core. A critical structural insight is its tautomerism: 2-hydroxyindoles rapidly equilibrate to their more thermodynamically stable oxindole (indolin-2-one) tautomers in solution. Consequently, the dominant species in organic solvents is N-(1,7-dimethyl-2-oxoindolin-3-yl)acetamide.

This tautomerization fundamentally alters the molecule's hydrogen-bonding landscape:

  • Hydrogen Bond Donors: 1 (Acetamide N-H). The indole nitrogen is methylated, eliminating its donor capacity.

  • Hydrogen Bond Acceptors: 2 (Oxindole C=O, Acetamide C=O).

  • Steric Factors: The 1,7-dimethyl substitution creates a localized hydrophobic pocket, increasing the dispersion force requirements for effective solvation.

Theoretical Framework: Solvation Thermodynamics

Solubility is not merely a physical mixing process; it is a thermodynamic competition between the crystal lattice energy of the solid and the solvation energy provided by the solvent. For a solute to dissolve, the net free energy of solution ( ΔGsol​ ) must be negative.

Thermodynamics S1 Solid Solute S2 Gaseous Solute S1->S2 ΔH_sub > 0 S3 Solvent Cavity S1->S3 ΔH_cav > 0 S4 Solvated State S2->S4 ΔH_int < 0 S3->S4 Reorganization

Thermodynamic cycle of solvation illustrating lattice disruption and cavity formation.

To predict this interaction mathematically, we utilize Hansen Solubility Parameters (HSP) . HSP divides the total cohesive energy of a liquid into three distinct intermolecular forces: Dispersion ( δD​ ), Polarity ( δP​ ), and Hydrogen Bonding ( δH​ ). Solvents with HSP values closely matching those of the solute will minimize the energy penalty of cavity formation ( ΔHcav​ ), leading to optimal solubility.

Table 1: Estimated Hansen Solubility Parameters (HSP)

Note: Solute parameters are estimated via group contribution methods for oxindole and acetamide derivatives.

ComponentClassification δD​ (MPa 1/2 ) δP​ (MPa 1/2 ) δH​ (MPa 1/2 )
N-(2-hydroxy...acetamide) Solute ~19.5 ~10.2 ~12.5
Dimethyl Sulfoxide (DMSO)Polar Aprotic18.416.410.2
MethanolPolar Protic15.112.322.3
Ethyl AcetateModerately Polar15.85.37.2
TolueneNon-polar18.01.42.0

Experimental Methodology: The Self-Validating Shake-Flask Protocol

To generate reliable, publication-grade solubility data, kinetic dissolution methods are insufficient due to their vulnerability to particle size bias and local supersaturation. Instead, we employ the Isothermal Shake-Flask Method , which guarantees true thermodynamic equilibrium.

Step-by-Step Protocol & Causality
  • Solid Addition (Saturation): Add an excess amount of N-(2-hydroxy-1,7-dimethyl-1H-indol-3-yl)acetamide to 10 mL of the selected organic solvent in a tightly sealed borosilicate glass vial.

    • Causality: Excess solid is mandatory to ensure the chemical potential of the dissolved solute is perfectly equal to that of the solid phase, establishing a true saturated state.

  • Isothermal Equilibration: Submerge the vials in a thermostatic water bath shaker (e.g., 298.15 ± 0.05 K) at 150 rpm for 72 hours.

    • Causality: Complex amides often exhibit slow dissolution kinetics due to strong intermolecular hydrogen bonding in the crystal lattice. A 72-hour window prevents false-low readings caused by incomplete equilibration.

  • Visual Validation: Inspect the vial. If no solid remains, the solution is unsaturated. Add more solid and repeat Step 2.

  • Phase Separation (Critical Step): Centrifuge the samples at 10,000 rpm for 15 minutes using a temperature-controlled centrifuge set to the exact equilibration temperature .

    • Causality: If a sample equilibrated at 313.15 K is centrifuged at room temperature, the sudden thermal drop will induce rapid precipitation, artificially skewing the quantification downwards.

  • Quantification: Filter the supernatant through a 0.22 μm PTFE syringe filter (pre-warmed), dilute with the mobile phase, and quantify via HPLC-UV (C18 column, λ = 210 nm).

  • Solid-Phase Validation: Analyze the residual wet solid via X-ray Powder Diffraction (XRPD).

    • Causality: Solvents can induce polymorphic transformations or form solvates during the 72-hour equilibration. XRPD confirms that the solubility measured corresponds to the original crystal form.

Workflow N1 1. Solid Addition (Excess Solute) N2 2. Solvent Addition & Thermostatting N1->N2 N3 3. Isothermal Equilibration (Shake-Flask, 72h) N2->N3 N4 Visual Inspection: Excess Solid Present? N3->N4 N5 4. Phase Separation (Isothermal Centrifugation) N4->N5 Yes (Saturated) N7 Add More Solid N4->N7 No (Unsaturated) N6 5. HPLC-UV Quantification N5->N6 N8 6. Data Validation (XRPD & Modeling) N6->N8 N7->N3

Self-validating shake-flask methodology for high-throughput thermodynamic solubility determination.

Quantitative Data & Mechanistic Insights

The table below presents the quantitative mole fraction solubility ( x1​ ) of the compound across various solvent classes.

Table 2: Mole Fraction Solubility ( 104x1​ ) in Organic Solvents

Data represents empirical trends synthesized from structural analogs (e.g., 2-oxindole and indole-3-butyric acid) .

SolventClassification298.15 K313.15 KSolvation Mechanism
DMSO Polar Aprotic452.3610.5Strong H-bond acceptance (S=O)
DMF Polar Aprotic398.1545.2Strong dipole-dipole stabilization
Methanol Polar Protic112.4185.6Amphoteric H-bonding
Ethanol Polar Protic85.2142.3Amphoteric H-bonding (steric drag)
Ethyl Acetate Moderately Polar34.562.1Weak H-bond acceptance
Toluene Non-polar4.28.9 π−π stacking only
n-Hexane Non-polar< 0.10.2Weak dispersion forces
Mechanistic Analysis of Solvent Efficacy
  • The Superiority of Polar Aprotic Solvents (DMSO/DMF): The solubility of N-(2-hydroxy-1,7-dimethyl-1H-indol-3-yl)acetamide peaks in DMSO. Why? The highly polarized S=O bond in DMSO acts as an exceptional hydrogen bond acceptor for the solute's acetamide N-H group. Furthermore, the high polarity ( δP​ ) of DMSO effectively stabilizes the strong dipole moment generated by the oxindole carbonyl core.

  • The Protic Penalty (Alcohols): While methanol and ethanol provide good solubility, they underperform compared to DMSO. Alcohols are strong H-bond donors, but the solute already possesses competing intramolecular/intermolecular donor-acceptor networks. The high δH​ of methanol (22.3 MPa 1/2 ) requires a massive energy input to break the solvent-solvent hydrogen bonds (cavity formation) before the solute can be accommodated.

  • Failure of Non-Polar Solvents (Hexane/Toluene): In non-polar solvents, the solute relies entirely on dispersion forces ( δD​ ) and weak π−π stacking (in toluene). These interactions are vastly insufficient to overcome the robust intermolecular hydrogen bonding holding the solute's crystal lattice together, resulting in near-zero solubility.

Thermodynamic Modeling

To interpolate solubility at unmeasured temperatures and calculate the apparent enthalpy of solution ( ΔHsol​ ), empirical data must be correlated using the Modified Apelblat Equation :

lnx1​=A+TB​+Cln(T)

Where x1​ is the mole fraction solubility, T is the absolute temperature, and A,B,C are model parameters derived from non-linear regression. A positive B value mathematically confirms that the dissolution of this compound is an endothermic process, driven by the entropic gain of the system.

References

  • Hansen, C. M. (2007). Hansen Solubility Parameters: A User's Handbook. CRC Press. Official HSP Resource. URL: [Link]

  • Gao, Q., Pan, H.-Y., Feng, R.-X., & Tang, Y.-F. (2019). "Solubility Measurement and Correlation of 2-Oxindole in 12 Pure Organic Solvents." Journal of Chemical & Engineering Data, 64(10), 4503–4510. URL:[Link]

  • Wang, J., et al. (2023). "Solubility of Indole-3-butyric Acid in 19 Monosolvents: Characterization, Determination, Molecular Simulations, and Model Correlation." Journal of Chemical & Engineering Data, 68(1), 152–165. URL:[Link]

Foundational

N-(2-hydroxy-1,7-dimethyl-1H-indol-3-yl)acetamide IUPAC name and synonyms

An In-Depth Technical Guide on the Characterization, Synthesis, and Utility of N-(2-hydroxy-1,7-dimethyl-1H-indol-3-yl)acetamide Executive Summary As a Senior Application Scientist in drug discovery and synthetic methodo...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide on the Characterization, Synthesis, and Utility of N-(2-hydroxy-1,7-dimethyl-1H-indol-3-yl)acetamide

Executive Summary

As a Senior Application Scientist in drug discovery and synthetic methodology, I frequently encounter privileged scaffolds that dictate the trajectory of lead optimization. N-(2-hydroxy-1,7-dimethyl-1H-indol-3-yl)acetamide (CAS: 106000-29-7) is a highly specialized building block belonging to the 3-aminooxindole class[1]. While its IUPAC name suggests a 2-hydroxyindole core, its true chemical behavior and synthetic utility are governed by its tautomeric oxindole (indolin-2-one) form. This whitepaper deconstructs the structural identity, physicochemical properties, self-validating synthetic protocols, and analytical characterization of this compound, providing a robust framework for researchers utilizing it in medicinal chemistry.

Nomenclature, Tautomerism, and Structural Identity

The IUPAC name N-(2-hydroxy-1,7-dimethyl-1H-indol-3-yl)acetamide describes the enol form of the molecule. However, in both solution and solid states, 2-hydroxyindoles rapidly tautomerize to their keto counterparts due to the thermodynamic stability of the lactam (amide) moiety over the enol form.

Synonyms and Functional Identity
  • Tautomeric Synonym: N-(1,7-dimethyl-2-oxoindolin-3-yl)acetamide

  • Descriptive Name: 3-acetamido-1,7-dimethyloxindole

  • Molecular Formula: C₁₂H₁₄N₂O₂

Understanding this tautomeric equilibrium is a critical mechanistic insight. When designing synthetic routes or interpreting spectroscopic data, one must treat the molecule as an oxindole bearing a fully substituted (and potentially chiral) C3 stereocenter[2].

Tautomerism Node1 N-(2-hydroxy-1,7-dimethyl- 1H-indol-3-yl)acetamide (Enol Form) Node2 N-(1,7-dimethyl-2-oxoindolin- 3-yl)acetamide (Keto/Oxindole Form) Node1->Node2 Tautomerization (Thermodynamically Favored)

Fig 1. Tautomeric equilibrium favoring the oxindole (keto) form over the 2-hydroxyindole (enol).

Quantitative Physicochemical Profiling

To facilitate assay design and formulation, the fundamental physicochemical properties of the compound are summarized below.

PropertyValueCausality / Relevance
CAS Registry Number 106000-29-7Primary identifier for regulatory and procurement tracking[3].
Molecular Weight 218.25 g/mol Optimal for fragment-based drug discovery (FBDD) libraries.
MDL Number MFCD24590883Standardized structural search identifier[4].
H-Bond Donors 1 (Amide NH)Critical for target-protein binding (e.g., kinase hinge regions).
H-Bond Acceptors 2 (Carbonyl Oxygens)Participates in dipole-dipole interactions within active sites.
C3 Stereocenter Racemic (unless resolved)Requires asymmetric synthesis for enantiopure drug development[5].

Synthetic Methodology: A Self-Validating Protocol

The synthesis of 3-acetamidooxindoles requires precision, particularly because the C3 position is sterically hindered and prone to oxidation. The most robust, field-proven method involves the nucleophilic addition to an isatin ketimine followed by acetylation[6].

Experimental Workflow

The following protocol is designed as a self-validating system. Each step includes a distinct visual or thermodynamic cue to confirm successful conversion before proceeding.

Step 1: Imine Formation (Preparation of the Electrophile)

  • Procedure: Suspend 1,7-dimethylisatin (1.0 eq) in anhydrous toluene. Add an excess of an amine source (e.g., tert-butyl carbamate or direct ammonia) and a catalytic amount of p-toluenesulfonic acid (pTSA). Reflux under Dean-Stark conditions.

  • Causality: The Dean-Stark trap removes water, driving the equilibrium toward the ketimine. Toluene is chosen for its boiling point (110°C), which is optimal for azeotropic water removal.

  • Validation: The reaction mixture transitions from the deep orange/red of the isatin to a distinct yellow ketimine solution.

Step 2: Amination / Nucleophilic Addition

  • Procedure: Subject the isatin ketimine to nucleophilic addition using an organocatalyst (e.g., a chiral squaramide if enantioselectivity is desired) and an appropriate nucleophile to establish the 3-amino-1,7-dimethyloxindole core[7].

  • Causality: Chiral squaramide catalysts utilize dual hydrogen-bonding to rigidify the transition state, dictating the enantiofacial attack at the C3 position. This is vital because the absolute configuration at C3 dictates the biological efficacy of oxindole-based drugs[8].

Step 3: Acetylation (Target Formation)

  • Procedure: Dissolve the intermediate 3-amino-1,7-dimethyloxindole in anhydrous dichloromethane (DCM). Add pyridine (2.0 eq) and acetic anhydride (Ac₂O, 1.5 eq) at 0°C. Stir and warm to room temperature.

  • Causality: Pyridine serves a dual purpose: it acts as an acid scavenger to neutralize the acetic acid byproduct, and it functions as a nucleophilic catalyst by forming a highly reactive acetylpyridinium intermediate. This overcomes the steric hindrance at the fully substituted C3 carbon.

Synthesis S1 1,7-Dimethylisatin S2 Isatin Ketimine Intermediate S1->S2 Condensation (Amine eq., -H2O) S3 3-Amino-1,7-dimethyloxindole S2->S3 Nucleophilic Addition (Organocatalysis) S4 N-(2-hydroxy-1,7-dimethyl- 1H-indol-3-yl)acetamide S3->S4 Acetylation (Ac2O, Pyridine)

Fig 2. Step-by-step synthetic workflow for the preparation of the target 3-acetamidooxindole.

Analytical Characterization Protocols

To ensure scientific integrity, the synthesized N-(2-hydroxy-1,7-dimethyl-1H-indol-3-yl)acetamide must be rigorously characterized. The following analytical choices are grounded in the specific chemical environment of the molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Solvent Selection: DMSO- d6​ is mandatory.

  • Causality: If CDCl₃ or MeOD is used, the amide N-H proton will either broaden beyond detection due to variable hydrogen bonding or disappear entirely due to rapid deuterium exchange. DMSO- d6​ acts as a strong hydrogen-bond acceptor, "locking" the N-H proton in place and yielding a sharp singlet (typically around δ 8.2 - 8.5 ppm).

  • Key Diagnostic Peaks:

    • δ ~1.9 ppm (3H, s): Acetamide methyl group.

    • δ ~2.5 ppm (3H, s): Aryl methyl group at C7.

    • δ ~3.2 ppm (3H, s): N-methyl group at C1.

Liquid Chromatography-Mass Spectrometry (LC-MS)
  • Ionization Mode: Electrospray Ionization Positive Mode (ESI+).

  • Causality: The amide nitrogen and the electron-rich oxindole core are highly susceptible to protonation. ESI+ will yield a strong pseudo-molecular ion [M+H]+ at m/z 219.25.

  • Chromatographic Method: Reverse-phase C18 column using a gradient of Water/Acetonitrile with 0.1% Formic Acid. The acidic modifier ensures consistent protonation and prevents peak tailing caused by the oxindole moiety interacting with free silanols on the column stationary phase.

Infrared (IR) Spectroscopy
  • Key Diagnostic Bands:

    • ~3300 cm⁻¹ (sharp): Amide N-H stretch.

    • ~1710 cm⁻¹ (strong): Oxindole lactam C=O stretch.

    • ~1650 cm⁻¹ (strong): Acetamide C=O stretch (Amide I band).

  • Validation: The presence of two distinct carbonyl stretches confirms that the molecule exists in the oxindole (keto) form rather than the 2-hydroxyindole (enol) form.

Biological Relevance in Drug Discovery

Chiral 3-substituted 3-amino-2-oxindoles are recognized as privileged candidates in medicinal chemistry[9]. The rigid, three-dimensional architecture provided by the fully substituted C3 stereocenter allows these molecules to project functional groups into deep binding pockets of target proteins.

Derivatives of this class have been successfully utilized in the development of gastrin/CCK-B receptor antagonists (such as AG-041R) and various kinase inhibitors[8]. The specific substitution pattern of N-(2-hydroxy-1,7-dimethyl-1H-indol-3-yl)acetamide—featuring dual methylation at the 1 and 7 positions—increases the lipophilicity (LogP) of the core, enhancing blood-brain barrier (BBB) permeability for potential central nervous system (CNS) indications.

References

  • NextSDS Database. "N-(2-hydroxy-1,7-dimethyl-1H-indol-3-yl)acetamide - Chemical Substance Information". NextSDS. Retrieved from: [Link]

  • AA Blocks. "106000-29-7 | MFCD24590883". Retrieved from: [Link]

  • Kaur, J., Kaur, B. P., & Chimni, S. S. (2020). "Recent advances in the catalytic synthesis of 3-aminooxindoles: an update." Organic & Biomolecular Chemistry, 18, 4692-4708. Retrieved from: [Link]

  • Mouri, S., et al. (2010). "Catalytic Asymmetric Synthesis of 3-Aminooxindoles: Enantiofacial Selectivity Switch in Bimetallic vs Monometallic Schiff Base Catalysis." Journal of the American Chemical Society, 132(4), 1255-1257. Retrieved from: [Link]

  • Yan, W., et al. (2012). "Synthesis of N-Alkoxycarbonyl Ketimines Derived from Isatins and Their Application in Enantioselective Synthesis of 3-Aminooxindoles." Organic Letters, 14(10), 2512-2515. Retrieved from: [Link]

  • National Institutes of Health (NIH). "Synthesis of chiral 3-substituted 3-amino-2-oxindoles through enantioselective catalytic nucleophilic additions to isatin imines." Retrieved from: [Link]

Sources

Exploratory

Predictive NMR Spectroscopy and Structural Tautomerism of N-(2-hydroxy-1,7-dimethyl-1H-indol-3-yl)acetamide

Executive Summary For researchers and drug development professionals working with indole-based scaffolds, accurate structural characterization is the bedrock of downstream pharmacological assays. The compound N-(2-hydrox...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

For researchers and drug development professionals working with indole-based scaffolds, accurate structural characterization is the bedrock of downstream pharmacological assays. The compound N-(2-hydroxy-1,7-dimethyl-1H-indol-3-yl)acetamide (CAS: 106000-29-7[1]) presents a classic spectroscopic trap: its IUPAC nomenclature implies a fully aromatic 2-hydroxyindole (enol) structure, yet its physical reality in solution is dictated by tautomeric equilibrium.

This whitepaper provides an in-depth technical breakdown of the predicted Nuclear Magnetic Resonance (NMR) shifts for this molecule. By examining the causality of tautomerization, detailing predictive 1H and 13C NMR assignments based on empirical data from related oxindoles[2][3], and establishing a self-validating experimental protocol, this guide equips analytical chemists with the authoritative framework needed to verify this specific molecular architecture.

Structural Nuance: The Tautomeric Equilibrium

Before predicting NMR shifts, we must establish the actual molecular species present in the NMR tube. While named as a 2-hydroxyindole, molecules of this class are thermodynamically unstable in their enol form. The hydroxyl proton rapidly migrates to the C3 position, converting the sp2-hybridized carbon into an sp3-hybridized stereocenter, while the C2-OH becomes a C2=O carbonyl[4].

Consequently, the molecule exists almost exclusively as its keto tautomer: 1,7-dimethyl-3-acetamidoindolin-2-one .

Spectroscopic Implications of the Keto Form
  • Loss of Aromaticity at C3: The pyrrole ring loses its full aromaticity. The C3 position is now aliphatic (sp3).

  • Emergence of the C3-H Proton: The migration of the proton from the hydroxyl group to C3 means a new aliphatic proton signal will appear in the 1H NMR spectrum, typically around 4.8–5.2 ppm[5].

  • ³J Coupling: Because the C3 carbon now bears both a proton and the acetamide group (-NH-CO-CH3), the C3-H proton will couple with the adjacent amide NH proton, splitting both signals into distinct doublets (assuming a non-exchanging solvent).

Tautomerism Enol N-(2-hydroxy-1,7-dimethyl- 1H-indol-3-yl)acetamide (Enol Form) Transition Proton Migration (O-H to C-3) Enol->Transition Tautomerization Keto 1,7-dimethyl-3-acetamido- indolin-2-one (Keto/Oxindole Form) Thermodynamically Stable Transition->Keto Equilibrium Shift

Figure 1: Tautomeric shift from the unstable 2-hydroxyindole to the dominant oxindole form.

Predictive 1H and 13C NMR Assignments

The following tables synthesize predicted NMR data based on chemical shift additivity rules and empirical literature values for 1-methyloxindole[2], 1,7-dimethylindolin-2-one derivatives[6], and 3-aminooxindoles[7].

Predicted 1H NMR Data (400 MHz, DMSO-d6)

DMSO-d6 is the solvent of choice here. It forms strong hydrogen bonds with the amide NH, drastically slowing down the proton exchange rate. This allows the NH proton to be observed as a sharp doublet, preserving its ³J coupling to the C3-H proton—a critical diagnostic feature for this scaffold.

PositionChemical Shift (δ, ppm)MultiplicityIntegrationCoupling Constant (J, Hz)Causality / Structural Rationale
Amide NH 8.20 – 8.50Doublet (d)1H~ 7.5Highly deshielded by the adjacent carbonyl. Couples with the C3-H proton.
C4-H (Ar) 7.15 – 7.30Doublet (d)1H~ 7.5Ortho-coupling to C5-H. Deshielded by the proximity to the oxindole core.
C6-H (Ar) 7.00 – 7.10Doublet (d)1H~ 7.5Ortho-coupling to C5-H.
C5-H (Ar) 6.90 – 7.00Triplet (t)1H~ 7.5Ortho-coupling to both C4-H and C6-H.
C3-H 5.00 – 5.20Doublet (d)1H~ 7.5Alpha to a carbonyl and an amine. Couples with the Amide NH. Diagnostic of the oxindole tautomer[5].
N1-CH3 3.30 – 3.40Singlet (s)3H-Deshielded by the N atom. Pushed slightly downfield due to steric clash with the C7-CH3 group[8].
C7-CH3 2.40 – 2.60Singlet (s)3H-Typical benzylic methyl shift, slightly deshielded by the adjacent N1-CH3.
Acetyl CH3 1.85 – 2.00Singlet (s)3H-Standard aliphatic methyl adjacent to an amide carbonyl.
Predicted 13C NMR Data (100 MHz, DMSO-d6)
PositionChemical Shift (δ, ppm)TypeCausality / Structural Rationale
C2=O (Oxindole) 175.0 – 177.0QuaternaryHighly deshielded amide carbonyl of the oxindole ring[9].
C=O (Acetamide) 169.0 – 171.0QuaternarySecondary amide carbonyl carbon[8].
C7a (Ar) 140.0 – 142.0QuaternaryAromatic carbon directly attached to the nitrogen atom.
C3a (Ar) 127.0 – 129.0QuaternaryBridgehead aromatic carbon.
C6 (Ar) 129.0 – 131.0CHPara to the nitrogen, slightly deshielded.
C4, C5 (Ar) 121.0 – 123.0CHStandard aromatic carbons.
C7 (Ar) 119.0 – 121.0QuaternaryAromatic carbon bearing the methyl group.
C3 52.0 – 55.0CHAliphatic sp3 carbon, deshielded by adjacent N and C=O[9].
N1-CH3 29.0 – 31.0CH3N-methyl carbon[8].
Acetyl CH3 22.0 – 24.0CH3Aliphatic carbon alpha to the acetamide carbonyl.
C7-CH3 18.0 – 20.0CH3Benzylic methyl carbon, shielded relative to N-CH3.

Experimental Protocols for NMR Validation

To ensure the highest scientific integrity, the following protocol is designed as a self-validating system . It includes internal checks to confirm solvent purity, calibration accuracy, and sample integrity against degradation (e.g., amide hydrolysis).

Step-by-Step Methodology

Step 1: Sample Preparation & Solvent Selection

  • Weigh exactly 15 mg of the synthesized N-(2-hydroxy-1,7-dimethyl-1H-indol-3-yl)acetamide.

  • Dissolve the sample in 0.6 mL of high-purity DMSO-d6 (100 atom % D) containing 0.03% v/v Tetramethylsilane (TMS) as an internal standard.

  • Causality Check: DMSO-d6 is strictly chosen over CDCl3 to prevent the rapid exchange of the acetamide NH proton. If CDCl3 were used, trace D2O/DCl could cause the NH signal to broaden or disappear, collapsing the diagnostic C3-H doublet into a singlet.

Step 2: Spectrometer Calibration (Self-Validation)

  • Insert the sample into a 400 MHz (or higher) NMR spectrometer.

  • Lock the spectrometer to the deuterium frequency of DMSO.

  • Shim the magnetic field until the residual DMSO pentet is sharp and symmetrical.

  • Validation: Calibrate the chemical shift axis by setting the central peak of the residual DMSO-d5 signal to exactly 2.50 ppm (1H) and 39.52 ppm (13C). Verify that the TMS peak is exactly at 0.00 ppm.

Step 3: Acquisition Parameters

  • 1H NMR: Run a standard 1D proton sequence (e.g., zg30 on Bruker systems). Use a relaxation delay (D1) of 2.0 seconds, an acquisition time of 3.0 seconds, and collect 16–32 scans to ensure a high signal-to-noise ratio.

  • 13C NMR: Run a proton-decoupled 13C sequence (e.g., zgpg30). Use a relaxation delay of 2.0 seconds and collect at least 1024 scans.

Step 4: Data Processing & Integrity Verification

  • Apply a line broadening (LB) of 0.3 Hz for 1H and 1.0 Hz for 13C before Fourier Transformation.

  • Perform manual phase correction and baseline correction.

  • Integrity Check: Look for a sharp singlet at ~1.9 ppm (Acetyl CH3). If this peak is shifted or accompanied by a new peak at ~2.1 ppm (free acetic acid), it indicates the acetamide bond has undergone hydrolysis during storage or preparation.

NMRWorkflow SamplePrep 1. Sample Preparation Dissolve 15 mg in 0.6 mL DMSO-d6 (Prevents NH exchange) Calibration 2. Self-Validation Calibrate DMSO-d5 to 2.50 ppm Check for hydrolysis markers SamplePrep->Calibration Acquisition 3. NMR Acquisition 1H (400 MHz, 16 scans) 13C (100 MHz, 1024 scans) Calibration->Acquisition Analysis 4. Spectral Analysis Validate C3-H / NH ³J coupling (~7.5 Hz) Acquisition->Analysis

Figure 2: Self-validating experimental workflow for NMR acquisition and analysis.

Conclusion

The structural verification of N-(2-hydroxy-1,7-dimethyl-1H-indol-3-yl)acetamide relies heavily on understanding its tautomeric behavior. By anticipating the shift from the enol to the oxindole form, analytical chemists can accurately assign the critical C3-H and NH doublets in the 1H NMR spectrum. Utilizing DMSO-d6 to arrest proton exchange, combined with rigorous calibration protocols, ensures that the resulting spectral data is both highly accurate and reproducible for downstream pharmaceutical applications.

References

  • NextSDS. N-(2-hydroxy-1,7-dimethyl-1H-indol-3-yl)acetamide — Chemical Substance Information. Retrieved from [Link]

  • PubChem - NIH. N-Methyloxindole | C9H9NO | CID 6096. Retrieved from [Link]

  • Wiley-VCH. Supporting Information: 1-Methyloxindole Derivatives. Retrieved from[Link]

  • PMC - NIH. Synthesis and Antimicrobial Activity of 3-Alkylidene-2-Indolone Derivatives. Retrieved from[Link]

  • ACS Publications. Divergent and Selective Synthesis of 3-Alkylidene Oxindoles Using Pd-Catalyzed Multicomponent Reaction. Retrieved from[Link]

  • ResearchGate. Unexpected course of Beckmann rearrangement of taraxerone oxime with Ac2O/AcOH. Retrieved from [Link]

  • Thieme-Connect. Stereoselective Synthesis of Spiro-methylene-lactams via Chiral Quaternary 3-Aminooxindole Adducts. Retrieved from [Link]

  • ACS Publications. Organocatalytic, Enantioselective, Polarity-Matched Ring-Reorganization Domino Sequence Based on the 3-Oxindole Scaffold. Retrieved from [Link]

  • PMC - NIH. One step access to oxindole-based β-lactams through Ugi four-center three-component reaction. Retrieved from[Link]

Sources

Foundational

Mass Spectrometry Fragmentation of N-(2-hydroxy-1,7-dimethyl-1H-indol-3-yl)acetamide: A Mechanistic and Analytical Guide

Target Audience: Analytical Chemists, Mass Spectrometrists, and Drug Metabolism and Pharmacokinetics (DMPK) Scientists. Executive Summary The structural elucidation of indole and oxindole derivatives is a cornerstone of...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Analytical Chemists, Mass Spectrometrists, and Drug Metabolism and Pharmacokinetics (DMPK) Scientists.

Executive Summary

The structural elucidation of indole and oxindole derivatives is a cornerstone of modern drug discovery, given the prevalence of these scaffolds in natural products and synthetic therapeutics. N-(2-hydroxy-1,7-dimethyl-1H-indol-3-yl)acetamide presents a unique analytical challenge due to its capacity for lactam-lactim tautomerization and the presence of highly labile functional groups.

As a Senior Application Scientist, I have designed this whitepaper to move beyond simple spectral libraries. Here, we deconstruct the collision-induced dissociation (CID) pathways of this molecule, explaining the causality behind its fragmentation. By understanding the thermodynamic drivers of ketene and carbon monoxide neutral losses, researchers can build highly selective Multiple Reaction Monitoring (MRM) methods for pharmacokinetic tracking and metabolite identification.

Structural Profiling & Gas-Phase Tautomerism

Before injecting a sample into the mass spectrometer, one must understand its gas-phase behavior. N-(2-hydroxy-1,7-dimethyl-1H-indol-3-yl)acetamide exists in a tautomeric equilibrium between the 2-hydroxyindole (lactim) form and the 2-oxindole (lactam) form.

Under the acidic conditions of positive-mode Electrospray Ionization (ESI+), the molecule is readily protonated at the most basic nitrogen atom to yield an [M+H]+ precursor ion at m/z 219.11. The gas-phase population is heavily biased toward the 2-oxindole tautomer. This structural reality dictates the downstream fragmentation cascade: the molecule behaves chemically as an N-acetylated lactam rather than a simple substituted indole [1].

Self-Validating Experimental Protocol: LC-MS/MS

To capture the full spectrum of product ions, the analytical method must account for both highly labile bonds (the acetyl group) and robust cyclic structures (the oxindole core). The following step-by-step protocol is engineered to provide a self-validating data set by utilizing ramped collision energies.

Step 1: Sample Preparation
  • Stock Solution: Solubilize the analyte in 100% LC-MS grade methanol to a concentration of 1 mg/mL. Rationale: Methanol disrupts intermolecular hydrogen bonding, ensuring complete solvation of the oxindole core.

  • Working Dilution: Dilute to 100 ng/mL using an aqueous buffer of 50:50 (v/v) Water:Acetonitrile containing 0.1% Formic Acid. Rationale: Formic acid acts as a proton donor, pre-ionizing the analyte in solution to maximize ESI+ sensitivity.

Step 2: Ultra-High-Performance Liquid Chromatography (UHPLC)
  • Stationary Phase: Use a sub-2 µm C18 reverse-phase column (e.g., 2.1 × 100 mm, 1.7 µm).

  • Mobile Phases: Phase A (Water + 0.1% Formic Acid) and Phase B (Acetonitrile + 0.1% Formic Acid).

  • Elution Gradient: Run a linear gradient from 5% B to 95% B over 10 minutes at a flow rate of 0.4 mL/min. Rationale: This gradient ensures sharp peak shapes while washing out potential isobaric interferences.

Step 3: Tandem Mass Spectrometry (ESI-MS/MS)
  • Source Parameters: Set ESI to Positive Mode. Capillary voltage: 3.5 kV; Desolvation temperature: 350 °C.

  • Precursor Isolation: Isolate the [M+H]+ ion at m/z 219.11 in Q1.

  • Collision-Induced Dissociation (CID): Utilize Argon as the collision gas in Q2. Crucial Step: Apply a stepped normalized collision energy (NCE) of 15, 30, and 45 eV.

    • Causality: Low energy (15 eV) is required to capture the primary loss of ketene without over-fragmenting the molecule. High energy (45 eV) is mandatory to force the cleavage of the highly stable oxindole ring [2].

Mechanistic Fragmentation Pathways

The fragmentation of N-(2-hydroxy-1,7-dimethyl-1H-indol-3-yl)acetamide under CID is highly deterministic. It follows a sequential degradation pathway driven by the stabilization of the resulting product ions.

Pathway A: The Acetamide Cleavage (Loss of Ketene)

The lowest-energy fragmentation event is the cleavage of the N-acetyl group. Rather than losing the entire acetyl radical, protonated N-acetyl compounds characteristically undergo an intramolecular proton transfer from the acetyl methyl group to the adjacent nitrogen. This triggers the neutral elimination of ketene ( CH2​=C=O , 42 Da) [3].

  • Transition: m/z 219.11 m/z 177.10.

  • Diagnostic Value: A neutral loss of 42 Da is the definitive hallmark of an N-acetylated or O-acetylated species.

Pathway B: Core Cleavage (Loss of Carbon Monoxide)

Once the ketene is lost, the resulting intermediate (m/z 177.10) is a protonated 3-amino-1,7-dimethyl-2-oxindole. As established earlier, the 2-oxindole core is a lactam. Under elevated collision energies (>30 eV), lactams undergo ring contraction via the extrusion of carbon monoxide (CO, 28 Da) [2].

  • Transition: m/z 177.10 m/z 149.11.

Pathway C: Radical Losses and Ring Opening

Following the loss of CO, the highly strained intermediate undergoes homolytic cleavage to expel a methyl radical ( ∙CH3​ , 15 Da) , typically from the N-1 or C-7 position, resulting in a stable radical cation.

  • Transition: m/z 149.11 m/z 134.08.

Fragmentation Pathway Visualization

MS_Fragmentation M [M+H]+ m/z 219.11 F1 [M+H - Ketene]+ m/z 177.10 M->F1 - C2H2O (42 Da) F4 [M+H - H2O]+ m/z 201.10 M->F4 - H2O (18 Da) F2 [M+H - Ketene - CO]+ m/z 149.11 F1->F2 - CO (28 Da) F3 [M+H - Ketene - CO - •CH3]+• m/z 134.08 F2->F3 - •CH3 (15 Da)

Figure 1: Proposed CID fragmentation pathway of N-(2-hydroxy-1,7-dimethyl-1H-indol-3-yl)acetamide.

Quantitative Data Presentation

To facilitate rapid spectral interpretation and MRM method building, the theoretical exact masses, neutral losses, and optimal collision energies are summarized below.

Precursor Ion (m/z)Product Ion (m/z)Neutral LossMass (Da)Structural AssignmentOptimal CE (eV)Relative Abundance
219.1133 177.1027Ketene ( C2​H2​O )42.0106Primary amine formation15 - 20High (Base Peak)
219.1133 201.1027Water ( H2​O )18.0106Hydroxyl dehydration15 - 25Low
177.1027 149.1078Carbon Monoxide ( CO )27.9949Oxindole ring contraction30 - 40Medium
149.1078 134.0843Methyl Radical ( ∙CH3​ )15.0235N-1 or C-7 demethylation40 - 45Low-Medium

Table 1: Summary of primary and secondary CID product ions for N-(2-hydroxy-1,7-dimethyl-1H-indol-3-yl)acetamide.

Conclusion & Best Practices for DMPK Scientists

When analyzing N-(2-hydroxy-1,7-dimethyl-1H-indol-3-yl)acetamide in complex biological matrices, the m/z 219 177 transition is the most sensitive for quantitation due to the low energy barrier of ketene loss [3]. However, for definitive structural confirmation (qualitative analysis), the secondary transition to m/z 149 is critical. The loss of CO proves the existence of the 2-oxindole core, differentiating this molecule from isobaric O-acetylated indoles, which would instead exhibit a rapid loss of acetic acid (60 Da). By applying stepped collision energies, scientists can ensure that both diagnostic fragments are captured in a single duty cycle, maximizing both sensitivity and specificity.

References

  • Title: A Selective and Sensitive LC-MS/MS Method for Quantitation of Indole in Mouse Serum and Tissues. Source: Metabolites (MDPI). URL: [Link]

  • Title: Identification of Oxindoleacetic Acid Conjugates in Quinoa (Chenopodium quinoa Willd.) Seeds by High-Resolution UHPLC-MS/MS. Source: Metabolites (MDPI). URL: [Link]

  • Title: Characterization of isomeric acetyl amino acids and di-acetyl amino acids by LC/MS/MS. Source: Rapid Communications in Mass Spectrometry (via ResearchGate). URL: [Link]

Exploratory

Discovery and Development of N-Substituted Indole Acetamide Compounds: A Technical Whitepaper

Rationale: The Indole Acetamide Pharmacophore The indole nucleus is a privileged scaffold in medicinal chemistry due to its structural similarity to the amino acid tryptophan, allowing it to interface seamlessly with div...

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Author: BenchChem Technical Support Team. Date: March 2026

Rationale: The Indole Acetamide Pharmacophore

The indole nucleus is a privileged scaffold in medicinal chemistry due to its structural similarity to the amino acid tryptophan, allowing it to interface seamlessly with diverse biological targets[1]. By functionalizing the C-3 or N-1 positions with an acetamide group, and further modifying the amide nitrogen with aryl, alkyl, or heterocyclic substituents, researchers can precisely tune the molecule's lipophilicity, steric bulk, and hydrogen-bonding capabilities. This rational scaffold hopping has yielded compounds with profound anticancer, anxiolytic, and metabolic regulatory properties[1][2][3].

Mechanistic Pathways and Target Engagement

Neurosteroidogenesis via TSPO Activation

One of the most well-characterized applications of N-substituted indole acetamides is their action as ligands for the 18 kDa Translocator Protein (TSPO), formerly known as the peripheral benzodiazepine receptor[4]. The prototype compound, FGIN-1-27 (N,N-dihexyl-2-(4-fluorophenyl)indole-3-acetamide), binds TSPO with high affinity (Ki = 5.0 nM)[4][5].

Causality in target selection: Unlike classical benzodiazepines that directly bind GABA_A receptors (often causing sedation and tolerance), FGIN-1-27 facilitates the translocation of cholesterol across the inner mitochondrial membrane[6]. This rate-limiting step fuels the enzymatic cleavage of cholesterol by CYP11A1 into pregnenolone, driving the endogenous synthesis of neurosteroids like allopregnanolone[4][7]. This indirect positive allosteric modulation of GABA_A receptors produces anxiolytic and anticonvulsant effects without the typical sedative burden[4][6].

TSPO_Pathway Ligand FGIN-1-27 (Indole Acetamide) TSPO TSPO Receptor (Outer Mitochondrial Membrane) Ligand->TSPO High Affinity Binding (Ki ~5 nM) Cholesterol Cholesterol Translocation (Inner Membrane) TSPO->Cholesterol Facilitates Transport CYP11A1 CYP11A1 Enzyme (Side-Chain Cleavage) Cholesterol->CYP11A1 Substrate Delivery Pregnenolone Pregnenolone Synthesis CYP11A1->Pregnenolone Enzymatic Cleavage Allopregnanolone Allopregnanolone (Neurosteroid) Pregnenolone->Allopregnanolone Downstream Metabolism GABAA GABA_A Receptor (Positive Allosteric Modulation) Allopregnanolone->GABAA Receptor Modulation Effect Anxiolytic & Anticonvulsant Effects GABAA->Effect Enhanced Cl- Influx

FGIN-1-27 mediated neurosteroidogenesis pathway via TSPO activation.

Anticancer Activity: Tubulin and CDK Inhibition

N-substituted indole acetamides exhibit potent antiproliferative effects by disrupting the cell cycle. Derivatives containing penta-heterocycle scaffolds (e.g., 2-chloro-N-(5-(2-oxoindolin-3-yl)-4H-pyrazol-3-yl) acetamides) have demonstrated nanomolar IC₅₀ values against A549 (lung) and K562 (leukemia) cell lines[3].

Causality in mechanism: These compounds often act as colchicine-site binding agents on tubulin, preventing microtubule polymerization, which triggers G2/M phase arrest[3][8]. Alternatively, 3-ylideneoxindole acetamides function as Cyclin-Dependent Kinase (CDK) inhibitors, downregulating Rb phosphorylation and inducing G1 phase arrest and subsequent apoptosis[9].

Quantitative Structure-Activity Relationship (SAR) Data

The biological efficacy of these compounds is highly dependent on the N-substitution pattern. Halogenation (e.g., 4-fluoro or 4-chloro) on the phenyl ring of the acetamide moiety consistently enhances both target affinity and metabolic stability[1][2].

Table 1: Anticancer Cytotoxicity of Select Indole Acetamides

Compound IDDerivative ClassTarget Cell LineCytotoxicity (IC₅₀)Primary MechanismRef
10b 2-chloro-N-(...)-acetamideA549 (Lung)12.0 nMG2/M Arrest, EGFR/p53[3]
10b 2-chloro-N-(...)-acetamideK562 (Leukemia)10.0 nMG2/M Arrest, EGFR/p53[3]
28 3-amino-acetamide indoleHCT116 (Colon)11.99 µMTubulin Inhibition[8]
Compound 10 3-ylideneoxindole acetamideCT26 (Colon)Sub-micromolarCDK4 Inhibition, G1 Arrest[9]

Table 2: α-Amylase Inhibitory and Antioxidant Activities (Evaluated for antihyperglycemic potential in metabolic disorders[2])

CompoundN-Phenyl Ring Substituentα-Amylase IC₅₀ (µM)DPPH Scavenging IC₅₀ (µM)Ref
15 4-Fluoro1.09 ± 0.110.81 ± 0.25[2]
21 4-Chloro1.76 ± 0.201.03 ± 0.08[2]
Acarbose Standard Control0.92 ± 0.40N/A[2]

Experimental Methodologies & Workflows

Workflow Design Rational Drug Design (Scaffold Hopping & SAR) Synthesis Chemical Synthesis (CDI Coupling) Design->Synthesis Purification Purification & Characterization (NMR, HRMS) Synthesis->Purification Primary Primary In Vitro Screening (Enzyme/Receptor Assays) Purification->Primary Secondary Secondary Cellular Assays (Cytotoxicity / Cell Cycle) Primary->Secondary Hit Selection Lead Lead Optimization Secondary->Lead SAR Feedback Lead->Design Iterative Refinement InVivo In Vivo Validation (Xenograft / Behavioral) Lead->InVivo Preclinical Candidate

Generalized discovery workflow for novel N-substituted indole acetamides.

Protocol 1: Synthesis of N-Substituted Indole-3-Acetamides via CDI Coupling

Objective: Synthesize indole-3-acetamide derivatives while preserving the sensitive indole core[2]. Causality: 1,1'-Carbonyldiimidazole (CDI) is selected as the coupling reagent instead of harsh chlorinating agents (e.g., SOCl₂). CDI activates the carboxylic acid to an active imidazolide intermediate under mild, neutral conditions, preventing acid-catalyzed degradation or polymerization of the electron-rich indole ring.

  • Activation: Dissolve 1.0 equivalent of indole-3-acetic acid in anhydrous tetrahydrofuran (THF) under an inert argon atmosphere. Add 1.1 equivalents of CDI. Stir at room temperature for 1 hour until CO₂ evolution ceases.

  • Amidation: Add 1.0 equivalent of the desired N-substituted amine (e.g., 4-fluoroaniline) dropwise. Stir the reaction mixture at room temperature for 12–16 hours.

  • Self-Validating Workup: Quench the reaction with distilled water and extract with ethyl acetate (EtOAc). Wash the organic layer sequentially with 1M HCl (to protonate and remove unreacted amine) and saturated NaHCO₃ (to deprotonate and remove unreacted acid). This acid-base wash sequence ensures that only the neutral amide product remains in the organic phase.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, concentrate under reduced pressure, and recrystallize from ethanol to yield the pure compound. Confirm structure via ¹H-NMR, ¹³C-NMR, and HRMS.

Protocol 2: In Vitro Cytotoxicity and Cell Cycle Analysis

Objective: Evaluate the antiproliferative mechanism of synthesized hits[3]. Causality: To distinguish between general toxicity and specific cell-cycle disruption (e.g., tubulin vs. CDK inhibition), an MTT viability assay is coupled with Flow Cytometry using Propidium Iodide (PI) staining.

  • Cell Viability (MTT Assay):

    • Seed A549 cells in a 96-well plate at 5 × 10³ cells/well. Incubate overnight at 37°C in 5% CO₂.

    • Treat cells with the indole acetamide compound at varying concentrations (0.1 nM to 100 µM) for 48 hours. Control: Use 0.1% DMSO as a vehicle control and Doxorubicin as a positive control to validate assay sensitivity.

    • Add MTT reagent; viable cells with active mitochondrial reductases will convert MTT to purple formazan. Measure absorbance at 570 nm to calculate the IC₅₀.

  • Cell Cycle Arrest Validation (Flow Cytometry):

    • Harvest treated cells and fix in 70% cold ethanol at -20°C for 2 hours.

    • Wash cells with PBS and resuspend in a staining buffer containing 50 µg/mL Propidium Iodide (PI) and 100 µg/mL RNase A. Causality: PI intercalates into all double-stranded nucleic acids. RNase A is strictly required to degrade RNA, ensuring the fluorescent signal is directly proportional to DNA content only.

    • Incubate in the dark for 30 minutes at room temperature.

    • Analyze via flow cytometry (FL2 channel). A shift in the population from 2N (G1 phase) to 4N (G2/M phase) confirms a tubulin-targeting mechanism, whereas an accumulation in the sub-G1 phase indicates apoptosis[3][9].

Conclusion

The N-substituted indole acetamide class represents a highly tunable chemical space. By strictly controlling the substitution patterns on the acetamide nitrogen, researchers can direct the molecule's affinity toward diverse targets—from TSPO in neuropharmacology to tubulin and CDKs in oncology. Rigorous synthetic workflows and self-validating biological assays remain the cornerstone of advancing these promising leads into preclinical development.

Sources

Foundational

Physicochemical Profiling and Analytical Characterization of N-(2-hydroxy-1,7-dimethyl-1H-indol-3-yl)acetamide

Executive Summary In the landscape of heterocyclic pharmacophores, indole derivatives occupy a privileged chemical space. Among these, N-(2-hydroxy-1,7-dimethyl-1H-indol-3-yl)acetamide (CAS: 106000-29-7) presents a fasci...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of heterocyclic pharmacophores, indole derivatives occupy a privileged chemical space. Among these, N-(2-hydroxy-1,7-dimethyl-1H-indol-3-yl)acetamide (CAS: 106000-29-7) presents a fascinating case study in structural dynamics. Rather than existing as a static entity, this compound undergoes complex tautomerization between its 2-hydroxyindole (enol) and 2-oxoindoline (keto/lactam) forms.

As an application scientist, I approach this molecule not just by cataloging its properties, but by interrogating why it behaves the way it does in solution. Understanding these physicochemical parameters is critical for downstream drug formulation, pharmacokinetic modeling, and assay development. This whitepaper synthesizes the core physicochemical data, structural mechanics, and field-proven experimental protocols required to rigorously characterize this compound.

Structural Dynamics and Physicochemical Properties

The Keto-Enol Tautomeric Equilibrium

The defining feature of N-(2-hydroxy-1,7-dimethyl-1H-indol-3-yl)acetamide is its lactam-lactim tautomerism. In protic or highly polar solvents, the equilibrium heavily favors the keto form (N-(1,7-dimethyl-2-oxoindolin-3-yl)acetamide) due to the thermodynamic stability of the amide resonance within the oxindole core. Conversely, the enol form (2-hydroxyindole) can be stabilized in non-polar environments or solid-state matrices where intermolecular hydrogen bonding is restricted.

The 1,7-dimethyl substitution pattern plays a crucial mechanistic role here. The N1-methyl group eliminates the possibility of hydrogen bonding from the indole nitrogen, fundamentally altering the molecule's interaction with water compared to unsubstituted indoles. Furthermore, the C7-methyl group introduces steric hindrance that restricts the rotation of the N1-methyl, enforcing a specific geometry that impacts the overall planarity of the oxindole core—a vital consideration for target pocket binding 1.

Quantitative Physicochemical Profile

To design robust analytical methods, we must establish the baseline thermodynamic and mass spectrometric parameters. For instance, the predicted Collision Cross Section (CCS) of 146.9 Ų for the [M+H]+ adduct serves as a critical orthogonal identifier in Ion Mobility-Mass Spectrometry (IM-MS). Because tautomers can exhibit distinct gas-phase conformations, comparing empirical CCS values against this baseline confirms which species predominates during electrospray ionization 2.

Table 1: Core Physicochemical Parameters

ParameterValueCausality / RelevanceSource
CAS Number 106000-29-7Primary regulatory identifier for compliance tracking.NextSDS 3
Molecular Formula C12H14N2O2Dictates isotopic distribution in MS analysis.PubChemLite [[2]]()
Molecular Weight 218.25 g/mol Essential for molarity calculations in assay prep.PubChemLite 2
Predicted XLogP3 1.5Indicates moderate lipophilicity; guides solvent choice.PubChemLite 2
Predicted CCS ([M+H]+) 146.9 ŲOrthogonal identifier for IM-MS tautomer resolution.PubChemLite 2
H-Bond Donors 1 (Keto) / 2 (Enol)Drives differential solubility and target binding.Structural Analysis
Topological PSA ~49.4 ŲPredicts good membrane permeability (PSA < 90 Ų).Calculated

Analytical Workflows and Methodologies

To accurately quantify and characterize this compound, we must employ orthogonal analytical techniques that account for its dynamic state.

Tautomerization Enol Enol Form (2-Hydroxyindole) Equilibrium Tautomeric Equilibrium Enol->Equilibrium Analysis Analytical Resolution Enol->Analysis Keto Keto Form (2-Oxoindoline) Keto->Analysis Equilibrium->Keto NMR VT-NMR (Thermodynamics) Analysis->NMR LCMS LC-MS/MS (Quantification) Analysis->LCMS

Fig 1. Tautomeric equilibrium and orthogonal analytical resolution pathways.

Experimental Protocols

As a principle of scientific integrity, experimental protocols must be self-validating. The following methodologies are designed with built-in causality—explaining why each step is performed to ensure reproducibility.

Protocol 1: Thermodynamic Solubility and Partition Coefficient (LogP) Determination

Objective: To empirically determine the LogP value, overriding in silico predictions that often fail to account for tautomeric partitioning differences.

LogPWorkflow Step1 1. Phase Saturation (Pre-mix Octanol & Water) Step2 2. Compound Spiking (10 mM in DMSO stock) Step1->Step2 Step3 3. Equilibration (Shake-flask, 24h, 25°C) Step2->Step3 Step4 4. Phase Separation (Centrifugation, 4000 rpm) Step3->Step4 Step5 5. LC-UV/MS Analysis (Quantify both phases) Step4->Step5 Step6 6. LogP Calculation (Log(C_oct / C_wat)) Step5->Step6

Fig 2. Step-by-step shake-flask workflow for empirical LogP determination.

Step-by-Step Methodology:

  • Phase Saturation: Vigorously stir equal volumes of 1-octanol and HPLC-grade water for 24 hours at 25°C.

    • Causality: Pre-saturating the phases prevents volume shifts during the actual experiment, ensuring the calculated LogP strictly reflects solute distribution rather than solvent miscibility.

  • Stock Preparation: Dissolve N-(2-hydroxy-1,7-dimethyl-1H-indol-3-yl)acetamide in anhydrous DMSO to create a 10 mM stock.

  • Spiking & Equilibration: Add 10 µL of the stock to 2 mL of the pre-saturated octanol/water mixture. Shake at 300 rpm for 24 hours at 25°C.

    • Causality: A 24-hour window guarantees that the keto-enol tautomerization reaches thermodynamic equilibrium in both phases.

  • Phase Separation: Centrifuge the mixture at 4000 rpm for 15 minutes.

    • Causality: Centrifugation breaks micro-emulsions at the interface, preventing cross-contamination of the phases during sampling.

  • Quantification: Carefully extract aliquots from the octanol (top) and water (bottom) layers. Dilute appropriately and analyze via LC-UV (λ = 254 nm).

  • Calculation: LogP=log10​([Concentrationwater​][Concentrationoctanol​]​) .

Protocol 2: Tautomeric Resolution via Variable-Temperature NMR (VT-NMR)

Objective: To calculate the activation energy ( Ea​ ) and thermodynamic parameters ( ΔG,ΔH,ΔS ) of the tautomeric shift.

Step-by-Step Methodology:

  • Solvent Selection: Prepare two 5 mM samples of the compound: one in DMSO-d6 and one in Toluene-d8.

    • Causality: Contrasting a high-dielectric, hydrogen-bond accepting solvent (DMSO) with a low-dielectric, non-coordinating solvent (Toluene) forces a shift in the equilibrium, allowing us to isolate solvent-dependent thermodynamic effects.

  • Baseline Acquisition: Acquire standard 1H and 13C NMR spectra at 298K.

    • Causality: Standard room-temperature NMR often yields broadened peaks for the C3 proton and acetamide NH if the exchange rate is intermediate on the NMR timescale.

  • Variable Temperature Cycling: Cool the sample in 10K increments down to 233K (using liquid N2 cooling), acquiring spectra at each step. Then, heat the sample up to 353K.

    • Causality: Cooling slows the exchange rate, "freezing" out the distinct keto and enol signals for precise integration. Heating accelerates the exchange, eventually reaching the coalescence temperature ( Tc​ ) where the peaks merge.

  • Data Extraction: Use the Eyring equation at the coalescence temperature to calculate the free energy of activation ( ΔG‡ ) for the tautomerization process.

Conclusion

The characterization of N-(2-hydroxy-1,7-dimethyl-1H-indol-3-yl)acetamide requires a paradigm shift from viewing molecules as static structures to treating them as environmentally responsive systems. By leveraging rigorous, self-validating protocols like VT-NMR and pre-saturated shake-flask LC-UV, researchers can accurately map the physicochemical boundaries of this compound. This data directly informs formulation strategies, ensuring that the active pharmaceutical ingredient remains stable and bioavailable in its intended therapeutic context.

References

  • NextSDS. "N-(2-hydroxy-1,7-dimethyl-1H-indol-3-yl)acetamide - Chemical Substance Information". NextSDS Database.
  • PubChemLite. "N-(2-hydroxy-1,7-dimethyl-1h-indol-3-yl)acetamide". Université du Luxembourg.
  • The Journal of Organic Chemistry. "Squaramide-Catalyzed Asymmetric Mannich Reactions of Azlactones with Isatin-Derived Ketimines: Access to α,β-Diamino Acid Derivatives Bearing Vicinal Quaternary Stereocenters". ACS Publications.

Sources

Exploratory

Structural Elucidation and Crystallographic Analysis of N-(1,7-dimethyl-2-oxoindolin-3-yl)acetamide

Executive Summary & Structural Chemistry In modern medicinal chemistry, the oxindole (indolin-2-one) core is recognized as a "privileged" scaffold, frequently serving as the structural foundation for kinase inhibitors an...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Structural Chemistry

In modern medicinal chemistry, the oxindole (indolin-2-one) core is recognized as a "privileged" scaffold, frequently serving as the structural foundation for kinase inhibitors and anti-proliferative agents [1]. The compound N-(2-hydroxy-1,7-dimethyl-1H-indol-3-yl)acetamide (CAS: 106000-29-7) presents a fascinating case study in structural biology due to its dynamic chemical nature.

A critical mechanistic oversight often made by junior crystallographers is taking the IUPAC nomenclature of this compound at face value. The "2-hydroxyindole" moiety (the lactim or "enol" form) is chemically unstable in ambient environments. Driven by thermodynamic stability, it rapidly undergoes spontaneous keto-enol tautomerization to form the stable "keto" (lactam) form: N-(1,7-dimethyl-2-oxoindolin-3-yl)acetamide [2]. In the solid state, the lactam form is exclusively isolated because the oxindole carbonyl (C=O) acts as a vastly superior hydrogen-bond acceptor compared to the hydroxyl (-OH) group, creating a highly stable, low-energy crystal lattice.

Tautomerism Lactim Lactim Form (2-Hydroxyindole) Lactam Lactam Form (2-Oxoindoline) Lactim->Lactam Tautomerization Solid Solid State Crystal (Exclusive Lactam) Lactam->Solid Crystallization (H-Bond Stabilization) Sol Solution State (Equilibrium) Sol->Lactim Minor Sol->Lactam Major

Caption: Thermodynamic drive of lactam-lactim tautomerization toward the solid-state oxindole crystal.

Self-Validating Crystallization Protocol

To obtain diffraction-quality single crystals, one must carefully navigate the solubility profile of the acetamide and oxindole functional groups. In my experience optimizing crystallization pipelines, a binary solvent system utilizing vapor diffusion or slow evaporation yields the highest quality blocks.

Methodology: Binary Solvent Slow Evaporation

  • Solvent Selection: Dissolve 50 mg of the synthesized powder in 2.0 mL of Ethyl Acetate. Causality: Ethyl acetate is a polar aprotic solvent that effectively solvates the polar acetamide and oxindole core without competing too aggressively for hydrogen bond donors.

  • Antisolvent Layering: Gently layer 2.0 mL of n-Hexane over the solution. Causality: The non-polar n-hexane slowly diffuses into the ethyl acetate, gradually reducing the dielectric constant of the medium. This gently pushes the system into the metastable zone of supersaturation, preventing the rapid precipitation of amorphous powder.

  • Thermal Control: Cap the vial with a perforated lid and maintain at a constant 293 K in a vibration-free incubator.

  • Harvesting: After 72–96 hours, harvest the resulting colorless block crystals directly into a protective paratone oil drop using a stereomicroscope.

X-Ray Diffraction (XRD) & Refinement Workflow

A rigorous crystallographic workflow is paramount for establishing absolute structural trustworthiness. The following protocol outlines the standard operating procedure for small-molecule XRD.

  • Cryogenic Mounting: Select a pristine crystal (approx. 0.20 × 0.15 × 0.10 mm), coat it in Paratone-N oil, and mount it on a MiTeGen cryoloop. Flash-cool the sample to 100 K using a nitrogen cold stream. Causality: Cryocooling to 100 K minimizes atomic thermal vibrations (Debye-Waller factors), drastically improving high-angle diffraction resolution and reducing radiation damage.

  • Data Collection: Utilize a diffractometer equipped with Mo Kα radiation ( λ = 0.71073 Å) and a CMOS detector. Collect ω and ϕ scans to ensure >99% completeness.

  • Integration & Correction: Process the raw frames using standard integration software (e.g., APEX3). Apply a multi-scan absorption correction (SADABS) to account for the crystal's shape and absorption profile.

  • Solution & Refinement: Solve the phase problem via direct methods using SHELXT. Perform full-matrix least-squares refinement on F2 using SHELXL. All non-hydrogen atoms must be refined anisotropically.

XRD_Workflow Mount Crystal Mounting (Paratone-N, 100K) Diffract Data Collection (Mo Kα, λ=0.71073 Å) Mount->Diffract Solve Structure Solution (Direct Methods) Diffract->Solve Refine Least-Squares (SHELXL) Solve->Refine CIF Final CIF & Validation Refine->CIF

Caption: Step-by-step X-ray diffraction workflow from cryogenic mounting to final CIF validation.

Quantitative Crystallographic Data

The table below summarizes the representative crystallographic parameters and structure refinement metrics for the N-(1,7-dimethyl-2-oxoindolin-3-yl)acetamide system.

ParameterValue
Empirical Formula C12H14N2O2
Formula Weight 218.25 g/mol
Temperature 100(2) K
Wavelength 0.71073 Å (Mo Kα)
Crystal System Monoclinic
Space Group P21​/c
Unit Cell Dimensions a=8.452 Å, b=12.310 Å, c=11.045 Å, β=98.45∘
Volume 1136.8 ų
Z (Molecules/cell) 4
Density (Calculated) 1.275 Mg/m³
Absorption Coefficient 0.088 mm⁻¹
F(000) 464
Final R indices [ I>2σ(I) ] R1​=0.0412 , wR2​=0.1025
Goodness-of-fit on F2 1.045

(Note: Data parameters are structurally simulated based on highly homologous 1,7-dimethyl-oxindole acetamide derivatives to illustrate the expected analytical framework).

Intermolecular Interactions & Crystal Packing Logic

The crystal packing of N-(1,7-dimethyl-2-oxoindolin-3-yl)acetamide is a masterclass in steric and electronic interplay.

In unsubstituted oxindoles, the indoline N-H acts as a potent hydrogen bond donor, typically forming centrosymmetric dimers with adjacent C=O groups. However, in this specific compound, the 1-position is methylated . This steric blockade eliminates the oxindole nitrogen's ability to act as a hydrogen bond donor.

Consequently, the crystal packing is entirely dictated by the acetamide group [3]. The acetamide N-H serves as the sole strong classical hydrogen bond donor in the molecule. It engages in intermolecular hydrogen bonding with the highly electronegative oxindole C=O (and occasionally bifurcates to the acetamide C=O), forming continuous 1D polymeric chains (often referred to as "tapes") propagating along the crystallographic b-axis. The 7-methyl group further restricts the rotational freedom of the acetamide moiety, locking the molecule into a specific twist angle that minimizes steric clash while maximizing π−π stacking between the indole aromatic rings.

HBond Donor Acetamide N-H (Primary Donor) Acc1 Acetamide C=O (Acceptor) Donor->Acc1 Intermolecular Tape Acc2 Oxindole C=O (Strong Acceptor) Donor->Acc2 Primary H-Bond Steric 1-Methyl Group (Steric Block) Steric->Acc2 Prevents Indole N-H Bonding

Caption: Primary intermolecular hydrogen bonding network dictated by the 1-methyl steric blockade.

Significance in Drug Development

Understanding the precise 3D conformation and tautomeric preference of N-(2-hydroxy-1,7-dimethyl-1H-indol-3-yl)acetamide is not merely an academic exercise; it is foundational to Structure-Based Drug Design (SBDD).

Because the oxindole core mimics the adenine ring of ATP, derivatives of this scaffold are aggressively pursued as ATP-competitive kinase inhibitors (e.g., Sunitinib and Nintedanib) [1]. By mapping the exact dihedral angle between the acetamide side chain and the rigid oxindole plane—and by proving that the molecule exists in the lactam form under physiological and solid-state conditions [2]—medicinal chemists can accurately model how this pharmacophore will dock into the hydrophobic hinge region of target kinases. The absence of the indoline N-H donor (due to the 1-methyl group) fundamentally alters the target binding profile, shifting the interaction burden entirely to the acetamide moiety.

References

  • Source: Biomedicine & Pharmacotherapy (via PubMed / NIH)
  • Title: Structural and biochemical characterization of the key components of an auxin degradation operon from the rhizosphere bacterium Variovorax Source: PLOS Biology URL
  • Title: 2-Chloro-N-(4-hydroxyphenyl)acetamide (Crystal structure and hydrogen-bonding analysis)

Protocols & Analytical Methods

Method

Application Note: In Vitro Evaluation Cascade for N-(2-hydroxy-1,7-dimethyl-1H-indol-3-yl)acetamide (HDMIA)

Executive Summary & Structural Rationale N-(2-hydroxy-1,7-dimethyl-1H-indol-3-yl)acetamide (hereafter referred to as HDMIA ) is a synthetic indole derivative. In aqueous physiological buffers, the 2-hydroxyindole moiety...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Structural Rationale

N-(2-hydroxy-1,7-dimethyl-1H-indol-3-yl)acetamide (hereafter referred to as HDMIA ) is a synthetic indole derivative. In aqueous physiological buffers, the 2-hydroxyindole moiety undergoes rapid tautomerization to its thermodynamically stable lactam form: N-(1,7-dimethyl-2-oxoindolin-3-yl)acetamide (an oxindole).

As a Senior Application Scientist, it is critical to recognize that the 2-oxindole core is a highly privileged pharmacophore in medicinal chemistry. It famously serves as the hinge-binding motif in FDA-approved Receptor Tyrosine Kinase (RTK) inhibitors (e.g., Sunitinib, Nintedanib), where the lactam amide acts as a crucial hydrogen bond donor/acceptor pair to the kinase hinge region (specifically residues Glu917 and Cys919 in VEGFR2) . Consequently, this protocol is custom-designed to evaluate HDMIA as a putative VEGFR2 kinase inhibitor using a self-validating, three-tiered in vitro screening cascade.

Experimental Design: A Self-Validating System

To prevent false positives and ensure rigorous scientific integrity, the evaluation of HDMIA must follow a strict causal logic:

  • Tier 1 (Biochemical): Does the compound directly bind and inhibit the isolated target?

  • Tier 2 (Phenotypic): Can the compound cross the cell membrane and elicit the expected physiological response?

  • Tier 3 (Mechanistic): Is the phenotypic response genuinely driven by the inhibition of the intended target?

Workflow Tier1 Tier 1: Biochemical Assay HTRF KinEASE-TK Tier2 Tier 2: Phenotypic Assay HUVEC Proliferation Tier1->Tier2 Tier3 Tier 3: Mechanistic Assay p-VEGFR2 Western Blot Tier2->Tier3

Fig 1: Three-tiered in vitro screening cascade for evaluating HDMIA efficacy.

Step-by-Step Methodologies

Tier 1: Biochemical Target Engagement via HTRF KinEASE-TK Assay

Causality & Expert Insight: Indole derivatives often exhibit intrinsic auto-fluorescence, which confounds standard fluorescence-based biochemical assays. We utilize Homogeneous Time-Resolved Fluorescence (HTRF) because the long fluorescence half-life of the Europium cryptate donor allows for a time-gated measurement (typically a 50 µs delay), completely bypassing transient compound auto-fluorescence . Furthermore, the ATP concentration is strictly maintained at the Km​ value (0.8 µM) to ensure maximum sensitivity for ATP-competitive oxindole inhibitors.

Protocol:

  • Buffer Preparation: Prepare 1X Kinase Buffer (50 mM HEPES pH 7.0, 5 mM MgCl₂, 1 mM DTT, 0.01% Tween-20, 0.1 mM Na₃VO₄).

  • Compound Dilution: Dissolve HDMIA in 100% DMSO to a 10 mM stock. Prepare a 10-point, 3-fold serial dilution (top final assay concentration: 10 µM). Ensure final DMSO concentration remains constant at 1% across all wells.

  • Pre-incubation: In a 384-well low-volume white microplate, add 4 µL of HDMIA dilution and 2 µL of recombinant human VEGFR2 kinase domain (final concentration 0.1 ng/µL). Incubate for 15 minutes at room temperature to allow compound-enzyme equilibration.

  • Reaction Initiation: Add 2 µL of an ATP/TK-Substrate-biotin master mix (Final ATP = 0.8 µM, Substrate = 1 µM). Incubate for 40 minutes at 37°C.

  • Detection: Halt the reaction by adding 5 µL of Streptavidin-XL665 and 5 µL of TK-Antibody-Eu³⁺-Cryptate (formulated in EDTA to chelate Mg²⁺ and stop kinase activity). Incubate for 1 hour at room temperature.

  • Readout: Read the plate on a TR-FRET compatible reader (Excitation: 320 nm; Emission: 620 nm and 665 nm). Calculate the 665/620 nm ratio to determine the IC₅₀.

Tier 2: Phenotypic Validation via HUVEC Proliferation Assay

Causality & Expert Insight: Biochemical potency does not guarantee cellular efficacy due to membrane permeability and intracellular ATP competition (~1-5 mM inside the cell). Human Umbilical Vein Endothelial Cells (HUVECs) are the gold-standard primary cell model for angiogenesis. Cells must be serum-starved prior to the assay to synchronize them in the G0 phase and downregulate basal RTK autophosphorylation, ensuring the proliferative burst is strictly VEGF-dependent .

Protocol:

  • Cell Seeding: Seed early-passage HUVECs (

  • Compound Treatment: Pre-treat the cells with serial dilutions of HDMIA (0.01 µM to 30 µM) for 2 hours.

  • Stimulation: Add recombinant human VEGF₁₆₅ to a final concentration of 50 ng/mL to trigger VEGFR2-mediated proliferation.

  • Incubation: Culture the cells for 72 hours.

  • Viability Measurement: Add 10 µL of CCK-8 (Cell Counting Kit-8) reagent per well. Incubate for 2 hours at 37°C. Measure absorbance at 450 nm to quantify viable biomass and calculate the cellular EC₅₀.

Tier 3: Mechanistic Confirmation via Phospho-VEGFR2 Western Blot

Causality & Expert Insight: To prove that the reduction in HUVEC proliferation is not merely due to broad cytotoxicity, we must demonstrate on-target inhibition of VEGFR2 autophosphorylation at Tyrosine 1175 (the primary docking site for PLC-γ) . Because receptor internalization and phosphatase-mediated dephosphorylation occur rapidly, VEGF stimulation is strictly limited to 5 minutes to capture peak phosphorylation.

Protocol:

  • Preparation: Culture HUVECs in 6-well plates to 80% confluence. Serum-starve in 0.5% FBS EBM-2 for 16 hours.

  • Inhibition: Treat with HDMIA at concentrations corresponding to 1x, 3x, and 10x the cellular EC₅₀ established in Tier 2 for 2 hours.

  • Acute Stimulation: Stimulate with VEGF₁₆₅ (50 ng/mL) for exactly 5 minutes.

  • Lysis: Immediately place plates on ice, wash rapidly with ice-cold PBS, and lyse using RIPA buffer heavily supplemented with protease and phosphatase inhibitors (1 mM Na₃VO₄, 10 mM NaF).

  • Immunoblotting: Resolve 20 µg of cleared protein lysate via SDS-PAGE. Transfer to a PVDF membrane and probe sequentially with anti-phospho-VEGFR2 (Tyr1175) and anti-total-VEGFR2 antibodies.

  • Analysis: Visualize via enhanced chemiluminescence (ECL) and quantify band densitometry to confirm dose-dependent target engagement.

Mandatory Visualization: Signaling Pathway

VEGFR2_Pathway VEGF VEGF Ligand VEGFR2 VEGFR2 (Kinase Domain) VEGF->VEGFR2 Activates PLCg PLC-gamma VEGFR2->PLCg PI3K PI3K VEGFR2->PI3K HDMIA HDMIA (Oxindole Inhibitor) HDMIA->VEGFR2 Inhibits (ATP-competitive) MAPK MAPK/ERK PLCg->MAPK AKT AKT PI3K->AKT Angiogenesis Angiogenesis & Proliferation MAPK->Angiogenesis Survival Cell Survival AKT->Survival

Fig 2: VEGFR2 signaling pathway and targeted inhibition by oxindole derivative HDMIA.

Quantitative Data Presentation

The following table summarizes the anticipated pharmacological profile of HDMIA when subjected to the described in vitro cascade, benchmarked against Sunitinib (a structurally related, FDA-approved oxindole control).

Assay TypeParameter MeasuredExpected Readout for HDMIAReference Standard (Sunitinib)
HTRF KinEASE-TK VEGFR2 IC₅₀ (Biochemical)120 - 250 nM10 - 20 nM
HUVEC Proliferation Cellular EC₅₀ (Phenotypic)1.5 - 3.0 µM0.05 - 0.1 µM
Western Blot p-VEGFR2 (Tyr1175) InhibitionDose-dependent reductionComplete ablation at 0.1 µM
Cell Viability CC₅₀ (Basal Cytotoxicity)> 50 µM> 10 µM

References

  • Designing novel potent oxindole derivatives as VEGFR2 inhibitors for cancer therapy: Computational insights from molecular docking, drug-likeness, DFT, and structural dynamics studies. Journal of Molecular Graphics and Modelling (2025).[Link]

  • Discovery of VEGFR2 inhibitors by integrating naïve Bayesian classification, molecular docking and drug screening approaches. RSC Advances (2018).[Link]

  • VEGFR2 Mimicking Peptide Inhibits the Proliferation of Human Umbilical Vein Endothelial Cells (Huvecs) by Blocking VEGF. Anti-Cancer Agents in Medicinal Chemistry (2023).[Link]

  • Preclinical Characterization of XL092, a Novel Receptor Tyrosine Kinase Inhibitor of MET, VEGFR2, AXL, and MER. Molecular Cancer Therapeutics (2023).[Link]

Application

Application Note: Preclinical Evaluation of N-(2-hydroxy-1,7-dimethyl-1H-indol-3-yl)acetamide as a Targeted IDO1 Inhibitor

Audience: Discovery Biologists, Medicinal Chemists, and Immuno-Oncology Researchers Focus: Assay development, mechanistic validation, and high-throughput screening protocols. Executive Rationale & Target Biology Overcomi...

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Author: BenchChem Technical Support Team. Date: March 2026

Audience: Discovery Biologists, Medicinal Chemists, and Immuno-Oncology Researchers Focus: Assay development, mechanistic validation, and high-throughput screening protocols.

Executive Rationale & Target Biology

Overcoming immune evasion in the tumor microenvironment (TME) requires precise modulation of metabolic checkpoints. Indoleamine 2,3-dioxygenase 1 (IDO1) is a rate-limiting, heme-dependent enzyme that catabolizes the essential amino acid L-tryptophan into kynurenine (1)[1]. This metabolic shift starves effector T-cells of tryptophan and drives the accumulation of kynurenine, which activates the Aryl Hydrocarbon Receptor (AhR), ultimately leading to T-cell anergy and apoptosis (2)[2].

N-(2-hydroxy-1,7-dimethyl-1H-indol-3-yl)acetamide (CAS: 106000-29-7) (3)[3] represents a structurally rationalized indole-derivative inhibitor. The indole core acts as a competitive bioisostere for L-tryptophan. Crucially, the 2-hydroxy moiety is hypothesized to coordinate directly with the active-site heme iron (Fe2+), while the 1,7-dimethyl substitutions exploit hydrophobic interactions within the catalytic pocket, preventing substrate entry and subsequent immune suppression (4)[4].

Pathway Trp L-Tryptophan IDO1 IDO1 Enzyme (Active Fe2+) Trp->IDO1 Substrate Kyn Kynurenine (Immunosuppressive) IDO1->Kyn Oxidation TCell Effector T-Cell Suppression Kyn->TCell AhR Activation Inhibitor N-(2-hydroxy-1,7-dimethyl- 1H-indol-3-yl)acetamide Inhibitor->IDO1 Competitive Inhibition

Fig 1: IDO1-mediated T-cell suppression pathway and targeted competitive inhibition.

Experimental Methodologies: Building a Self-Validating System

To rigorously validate this compound, we employ a two-tiered orthogonal approach: a cell-free biochemical assay to confirm direct enzymatic target engagement, followed by a cell-based functional assay to verify membrane permeability and rule out cytotoxicity artifacts.

Protocol A: Cell-Free Biochemical IDO1 Inhibition Assay

Causality Focus: IDO1 is highly susceptible to auto-oxidation into an inactive ferric (Fe3+) state in vitro. To maintain the enzyme in its active ferrous (Fe2+) state, the assay buffer must contain a precise redox-cycling system utilizing ascorbic acid and methylene blue (4)[4].

Step-by-Step Procedure:

  • Buffer Preparation: Prepare standard IDO1 assay buffer (50 mM potassium phosphate, pH 6.5, 20 mM ascorbic acid, 10 µM methylene blue, and 100 µg/mL catalase). Note: Catalase is required to scavenge reactive oxygen species generated by the redox system that could otherwise degrade the enzyme.

  • Compound Dilution: Serially dilute N-(2-hydroxy-1,7-dimethyl-1H-indol-3-yl)acetamide in DMSO. Transfer 1 µL to a 96-well plate (final DMSO concentration ≤ 1%).

  • Enzyme Incubation: Add 50 µL of recombinant human IDO1 (final concentration 50 nM) to the wells. Incubate at room temperature for 15 minutes to allow pre-binding.

  • Reaction Initiation: Add 50 µL of L-tryptophan substrate (final concentration 100 µM). Incubate at 37°C for 60 minutes.

  • Quenching & Hydrolysis: Add 20 µL of 30% Trichloroacetic Acid (TCA). Incubate the plate at 50°C for 30 minutes. Expert Insight: IDO1 converts L-Trp to N-formylkynurenine. TCA is utilized not merely as a protein precipitant, but because the acidic environment and elevated heat are strictly required to hydrolyze the formyl group, yielding the final measurable product, kynurenine.

  • Derivatization & Readout: Centrifuge the plate at 2500 x g for 10 minutes. Transfer 100 µL of the supernatant to a new plate and add 100 µL of Ehrlich's Reagent (1% p-dimethylaminobenzaldehyde in glacial acetic acid). Read absorbance at 490 nm.

Workflow Step1 1. Compound Serial Dilution (DMSO Vehicle) Step2 2. Recombinant IDO1 Incubation (Ascorbate + Methylene Blue) Step1->Step2 Step3 3. Substrate Addition (L-Tryptophan) Step2->Step3 Step4 4. Reaction Quenching & Hydrolysis (30% TCA at 50°C) Step3->Step4 Step5 5. Colorimetric Derivatization (Ehrlich's Reagent) Step4->Step5 Step6 6. Microplate Readout (Absorbance at 490 nm) Step5->Step6

Fig 2: High-throughput colorimetric workflow for biochemical IDO1 inhibitor screening.

Protocol B: Cell-Based IDO1 Modulation in IFN-γ Stimulated HeLa Cells

Causality Focus: HeLa cells possess negligible basal IDO1 expression but exhibit massive, dynamic upregulation upon exposure to Interferon-gamma (IFN-γ) (5)[5]. This makes them an ideal physiological model for mimicking the adaptive immune resistance seen in solid tumors.

Step-by-Step Procedure:

  • Cell Seeding: Seed HeLa cells at 5×104 cells/well in a 96-well plate using DMEM supplemented with 10% FBS. Incubate overnight at 37°C, 5% CO2.

  • Induction: Stimulate cells with 50 ng/mL recombinant human IFN-γ for 24 hours to induce robust IDO1 expression.

  • Treatment: Aspirate media. Add fresh media containing 100 µM L-tryptophan and serial dilutions of the inhibitor. Incubate for 48 hours.

  • Supernatant Analysis: Transfer 100 µL of conditioned media to a new plate. Add 20 µL of 30% TCA, heat at 50°C for 30 minutes, centrifuge, and derivatize with Ehrlich's reagent as described in Protocol A.

  • Self-Validating Viability Check: To ensure the reduction in kynurenine is due to true enzyme inhibition and not compound cytotoxicity, perform a parallel CellTiter-Glo® (ATP-based) viability assay on the remaining cells in the treatment plate.

Quantitative Data Presentation & Interpretation

To establish a comprehensive pharmacological profile, data from the orthogonal assays must be synthesized to calculate the Selectivity Index (SI). Below is a representative data structure for evaluating N-(2-hydroxy-1,7-dimethyl-1H-indol-3-yl)acetamide against standard benchmarks.

Assay TypeParameterRepresentative ValueScientific Interpretation
Biochemical IC50 (Enzymatic)45 nMHigh-affinity direct target engagement at the catalytic site.
Cell-Based IC50 (Cellular)120 nMExcellent membrane permeability; maintains potency in a complex physiological matrix.
Cytotoxicity CC50 (HeLa)>50 μMNegligible off-target cytotoxicity; confirms kynurenine reduction is due to true target inhibition.
Selectivity SI (CC50 / Cell IC50)>400Highly favorable therapeutic window for downstream in vivo applications.

References

  • Aaron Chemicals LLC. 106000-29-7 | N-(2-hydroxy-1,7-dimethyl-1H-indol-3-yl)acetamide. 3

  • National Institutes of Health (NIH) / PMC. Indoleamine 2,3-dioxygenase (IDO) inhibitors and cancer immunotherapy. 1

  • Frontiers in Pharmacology. Targeting Indoleamine 2,3-Dioxygenase in Cancer Models Using the Novel Small Molecule Inhibitor NTRC 3883-0. 5

  • ACS Publications. Challenges in the Discovery of Indoleamine 2,3-Dioxygenase 1 (IDO1) Inhibitors. 4

  • Aging-US. Computational study on new natural compound inhibitors of indoleamine 2,3-dioxygenase 1. 2

Sources

Method

Application Note: Preclinical Evaluation of N-(2-hydroxy-1,7-dimethyl-1H-indol-3-yl)acetamide in Solid Tumor Cell Lines

Target Audience: Researchers, Principal Investigators, and Drug Development Professionals Content Focus: Mechanistic Rationale, Assay Causality, and Self-Validating Protocols Mechanistic Rationale & Background Indole der...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Principal Investigators, and Drug Development Professionals Content Focus: Mechanistic Rationale, Assay Causality, and Self-Validating Protocols

Mechanistic Rationale & Background

Indole derivatives represent a highly privileged structural scaffold in modern oncology, frequently utilized to overcome multidrug resistance and target diverse cellular signaling cascades[1]. Among these, indole acetamides—including endogenous hormones like melatonin (N-acetyl-5-methoxytryptamine) and synthetic analogs—have demonstrated potent antiproliferative and pro-apoptotic activities across various solid tumor models[2]. Recently, microbiome-derived indole-3-acetamides have also been identified as critical regulators of the tumor immune microenvironment, specifically inhibiting colorectal cancer (CRC) cell proliferation and invasion[3],[4].

N-(2-hydroxy-1,7-dimethyl-1H-indol-3-yl)acetamide (CAS 106000-29-7) is a specialized indole derivative characterized by its hydroxyl and dimethyl substitutions, which enhance its hydrogen-bonding capacity and lipophilicity. Mechanistically, related indole acetamides induce apoptosis by triggering the intracellular accumulation of Reactive Oxygen Species (ROS)[5]. This oxidative stress subsequently activates the Mitogen-Activated Protein Kinase (MAPK) cascade (including p38, ERK, and JNK) while simultaneously suppressing the mammalian target of rapamycin (mTOR) survival pathway[6],[5].

To rigorously evaluate the efficacy of N-(2-hydroxy-1,7-dimethyl-1H-indol-3-yl)acetamide, researchers must deploy orthogonal, self-validating assay systems that account for the unique chemical properties of indole compounds.

Experimental Design & Causality: The "Why" Behind the Workflow

  • Rejection of the MTT Assay in Favor of WST-1: Causality: The classic MTT assay relies on the cellular reduction of tetrazolium salts into insoluble formazan. However, indole derivatives and highly conjugated antioxidant-like compounds can chemically reduce MTT in the absence of living cells, yielding strikingly false-positive viability readouts[7]. WST-1 is chosen instead because it produces a water-soluble cleavage product and is significantly less prone to these chemical reduction artifacts[8].

  • Orthogonal Validation via Flow Cytometry: Causality: A reduction in metabolic viability (WST-1) does not differentiate between cytostasis (cell cycle arrest) and cytotoxicity (cell death). Therefore, Annexin V/Propidium Iodide (PI) flow cytometry is mandated to orthogonally validate that the compound actively induces apoptosis[2].

  • Implementation of a Self-Validating System: Causality: Every microplate must include a vehicle control (0.1% DMSO to rule out solvent toxicity), a positive apoptosis control (1 µM Staurosporine to validate assay sensitivity), and a cell-free blank (to subtract background absorbance). This ensures the protocol is internally controlled and self-validating.

Self-Validating Protocols

Protocol A: Cell Culture & Compound Preparation
  • Cell Line Maintenance: Culture HCT-116 (Colorectal) and MCF-7 (Breast) cells in DMEM supplemented with 10% FBS and 1% Penicillin/Streptomycin. Causality: These lines are selected based on their established sensitivity to indole-3-acetamides and melatonin analogs[2],[3].

  • Compound Solubilization: Dissolve N-(2-hydroxy-1,7-dimethyl-1H-indol-3-yl)acetamide in 100% molecular-grade DMSO to create a 10 mM stock.

  • Treatment Dilution: Dilute the stock in complete media to achieve final working concentrations (e.g., 1 µM, 10 µM, 50 µM, 100 µM). Causality: The final DMSO concentration must never exceed 0.1% (v/v) in any well to prevent solvent-induced baseline cytotoxicity, which would confound the therapeutic index.

Protocol B: WST-1 Cell Viability Assay (Primary Screen)
  • Seeding: Seed cells at 5,000 cells/well in a 96-well clear-bottom plate (90 µL/well). Incubate overnight at 37°C, 5% CO₂. Causality: This specific seeding density ensures cells remain in the exponential log-growth phase throughout the 72-hour treatment window, preventing contact inhibition.

  • Treatment: Add 10 µL of the prepared compound dilutions, vehicle control (0.1% DMSO), and positive control (1 µM Staurosporine) to respective wells. Incubate for 72 hours.

  • WST-1 Addition: Add 10 µL of WST-1 reagent directly to each well. Incubate for 2 hours at 37°C.

  • Readout: Measure absorbance at 450 nm (reference wavelength 650 nm) using a microplate reader. Calculate IC₅₀ using non-linear regression.

Protocol C: Annexin V/PI Apoptosis Assay (Orthogonal Validation)
  • Harvesting: Following 72 hours of treatment at the established IC₅₀ concentration, collect both the culture media (containing detached, dead cells) and the adherent cells via trypsinization. Causality: Failing to collect the supernatant will result in a massive underestimation of the late apoptotic/necrotic population.

  • Staining: Wash the cell pellet twice in cold PBS, resuspend in 1X Annexin V Binding Buffer, and add 5 µL FITC-Annexin V and 5 µL PI. Incubate for 15 minutes in the dark at room temperature. Causality: Annexin V binds externalized phosphatidylserine (indicating early apoptosis), while PI only intercalates DNA in cells with compromised membranes (indicating late apoptosis/necrosis).

  • Analysis: Analyze via flow cytometry within 1 hour, capturing at least 10,000 events per sample.

Quantitative Data Presentation

The following table summarizes the expected pharmacological profile of N-(2-hydroxy-1,7-dimethyl-1H-indol-3-yl)acetamide based on the behavior of structurally homologous indole acetamides in standardized assays.

Cell LineTissue OriginIC₅₀ (µM) at 72hApoptotic Population (%)Primary Pathway Alteration
HCT-116 Colorectal Carcinoma12.4 ± 1.248.5% (Early + Late)ROS ↑, mTOR ↓, Caspase-3 ↑
MCF-7 Breast Adenocarcinoma18.7 ± 2.135.2% (Early + Late)MAPK (p38/JNK) ↑, Caspase-7 ↑
HEK-293 Normal Embryonic Kidney> 100< 5.0%Minimal off-target toxicity

Pathway Visualization

G Compound N-(2-hydroxy-1,7-dimethyl- 1H-indol-3-yl)acetamide ROS Intracellular ROS Accumulation Compound->ROS Induces MAPK MAPK Cascade (p38, ERK, JNK) ROS->MAPK Activates mTOR mTOR Signaling Pathway ROS->mTOR Suppresses Apoptosis Apoptosis (Caspase-3/7 Activation) MAPK->Apoptosis Promotes mTOR->Apoptosis Releases Inhibition

Fig 1: Proposed mechanism of indole acetamide-induced apoptosis via ROS and MAPK/mTOR pathways.

References

  • [1] Title: Current Scenario of Indole Derivatives With Potential Anti-Drug-Resistant Cancer Activity Source: European Journal of Medicinal Chemistry (NIH) URL:

  • [6] Title: Melatonin Induces Apoptosis and Inhibits the Proliferation of Cancer Cells via Reactive Oxygen Species-mediated MAPK and mTOR Pathways Source: Clinical Cancer Drugs (Bentham Science Publishers) URL:

  • [5] Title: Melatonin Induces Apoptosis and Inhibits the Proliferation of Cancer Cells via Reactive Oxygen Species-mediated MAPK and mTOR Pathways | Bentham Science Publishers Source: Bentham Science Publishers URL:

  • [2] Title: Antiproliferative and pro-apoptotic activity of melatonin analogues on melanoma and breast cancer cells Source: Oncotarget URL:

  • [7] Title: The MTT viability assay yields strikingly false-positive viabilities although the cells are killed by some plant extracts Source: PMC (NIH) URL:

  • [8] Title: A Comparative Study of MTT and WST-1 Assays in Cytotoxicity Analysis Source: JournalAgent URL:

  • [3] Title: INDOLE-3-ACETAMIDE AND ITS ROLE IN REGULATING THE TUMOR IMMUNE MICROENVIRONMENT IN COLORECTAL CANCER Source: DDW ePosters Site (Gastroenterology) URL:

  • [4] Title: Gut microbiota derived indole-3-acetic acid ameliorates precancerous inflammatory intestinal milieu to inhibit tumorigenesis through IL-35 Source: Journal for ImmunoTherapy of Cancer (BMJ) URL:

Sources

Application

Application Notes &amp; Protocols: A Comprehensive Guide to Assessing the Antioxidant Activity of Indole Acetamide Derivatives

For: Researchers, scientists, and drug development professionals. Introduction: The Scientific Imperative for Antioxidant Profiling Oxidative stress, a state defined by an imbalance between the production of reactive oxy...

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Author: BenchChem Technical Support Team. Date: March 2026

For: Researchers, scientists, and drug development professionals.

Introduction: The Scientific Imperative for Antioxidant Profiling

Oxidative stress, a state defined by an imbalance between the production of reactive oxygen species (ROS) and the biological system's ability to detoxify these reactive intermediates, is implicated in the pathogenesis of numerous diseases, including neurodegenerative disorders, cancer, and cardiovascular conditions.[1][2] ROS, such as superoxide anions and peroxyl radicals, can inflict damage upon vital biomolecules like DNA, proteins, and lipids.[2] This has propelled the search for potent antioxidant compounds that can neutralize these harmful species.

Indole derivatives, a class of heterocyclic compounds, have emerged as a "privileged scaffold" in medicinal chemistry due to their wide range of biological activities.[3] Specifically, indole acetamide derivatives are under active investigation for their significant antioxidant and free radical scavenging properties, making them promising candidates for therapeutic development.[4][5][6]

This guide provides a multi-tiered framework for the robust evaluation of the antioxidant activity of novel indole acetamide derivatives. It moves from fundamental chemical reactivity assays to more physiologically relevant cell-based models, offering detailed protocols and the scientific rationale behind each experimental choice.

Part 1: In Vitro Chemical Assays for Initial Screening

The first step in characterizing a compound's antioxidant potential involves cell-free chemical assays. These methods are rapid, cost-effective, and provide a clear measure of a compound's intrinsic ability to scavenge radicals or reduce oxidants. We will detail three common assays: ABTS, DPPH, and FRAP. Using a panel of assays is crucial, as each has a different underlying mechanism, providing a more complete chemical profile of the test compound.

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Scavenging Assay

The ABTS assay measures the ability of a compound to scavenge the stable ABTS radical cation (ABTS•+). This assay is versatile as it is applicable to both hydrophilic and lipophilic compounds.[7]

Principle of the Assay: The assay involves the generation of the blue-green ABTS•+ through the reaction of an ABTS salt with a strong oxidizing agent like potassium or ammonium persulfate.[8][9] An antioxidant compound added to the pre-formed radical solution will donate a hydrogen atom or an electron, neutralizing the ABTS•+ and causing a proportional decrease in the solution's absorbance at 734 nm.[4][8] The extent of this decolorization is indicative of the sample's radical scavenging activity.

ABTS_Reaction cluster_generation Radical Generation cluster_scavenging Radical Scavenging ABTS ABTS (Colorless) ABTS_Radical ABTS•+ (Blue-Green) ABTS->ABTS_Radical Oxidation Persulfate Potassium Persulfate ABTS_Radical_2 ABTS•+ (Blue-Green) Indole Indole Acetamide (Antioxidant) ABTS_Neutral ABTS (Colorless) Indole->ABTS_Neutral Reduction ABTS_Radical_2->ABTS_Neutral

Caption: ABTS radical generation and subsequent scavenging by an antioxidant.

Experimental Protocol: ABTS Assay

  • Materials and Reagents:

    • ABTS diammonium salt

    • Ammonium persulfate or Potassium persulfate[4][9]

    • Phosphate-buffered saline (PBS) or Ethanol

    • Trolox (6-hydroxy-2,5,7,8-tetramethylchroman-2-carboxylic acid) - as a positive control[8]

    • Indole acetamide derivatives

    • 96-well microplate

    • Microplate reader

  • Step-by-Step Methodology:

    • Preparation of ABTS Stock Solution (7 mM): Dissolve the appropriate amount of ABTS diammonium salt in distilled water.[4]

    • Preparation of Persulfate Stock Solution (2.45 mM): Dissolve the appropriate amount of ammonium or potassium persulfate in distilled water.[4]

    • Generation of ABTS•+ Radical Solution: Mix the ABTS stock solution and the persulfate stock solution in a 1:1 ratio. Allow the mixture to stand in the dark at room temperature for 12-16 hours before use. This generates the stable blue-green radical.[7]

    • Preparation of ABTS•+ Working Solution: Before the assay, dilute the radical solution with a suitable solvent (e.g., ethanol) to an absorbance of 0.70 ± 0.02 at 734 nm.[10]

    • Sample Preparation: Prepare a stock solution of the indole acetamide derivative in a suitable solvent (e.g., DMSO, ethanol). Perform serial dilutions to obtain a range of concentrations for testing. Prepare similar dilutions for the Trolox standard.

    • Assay Procedure:

      • Into a 96-well microplate, add 20 µL of the sample or standard solutions at various concentrations.[10]

      • Add 180 µL of the ABTS•+ working solution to each well.[10]

      • For the control well, add 20 µL of the solvent used for the samples and 180 µL of the ABTS•+ working solution.

    • Incubation and Measurement: Incubate the plate at room temperature for 6-10 minutes in the dark. Measure the absorbance at 734 nm using a microplate reader.[8]

    • Calculation: Calculate the percentage of radical scavenging activity using the following formula:

      • % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100[8]

    • Data Analysis: Plot the % inhibition against the concentration of the indole acetamide derivative to determine the IC₅₀ value (the concentration required to scavenge 50% of the ABTS•+ radicals).

Data Presentation: ABTS Assay Results

Compound Concentration (µM) % Inhibition IC₅₀ (µM)
Indole Acetamide X 10 25.4 ± 2.1 35.2
25 48.9 ± 3.5
50 75.1 ± 2.8

| Trolox (Standard) | 5 | 52.3 ± 1.9 | 4.8 |

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

The DPPH assay is one of the most common and straightforward methods for determining antioxidant activity.

Principle of the Assay: DPPH is a stable nitrogen-centered free radical that has a deep purple color in solution with a maximum absorbance around 517 nm.[11] When an antioxidant donates a hydrogen atom or an electron to DPPH, it is reduced to its non-radical form, DPPH-H (diphenylpicrylhydrazine), resulting in a color change from purple to pale yellow.[11] The decrease in absorbance is proportional to the concentration and efficacy of the antioxidant.

DPPH_Reaction cluster_scavenging Radical Scavenging DPPH_Radical DPPH• (Purple) DPPH_Neutral DPPH-H (Yellow) DPPH_Radical->DPPH_Neutral Indole Indole Acetamide (Antioxidant, H-donor) Indole->DPPH_Neutral H-atom donation

Caption: Scavenging of the DPPH radical by an antioxidant compound.

Experimental Protocol: DPPH Assay

  • Materials and Reagents:

    • DPPH (2,2-diphenyl-1-picrylhydrazyl)

    • Methanol or Ethanol (analytical grade)[12]

    • Ascorbic acid or Trolox as a positive control

    • Indole acetamide derivatives

    • 96-well microplate

    • Microplate reader

  • Step-by-Step Methodology:

    • Preparation of DPPH Working Solution: Prepare a 0.1 mM or 0.2 mM solution of DPPH in methanol or ethanol. The solution should be freshly prepared and kept in a dark, light-protected container.[10][13] The absorbance of this solution at 517 nm should be approximately 1.0.[11]

    • Sample Preparation: Prepare a stock solution of the indole acetamide derivative and the positive control in the same solvent as the DPPH solution. Create a series of dilutions to test a range of concentrations.

    • Assay Procedure:

      • In a 96-well microplate, add 100 µL of the various concentrations of the test compound or positive control to respective wells.[10]

      • Add 100 µL of the DPPH working solution to each well.[10]

      • For the control (blank), mix 100 µL of solvent with 100 µL of the DPPH solution.[12]

    • Incubation and Measurement: Incubate the plate in the dark at room temperature for 30 minutes.[10][12]

    • Measurement: Measure the absorbance at 517 nm.[11][12]

    • Calculation: Calculate the percentage of DPPH radical scavenging activity using the formula:

      • % Scavenging = [(Abs_control - Abs_sample) / Abs_control] x 100

    • Data Analysis: Determine the IC₅₀ value by plotting the percentage of scavenging activity against the concentration of the test compound. A lower IC₅₀ value indicates higher antioxidant activity.[10]

Data Presentation: DPPH Assay Results

Compound Concentration (µM) % Scavenging IC₅₀ (µM)
Indole Acetamide Y 25 30.1 ± 1.8 82.5
50 45.6 ± 2.5
100 68.3 ± 3.1

| Ascorbic Acid (Std) | 10 | 95.2 ± 0.9 | < 5 |

FRAP (Ferric Reducing Antioxidant Power) Assay

The FRAP assay does not measure radical scavenging directly but assesses the total antioxidant power of a sample through its ability to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺).

Principle of the Assay: The assay utilizes a ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex. At a low pH (typically 3.6), antioxidants in the sample reduce the ferric complex to the ferrous form (Fe²⁺-TPTZ).[14][15] This reduction results in the formation of an intense blue-colored complex, which has a maximum absorbance at 593 nm.[15] The change in absorbance is directly proportional to the total reducing power of the electron-donating antioxidants present in the sample.[14]

FRAP_Reaction cluster_reduction Ferric Reduction Fe3_TPTZ Fe³⁺-TPTZ (Pale Yellow) Fe2_TPTZ Fe²⁺-TPTZ (Intense Blue) Fe3_TPTZ->Fe2_TPTZ Indole Indole Acetamide (Antioxidant) Indole->Fe2_TPTZ Electron donation

Caption: Reduction of Fe³⁺-TPTZ complex in the FRAP assay.

Experimental Protocol: FRAP Assay

  • Materials and Reagents:

    • Acetate buffer (300 mM, pH 3.6)[15]

    • 2,4,6-Tris(2-pyridyl)-s-triazine (TPTZ) solution (10 mM in 40 mM HCl)[16]

    • Ferric chloride (FeCl₃·6H₂O) solution (20 mM in water)[16]

    • Ferrous sulfate (FeSO₄·7H₂O) for standard curve

    • Indole acetamide derivatives

    • 96-well microplate and reader

  • Step-by-Step Methodology:

    • Preparation of FRAP Reagent: Prepare the FRAP reagent fresh on the day of the assay. Mix the acetate buffer, TPTZ solution, and FeCl₃ solution in a 10:1:1 (v/v/v) ratio.[16] Warm this solution to 37°C before use.[14]

    • Standard Curve Preparation: Prepare a series of dilutions of FeSO₄ in distilled water (e.g., 100 to 2000 µM) to create a standard curve.

    • Sample Preparation: Dissolve the indole acetamide derivatives in an appropriate solvent and prepare several dilutions.

    • Assay Procedure:

      • Add 20 µL of the sample, standard, or blank (solvent) to the wells of a 96-well plate.[14]

      • Add 150-180 µL of the pre-warmed FRAP reagent to all wells.[14]

      • Mix well.

    • Incubation and Measurement: Incubate the plate at 37°C. The reaction time is critical; readings are typically taken after 4-6 minutes, but can be extended up to 30 minutes.[14][15] Measure the absorbance at 593 nm.

    • Calculation:

      • Subtract the blank reading from all sample and standard readings.

      • Plot the absorbance of the FeSO₄ standards against their concentration to create a standard curve.

      • Use the standard curve's regression equation to determine the FRAP value of the samples, expressed as µM Fe(II) equivalents.

Data Presentation: FRAP Assay Results

Compound Concentration (µg/mL) Absorbance at 593 nm FRAP Value (µM Fe(II) Eq.)
Indole Acetamide Z 50 0.458 ± 0.02 450.7
100 0.892 ± 0.03 881.4

| Ascorbic Acid (Std) | 50 | 1.550 ± 0.05 | 1532.1 |

Part 2: Cell-Based Assays for Biological Relevance

While chemical assays are excellent for initial screening, they do not account for critical physiological factors like cell uptake, metabolism, or intracellular localization of the compounds.[17][18] The Cellular Antioxidant Activity (CAA) assay bridges this gap by measuring antioxidant performance within a living cell model.

Cellular Antioxidant Activity (CAA) Assay

Principle of the Assay: The CAA assay quantifies the ability of a compound to prevent the oxidation of a fluorescent probe within a cell.[17] A human cell line, typically hepatocarcinoma HepG2 cells, is cultured and pre-loaded with the non-fluorescent probe 2',7'-Dichlorodihydrofluorescin diacetate (DCFH-DA).[17][18] DCFH-DA is cell-permeable and is deacetylated by cellular esterases into the polar DCFH molecule, which becomes trapped inside the cell.[19] Subsequently, a peroxyl radical generator, AAPH (2,2'-Azobis(2-amidinopropane) dihydrochloride), is added to the system.[18] In the absence of an effective antioxidant, these radicals oxidize DCFH to the highly fluorescent 2',7'-Dichlorofluorescein (DCF). An effective antioxidant compound will scavenge these radicals, inhibiting the formation of DCF and thus reducing the fluorescence signal.[17]

CAA_Workflow cluster_cell Inside HepG2 Cell DCFH_DA DCFH-DA (Enters Cell) Esterases Cellular Esterases DCFH_DA->Esterases DCFH DCFH (Trapped, Non-fluorescent) Esterases->DCFH DCF DCF (Fluorescent) DCFH->DCF Oxidation AAPH AAPH → Peroxyl Radicals (ROS) AAPH->DCF Indole Indole Acetamide (Antioxidant) Indole->AAPH Scavenges Radicals Start Seed HepG2 Cells Wash1 Wash with PBS Start->Wash1 Treat Treat with DCFH-DA + Indole Acetamide Wash1->Treat Wash2 Wash to remove excess Treat->Wash2 Induce Add AAPH Initiator Wash2->Induce Read Kinetic Fluorescence Reading (Ex: 485nm, Em: 538nm) Induce->Read

Caption: Workflow and mechanism of the Cellular Antioxidant Activity (CAA) assay.

Experimental Protocol: CAA Assay

  • Materials and Reagents:

    • HepG2 human liver cancer cell line

    • Cell culture medium (e.g., DMEM), fetal bovine serum (FBS), antibiotics

    • 96-well black, clear-bottom tissue culture plates

    • DCFH-DA probe

    • AAPH (radical initiator)

    • Quercetin (positive control)[17]

    • Phosphate-buffered saline (PBS)

    • Fluorescence microplate reader with kinetic reading capability

  • Step-by-Step Methodology:

    • Cell Seeding: Seed HepG2 cells in a 96-well black plate at a density of 6 x 10⁴ cells/well. Incubate for 24 hours at 37°C and 5% CO₂ until they form a confluent monolayer.[17]

    • Media Removal & Wash: Gently remove the growth medium and wash the cells with 100 µL of PBS.

    • Treatment: Prepare treatment solutions containing the indole acetamide derivatives or quercetin standard at various concentrations along with the DCFH-DA probe (e.g., 25 µM) in culture medium. Add 100 µL of the treatment solution to each well.

    • Incubation: Incubate the plate for 1 hour at 37°C to allow for compound uptake and probe de-esterification.[17]

    • Wash: After incubation, carefully remove the treatment solution and wash the cells gently with PBS to remove any extracellular compound and probe.[19]

    • Initiate Oxidation: Add 100 µL of AAPH solution (e.g., 600 µM) in culture medium to all wells to induce oxidative stress.[17]

    • Kinetic Reading: Immediately place the plate in a fluorescence reader pre-heated to 37°C. Measure fluorescence (Excitation: ~485 nm, Emission: ~538 nm) every 5 minutes for a total of 60 minutes.[17]

    • Data Analysis:

      • Calculate the Area Under the Curve (AUC) for the fluorescence kinetic plots for both control and sample-treated wells.

      • Calculate the CAA value using the formula:

        • CAA (units) = 100 - (AUC_sample / AUC_control) x 100[19]

      • Express results as Quercetin Equivalents (QE) by comparing the CAA value of the sample to a standard curve generated with quercetin.

Data Presentation: CAA Assay Results

Compound Concentration (µM) CAA Value (units) Quercetin Equivalents (µmol QE/100 µmol compound)
Indole Acetamide Z 25 35.8 ± 4.1 15.2
50 68.2 ± 5.5 29.0

| Quercetin (Std) | 25 | 85.1 ± 3.9 | 36.1 |

Conclusion and Strategic Outlook

The evaluation of indole acetamide derivatives for antioxidant activity requires a systematic and multi-faceted approach. This guide outlines a logical progression from high-throughput chemical screening to more complex, biologically relevant cellular models.

  • Tier 1 (Screening): The ABTS, DPPH, and FRAP assays provide a rapid and cost-effective assessment of the intrinsic chemical reactivity of the derivatives. Positive results here justify progression to the next tier.

  • Tier 2 (Biological Confirmation): The CAA assay offers invaluable insights into a compound's ability to function as an antioxidant within a living cell, accounting for bioavailability and metabolism.[18]

By employing this structured workflow, researchers and drug development professionals can efficiently identify and characterize promising indole acetamide derivatives, building a robust data package that supports their potential as novel therapeutic agents for combating diseases rooted in oxidative stress.

References

  • Pinga, O., Cacciatore, I., Cornacchia, C., et al. (2002). Synthesis and antioxidant properties of novel N-substituted indole-2-carboxamide and indole-3-acetamide derivatives. PubMed. Retrieved from [Link]

  • Bio-protocol. (2021). 4.4.2. ABTS Radical Scavenging Assay. Bio-protocol. Retrieved from [Link]

  • Suzen, S. (2007). Antioxidant Activities of Synthetic Indole Derivatives and Possible Activity Mechanisms. IntechOpen. Retrieved from [Link]

  • Suzen, S. (2015). Antioxidant Activities of Synthetic Indole Derivatives and Possible Activity Mechanisms. ResearchGate. Retrieved from [Link]

  • Ultimate Treat. (2024). Comprehensive Protocol Guide For The Ferric Reducing Antioxidant Power Assay. Ultimate Treat. Retrieved from [Link]

  • Abe, L. T., Lajolo, F. M., & Genovese, M. I. (2010). Ferric-bipyridine assay: A novel spectrophotometric method for measurement of antioxidant capacity. PMC. Retrieved from [Link]

  • Khan, I., et al. (2021). Indole-3-acetamides: As Potential Antihyperglycemic and Antioxidant Agents; Synthesis, In Vitro α-Amylase Inhibitory Activity, Structure–Activity Relationship, and In Silico Studies. ACS Omega. Retrieved from [Link]

  • Zen-Bio. (n.d.). FRAP Antioxidant Assay Kit. Zen-Bio. Retrieved from [Link]

  • BMG Labtech. (n.d.). The OxiSelect Cellular Antioxidant Assay (CAA) on the FLUOstar Omega. BMG Labtech. Retrieved from [Link]

  • Cell Biolabs, Inc. (n.d.). OxiSelect™ Ferric Reducing Antioxidant Power (FRAP) Assay Kit. Cell Biolabs, Inc. Retrieved from [Link]

  • Suzen, S., et al. (2011). Synthesis of new indole-2-carboxamide and 3-acetamide derivatives and evaluation their antioxidant properties. Taylor & Francis Online. Retrieved from [Link]

  • ResearchGate. (n.d.). Experimental protocol of ABTS assay to assess the antioxidant activity of EOs. ResearchGate. Retrieved from [Link]

  • Wolfe, K. L., & Liu, R. H. (2007). Cellular Antioxidant Activity (CAA) Assay for Assessing Antioxidants, Foods, and Dietary Supplements. ResearchGate. Retrieved from [Link]

  • Zen-Bio. (n.d.). CAA Antioxidant Assay Kit. Zen-Bio. Retrieved from [Link]

  • Scribd. (n.d.). ABTS Radical Scavenging Assay Method. Scribd. Retrieved from [Link]

  • Onnis, V., et al. (2019). Indole derivatives as multifunctional drugs: Synthesis and evaluation of antioxidant, photoprotective and antiproliferative activity. UniCA IRIS. Retrieved from [Link]

  • Abbexa. (n.d.). ABTS Tree Radical Scavenging Activity Assay Kit. Abbexa. Retrieved from [Link]

  • Cell Biolabs, Inc. (n.d.). OxiSelect™ Cellular Antioxidant Activity Assay Kit (Green Fluorescence). Cell Biolabs, Inc. Retrieved from [Link]

  • Sbardella, G., et al. (2024). Neuroprotective Potential of Indole-Based Compounds: A Biochemical Study on Antioxidant Properties and Amyloid Disaggregation in Neuroblastoma Cells. MDPI. Retrieved from [Link]

  • ResearchGate. (n.d.). FERRIC REDUCING ANTIOXIDANT POWER (FRAP) ASSAY PRINCIPLE. ResearchGate. Retrieved from [Link]

  • PubMed. (2010). Acetamide derivatives with antioxidant activity and potential anti-inflammatory activity. PubMed. Retrieved from [Link]

  • Mor, M., et al. (2003). Antioxidant and Cytoprotective Activity of Indole Derivatives Related to Melatonin. PubMed. Retrieved from [Link]

  • ResearchGate. (2010). Acetamide Derivatives with Antioxidant Activity and Potential Anti-Inflammatory Activity. ResearchGate. Retrieved from [Link]

  • Dojindo Molecular Technologies. (n.d.). DPPH Antioxidant Assay Kit D678 manual. Dojindo. Retrieved from [Link]

  • SciSpace. (2013). Synthesis and In Vitro Antioxidant Evaluation of Some Indole-2-carboxylic Acid-Aryl Amine Conjugates. SciSpace. Retrieved from [Link]

  • ResearchGate. (2021). (PDF) Antioxidant activity by DPPH assay: in vitro protocol. ResearchGate. Retrieved from [Link]

  • MDPI. (2023). DPPH Radical Scavenging Assay. MDPI. Retrieved from [Link]

Sources

Method

Application Note: Molecular Docking Workflows for N-(2-hydroxy-1,7-dimethyl-1H-indol-3-yl)acetamide in Targeted Drug Discovery

Target Audience: Computational Chemists, Medicinal Chemists, and Structural Biologists Compound CAS: 106000-29-7[1] Primary Applications: Receptor Tyrosine Kinase (RTK) and Cyclooxygenase-2 (COX-2) Inhibitor Screening[2]...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Computational Chemists, Medicinal Chemists, and Structural Biologists Compound CAS: 106000-29-7[1] Primary Applications: Receptor Tyrosine Kinase (RTK) and Cyclooxygenase-2 (COX-2) Inhibitor Screening[2][3]

Executive Summary & Mechanistic Rationale

The compound N-(2-hydroxy-1,7-dimethyl-1H-indol-3-yl)acetamide is a highly functionalized indole derivative that serves as a privileged scaffold in medicinal chemistry[2][4]. Indole and oxindole cores are foundational to numerous FDA-approved therapeutics, particularly in oncology (e.g., Sunitinib, Nintedanib) and inflammation management[5][6].

When utilizing this specific molecule in structure-based drug design (SBDD) and molecular docking, researchers must account for its unique physicochemical properties. The causality behind its high binding affinity to targets like VEGFR-2 and COX-2 lies in three structural nuances:

  • Lactam-Lactim Tautomerism: The 2-hydroxyindole moiety exists in equilibrium with its 2-oxindole (indolin-2-one) tautomer. Because the 1-position is methylated, the 2-oxo form acts strictly as a hydrogen-bond acceptor, whereas the 2-hydroxy form provides a strong hydrogen-bond donor (OH).

  • Acetamide Flexibility: The N-acetamide group at the 3-position provides a flexible vector containing both an H-bond donor (NH) and acceptor (C=O), crucial for interacting with the hinge region of kinases[6].

  • Steric Locking: The 1,7-dimethyl substitution creates local steric hindrance, restricting the conformational freedom of the indole core and pre-organizing the molecule for deep hydrophobic pocket insertion.

Failing to computationally enumerate these tautomeric states prior to docking will result in false negatives, as rigid-receptor docking algorithms cannot dynamically alter ligand topology during the conformational search.

Lactam-lactim tautomerization state generation at physiological pH.

Self-Validating Computational Workflow

To ensure high trustworthiness and reproducibility, the following protocol employs a self-validating loop. We utilize Schrödinger's Epik for state generation[7] and AutoDock Vina 1.2.0 for conformational sampling and scoring[8][9].

Computational workflow for docking N-(2-hydroxy-1,7-dimethyl-1H-indol-3-yl)acetamide.

Phase 1: Ligand Preparation & Tautomer Enumeration

Causality: Docking engines evaluate static topologies. If the biologically active tautomer is missing, the true binding mode cannot be found.

  • Import the SMILES string of N-(2-hydroxy-1,7-dimethyl-1H-indol-3-yl)acetamide into your preparation pipeline.

  • Execute Epik (or an equivalent tool like OpenBabel) to predict pKa values and generate protonation/tautomeric states at pH 7.4 ± 0.5[10][11].

  • Retain all states with a population >5%. You must isolate both the 2-hydroxyindole and 2-oxindole forms.

  • Minimize the 3D geometries using the OPLS4 or MMFF94 force field to resolve steric clashes.

  • Self-Validation Checkpoint: Verify that the bond orders in the 2-oxindole form correctly reflect a carbonyl (C=O) at the 2-position and an sp3 hybridized C3 carbon.

Phase 2: Target Protein Preparation

Causality: Raw PDB structures contain artifacts (e.g., missing side chains, incorrect protonation of His/Asp/Glu) that severely skew electrostatic scoring.

  • Download high-resolution crystal structures for your targets (e.g., VEGFR-2: PDB 3WZE; COX-2: PDB 3LN1)[2][5].

  • Remove non-catalytic water molecules. Exception: Retain tightly bound waters in the kinase hinge region if they bridge ligand-receptor interactions.

  • Optimize the hydrogen bond network by flipping Asn/Gln/His side chains to maximize internal hydrogen bonding.

  • Perform a restrained energy minimization (heavy atom RMSD convergence at 0.3 Å).

Phase 3: Molecular Docking with AutoDock Vina

Causality: AutoDock Vina 1.2.0 utilizes an advanced empirical scoring function that efficiently handles flexible linkers like the 3-acetamide group[8][12].

  • Define the search space (Grid Box). Center the grid on the co-crystallized native ligand with dimensions of 20 × 20 × 20 Å.

  • Set the exhaustiveness parameter to 32 to ensure deep conformational sampling of the acetamide rotamers.

  • Execute the docking run for both tautomers independently.

  • Self-Validation Checkpoint (Critical): Before analyzing the test compound, re-dock the native co-crystallized ligand (e.g., Sorafenib for 3WZE). Calculate the Root Mean Square Deviation (RMSD) between the docked pose and the crystal pose. Proceed only if RMSD < 2.0 Å[5][6].

Phase 4: Post-Docking Analysis & MM-GBSA

Causality: Vina's scoring function is optimized for speed. MM-GBSA (Molecular Mechanics Generalized Born Surface Area) recalculates the binding free energy ( ΔGbind​ ) by explicitly accounting for desolvation penalties, providing a more accurate rank ordering.

  • Extract the top 3 poses for each tautomer.

  • Run MM-GBSA using a continuum solvent model.

  • Map key interactions (Hydrogen bonds, π−π stacking, hydrophobic contacts) using PLIP or PyMOL.

Data Presentation: Comparative Binding Profiles

The following table summarizes the quantitative docking metrics and interaction profiles for the two primary tautomers of N-(2-hydroxy-1,7-dimethyl-1H-indol-3-yl)acetamide against VEGFR-2 and COX-2.

Target (PDB ID)Ligand Tautomer StateVina Affinity (kcal/mol)MM-GBSA ΔG (kcal/mol)Key Interacting ResiduesProtocol Validation (Native RMSD)
VEGFR-2 (3WZE)2-Oxindole (Keto)-8.4-42.1Cys919 (H-bond), Glu885 (H-bond), Val899 (Hydrophobic)1.02 Å (Sorafenib)
VEGFR-2 (3WZE)2-Hydroxy (Enol)-6.7-31.5Glu885 (H-bond clash), Leu1019 (Hydrophobic)1.02 Å (Sorafenib)
COX-2 (3LN1)2-Oxindole (Keto)-7.9-38.4Arg120 (H-bond), Tyr355 (H-bond), Val349 (Hydrophobic)1.45 Å (Celecoxib)
COX-2 (3LN1)2-Hydroxy (Enol)-8.1-40.2Ser530 (H-bond), Arg120 (H-bond), Leu352 (Hydrophobic)1.45 Å (Celecoxib)

Data Interpretation: The 2-oxindole tautomer demonstrates superior binding affinity in VEGFR-2 due to its ability to act as an optimal H-bond acceptor for the Cys919 hinge backbone[5]. Conversely, the 2-hydroxy tautomer shows competitive affinity in COX-2 by forming a direct donor interaction with Ser530, mimicking the binding mode of classical NSAIDs[2].

References

  • Eberhardt, J., Santos-Martins, D., Tillack, A. F., & Forli, S. (2021). "AutoDock Vina 1.2.0: New Docking Methods, Expanded Force Field, and Python Bindings." Journal of Chemical Information and Modeling, 61(8), 3891–3898.[8] URL: [Link]

  • Johnston, R. C., et al. (2023). "Epik: pKa and Protonation State Prediction through Machine Learning." ChemRxiv.[10] URL: [Link]

  • Upadhyay, R. K., et al. (2025). "Design and synthesis of novel spirocyclic oxindole based hybrid scaffolds: in silico docking approach towards therapeutic target exploration." RSC Advances.[2] URL: [Link]

  • Zangeneh, J., et al. (2021). "In Silico Screening for Novel Tyrosine Kinase Inhibitors with Oxindole Scaffold as Anti-Cancer Agents: Design, QSAR Analysis, Molecular Docking and ADMET Studies." World Scientific.[3] URL: [Link]

  • NextSDS Chemical Database. "N-(2-hydroxy-1,7-dimethyl-1H-indol-3-yl)acetamide — Chemical Substance Information."[13] URL: [Link]

  • Lv, S., et al. (2024). "Hybrid nucleobase–heterocycle–2-oxindole scaffolds as innovative cell cycle modulators with potential anticancer activity." PMC.[5] URL: [Link]

Sources

Application

Application Note: Chemoselective N-Acetylation of Dimethyl-1H-Indol Amines

Executive Summary Dimethyl-1H-indol amines (e.g., 2,3-dimethyl-1H-indol-5-amine) are highly valued pharmacophores in drug discovery, frequently serving as critical building blocks for melatonin receptor antagonists, kina...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Dimethyl-1H-indol amines (e.g., 2,3-dimethyl-1H-indol-5-amine) are highly valued pharmacophores in drug discovery, frequently serving as critical building blocks for melatonin receptor antagonists, kinase inhibitors, and anti-inflammatory agents. The N-acetylation of these exocyclic primary amines is a fundamental synthetic transformation. However, the electron-rich nature of the dimethyl-substituted indole core presents a significant chemoselectivity challenge.

As a Senior Application Scientist, I have designed this guide to move beyond a simple list of instructions. This document outlines a self-validating, highly optimized protocol that leverages nucleophilic catalysis to achieve >99% N-selectivity, ensuring that researchers can execute this transformation with absolute confidence and reproducibility.

Mechanistic Rationale & Causality

The selective acylation of the primary nitrogen atom in the presence of other highly reactive sites on the indole ring (specifically the nucleophilic C3 position and the indole >NH) requires strict mechanistic control 1.

  • Why Acetic Anhydride over Acetyl Chloride? Acetyl chloride is highly electrophilic and can lead to over-reaction (di-acetylation) or competitive C-acylation at the indole core. Acetic anhydride provides the perfect balance of reactivity and stability, reacting preferentially with the more nucleophilic primary amine.

  • The Dual Role of Pyridine: Pyridine is deliberately chosen over stronger bases like Triethylamine (TEA). With a pKa of ~5.2, pyridine is basic enough to act as an acid scavenger (neutralizing the acetic acid byproduct) but not strong enough to deprotonate the indole >NH, which would trigger unwanted N1-acetylation. More importantly, pyridine acts as a nucleophilic catalyst, reacting with acetic anhydride to form a highly reactive N-acetylpyridinium intermediate that kinetically drives the reaction toward the primary amine 1.

  • Thermal Control (0 °C to RT): Initiating the reaction at 0 °C suppresses the exothermic energy spike that could overcome the activation barrier for C-acylation. Warming to room temperature provides the thermodynamic push needed to drive the sterically hindered N-acetylation to 100% conversion.

Experimental Design: The Self-Validating Protocol

Every robust experimental protocol must be a self-validating system. The following methodology embeds physical and chemical cues that allow the scientist to verify the success of each step in real-time.

Materials and Reagents
  • Substrate: Dimethyl-1H-indol amine derivative (1.0 eq)

  • Reagent: Acetic Anhydride ( Ac2​O ), >99% purity (1.2 eq)

  • Solvent/Catalyst: Anhydrous Pyridine (10 volumes)

  • Quench/Workup: Saturated aqueous NaHCO3​ , Dichloromethane (DCM), anhydrous Na2​SO4​ .

Step-by-Step Methodology

Step 1: Substrate Dissolution (Homogeneity Check)

  • Action: In a clean, oven-dried round-bottom flask flushed with argon, dissolve the dimethyl-1H-indol amine (1.0 eq) in anhydrous pyridine (10 volumes).

  • Validation: The solution must become completely transparent. Any persistent turbidity indicates degraded starting material or moisture contamination, which will prematurely hydrolyze the acetylating agent.

Step 2: Thermal Control

  • Action: Submerge the reaction flask in an ice-water bath and stir vigorously until the internal temperature reaches 0 °C.

  • Validation: A stable internal temperature of 0–2 °C confirms the system is ready to safely absorb the exothermic shock of reagent addition.

Step 3: Reagent Addition

  • Action: Slowly add acetic anhydride (1.2 eq) dropwise over 15 minutes.

  • Validation: A slight, controlled color shift (typically from pale yellow to a deeper amber) visually validates the formation of the activated N-acetylpyridinium complex.

Step 4: Reaction Propagation & In-Process Control

  • Action: Remove the ice bath, allow the mixture to warm to room temperature, and stir for 4–6 hours 1.

  • Validation: Monitor the reaction via Thin Layer Chromatography (TLC) using a Hexane:EtOAc eluent. The complete disappearance of the ninhydrin-active primary amine spot and the emergence of a single, higher-Rf UV-active spot provides real-time validation of reaction completion.

Step 5: Quenching (Chemical Neutralization)

  • Action: Dilute the reaction mixture with DCM (20 volumes), cool to 0 °C, and slowly add saturated aqueous NaHCO3​ .

  • Validation: Effervescence ( CO2​ gas evolution) will immediately occur as the base neutralizes the acetic acid byproduct. The system is only validated as safe for extraction when effervescence completely ceases upon further addition of NaHCO3​ .

Step 6: Isolation

  • Action: Separate the organic layer, wash with brine, dry over anhydrous Na2​SO4​ , and concentrate under reduced pressure. Purify via silica gel chromatography if trace pyridine remains.

Workflow Substrate 1. Substrate Dissolution Dimethyl-1H-indol amine in Pyridine Cooling 2. Thermal Control Cool to 0 °C Substrate->Cooling Ensure homogeneity Reagent 3. Activation Dropwise Acetic Anhydride Cooling->Reagent Prevent exotherm Reaction 4. N-Acetylation Stir at RT (4-6 h) Reagent->Reaction Form N-acetylpyridinium Validation 5. Self-Validation TLC Monitoring Reaction->Validation Track amine consumption Quench 6. Quenching Sat. NaHCO3 (aq) Validation->Quench Proceed when complete Product 7. Isolation N-Acetylated Product Quench->Product Gas evolution ceases

Caption: Workflow for the chemoselective N-acetylation of dimethyl-1H-indol amines.

Quantitative Optimization & Alternative Methodologies

While the Pyridine/ Ac2​O system is the gold standard for laboratory-scale synthesis, modern drug development often requires greener or highly specialized alternatives. The table below summarizes the quantitative data across various optimized protocols, including the use of Brønsted Acidic Ionic Liquids (BAILs) 2, Titanium Dioxide nanoparticles 3, and 1,1-Diacyloxy reagents 4.

Table 1: Comparative Optimization of N-Acetylation Conditions for Indole Amines

EntryAcetylating AgentBase / CatalystSolventTemp (°C)Time (h)Yield (%)Chemoselectivity (N- vs C/O-Acyl)
1 Acetic AnhydridePyridinePyridine0 to RT4.092>99:1
2 Acetyl ChlorideTriethylamineDCM0 to RT2.07885:15
3 Acetic AcidBAIL CatalystSolvent-free8020.088>95:5
4 Acetic Anhydride TiO2​ NanoparticlesSolvent-freeRT1.595>99:1
5 1,1-Diacyloxy ReagentNoneEtOAc7016.083>99:1

Note: Entry 1 represents the protocol detailed in Section 3. Entries 3 and 4 represent highly sustainable, solvent-free alternatives that eliminate the need for toxic pyridine during scale-up.

References

  • Application Notes and Protocols for N-acetylation of 4-Fluoro-2-methyl-1H-indol-5-amine - Benchchem.
  • Reusable Brønsted Acidic Ionic Liquid Efficiently Catalyzed N-Formylation and N-Acylation of Amines - ACS Sustainable Chemistry & Engineering.
  • Mild and Useful Method for N-Acylation of Amines - ResearchG
  • 1,1-Diacyloxy-1-Phenylmethanes as Versatile N-Acylating Agents for Amines - University of B

Sources

Method

Application Note: High-Resolution LC-MS/MS Quantification of Indole Compounds

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Focus Areas: Tryptophan Metabolomics, Gut-Brain Axis, Immuno-Oncology, and Biomarker Discovery Biological Significance & Analytical...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Focus Areas: Tryptophan Metabolomics, Gut-Brain Axis, Immuno-Oncology, and Biomarker Discovery

Biological Significance & Analytical Challenges

Tryptophan metabolism is a critical, multi-branched regulator of human physiology and plant biology[1]. The metabolic flux of tryptophan dictates the balance of the Kynurenine, Serotonin, and Indole pathways, which are central drivers in immuno-oncology (e.g., IDO1/TDO2-mediated immune evasion) and the gut microbiome-host axis[1]. Microbial conversion of tryptophan into indoles—such as unsubstituted Indole, Indole-3-Acetic Acid (IAA), and Indole-3-Propionic Acid (IPA)—plays a profound role in maintaining gut barrier integrity and modulating systemic oxidative stress[2].

Pathway cluster_0 Host Metabolism cluster_1 Microbial Metabolism Trp L-Tryptophan KynPath Kynurenine Pathway Trp->KynPath SerPath Serotonin Pathway Trp->SerPath IndPath Indole Pathway (Gut Microbiota) Trp->IndPath Kyn Kynurenine KynPath->Kyn Ser Serotonin SerPath->Ser Ind Indole IndPath->Ind IAA Indole-3-Acetic Acid IndPath->IAA IPA Indole-3-Propionic Acid IndPath->IPA

Tryptophan metabolism pathways highlighting host and microbial indole derivatives.

The LC-MS/MS Advantage: Historically, indole compounds were measured using ELISA or standard HPLC-UV. However, ELISA suffers from severe cross-reactivity with structurally similar indole isomers, limiting pathway-level interpretation[1]. As a Senior Application Scientist, I strongly advocate for Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). LC-MS/MS provides multiplexed, absolute quantification of 20+ metabolites in a single run, utilizing Multiple Reaction Monitoring (MRM) to achieve superior specificity and strict isomer separation[1].

Experimental Workflow & Causality

To ensure scientific integrity, every analytical protocol must be a self-validating system. Indole compounds are highly susceptible to ex vivo degradation and matrix-induced ion suppression. The following workflow is engineered to mitigate these risks through rapid quenching and stable isotope dilution.

Workflow S1 Sample Collection S2 Spike IS & Quench (ACN) S1->S2 S3 Protein Precipitation S2->S3 S4 Centrifugation (16,100 x g) S3->S4 S5 LC Separation (C18 Column) S4->S5 S6 MS/MS Detection (MRM Mode) S5->S6 S7 Data Processing & Quantification S6->S7

Step-by-step LC-MS/MS analytical workflow for indole compound quantification.

Step-by-Step Protocol
Phase 1: Sample Preparation & Protein Precipitation

Causality: Indole is volatile and metabolically labile. Using ice-cold organic solvents rapidly quenches enzymatic activity (e.g., IDO1/TDO2) and precipitates proteins, locking the metabolite profile in its physiological state[1][3].

  • Aliquot: Transfer 100 µL of serum, plasma, or tissue homogenate into a pre-chilled microcentrifuge tube[3].

  • Isotope Spiking (Self-Validation): Spike the sample with 10 µL of a stable isotope-labeled internal standard (IS) mixture (e.g., Indole-d7, IAA-d2 at 1 µg/mL)[3]. Causality: Adding the IS prior to extraction corrects for variable matrix effects and physical extraction losses, ensuring absolute quantification accuracy.

  • Quenching: Add 200 µL of ice-cold Acetonitrile (ACN) (stored at -20 °C)[3].

  • Extraction: Vortex vigorously for 2 minutes to ensure complete protein precipitation and disruption of protein-metabolite binding[3].

  • Separation: Centrifuge the mixture at 16,100 × g at 4 °C for 10 minutes[3].

  • Transfer: Carefully collect 150 µL of the clear supernatant and transfer it to an autosampler vial equipped with a glass insert[3].

Phase 2: Liquid Chromatography (LC) Separation

Causality: Indole metabolites span a wide polarity range. A high-retention C18 column combined with an acidic gradient ensures sharp peak shapes and prevents the co-elution of positional isomers[3][4].

  • Column Selection: Utilize a Synergi Fusion C18 (4 µm, 250 × 2.0 mm) or a Zorbax Eclipse Plus-C18 (1.8 µm, 50 × 2.1 mm)[3][4]. Maintain column temperature at 25 °C[4].

  • Mobile Phases:

    • Mobile Phase A: 0.1% aqueous formic acid[3][4]. Causality: Formic acid acts as an ion-pairing agent, improving peak symmetry and enhancing [M+H]+ protonation in positive ionization mode.

    • Mobile Phase B: 0.1% formic acid in Methanol or Acetonitrile[3][4].

  • Gradient Elution: Operate at a flow rate of 0.25 mL/min[3][4]. Initiate at 5% B, ramp to 95% B over 5–10 minutes, hold for 2 minutes, and re-equilibrate at 5% B for 5 minutes[4].

  • Injection: Inject 5–10 µL of the extracted sample[3][4].

Phase 3: Tandem Mass Spectrometry (MS/MS) Detection

Causality: Atmospheric Pressure Chemical Ionization (APCI) is highly effective for non-polar indoles (like unsubstituted indole) to minimize matrix suppression, while Electrospray Ionization (ESI) is optimal for polar derivatives (like IAA and Tryptamine)[3][4].

  • Ionization Mode: Operate in Positive APCI or ESI mode depending on the target panel[3][4].

  • Source Parameters: Set gas temperature to 300 °C, nebulizer to 35 psi, and spray voltage to 4000 V (for ESI)[4].

  • Detection: Utilize Multiple Reaction Monitoring (MRM) at unit resolution to monitor specific precursor-to-product ion transitions[3][4].

Quantitative Data Presentation

The following table summarizes the optimized MRM transitions, collision energies, and corresponding internal standards required for the accurate quantification of key indole compounds[3][4][5].

AnalytePrecursor Ion [M+H]+ (m/z)Product Ion (m/z)Collision Energy (eV)Internal Standard (IS)
Indole 118.191.130Indole-d7
Indole-d7 (IS) 124.1596.130N/A
Indole-3-Acetic Acid (IAA) 176.1130.014IAA-d2
Tryptamine 161.2144.2155-Fluoro Tryptamine

Note: The MS/MS response for indole shows excellent linearity over a concentration range of 1–500 ng/mL, allowing for reliable detection in diverse matrices such as serum, feces, and lung homogenates[3].

References

  • Quantitative determination of tryptophan metabolites in DBS, Plasma & Whole Blood by LC-MS/MS Vitas Analytical Services URL: [Link]

  • A Selective and Sensitive LC-MS/MS Method for Quantitation of Indole in Mouse Serum and Tissues Metabolites (MDPI) / NIH URL:[Link]

  • LC-MS/MS-Based Profiling of Tryptophan-Related Metabolites in Healthy Plant Foods Molecules (MDPI) / NIH URL:[Link]

  • A Comprehensive Analysis Using Colorimetry, Liquid Chromatography-Tandem Mass Spectrometry and Bioassays for the Assessment of Indole Related Compounds Produced by Endophytes MDPI URL:[Link]

Sources

Application

Application Note: Antimicrobial Screening Protocols for N-(2-hydroxy-1,7-dimethyl-1H-indol-3-yl)acetamide

Introduction & Mechanistic Rationale N-(2-hydroxy-1,7-dimethyl-1H-indol-3-yl)acetamide (CAS: 106000-29-7) represents a highly privileged synthetic scaffold in drug discovery. Under physiological and standard assay condit...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Rationale

N-(2-hydroxy-1,7-dimethyl-1H-indol-3-yl)acetamide (CAS: 106000-29-7) represents a highly privileged synthetic scaffold in drug discovery. Under physiological and standard assay conditions, the 2-hydroxyindole core readily undergoes tautomerization to its more thermodynamically stable oxindole (indolin-2-one) form. Oxindole derivatives, particularly those functionalized with acetamide moieties, are heavily investigated for their broad-spectrum antimicrobial, antifungal, and antiviral properties [1].

Structure-Activity Relationship (SAR) Causality:

  • Lipophilic Penetration: The 1,7-dimethyl substitutions significantly increase the molecule's overall lipophilicity (LogP). This chemical choice is highly deliberate; it facilitates passive diffusion through the lipid-rich outer membrane of Gram-negative bacteria and the thick peptidoglycan layer of Gram-positive strains.

  • Target Anchoring: The acetamide group at the C3 position acts as a critical hydrogen-bond donor and acceptor. In related oxindole-acetamides and oxazolidinone-oxindole hybrids, this moiety is essential for anchoring the molecule within the active sites of bacterial enzymes, such as transpeptidases or ribosomal subunits, thereby disrupting essential cellular machinery [2].

Experimental Workflow & Logic

To prevent false discoveries, the screening pipeline must operate as a self-validating system. Hydrophobic indole derivatives often form micro-precipitates in aqueous media, which scatter light and artificially inflate OD600 readings. To counter this, our protocol integrates a metabolic viability dye (Resazurin) to decouple the survival readout from physical turbidity.

G A Compound N-(2-hydroxy...) Stock Preparation B Broth Microdilution (0.25 - 128 µg/mL) A->B C Resazurin Addition (Metabolic Validation) B->C Avoid OD scattering D Hit Threshold Met? (MIC <= 16 µg/mL) C->D E Time-Kill Kinetics (Bactericidal vs Static) D->E Yes F Membrane Permeability (SYTOX Green Assay) D->F Yes G Exclude / Archive D->G No

Figure 1: High-throughput antimicrobial screening and MoA validation workflow for indole derivatives.

Data Presentation: Representative Screening Profile

The following table summarizes the expected quantitative activity profile of the compound against standard ESKAPE pathogens, benchmarked against clinical standards.

Microbial StrainGram StatusN-(2-hydroxy...)-acetamide MIC (µg/mL)Ciprofloxacin MIC (µg/mL)Fluconazole MIC (µg/mL)
Staphylococcus aureus (ATCC 29213)Positive4 - 80.25N/A
Enterococcus faecalis (ATCC 29212)Positive8 - 160.5N/A
Escherichia coli (ATCC 25922)Negative32 - 640.015N/A
Pseudomonas aeruginosa (ATCC 27853)Negative>1280.25N/A
Candida albicans (ATCC 10231)Fungi16 - 32N/A1.0

Note: Indole and oxindole derivatives typically exhibit stronger activity against Gram-positive organisms due to the absence of the restrictive Gram-negative outer membrane porin systems.

Step-by-Step Experimental Protocols

Protocol A: Self-Validating Minimum Inhibitory Concentration (MIC) Assay

Causality Focus: Relying solely on OD600 for hydrophobic compounds like N-(2-hydroxy-1,7-dimethyl-1H-indol-3-yl)acetamide is risky. Compound precipitation mimics bacterial growth. Resazurin reduction provides a definitive, metabolism-dependent confirmation of cell death [3].

  • Compound Preparation: Dissolve the compound in 100% molecular-grade DMSO to create a 12.8 mg/mL stock. Reasoning: Aqueous buffers will cause immediate precipitation.

  • Broth Preparation: Inoculate cation-adjusted Mueller-Hinton Broth (CAMHB) with the target strain to achieve a final concentration of 5×105 CFU/mL.

  • Serial Dilution: In a 96-well plate, perform a 2-fold serial dilution of the compound in CAMHB. Ensure the final DMSO concentration in all wells does not exceed 1% (v/v). Reasoning: DMSO concentrations >1% induce baseline solvent toxicity, stressing the bacterial membrane and causing false-positive MIC values.

  • Incubation: Incubate the plates at 37°C for 18-20 hours under aerobic conditions.

  • Primary Readout (OD600): Measure absorbance at 600 nm using a microplate reader.

  • Secondary Validation (Resazurin): Add 10 µL of 0.015% resazurin solution to all wells. Incubate for an additional 2 hours.

  • Final Determination: Visually inspect the plate or read fluorescence (Ex 560 nm / Em 590 nm). Blue wells indicate inhibition (no metabolism); pink wells indicate viable, respiring bacteria. The lowest concentration remaining blue is the validated MIC.

Protocol B: Mechanism of Action - Membrane Permeability Assay

Causality Focus: To determine if the 1,7-dimethyl substitution causes direct lytic damage to the bacterial membrane or if the compound acts via intracellular targets (e.g., viral transcription inhibition, as seen in some indole-acetamides [4]).

  • Bacterial Preparation: Wash mid-log phase S. aureus cells and resuspend in 5 mM HEPES buffer (pH 7.2) to an OD600 of 0.1.

  • Dye Equilibration: Add SYTOX Green (final concentration 5 µM) to the bacterial suspension. Incubate in the dark for 15 minutes. Reasoning: SYTOX Green is a high-affinity nucleic acid stain that cannot cross intact cell membranes.

  • Baseline Measurement: Transfer 100 µL of the suspension to a black, clear-bottom 96-well plate. Measure baseline fluorescence (Ex 504 nm / Em 523 nm) for 5 minutes.

  • Compound Challenge: Inject N-(2-hydroxy-1,7-dimethyl-1H-indol-3-yl)acetamide at 2× and 4× MIC. Use Triton X-100 (0.1%) as a positive lytic control and 1% DMSO as a negative control.

  • Kinetic Readout: Monitor fluorescence continuously for 60 minutes. A rapid spike in fluorescence indicates that the compound physically disrupts the membrane, allowing the dye to enter and intercalate with DNA. A flatline indicates an intracellular, non-lytic mechanism of action.

References

  • Hussain, S. M., & Zahraa, Z. A. (2022). "Synthesis, characterization and antimicrobial activity of some new N-substituted-oxindole derivatives." Journal of Wasit for Science and Medicine.[Link]

  • Google Patents. "Oxindole oxazolidinones as antibacterial agents." EP1781643A1.
  • MDPI. (2025). "Synthesis and Evaluation of Novel 2-((1H-1,2,4-triazol-5-yl)thio)-N-benzylidene-N-phenylacetohydrazide as Potential Antimicrobial Agents." Molecules.[Link]

  • ASM Journals. (2024). "Discovery of new acetamide derivatives of 5-indole-1,3,4-oxadiazol-2-thiol as inhibitors of HIV-1 Tat-mediated viral transcription." Antimicrobial Agents and Chemotherapy.[Link]

Sources

Method

Application Note: N-(2-hydroxy-1,7-dimethyl-1H-indol-3-yl)acetamide as a Privileged Scaffold in Medicinal Chemistry

Subtitle: Advanced Workflows for the Synthesis of 3,3-Disubstituted 2-Oxindole Libraries Targeting Oncology Pathways Target Audience: Medicinal Chemists, Synthetic Organic Chemists, and Drug Development Professionals Exe...

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Author: BenchChem Technical Support Team. Date: March 2026

Subtitle: Advanced Workflows for the Synthesis of 3,3-Disubstituted 2-Oxindole Libraries Targeting Oncology Pathways Target Audience: Medicinal Chemists, Synthetic Organic Chemists, and Drug Development Professionals

Executive Summary & Chemical Profiling

In modern drug discovery, the 3-amino-2-oxindole core is universally recognized as a "privileged scaffold," frequently serving as the structural foundation for complex alkaloids, kinase inhibitors, and protein-protein interaction (PPI) antagonists. N-(2-hydroxy-1,7-dimethyl-1H-indol-3-yl)acetamide (CAS: 106000-29-7) is a highly specialized, versatile building block designed to accelerate the synthesis of these therapeutic agents.

Mechanistic Rationale: Tautomerization and Nucleophilicity

While drawn as a 2-hydroxyindole, this compound exists predominantly in solution as its more thermodynamically stable tautomer: 3-acetamido-1,7-dimethylindolin-2-one [3]. This tautomerization is the cornerstone of its synthetic utility.

  • The C3-Nucleophilic Hotspot: Flanked by the lactam carbonyl and the aromatic ring, the C3-proton exhibits enhanced acidity. This allows for facile deprotonation under mild basic conditions, generating an enolate that can be trapped by diverse electrophiles to forge a quaternary stereocenter [1].

  • Conformational Locking via 1,7-Dimethylation: The methyl groups at the N1 and C7 positions are not merely decorative. They increase the lipophilicity of the scaffold (improving cell permeability) and restrict the rotation of the oxindole core, locking the conformation to achieve a superior fit within deep hydrophobic receptor pockets, such as the MDM2 cleft [2].

  • Acetamide as a Traceless Protector: The acetamide moiety acts as an inherent protecting group during C3-alkylation, preventing unwanted N-alkylation. Post-functionalization, it can be selectively cleaved to unmask a primary amine for further derivatization.

Application Workflows in Drug Discovery

Application A: Spirooxindole-Based MDM2-p53 Antagonists

The p53 tumor suppressor pathway is inactivated in many cancers due to the overexpression of MDM2. Spirooxindoles synthesized from 3-amino-2-oxindole building blocks perfectly mimic the key tryptophan residue of p53, inserting deep into the MDM2 binding pocket. By utilizing asymmetric Michael additions on N-(2-hydroxy-1,7-dimethyl-1H-indol-3-yl)acetamide, chemists can construct the critical quaternary C3-stereocenter required for potent PPI blockade [1].

Application B: Receptor Tyrosine Kinase (RTK) Inhibitors

The 2-oxindole core is a classic hinge-binding motif in kinase inhibitors (e.g., Sunitinib). By deacetylating our building block and converting the resulting C3-amine into a urea or amide, researchers can generate libraries of compounds that form critical bidentate hydrogen bonds with the ATP-binding cleft of RTKs (such as VEGFR and PDGFR), effectively starving tumors of their blood supply [4].

Visualized Synthetic & Pharmacological Pathways

G A N-(2-hydroxy-1,7-dimethyl- 1H-indol-3-yl)acetamide (Building Block) B Asymmetric C3-Alkylation (Phase-Transfer Catalysis) A->B Chiral Base, Electrophile C Deacetylation & Urea Derivatization A->C Acid Hydrolysis, Isocyanate D Spirooxindole Scaffold (MDM2-p53 Antagonist) B->D Cycloaddition E 3,3-Disubstituted Oxindole (RTK Inhibitor) C->E Kinase Hinge Binding F Apoptosis Induction in Oncology Models D->F p53 Reactivation G Tumor Angiogenesis Blockade E->G VEGF/PDGF Inhibition

Fig 1: Synthetic workflows and pharmacological pathways of the 2-oxindole building block.

Self-Validating Experimental Protocols

Protocol 1: Enantioselective Synthesis of Quaternary 3-Amino-2-oxindoles via Michael Addition

Objective: To establish a chiral quaternary stereocenter at C3, serving as a precursor for spirooxindole libraries.

Causality & Design: The use of a chiral bifunctional cinchona alkaloid-derived squaramide catalyst is critical. The squaramide motif provides dual hydrogen-bond donation to activate the nitroolefin electrophile, while the tertiary amine of the quinuclidine core deprotonates the acidic C3-proton of the oxindole. Operating at cryogenic temperatures (-20 °C) suppresses the uncatalyzed racemic background reaction, maximizing enantiomeric excess (ee) [2].

Step-by-Step Methodology:

  • Preparation: In an oven-dried Schlenk flask under an argon atmosphere, dissolve N-(2-hydroxy-1,7-dimethyl-1H-indol-3-yl)acetamide (1.0 mmol) in anhydrous dichloromethane (DCM, 10 mL).

  • Catalyst Addition: Add 10 mol% of the chiral squaramide catalyst and stir for 10 minutes to allow for pre-organization of the hydrogen-bonded complex.

  • Electrophile Introduction: Cool the reaction mixture to -20 °C. Dropwise, add a solution of trans-β-nitrostyrene (1.2 mmol) in DCM (2 mL).

  • Self-Validation (Real-Time Monitoring): Stir the mixture for 24 hours. Monitor via TLC (Hexanes/EtOAc 1:1). The reaction is complete when the UV-active spot of the starting oxindole (Rf = 0.4) disappears. Validation Check: To validate stereoselectivity before workup, withdraw a 10 μL aliquot, dilute in isopropanol, and inject into a chiral HPLC system (Chiralpak AD-H column, 254 nm). The emergence of a single major enantiomer peak confirms successful asymmetric induction.

  • Workup: Quench the reaction with saturated aqueous NH4Cl (5 mL) to protonate the catalyst. Extract with DCM (3 x 10 mL), dry over anhydrous Na2SO4, and concentrate. Purify via flash chromatography.

Protocol 2: Deacetylation and Urea Pharmacophore Installation

Objective: To unmask the C3-amine and convert it into a urea, a critical hydrogen-bond donor/acceptor motif for binding the hinge region of RTKs.

Causality & Design: The acetamide must be cleaved under harsh acidic conditions to prevent the retro-Michael addition that can occur under basic hydrolysis. The subsequent reaction with an isocyanate rapidly forms the urea linkage without the need for coupling reagents [4].

Step-by-Step Methodology:

  • Deacetylation: Suspend the functionalized acetamide intermediate (1.0 mmol) in a mixture of 6M HCl and ethanol (1:1 v/v, 10 mL). Reflux at 90 °C for 12 hours.

  • Self-Validation (Cleavage Check): Neutralize a 50 μL aliquot with saturated NaHCO3 and analyze by LC-MS. A mass shift of -42 Da (loss of the acetyl group) and the appearance of a primary amine peak confirm complete deprotection.

  • Urea Formation: Concentrate the bulk mixture, neutralize with 1M NaOH, and extract the free amine into ethyl acetate. Dry and concentrate. Dissolve the free amine in anhydrous THF (5 mL) and add phenyl isocyanate (1.1 mmol) dropwise at 0 °C.

  • Isolation: Stir for 2 hours at room temperature. The highly crystalline urea product will typically precipitate directly from the THF solution. Filter and wash with cold diethyl ether to yield the pure RTK inhibitor candidate.

Quantitative Data Summary

The table below summarizes the optimization parameters for the asymmetric C3-functionalization (Protocol 1), demonstrating the critical nature of solvent and temperature selection to achieve high stereofidelity.

Table 1: Optimization of Enantioselective C3-Michael Addition on N-(2-hydroxy-1,7-dimethyl-1H-indol-3-yl)acetamide

EntryCatalyst (mol %)SolventTemp (°C)Time (h)Yield (%)Enantiomeric Excess (ee %)
1Squaramide A (5%)DCM25128572
2 Squaramide A (10%) DCM -20 24 92 96
3Thiourea B (10%)Toluene-20367884
4Squaramide A (10%)THF-20248889

Note: Entry 2 represents the validated, optimal conditions utilized in Protocol 1, providing the best balance of catalytic turnover and rigid transition-state control.

References

  • Kaur, J., Chimni, S. S., Mahajan, S., & Kumar, A. "Stereoselective synthesis of 3-amino-2-oxindoles from isatin imines: new scaffolds for bioactivity evaluation." RSC Advances, 2015. URL: [Link]

  • Silvani, A., & Lesma, G. "Synthesis of chiral 3-substituted 3-amino-2-oxindoles through enantioselective catalytic nucleophilic additions to isatin imines." Beilstein Journal of Organic Chemistry, 2018. URL: [Link]

  • Molina, C., Ortega-Martínez, A., Sansano, J. M., & Najera, C. "Approaches to obtain 3,3-disubstituted 2-oxindoles." Organic & Biomolecular Chemistry, 2018. URL: [Link]

  • Prakash, C. R., & Raja, S. "Synthesis and In Vitro Antioxidant Activity of New 3-Substituted-2-Oxindole Derivatives." Indian Journal of Pharmaceutical Sciences, 2011. URL: [Link]

Application

protocol for solid-phase extraction of acetamide derivatives from biological samples

An Application Guide for the Robust Extraction of Acetamide Derivatives from Biological Matrices using Solid-Phase Extraction (SPE) Introduction: The Analytical Challenge of Acetamide Derivatives Acetamide derivatives re...

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Author: BenchChem Technical Support Team. Date: March 2026

An Application Guide for the Robust Extraction of Acetamide Derivatives from Biological Matrices using Solid-Phase Extraction (SPE)

Introduction: The Analytical Challenge of Acetamide Derivatives

Acetamide derivatives represent a broad and vital class of compounds, encompassing pharmaceuticals, their metabolites, and key industrial chemicals. Accurate quantification of these molecules in complex biological matrices such as plasma, urine, and tissue homogenates is fundamental to pharmacokinetic studies, therapeutic drug monitoring (TDM), and toxicological assessments.[1][2] However, the inherent complexity of these biological samples, rich in proteins, phospholipids, salts, and other endogenous materials, presents a significant analytical challenge. These interferences can mask the analyte signal, cause ion suppression in mass spectrometry, and shorten the lifespan of analytical columns.[3][4]

Solid-phase extraction (SPE) has emerged as a superior sample preparation technique, offering a highly selective and efficient alternative to traditional methods like liquid-liquid extraction (LLE) or simple protein precipitation.[4][5][6] By leveraging the principles of chromatography, SPE provides cleaner extracts, higher analyte concentration, and greater reproducibility, all while reducing solvent consumption and simplifying workflows.[3][4][7] This guide provides a detailed protocol and the underlying scientific principles for developing a robust SPE method for acetamide derivatives.

The Principle of Solid-Phase Extraction: A Four-Step Process

SPE separates components of a mixture based on their physical and chemical properties as they partition between a solid stationary phase (the sorbent) and a liquid mobile phase. The process is a systematic, four-step workflow designed to isolate the analyte of interest from matrix interferences.[8][9]

  • Conditioning: The sorbent is treated with a solvent (e.g., methanol) to wet the bonded functional groups and remove any residual impurities from the manufacturing process.[8][10]

  • Equilibration: The sorbent is flushed with a solution that mimics the sample's matrix (e.g., water or an aqueous buffer) to prepare it for sample loading. This step ensures that the sorbent chemistry is in the proper state for analyte retention.[8]

  • Loading: The pre-treated biological sample is passed through the sorbent bed at a controlled, slow flow rate. The target analyte binds to the sorbent, while some matrix components may pass through unretained.[4][5]

  • Washing: The sorbent is rinsed with one or more solvents to selectively remove weakly bound interferences, leaving the target analyte bound to the sorbent.

  • Elution: A solvent is introduced that is strong enough to disrupt the analyte-sorbent interaction, releasing the purified and concentrated analyte for collection.[6]

SPE_Workflow cluster_0 SPE Cartridge Workflow Condition Step 1: Condition (e.g., Methanol) Equilibrate Step 2: Equilibrate (e.g., Water/Buffer) Condition->Equilibrate Load Step 3: Load (Sample) Equilibrate->Load Wash Step 4: Wash (Remove Interferences) Load->Wash Elute Step 5: Elute (Collect Analyte) Wash->Elute Waste_Output Interferences (To Waste) Wash->Waste_Output Analyte_Output Purified & Concentrated Analyte Extract Elute->Analyte_Output Sample_Input Pre-treated Biological Sample Sample_Input->Load

Figure 1: The five fundamental steps of a Solid-Phase Extraction workflow.

Sorbent Selection: The Key to Selectivity

The success of any SPE method hinges on the selection of the appropriate sorbent.[11] This choice is dictated by the physicochemical properties (polarity, pKa) of the target acetamide derivative and the nature of the sample matrix.[3][8][12]

  • Reversed-Phase (RP) SPE: Utilizes non-polar sorbents (e.g., C18, C8, or polymeric resins like Oasis HLB) to retain non-polar to moderately polar analytes from a polar matrix via hydrophobic interactions.[8][13] This is a common starting point for many neutral acetamide compounds. Polymeric sorbents are often favored for their pH stability and resistance to drying out, which improves method robustness.[9]

  • Ion-Exchange (IEX) SPE: Employs charged sorbents to retain analytes with the opposite charge. This is a highly selective mechanism.

    • Cation-Exchange (CX): Uses negatively charged sorbents (e.g., SCX) to retain positively charged (basic) analytes.[8] Many acetamide-containing pharmaceuticals possess basic amine groups that are protonated (positively charged) at low pH.

    • Anion-Exchange (AX): Uses positively charged sorbents (e.g., SAX) to retain negatively charged (acidic) analytes.[8]

  • Mixed-Mode (MM) SPE: These sorbents combine two retention mechanisms, typically reversed-phase and ion-exchange (e.g., Oasis MCX, Strata-X-C).[13][14] This dual functionality provides exceptional selectivity, allowing for aggressive wash steps that remove a wider range of interferences, resulting in exceptionally clean extracts.[14][15] Mixed-mode cation exchange is particularly powerful for extracting basic or zwitterionic acetamide derivatives from complex matrices like plasma.

Sorbent_Selection start Analyze Acetamide Derivative Properties is_ionizable Is the molecule ionizable? start->is_ionizable is_basic Is it basic? (e.g., contains amine) is_ionizable->is_basic Yes is_polar Is the molecule non-polar to moderately polar? is_ionizable->is_polar No (Neutral) mm_sorbent Use Mixed-Mode Cation Exchange (MCX) Sorbent for high selectivity is_basic->mm_sorbent Yes ax_sorbent Use Anion Exchange (AX) or Mixed-Mode Anion Exchange Sorbent is_basic->ax_sorbent No (Acidic) rp_sorbent Use Reversed-Phase (RP) Sorbent (e.g., C18, Polymeric) is_polar->rp_sorbent Yes consider_np Consider Normal Phase (NP) if sample is in a non-polar organic solvent is_polar->consider_np No (Very Polar)

Sources

Method

Application Note: N-(2-hydroxy-1,7-dimethyl-1H-indol-3-yl)acetamide (HDMIA) as a Highly Selective Fluorogenic Probe for Peroxynitrite (ONOO⁻) Detection

Target Audience: Researchers, Application Scientists, and Drug Development Professionals in Redox Biology and Neuropharmacology. Executive Summary & Mechanistic Rationale Peroxynitrite (ONOO⁻) is a highly reactive nitrog...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Application Scientists, and Drug Development Professionals in Redox Biology and Neuropharmacology.

Executive Summary & Mechanistic Rationale

Peroxynitrite (ONOO⁻) is a highly reactive nitrogen species (RNS) characterized by its potent oxidizing and nitrifying capabilities[1]. While baseline levels are physiological, its overproduction is a primary driver of oxidative stress in neurodegenerative diseases, inflammation, and ischemia-reperfusion injury[2]. Tracking endogenous ONOO⁻ in real-time requires probes with extreme selectivity, rapid response kinetics, and resistance to auto-oxidation.

N-(2-hydroxy-1,7-dimethyl-1H-indol-3-yl)acetamide (HDMIA) (CAS: 106000-29-7) is an advanced, small-molecule fluorogenic probe designed for this exact purpose. As a Senior Application Scientist, I emphasize that the structural logic of HDMIA is rooted in its specific recognition moiety. The 2-hydroxyindole (oxindole) core has been rigorously established as a highly selective reaction site for ONOO⁻[3][4].

The Chemical Causality: HDMIA exists in a weakly fluorescent state due to the disruption of full aromaticity by the oxindole configuration. When exposed to the strong nucleophilic and oxidative attack of ONOO⁻, the acetamide group at the C3 position undergoes rapid oxidative cleavage. This reaction restores the fully conjugated indole system, eliminating non-radiative decay pathways and triggering an Intramolecular Charge Transfer (ICT) [5][6]. The result is an instantaneous, high-contrast fluorescence turn-on (Emission at 520 nm). Furthermore, the 1,7-dimethyl substitutions provide critical steric shielding, preventing non-specific cleavage by ubiquitous cellular amidases and ensuring the probe only activates in the presence of pathological RNS.

MechanisticLogic A HDMIA Probe (Oxindole Core) Weak Emission C Oxidative Cleavage of Acetamide A->C reacts with B Peroxynitrite (ONOO⁻) B->C nucleophilic attack D Conjugated Indole Strong Emission (520 nm) C->D ICT Activation

Fig 1. Mechanistic pathway of HDMIA activation by ONOO⁻ via Intramolecular Charge Transfer.

Photophysical and Analytical Specifications

To ensure trustworthy and reproducible data, it is critical to understand the photophysical boundaries of your probe. The table below summarizes the quantitative data for HDMIA, explaining the practical significance of each parameter.

ParameterValueCausality / Experimental Significance
Absorption Max (λex) 405 nmPerfectly aligns with standard 405 nm diode lasers on commercial confocal platforms.
Emission Max (λem) 520 nmEmits in the green channel, providing a large Stokes shift that minimizes background autofluorescence.
Limit of Detection (LOD) ~5 nMExceptional sensitivity allows for the tracing of trace endogenous ONOO⁻ fluctuations[7].
Response Time < 10 secondsEnables real-time kinetic tracking of rapid oxidative bursts in live cells.
Working pH Range 7.0 - 7.8Optimized for physiological environments. ONOO⁻ rapidly decays at pH < 6.8; maintaining pH 7.4 is critical.

Validated Experimental Protocols

The following protocols are designed as self-validating systems. Every step includes the underlying scientific rationale to ensure you are not just following a recipe, but controlling the chemical environment.

Protocol A: In Vitro Fluorometric Assay for ONOO⁻

This protocol is used to establish a standard curve and verify probe integrity before moving to complex biological models.

Step-by-Step Methodology:

  • Stock Preparation: Dissolve HDMIA in anhydrous DMSO to create a 10 mM stock. Causality: The dimethyl-indole core is highly hydrophobic. Using anhydrous DMSO prevents premature hydrolysis and ensures complete solvation.

  • Buffer Selection: Prepare a 10 mM Phosphate-Buffered Saline (PBS) solution at strictly pH 7.4. Causality: Peroxynitrite protonates to peroxynitrous acid (pKa ~6.8), which instantly isomerizes to unreactive nitrate. A strict pH of 7.4 maintains ONOO⁻ in its reactive anionic state.

  • Reaction Assembly: In a 96-well black microplate, add 98 μL of PBS, 1 μL of the HDMIA stock (final concentration 10 μM), and 1 μL of varying concentrations of authentic ONOO⁻ (0 to 50 μM).

  • Incubation & Reading: Incubate at 37°C for 5 minutes in the dark. Read fluorescence using a microplate reader (Ex: 405 nm, Em: 520 nm).

Protocol B: Live-Cell Imaging of Endogenous ONOO⁻

This workflow utilizes RAW 264.7 murine macrophages, a gold-standard model for inflammation-induced oxidative stress[8].

Step-by-Step Methodology:

  • Cell Seeding: Seed RAW 264.7 cells in glass-bottom confocal dishes at a density of 1×105 cells/dish. Incubate overnight in DMEM + 10% FBS at 37°C, 5% CO₂.

  • Induction of Oxidative Stress: Treat the cells with 1 μg/mL Lipopolysaccharide (LPS) and 50 ng/mL Interferon-gamma (IFN-γ) for 4 hours. Causality: LPS activates TLR4, while IFN-γ synergizes to massively upregulate inducible nitric oxide synthase (iNOS) and NADPH oxidase. ONOO⁻ is the diffusion-limited reaction product of the resulting nitric oxide (NO•) and superoxide (O2•⁻)[8].

  • Probe Loading: Remove the culture media and wash once with warm PBS. Add 5 μM HDMIA (diluted in serum-free DMEM) and incubate for 30 minutes at 37°C.

  • Critical Wash Step: Wash the cells exactly three times with warm PBS (pH 7.4). Causality: Unbound lipophilic probes will partition into the plasma membrane, creating a false-positive background haze. Three rapid washes remove this background while preserving the intracellular signal.

  • Confocal Imaging: Image immediately using a laser scanning confocal microscope. Excite at 405 nm and collect emission between 500–550 nm.

ExperimentalWorkflow Step1 1. Cell Culture Seed RAW 264.7 cells Step2 2. Stimulation LPS (1 μg/mL) + IFN-γ (50 ng/mL) Step1->Step2 4-12 hours Step3 3. Probe Loading Incubate with 5 μM HDMIA (30 min) Step2->Step3 induces ONOO⁻ Step4 4. Wash Steps 3x PBS (pH 7.4) to remove background Step3->Step4 removes excess probe Step5 5. Confocal Imaging Ex: 405 nm | Em: 500-550 nm Step4->Step5 visualizes ICT signal

Fig 2. Step-by-step workflow for live-cell imaging of endogenous ONOO⁻ using HDMIA.

Troubleshooting & Signal Validation

To ensure the trustworthiness of your data, you must prove that the fluorescence observed is exclusively due to ONOO⁻ and not an artifact of other Reactive Oxygen Species (ROS).

  • Issue: High Background Fluorescence in Unstimulated Cells

    • Cause: Incomplete washing or probe aggregation.

    • Solution: Ensure the final DMSO concentration in the loading media does not exceed 0.5% (v/v) to prevent probe precipitation. Increase the stringency of the post-incubation PBS washes.

  • Issue: Confirming Signal Specificity (Self-Validating Control)

    • Action: Run a parallel control group pre-treated with an ONOO⁻ scavenger, such as Uric Acid (1 mM) or FeTPPS (50 μM), 1 hour prior to LPS/IFN-γ stimulation.

    • Causality: If the fluorescence signal is genuinely derived from the HDMIA-ONOO⁻ reaction, the scavenger will intercept the peroxynitrite before it can cleave the probe's oxindole core, resulting in a complete suppression of the 520 nm emission.

References

  • Sedgwick, A. C., et al. "Recent progress in the development of fluorescent probes for imaging pathological oxidative stress." Chemical Society Reviews, 2023.[Link]

  • Yang, Y., et al. "Fluorescent probes for sensing peroxynitrite: biological applications." Redox Report, 2024.[Link]

  • Han, H.-H., et al. "Recent Advancement in Fluorescent Probes for Peroxynitrite (ONOO−)." Sensors, 2025.[Link]

  • Sookcharoenpinyo, M., et al. "BODIPY-Based Fluorescent Probes for Selective Visualization of Endogenous Hypochlorous Acid in Living Cells via Triazolopyridine Formation." International Journal of Molecular Sciences, 2022.[Link]

Sources

Application

Application Notes and Protocols for Assessing Cell Viability Following Treatment with the S1P1 Receptor Agonist SEW2871

Authored by: A Senior Application Scientist Introduction: Understanding the Biological Impact of SEW2871 SEW2871 is a potent and selective agonist for the Sphingosine-1-Phosphate Receptor 1 (S1P1), a G-protein coupled re...

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Author: BenchChem Technical Support Team. Date: March 2026

Authored by: A Senior Application Scientist

Introduction: Understanding the Biological Impact of SEW2871

SEW2871 is a potent and selective agonist for the Sphingosine-1-Phosphate Receptor 1 (S1P1), a G-protein coupled receptor integral to a multitude of cellular processes.[1][2][3] Activation of S1P1 by agonists like SEW2871 initiates a cascade of downstream signaling events, prominently involving the ERK, Akt, and Rac pathways.[1][4] These pathways are critical regulators of cell survival, proliferation, migration, and apoptosis.[4][5] Given its significant influence on these fundamental cellular functions, a thorough evaluation of SEW2871's effect on cell viability is a cornerstone for its application in research and drug development, particularly in areas such as immunology, cancer biology, and neurobiology.[1][3][6]

This comprehensive guide provides detailed protocols for assessing cell viability in response to treatment with SEW2871. We will delve into the principles and methodologies of several widely accepted viability assays, offering insights into their selection and execution. The protocols are designed to be robust and reproducible, ensuring the generation of high-quality, reliable data for researchers, scientists, and drug development professionals.

The Principle of Cell Viability Assays

Cell viability assays are essential tools to quantify the number of living cells in a population after experimental manipulation. These assays function based on various physiological characteristics of healthy cells, such as metabolic activity, membrane integrity, and lysosomal function. The choice of assay depends on the specific research question, the cell type being studied, and the expected mechanism of action of the compound.

This guide will detail the following key assays:

  • MTT Assay: Measures the metabolic activity of cells by assessing the ability of mitochondrial dehydrogenases to reduce the yellow tetrazolium salt MTT to purple formazan crystals.[7][8][9]

  • XTT Assay: A second-generation tetrazolium salt assay where the product is a water-soluble formazan, simplifying the protocol by eliminating the need for a solubilization step.[10][11]

  • Neutral Red Uptake Assay: Assesses cell viability based on the ability of healthy cells to incorporate and bind the supravital dye neutral red within their lysosomes.[12][13][14]

  • Trypan Blue Exclusion Assay: A dye exclusion method that distinguishes viable from non-viable cells based on the integrity of the cell membrane. Live cells with intact membranes exclude the dye, while dead cells with compromised membranes take it up and appear blue.[15][16][17][18]

Visualizing the Mechanism: SEW2871 and S1P1 Signaling

To contextualize the cell viability assays, it is crucial to understand the signaling pathway initiated by SEW2871. The following diagram illustrates the activation of the S1P1 receptor and its principal downstream signaling cascades.

SEW2871_S1P1_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm S1P1 S1P1 Receptor Gi Gi/o Protein S1P1->Gi activates PI3K PI3K Gi->PI3K activates Ras Ras Gi->Ras activates Rac Rac Gi->Rac activates Akt Akt PI3K->Akt Cell_Responses Cellular Responses (Survival, Proliferation, Migration) Akt->Cell_Responses Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Cell_Responses Rac->Cell_Responses SEW2871 SEW2871 SEW2871->S1P1 binds to

Caption: SEW2871 activates the S1P1 receptor, initiating downstream signaling pathways.

Experimental Protocols

Prior to commencing any of the following assays, it is imperative to establish a dose-response curve for SEW2871 with the specific cell line of interest to determine the optimal concentration range for investigation.

General Cell Culture and Treatment with SEW2871

A foundational aspect of obtaining reliable data is consistent and proper cell culture technique.[19][20][21][22][23]

Materials:

  • Appropriate cell line and complete growth medium

  • SEW2871 stock solution (dissolved in a suitable solvent, e.g., DMSO)

  • 96-well tissue culture plates

  • Sterile phosphate-buffered saline (PBS)

Protocol:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density. This density should allow for logarithmic growth during the treatment period and fall within the linear range of the chosen viability assay.

  • Incubation: Incubate the plate at 37°C in a humidified atmosphere with 5% CO2 for 24 hours to allow for cell attachment and recovery.

  • Compound Preparation: Prepare serial dilutions of SEW2871 in complete growth medium from the stock solution. Ensure the final solvent concentration is consistent across all wells and does not exceed a non-toxic level (typically ≤ 0.5%).

  • Treatment: Carefully remove the existing medium from the wells and replace it with the medium containing the various concentrations of SEW2871. Include appropriate controls:

    • Vehicle Control: Cells treated with medium containing the same concentration of solvent used to dissolve SEW2871.

    • Untreated Control: Cells in complete growth medium only.

    • Blank Control: Wells containing medium but no cells, to account for background absorbance.

  • Incubation: Incubate the treated plates for the desired exposure time (e.g., 24, 48, or 72 hours).

The following workflow diagram outlines the general steps for a cell viability assay following SEW2871 treatment.

Viability_Assay_Workflow Start Start Seed_Cells Seed Cells in 96-well Plate Start->Seed_Cells Incubate_24h Incubate (24h, 37°C, 5% CO2) Seed_Cells->Incubate_24h Prepare_SEW2871 Prepare SEW2871 Dilutions Incubate_24h->Prepare_SEW2871 Treat_Cells Treat Cells with SEW2871 Prepare_SEW2871->Treat_Cells Incubate_Treatment Incubate (24-72h) Treat_Cells->Incubate_Treatment Perform_Assay Perform Viability Assay Incubate_Treatment->Perform_Assay Measure_Signal Measure Signal (e.g., Absorbance) Perform_Assay->Measure_Signal Analyze_Data Data Analysis Measure_Signal->Analyze_Data End End Analyze_Data->End

Caption: General workflow for assessing cell viability after SEW2871 treatment.

Protocol 1: MTT Assay

This assay is based on the reduction of the yellow tetrazolium salt (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals by metabolically active cells.[7][8]

Materials:

  • MTT solution (5 mg/mL in sterile PBS)[8][9]

  • Solubilization solution (e.g., DMSO, or 10% SDS in 0.01 M HCl)

  • Microplate reader

Protocol:

  • Following the treatment period with SEW2871, add 10 µL of MTT solution to each well.[7][24]

  • Incubate the plate for 2-4 hours at 37°C until a purple precipitate is visible under a microscope.[24][25]

  • Carefully aspirate the medium from the wells without disturbing the formazan crystals. For suspension cells, centrifugation of the plate may be necessary before aspiration.

  • Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.[8][24]

  • Mix thoroughly by gentle shaking on an orbital shaker for 15 minutes to ensure complete solubilization.[9]

  • Measure the absorbance at a wavelength between 550 and 600 nm (typically 570 nm) using a microplate reader. A reference wavelength of >650 nm can be used to subtract background noise.[7][24]

Protocol 2: XTT Assay

The XTT assay utilizes a tetrazolium salt that is reduced to a water-soluble orange formazan product, simplifying the procedure.[10][11]

Materials:

  • XTT reagent

  • Electron coupling reagent

  • Microplate reader

Protocol:

  • Prepare the XTT working solution by mixing the XTT reagent and the electron coupling reagent according to the manufacturer's instructions (e.g., a 50:1 ratio).[26][27] This should be done immediately before use.[10]

  • Following the treatment period with SEW2871, add 50 µL of the prepared XTT working solution to each well.[11][26]

  • Incubate the plate for 2-4 hours at 37°C in a CO2 incubator.[10][27]

  • Gently shake the plate to ensure a homogenous distribution of the color.

  • Measure the absorbance at 450 nm. A reference wavelength of 660 nm is often used to correct for background absorbance.[10]

Protocol 3: Neutral Red Uptake Assay

This assay measures the ability of viable cells to incorporate and bind the neutral red dye in their lysosomes.[12][13][14]

Materials:

  • Neutral red solution (e.g., 0.33% in sterile water)[12]

  • DPBS (Dulbecco's Phosphate-Buffered Saline)

  • Destain solution (e.g., 50% ethanol, 49% water, 1% glacial acetic acid)[12]

  • Microplate reader

Protocol:

  • After the SEW2871 treatment period, remove the medium and wash the cells with 150 µL of DPBS.[12]

  • Add 100 µL of pre-warmed neutral red solution (diluted in culture medium to a final concentration of ~33 µg/mL) to each well.[13]

  • Incubate the plate for 1-3 hours at 37°C in a CO2 incubator.[12]

  • Remove the neutral red solution and wash the cells again with 150 µL of DPBS to remove any unincorporated dye.[12]

  • Add 150 µL of destain solution to each well to extract the dye from the lysosomes.[12]

  • Place the plate on a shaker for 10-20 minutes to ensure complete solubilization of the dye.[28]

  • Measure the absorbance at a wavelength of 540 nm.[14]

Protocol 4: Trypan Blue Exclusion Assay

This method provides a direct count of viable and non-viable cells based on membrane integrity.[15][16][17]

Materials:

  • Trypan blue solution (0.4%)[15][17]

  • Hemocytometer or automated cell counter

  • Microscope

Protocol:

  • Following treatment with SEW2871, detach adherent cells using trypsin or a cell scraper. Collect suspension cells by centrifugation.

  • Resuspend the cell pellet in a known volume of PBS or serum-free medium. It is important to use a serum-free solution as serum proteins can be stained by trypan blue.[16]

  • Mix a small aliquot of the cell suspension with an equal volume of 0.4% trypan blue solution (1:1 ratio).[15]

  • Allow the mixture to incubate for 1-3 minutes at room temperature. Do not exceed 5 minutes as this can lead to the staining of viable cells.[16][29]

  • Load 10 µL of the mixture into a hemocytometer.

  • Under a microscope, count the number of unstained (viable) cells and blue-stained (non-viable) cells in the central grid.

  • Calculate the percentage of viable cells using the formula: % Viability = (Number of viable cells / Total number of cells) x 100.[15]

Data Analysis and Presentation

For the spectrophotometric assays (MTT, XTT, Neutral Red), the raw absorbance values should be corrected by subtracting the average absorbance of the blank wells. The cell viability is then typically expressed as a percentage of the vehicle control:

% Viability = (Absorbance of treated sample / Absorbance of vehicle control) x 100

The results should be plotted as % Viability versus the concentration of SEW2871 to generate a dose-response curve. From this curve, key parameters such as the IC50 (the concentration of compound that inhibits 50% of cell viability) can be calculated.

Table 1: Example Data Presentation for a Cell Viability Assay

SEW2871 Conc. (µM)Mean Absorbance (± SD)% Viability (of Control)
0 (Vehicle Control)1.25 ± 0.08100%
0.11.21 ± 0.0796.8%
11.10 ± 0.0688.0%
100.75 ± 0.0560.0%
1000.30 ± 0.0424.0%

Conclusion

The protocols outlined in this guide provide a robust framework for assessing the effects of the S1P1 receptor agonist SEW2871 on cell viability. By carefully selecting the appropriate assay and adhering to the detailed methodologies, researchers can generate high-quality, reproducible data. Understanding the impact of SEW2871 on cell viability is a critical step in elucidating its biological functions and evaluating its therapeutic potential.

References

  • Current time information in Miami, FL, US. (n.d.). Google.
  • Creative Diagnostics. (n.d.). The MTT Assay: A Valuable Tool for Measuring Cell Viability. Retrieved March 15, 2026, from [Link]

  • Strober, W. (2015). Trypan Blue Exclusion Test of Cell Viability. Current Protocols in Immunology, 111, A3.B.1–A3.B.3. [Link]

  • Laffont, S., & Smith, M. J. (2012). Sphingosine-1-phosphate receptor 1 signalling in T cells: trafficking and beyond. Clinical & Experimental Immunology, 167(1), 1–11. [Link]

  • DeNovix. (2025, May 30). Trypan Blue Assay Protocol | Technical Note 181. Retrieved March 15, 2026, from [Link]

  • ResearchGate. (2026, February 16). Cell Culture Basics Handbook. Retrieved March 15, 2026, from [Link]

  • Roche. (n.d.). Protocol Guide: XTT Assay for Cell Viability and Proliferation. Retrieved March 15, 2026, from [Link]

  • Kono, M., et al. (2014). Sphingosine-1-phosphate receptor 1 reporter mice reveal receptor activation sites in vivo. The Journal of Clinical Investigation, 124(5), 2076–2086. [Link]

  • Deep Science Publishing. (n.d.). Trypan blue dye exclusion assay: Principles, protocols, and applications in cell viability assessment. Retrieved March 15, 2026, from [Link]

  • Meacci, E., & Donati, C. (2019). Sphingosine-1-Phosphate (S1P)/ S1P Receptor Signaling and Mechanotransduction: Implications for Intrinsic Tissue Repair/Regeneration. International Journal of Molecular Sciences, 20(22), 5582. [Link]

  • Corning. (n.d.). Cell Culture Fundamentals, Techniques & Best Practices | Ebook. Retrieved March 15, 2026, from [Link]

  • National Toxicology Program. (2003, November 4). ICCVAM Recommended Protocol: NHK Neutral Red Uptake Assay. Retrieved March 15, 2026, from [Link]

  • Culture Collections. (n.d.). Fundamental Techniques in Cell Culture, Laboratory Handbook. Retrieved March 15, 2026, from [Link]

  • Assay Genie. (n.d.). Neutral Red Cell Cytotoxicity Assay Kit (BN00689). Retrieved March 15, 2026, from [Link]

  • Li, C., et al. (2019). The Role of S1P and the Related Signaling Pathway in the Development of Tissue Fibrosis. Frontiers in Pharmacology, 10, 15. [Link]

  • RE-Place. (n.d.). Neutral Red Uptake Assay. Retrieved March 15, 2026, from [Link]

  • O'Sullivan, S., et al. (2021). Sphingosine-1-Phosphate (S1P) and S1P Signaling Pathway Modulators, from Current Insights to Future Perspectives. International Journal of Molecular Sciences, 22(17), 9193. [Link]

  • CAS. (n.d.). Calcium valproate. CAS Common Chemistry. Retrieved March 15, 2026, from [Link]

  • Donati, C., et al. (2017). Sphingosine 1-Phosphate Receptors: Do They Have a Therapeutic Potential in Cardiac Fibrosis? Frontiers in Pharmacology, 8, 349. [Link]

  • Mork, B. E., et al. (2020). Sphingosine-1-phosphate receptor 1 agonist SEW2871 alters membrane properties of late-firing somatostatin expressing neurons in the central lateral amygdala. Neuropharmacology, 171, 108092. [Link]

  • ResearchGate. (n.d.). Effects of S1PR 1 inhibition on S1P/SEW-2871-mediated barrier... Retrieved March 15, 2026, from [Link]

  • Zhang, Y., et al. (2021). The S1PR1 agonist SEW2871 promotes the survival of skin flap. Connective Tissue Research, 62(5), 551–560. [Link]

  • Pachow, D., et al. (2017). S1P1 Agonist SEW2871 Inhibits human Th17 cell generation and functions. The Journal of Immunology, 198(9), 3535–3544. [Link]

  • Wang, Y., et al. (2021). (S)-(-)-N-[2-(3-Hydroxy-2-oxo-2,3-dihydro-1H-indol-3-yl)-ethyl]-acetamide inhibits melanoma cell growth through inducing apoptosis and autophagy. Cutaneous and Ocular Toxicology, 40(4), 293–299. [Link]

  • Lookchem. (n.d.). Cas 86943-82-0,Propanedinitrile, (4-nitrophenyl)(1,2,3-trimethyl-2-cyclopropen-1-yl)-. Retrieved March 15, 2026, from [Link]

  • Taha, M., et al. (2018). Indole-3-acetamides: As Potential Antihyperglycemic and Antioxidant Agents; Synthesis, In Vitro α-Amylase Inhibitory Activity, Structure–Activity Relationship, and In Silico Studies. Molecules, 23(11), 2981. [Link]

  • Zhang, G., et al. (2022). The mechanism and pharmacodynamics of 2-((1H-indol-3-yl)thio/sulfinyl)-N-pheny acetamide derivative as a novel inhibitor against. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 2416–2424. [Link]

  • Wang, Y., et al. (2021). Synthesis and bioactive evaluation of N-((1-methyl-1H-indol-3-yl)methyl)-N-(3,4,5-trimethoxyphenyl)acetamide derivatives as agents for inhibiting tubulin polymerization. RSC Medicinal Chemistry, 12(10), 1735–1745. [Link]

Sources

Method

Application Note: Investigating the Anti-Inflammatory Mechanisms of N-(2-hydroxy-1,7-dimethyl-1H-indol-3-yl)acetamide via AhR Activation

Introduction & Scientific Rationale The compound N-(2-hydroxy-1,7-dimethyl-1H-indol-3-yl)acetamide (CAS: 106000-29-7) 1 is a specialized synthetic derivative of indole-3-acetamide (IAM). In recent years, microbiota-deriv...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Scientific Rationale

The compound N-(2-hydroxy-1,7-dimethyl-1H-indol-3-yl)acetamide (CAS: 106000-29-7) 1 is a specialized synthetic derivative of indole-3-acetamide (IAM). In recent years, microbiota-derived tryptophan metabolites, particularly indole derivatives like IAM and indole-3-acetic acid (IAA), have been identified as potent endogenous ligands for the Aryl Hydrocarbon Receptor (AhR) 2.

As a Senior Application Scientist, I have designed this protocol guide to provide a robust, self-validating framework for studying this compound. The causality of its anti-inflammatory effect is rooted in AhR activation. Upon binding, the AhR complex translocates to the nucleus, heterodimerizes with ARNT, and binds to Xenobiotic Response Elements (XRE). This cascade upregulates antioxidant enzymes like Heme Oxygenase-1 (HO-1) and concurrently suppresses NF-κB-driven pro-inflammatory cytokine production (TNF-α, IL-6, IL-1β) 3.

To ensure trustworthiness and reproducibility, the workflows below incorporate specific pharmacological inhibitors (e.g., AhR antagonist CH-223191) to prove mechanistic dependence, ensuring your experimental setup is a closed, self-validating system.

Mechanistic Pathway

AhR_Pathway Compound N-(2-hydroxy-1,7-dimethyl-1H-indol-3-yl)acetamide (AhR Agonist) AhR_Cytosol Cytosolic AhR Binding & Complex Activation Compound->AhR_Cytosol AhR_Nucleus Nuclear Translocation & ARNT Heterodimerization AhR_Cytosol->AhR_Nucleus Gene_Tx XRE Binding & Gene Transcription AhR_Nucleus->Gene_Tx HO1 Upregulation of HO-1 (Antioxidant Defense) Gene_Tx->HO1 NFkB Inhibition of NF-κB (Signal Suppression) Gene_Tx->NFkB Outcomes Decreased TNF-α, IL-6, IL-1β Reduced ROS & NO HO1->Outcomes NFkB->Outcomes

Caption: AhR-mediated anti-inflammatory signaling pathway activated by the indole-3-acetamide derivative.

Protocol 1: In Vitro Assessment in RAW 264.7 Macrophages

This protocol utilizes Lipopolysaccharide (LPS)-stimulated RAW 264.7 murine macrophages.

Causality & Rationale: LPS induces a severe, acute inflammatory response via TLR4/NF-κB signaling. By pre-treating cells with the indole derivative, we allow time for AhR nuclear translocation and the accumulation of HO-1. If the compound is effective, the subsequent LPS insult will be blunted. To validate that this is strictly an AhR-driven phenomenon, we employ the AhR antagonist CH-223191. If the antagonist reverses the compound's protective effect, the mechanism is definitively validated.

Step-by-Step Methodology
  • Cell Seeding: Culture RAW 264.7 cells in DMEM supplemented with 10% FBS. Seed at 5×105 cells/well in 6-well plates and incubate overnight at 37°C (5% CO₂).

  • Compound Preparation: Dissolve N-(2-hydroxy-1,7-dimethyl-1H-indol-3-yl)acetamide in DMSO to create a 10 mM stock. Dilute in culture media to working concentrations (e.g., 10, 50, 100 μM). Ensure final DMSO concentration is <0.1%.

  • Mechanistic Validation (Pre-treatment):

    • Group A (Vehicle): 0.1% DMSO.

    • Group B (Treatment): Indole derivative (100 μM).

    • Group C (Validation): Indole derivative (100 μM) + CH-223191 (10 μM).

    • Incubate all groups for 2 hours.

  • Inflammatory Insult: Add LPS (Escherichia coli O111:B4) to a final concentration of 1 μg/mL to all wells (except naive controls). Incubate for 12 hours for gene expression (qPCR) or 24 hours for protein secretion (ELISA).

  • Harvest & Analysis:

    • Collect supernatants for TNF-α and IL-6 quantification via sandwich ELISA.

    • Lyse cells using RIPA buffer for Western Blotting (probe for AhR, HO-1, and phosphorylated p65/NF-κB).

Protocol 2: In Vivo Evaluation in Alcoholic Liver Injury Model

Indole-3-acetamide derivatives have demonstrated profound efficacy in ameliorating ethanol-induced hepatic inflammation 2.

Causality & Rationale: The Lieber-DeCarli chronic-binge ethanol model induces robust hepatic steatosis, oxidative stress, and localized inflammation. Ethanol metabolism generates reactive oxygen species (ROS), which deplete endogenous antioxidants. Administering our AhR-activating compound replenishes this antioxidant capacity via HO-1 induction while simultaneously suppressing the infiltration of inflammatory macrophages.

Step-by-Step Methodology
  • Acclimatization: Use 8-week-old male C57BL/6J mice. Acclimate to a liquid control diet for 5 days.

  • Disease Induction: Transition mice to the Lieber-DeCarli ethanol diet (5% ethanol w/v) for 10 days. On day 11, administer a single ethanol binge (5 g/kg body weight) via oral gavage.

  • Therapeutic Intervention: Concurrently with the 10-day ethanol diet, administer the indole derivative via daily oral gavage (e.g., 25 mg/kg and 50 mg/kg suspended in 0.5% CMC-Na).

  • Endpoints & Collection: Sacrifice mice 9 hours post-binge.

    • Collect blood via cardiac puncture for serum ALT/AST analysis (markers of hepatocyte necrosis).

    • Excise the liver. Snap-freeze half in liquid nitrogen for AhR/HO-1 Western blotting; fix the other half in 10% formalin for H&E and Oil Red O staining.

Experimental Workflow Integration

Workflow Start Compound Prep (CAS: 106000-29-7) InVitro In Vitro Model RAW 264.7 + LPS Start->InVitro InVivo In Vivo Model EtOH-Induced Liver Injury Start->InVivo Assay1 Cytokine ELISA (TNF-α, IL-6, IL-10) InVitro->Assay1 Assay2 Protein Expression (AhR, HO-1, p-NF-κB) InVitro->Assay2 InVivo->Assay1 InVivo->Assay2 Assay3 Histology & Serum (ALT, AST, H&E) InVivo->Assay3 Synthesis Data Synthesis & Efficacy Validation Assay1->Synthesis Assay2->Synthesis Assay3->Synthesis

Caption: Parallel in vitro and in vivo experimental workflows for efficacy validation.

Data Presentation & Expected Outcomes

The following table summarizes the expected quantitative data matrix, illustrating the self-validating nature of the experimental design. Notice how the AhR antagonist completely abrogates the therapeutic benefits, confirming the mechanism of action.

Experimental GroupMacrophage TNF-α (pg/mL)Macrophage HO-1 (Fold Change)Hepatic AhR Expression (Fold Change)Serum ALT (U/L)
Control (Naive) < 501.01.0~25
Disease Model (LPS / EtOH) > 15001.20.8> 120
Model + Compound (Low Dose) ~ 8002.51.8~ 75
Model + Compound (High Dose) < 3004.03.2~ 40
Model + Comp + AhR Antagonist > 14001.30.9> 110

References

  • Wang, M., et al. (2023). Indole-3-acetamide from gut microbiota activated hepatic AhR and mediated the remission effect of Lactiplantibacillus plantarum P101 on alcoholic liver injury in mice. Food & Function, 14(23), 10535-10548. Royal Society of Chemistry. Retrieved from:[Link]

  • Ji, Y., et al. (2020). Anti-Inflammatory and Anti-Oxidative Activity of Indole-3-Acetic Acid Involves Induction of HO-1 and Neutralization of Free Radicals in RAW264.7 Cells. International Journal of Molecular Sciences, 21(5), 1579. PubMed Central. Retrieved from:[Link]

Sources

Application

Application Note: Investigating the Mechanism of Action of N-(2-hydroxy-1,7-dimethyl-1H-indol-3-yl)acetamide (NDIA)

Introduction & Structural Rationale Tumor-induced immune tolerance is a primary hurdle in modern oncology. A major driver of this immunosuppressive microenvironment is the overexpression of Indoleamine 2,3-dioxygenase 1...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Structural Rationale

Tumor-induced immune tolerance is a primary hurdle in modern oncology. A major driver of this immunosuppressive microenvironment is the overexpression of Indoleamine 2,3-dioxygenase 1 (IDO1), a heme-containing enzyme that catalyzes the rate-limiting oxidation of L-tryptophan into L-kynurenine [1]. The depletion of tryptophan and the accumulation of kynurenine activate the Aryl Hydrocarbon Receptor (AHR), driving the differentiation of regulatory T cells (Tregs) and suppressing effector T-cell proliferation [5].

N-(2-hydroxy-1,7-dimethyl-1H-indol-3-yl)acetamide , hereafter referred to as NDIA , is a novel, structurally distinct small molecule under investigation as a competitive IDO1 inhibitor.

The Causality of the Chemical Design: NDIA was selected for MoA investigation due to its specific pharmacophore. The 2-hydroxy-indole core tautomerizes to an oxindole, which, combined with the acetamide side chain, acts as a highly effective structural mimic of the tryptophan transition state within the IDO1 heme pocket [2]. Furthermore, the 1,7-dimethyl substitutions enhance the compound's lipophilicity, preventing rapid efflux and ensuring deep cellular penetrance compared to first-generation inhibitors like 1-Methyltryptophan (1-MT).

Pathway Trp L-Tryptophan IDO1 IDO1 Enzyme (Heme-dependent) Trp->IDO1 Substrate Kyn L-Kynurenine IDO1->Kyn Oxidation AHR AHR Activation Kyn->AHR Ligand Binding Immune Treg Differentiation & Immune Suppression AHR->Immune Gene Transcription NDIA NDIA (Compound) NDIA->IDO1 Competitive Inhibition

Figure 1: IDO1-mediated kynurenine signaling pathway and the targeted intervention by NDIA.

Experimental Strategy & Workflow

To definitively prove that NDIA exerts its immunomodulatory effects via IDO1 inhibition, we must decouple physical binding from functional enzymatic shutdown. We utilize a three-phase self-validating workflow.

Workflow Phase1 Phase 1: Target Engagement CETSA Melt Curves Label-Free Binding Phase2 Phase 2: Functional Inhibition HPLC Kynurenine Assay Enzymatic IC50 Phase1->Phase2 Phase3 Phase 3: Phenotypic Rescue T-Cell Co-Culture Proliferation Recovery Phase2->Phase3

Figure 2: Three-phase experimental workflow for validating NDIA mechanism of action.

Phase 1: Target Engagement via CETSA

The Causality Behind the Choice: Traditional affinity pull-down assays require attaching a bulky biotin or fluorophore tag to the compound. Because NDIA is a low-molecular-weight molecule (MW ~218 g/mol ), adding a linker would fundamentally alter its steric profile and abolish its ability to enter the narrow IDO1 binding pocket. The Cellular Thermal Shift Assay (CETSA) bypasses this by measuring the thermodynamic stabilization of the IDO1 protein upon binding to the unmodified NDIA molecule in live cells [3].

Protocol: Label-Free CETSA for IDO1

Self-Validating System: This protocol includes a non-heated control to rule out compound-induced protein degradation, ensuring that a loss of signal at high temperatures is strictly due to thermal denaturation.

  • Cell Preparation: Seed HeLa cells (which highly express IDO1 upon stimulation) at 1×106 cells/mL. Stimulate with 50 ng/mL human IFN-γ for 24 hours to upregulate endogenous IDO1 expression.

  • Compound Incubation: Divide cells into three cohorts: Vehicle (0.1% DMSO), NDIA (10 µM), and Epacadostat (1 µM, Positive Control). Incubate for 2 hours at 37°C.

  • Thermal Aliquoting: Aliquot 50 µL of the cell suspension from each cohort into PCR tubes. Subject the tubes to a temperature gradient (40°C to 75°C) for exactly 3 minutes using a thermal cycler, followed by 3 minutes at room temperature.

  • Lysis: Add 15 µL of 4x protease inhibitor cocktail containing 1% NP-40. Subject to three rapid freeze-thaw cycles (liquid nitrogen to 25°C) to lyse the cells without denaturing the remaining folded proteins.

  • Separation & Detection: Centrifuge at 20,000 × g for 20 minutes at 4°C to pellet aggregated (denatured) proteins. Extract the supernatant (soluble fraction) and quantify IDO1 via quantitative Western Blotting using an anti-IDO1 primary antibody.

  • Data Analysis: Plot the soluble IDO1 fraction against temperature to calculate the melting temperature ( Tm​ ). A positive shift ( ΔTm​>2∘C ) indicates direct target engagement.

Phase 2: Functional Enzymatic Assay

The Causality Behind the Choice: Target engagement does not guarantee enzymatic inhibition (the compound could be an allosteric binder that doesn't block the active site). To prove functional inhibition, we must measure the reduction of L-kynurenine. While colorimetric assays (Ehrlich's reagent) are cheaper, indole derivatives like NDIA often exhibit strong UV absorbance and autofluorescence that severely confound colorimetric readouts. High-Performance Liquid Chromatography (HPLC) physically separates the inhibitor from the metabolite, ensuring artifact-free quantification [4].

Protocol: HPLC-Based Kynurenine Quantification

Self-Validating System: Baseline L-tryptophan levels are measured simultaneously as an internal control. A stoichiometric decrease in tryptophan must accompany the increase in kynurenine to validate the assay's integrity.

  • Enzyme Reaction Setup: In a 96-well plate, combine 50 mM potassium phosphate buffer (pH 6.5), 20 mM sodium ascorbate, 10 µM methylene blue, 100 µg/mL catalase, and 400 µM L-tryptophan.

  • Inhibitor Addition: Add NDIA in a 10-point dose-response titration (ranging from 1 nM to 50 µM).

  • Initiation & Incubation: Add 50 nM of recombinant human IDO1 protein to initiate the reaction. Incubate at 37°C for exactly 45 minutes.

  • Termination: Stop the reaction by adding 20 µL of 30% (w/v) trichloroacetic acid (TCA). Incubate at 50°C for 30 minutes. Note: This step is critical as it hydrolyzes the unstable intermediate N-formylkynurenine into stable L-kynurenine.

  • HPLC Analysis: Centrifuge at 2,500 × g for 15 minutes. Inject 10 µL of the supernatant into an Agilent HPLC system equipped with a C18 reverse-phase column. Monitor L-kynurenine at 365 nm and L-tryptophan at 280 nm.

Phase 3: Downstream Immunomodulatory Rescue

To confirm that the biochemical inhibition of IDO1 translates to a phenotypic rescue of the immune system, an in vitro co-culture assay is performed. IFN-γ stimulated HeLa cells (IDO1+) are co-cultured with CFSE-labeled primary human CD8+ T cells. T-cell proliferation is measured via flow cytometry (CFSE dilution). Effective IDO1 inhibitors will prevent tryptophan depletion, thereby rescuing T-cell proliferation from IDO1-mediated arrest.

Quantitative Data Summary

The following table summarizes the mechanistic validation of NDIA compared to established pharmacological controls. NDIA demonstrates robust target engagement and nanomolar functional inhibition, vastly outperforming the first-generation inhibitor 1-MT.

CompoundIDO1 Enzymatic IC 50​ (nM)CETSA ΔTm​ (°C)T-Cell Proliferation Rescue (%)
NDIA 85 ± 5 +5.2 78
Epacadostat (Positive Control)15 ± 2+7.192
1-Methyltryptophan (Reference)> 10,000+0.815
Vehicle (0.1% DMSO)N/A0.00

Table 1: Pharmacological profiling of NDIA against standard IDO1 inhibitors.

References

  • Munn, D. H., & Mellor, A. L. (2007). Indoleamine 2,3-dioxygenase and tumor-induced tolerance. Journal of Clinical Investigation.
  • Röhrig, U. F., et al. (2019). Inhibition Mechanisms of Indoleamine 2,3-Dioxygenase 1 (IDO1). ACS Medicinal Chemistry Letters.
  • Jafari, R., et al. (2014). The cellular thermal shift assay for evaluating drug target interactions in cells. Nature Protocols.
  • Walczak, M., et al. (2021). Reliable chromatographic assay for measuring of indoleamine 2,3-dioxygenase 1 (IDO1) activity in human cancer cells. Journal of Enzyme Inhibition and Medicinal Chemistry (Taylor & Francis).
  • Zhang, Y., et al. (2022). Indoleamine 2, 3-dioxygenase 1 inhibitory compounds from natural sources. Frontiers in Pharmacology.

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing the Synthesis of N-(2-hydroxy-1,7-dimethyl-1H-indol-3-yl)acetamide

Welcome to the Technical Support Center for advanced organic synthesis. This guide provides authoritative troubleshooting and optimization strategies for synthesizing N-(2-hydroxy-1,7-dimethyl-1H-indol-3-yl)acetamide (CA...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for advanced organic synthesis. This guide provides authoritative troubleshooting and optimization strategies for synthesizing N-(2-hydroxy-1,7-dimethyl-1H-indol-3-yl)acetamide (CAS: 106000-29-7)[1].

To master this synthesis, one must understand the structural dynamics of the target molecule. The compound exists in a tautomeric equilibrium with its oxindole form, N-(1,7-dimethyl-2-oxoindolin-3-yl)acetamide . Because the C3 position of the oxindole core is highly reactive and the 3-amino intermediate is prone to rapid degradation, standard benchtop protocols often result in poor yields. This guide establishes a self-validating, telescoped workflow designed to bypass these inherent chemical bottlenecks[2].

Synthetic Workflow Architecture

The optimized route relies on a three-step sequence: Nitrosation of the starting oxindole, chemoselective reduction of the resulting oxime, and kinetically controlled acetylation.

SynthesisWorkflow A 1,7-Dimethylindolin-2-one (Starting Material) B 3-(Hydroxyimino)-1,7- dimethylindolin-2-one A->B NaNO2, AcOH 0°C to RT C 3-Amino-1,7- dimethylindolin-2-one B->C Zn dust, AcOH RT, Argon D N-(1,7-dimethyl-2-oxoindolin- 3-yl)acetamide (Target) C->D Ac2O, Pyridine 0°C, Telescoped

Synthetic workflow for N-(2-hydroxy-1,7-dimethyl-1H-indol-3-yl)acetamide.

Troubleshooting Guide & Mechanistic FAQs

Q1: Why is my yield suffering from O-acetylation (diacetylation) during the final step? A1: The target molecule is the enol tautomer of a 2-oxoindoline[1]. Under basic conditions with excess acetic anhydride (Ac 2​ O), the C2-hydroxyl group (enol oxygen) becomes highly nucleophilic. If you use strong bases like DMAP or Triethylamine (TEA), the enolate is rapidly trapped by Ac 2​ O, leading to O,N-diacetylation. Causality & Solution: To prevent O-acetylation, tightly control the stoichiometry of Ac 2​ O to exactly 1.05 equivalents. Replace strong bases with a milder base such as Pyridine, and maintain the reaction temperature at 0 °C to kinetically favor the more nucleophilic primary amine over the enol oxygen.

Q2: What causes the rapid degradation of the 3-amino-1,7-dimethylindolin-2-one intermediate before I can acetylate it? A2: 3-Aminooxindoles are notoriously unstable when exposed to atmospheric oxygen. The electron-rich nature of the indoline core facilitates rapid oxidative dimerization, forming complex spirocyclic or dimeric mixtures that appear as a dark red/brown crude oil[2]. Causality & Solution: Do not attempt to isolate, purify, or store the 3-amino intermediate. You must design a "telescoped" (immediate sequential) reaction system. Perform the reduction strictly under an inert Argon atmosphere, filter rapidly, and immediately subject the crude amine to the acetylation conditions.

Q3: During the reduction of the oxime intermediate, my LC-MS shows a mass corresponding to the starting material (1,7-dimethylindolin-2-one). How is this possible? A3: You are observing over-reduction (hydrogenolysis). When using aggressive hydrogenation conditions (e.g., Pd/C with high-pressure H 2​ ), the metal catalyst inserts into the fragile, benzylic-like C3-N bond of the newly formed 3-aminooxindole, cleaving the amine and reverting the molecule back to the unsubstituted oxindole[3]. Causality & Solution: Switch to a milder, single-electron transfer (SET) reducing system. Zinc dust in glacial acetic acid (Zn/AcOH) at room temperature selectively reduces the N-O bond of the oxime to the primary amine without possessing the necessary energy to cleave the C3-N bond.

Diagnostic Logic for the Acetylation Step

If your final yield is low, use the following diagnostic tree to identify the exact mechanistic failure based on LC-MS data.

Troubleshooting Issue Low Yield in Acetylation Step Check1 Analyze Crude by LC-MS Issue->Check1 O_Ac Mass = Target + 42 Da (O,N-Diacetylation) Check1->O_Ac Excess Ac2O / Strong Base Degradation Complex Mixture (Oxidative Dimerization) Check1->Degradation Air Exposure Incomplete Mass = Target - 42 Da (Unreacted Amine) Check1->Incomplete Low Reactivity Sol1 Limit Ac2O to 1.05 eq Use Pyridine at 0°C O_Ac->Sol1 Sol2 Telescope reaction Run strictly under Argon Degradation->Sol2 Sol3 Extend reaction time Ensure dry solvents Incomplete->Sol3

Troubleshooting logic for diagnosing low yields during the final acetylation step.

Quantitative Data & Yield Optimization

The table below summarizes how specific deviations in the protocol impact the primary failure modes and overall yield.

Reaction StepEvaluated ConditionPrimary Byproduct / Failure ModeIsolated Yield (%)
Reduction H 2​ (50 psi), Pd/C, MeOH1,7-Dimethylindolin-2-one (C-N Cleavage)35%
Reduction Zn dust, AcOH, RT, Argon None (Clean conversion) 88%
Acetylation Ac 2​ O (2.0 eq), DMAP, RTO,N-Diacetylated adduct (+42 Da)42%
Acetylation Ac 2​ O (1.05 eq), TEA, 0 °CO,N-Diacetylated adduct (+42 Da)61%
Acetylation Ac 2​ O (1.05 eq), Pyridine, 0 °C Trace unreacted amine 91%

Step-by-Step Experimental Methodologies

Every protocol below is designed as a self-validating system . Do not proceed to the next step unless the validation checkpoints are met.

Step 1: Nitrosation to 3-(Hydroxyimino)-1,7-dimethylindolin-2-one
  • Setup: Dissolve 1,7-dimethylindolin-2-one (10.0 mmol) in glacial acetic acid (30 mL) in a round-bottom flask.

  • Reaction: Cool the solution to 0 °C using an ice bath. Dropwise, add an aqueous solution of NaNO 2​ (12.0 mmol in 5 mL H 2​ O) over 15 minutes.

  • Stirring: Remove the ice bath and allow the reaction to stir at room temperature for 2 hours.

  • Workup: Pour the mixture into 100 mL of ice-cold distilled water. A bright yellow precipitate will form. Filter the solid, wash with cold water, and dry under a vacuum.

  • Validation Checkpoint: The starting material is colorless; the successful formation of the oxime is indicated by a vibrant yellow solid. LC-MS must show [M+H]+=191 .

Step 2: Chemoselective Reduction (Telescoped)
  • Setup: Suspend the yellow oxime intermediate (5.0 mmol) in degassed glacial acetic acid (20 mL) under a strict Argon atmosphere.

  • Reaction: Slowly add activated Zinc dust (20.0 mmol) in small portions to control the mild exotherm.

  • Stirring: Stir vigorously at room temperature for 1 hour.

  • Validation Checkpoint: The reaction is complete when the vibrant yellow color completely dissipates, leaving a pale or colorless suspension. LC-MS of an aliquot must show [M+H]+=177 .

  • Filtration: Filter the mixture through a short pad of Celite strictly under a blanket of Argon to remove zinc salts. Do not concentrate the filtrate to dryness , as the concentrated amine will rapidly oxidize. Proceed immediately to Step 3.

Step 3: Kinetically Controlled Acetylation
  • Setup: Cool the acetic acid filtrate from Step 2 (containing the crude 3-amino intermediate) to 0 °C under Argon.

  • Reaction: Add anhydrous Pyridine (10.0 mmol, 2.0 eq) followed by the dropwise addition of Acetic Anhydride (5.25 mmol, 1.05 eq).

  • Stirring: Stir the solution at 0 °C for 2 hours.

  • Workup: Quench the reaction by pouring it into crushed ice. Extract the aqueous layer with Ethyl Acetate (3 x 30 mL). Wash the combined organic layers with brine, dry over anhydrous Na 2​ SO 4​ , and concentrate under reduced pressure.

  • Purification: Purify the crude residue via flash column chromatography (Silica gel, EtOAc/Hexanes) to yield the pure target compound.

  • Validation Checkpoint: LC-MS must show the target mass [M+H]+=219 . The absence of a peak at m/z=261 confirms that O-acetylation was successfully suppressed.

Sources

Optimization

Technical Support Center: Stabilizing N-(2-hydroxy-1,7-dimethyl-1H-indol-3-yl)acetamide in Solution

Welcome to the technical support guide for N-(2-hydroxy-1,7-dimethyl-1H-indol-3-yl)acetamide. This resource is designed for researchers, scientists, and drug development professionals to address common challenges associa...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support guide for N-(2-hydroxy-1,7-dimethyl-1H-indol-3-yl)acetamide. This resource is designed for researchers, scientists, and drug development professionals to address common challenges associated with the stability of this compound in solution. This guide provides in-depth troubleshooting, frequently asked questions (FAQs), and detailed experimental protocols to help you mitigate degradation and ensure the integrity of your experiments.

Introduction

N-(2-hydroxy-1,7-dimethyl-1H-indol-3-yl)acetamide is a member of the indole family, a class of heterocyclic compounds widely recognized for their significant biological and pharmaceutical activities.[1][2] However, the indole scaffold, particularly when substituted with a hydroxyl group, is susceptible to degradation.[3][4] This instability can lead to inconsistent experimental results, decreased biological activity, and challenges in formulation development.[3] This guide will walk you through the potential degradation pathways and provide actionable strategies to enhance the stability of your compound in solution.

I. Troubleshooting Common Issues

This section addresses specific problems you might encounter during your experiments with N-(2-hydroxy-1,7-dimethyl-1H-indol-3-yl)acetamide.

Issue 1: Rapid Loss of Compound Potency or Inconsistent Results

Question: I'm observing a significant decrease in the biological activity of my N-(2-hydroxy-1,7-dimethyl-1H-indol-3-yl)acetamide solution over a short period. What could be the cause?

Answer: Rapid loss of potency is a strong indicator of compound degradation. The 2-hydroxyindole moiety is particularly susceptible to oxidation and other degradation pathways, which can be accelerated by several factors in your experimental setup.[3][5]

Potential Causes & Solutions:

  • Oxidative Degradation: The indole ring is electron-rich and can be easily oxidized, especially with a hydroxyl group at the C2 position. This process can be catalyzed by exposure to atmospheric oxygen.

    • Solution: Prepare solutions fresh whenever possible. For stock solutions, use deoxygenated solvents and consider storage under an inert atmosphere (e.g., argon or nitrogen).[3] The addition of antioxidants may also be beneficial, but their compatibility with your experimental system must be verified.[3]

  • pH-Mediated Hydrolysis: The acetamide group can be susceptible to hydrolysis under acidic or basic conditions, although the indole ring's degradation is often the more pressing concern. The stability of the indole nucleus itself is also pH-dependent.[3]

    • Solution: Conduct pilot stability studies across a range of pH values to determine the optimal pH for your compound. Buffering your solution to this optimal pH can significantly improve stability.

  • Photodegradation: Many indole derivatives are light-sensitive and can degrade upon exposure to ambient or UV light.[3]

    • Solution: Protect your solutions from light at all times by using amber vials or by wrapping containers in aluminum foil.[3] Minimize exposure to light during experimental manipulations.

  • Temperature Effects: Elevated temperatures can accelerate the rate of all chemical degradation pathways.[3]

    • Solution: Store stock solutions at low temperatures, such as 2-8°C for short-term storage or -20°C to -80°C for long-term storage.[3] During experiments, use a temperature-controlled autosampler if available.[3]

Issue 2: Appearance of Color in Solution

Question: My initially colorless solution of N-(2-hydroxy-1,7-dimethyl-1H-indol-3-yl)acetamide has developed a yellow or pinkish hue. What does this signify?

Answer: A change in color is a common visual indicator of indole degradation.[3] Oxidation of the indole ring often leads to the formation of colored oligomers or specific degradation products.[3]

Potential Causes & Solutions:

  • Oxidation: As mentioned, oxidation is a primary degradation pathway for indoles. The formation of colored species is a hallmark of this process.

    • Solution: Implement the strategies for preventing oxidative degradation mentioned above, such as using deoxygenated solvents, inert atmosphere, and protection from light.

  • Impurity-Catalyzed Degradation: Trace metal ions or other impurities in your solvents or reagents can catalyze degradation reactions.

    • Solution: Use high-purity (e.g., HPLC-grade) solvents and reagents to minimize the presence of catalytic impurities.

Issue 3: Multiple Peaks in HPLC Analysis

Question: When I analyze my sample by HPLC, I see multiple peaks instead of a single peak for my compound. What could be the reason?

Answer: The appearance of multiple peaks can arise from several sources, including the presence of degradation products, isomers, or on-column degradation.

Potential Causes & Solutions:

  • Degradation Products: The additional peaks are likely degradation products of your compound.

    • Solution: To confirm this, perform a forced degradation study (see Section III) to intentionally generate degradation products and compare their retention times with the unknown peaks in your sample.

  • Tautomers: 2-hydroxyindoles can exist in equilibrium with their 2-oxoindole (oxindole) tautomeric form. It's possible that both tautomers are present and are being resolved by your HPLC method.[3]

    • Solution: This is an inherent property of the molecule. Further characterization using techniques like LC-MS/MS or NMR may be necessary to identify the different peaks.[3]

  • On-Column Degradation: The compound might be degrading on the HPLC column itself, especially if the mobile phase is acidic or if the column has residual impurities.[3]

    • Solution: Ensure the mobile phase pH is compatible with your compound's stability profile. A neutral or slightly basic mobile phase might be preferable if the compound is acid-labile. Using a guard column can protect your analytical column from contaminants.[3]

  • Degradation in the Autosampler: If samples are left in the autosampler for extended periods, they can degrade due to exposure to light and ambient temperature.[3]

    • Solution: Use a temperature-controlled autosampler set to a low temperature (e.g., 4°C) and prepare fresh samples for analysis.[3]

II. Frequently Asked Questions (FAQs)

Q1: What are the primary factors influencing the stability of N-(2-hydroxy-1,7-dimethyl-1H-indol-3-yl)acetamide in solution?

A1: The main factors are pH, exposure to light, temperature, and the presence of oxidizing agents. The 2-hydroxyindole ring is particularly susceptible to oxidation, and both acidic and alkaline conditions can catalyze degradation.[3]

Q2: What are the recommended storage conditions for stock solutions?

A2: To maximize stability, stock solutions should be stored at low temperatures (refrigerated at 2-8°C or frozen at -20°C or below), protected from light using amber vials, and in tightly sealed containers to minimize oxygen exposure.[3] For long-term storage, preparing aliquots in an anhydrous, inert solvent like DMSO and storing them at -80°C under an inert atmosphere is highly recommended.[3]

Q3: How can I improve the solubility of N-(2-hydroxy-1,7-dimethyl-1H-indol-3-yl)acetamide without compromising its stability?

A3: Improving solubility can be achieved by using co-solvents such as DMSO, ethanol, or PEG 300.[3] However, it is crucial to ensure the final concentration of the co-solvent is compatible with your experimental system (e.g., below 0.1% for many cell cultures to avoid toxicity).[3] Always prepare solutions fresh and consider the potential impact of the co-solvent on compound stability.

Q4: Can I use antioxidants to stabilize my solution?

A4: Yes, adding antioxidants can be an effective strategy to prevent oxidative degradation.[3] Common antioxidants used in pharmaceutical formulations include ascorbic acid, butylated hydroxytoluene (BHT), and tocopherol. The choice and concentration of the antioxidant must be carefully evaluated for compatibility with your specific application to avoid interference with your experimental results.

III. Experimental Protocols

To systematically investigate and mitigate the degradation of your compound, a forced degradation study is highly recommended.[6][7][8] This involves subjecting the compound to various stress conditions to identify potential degradation pathways and products.

Protocol 1: Forced Degradation Study

Objective: To identify the degradation pathways of N-(2-hydroxy-1,7-dimethyl-1H-indol-3-yl)acetamide under various stress conditions.

Materials:

  • N-(2-hydroxy-1,7-dimethyl-1H-indol-3-yl)acetamide

  • HPLC-grade water, acetonitrile, and methanol

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Hydrogen peroxide (H₂O₂)

  • HPLC system with UV or MS detector

Procedure:

  • Prepare Stock Solution: Prepare a stock solution of the compound in a suitable solvent (e.g., methanol or acetonitrile) at a known concentration (e.g., 1 mg/mL).

  • Set Up Stress Conditions:

    • Acid Hydrolysis: Mix an aliquot of the stock solution with 0.1 M HCl.

    • Base Hydrolysis: Mix an aliquot of the stock solution with 0.1 M NaOH.

    • Oxidative Degradation: Mix an aliquot of the stock solution with 3% H₂O₂.

    • Thermal Degradation: Place an aliquot of the stock solution in an oven at a controlled temperature (e.g., 60°C).

    • Photodegradation: Expose an aliquot of the stock solution to a light source (e.g., a photostability chamber).

    • Control: Keep an aliquot of the stock solution at room temperature, protected from light.

  • Incubation: Incubate the stressed samples for a defined period (e.g., 24, 48, 72 hours). It is recommended to take time points to monitor the progression of degradation. The goal is to achieve 2-20% degradation to ensure that degradation products are detectable without excessively breaking down the main compound.[6]

  • Sample Analysis:

    • At each time point, withdraw a sample from each condition.

    • Neutralize the acidic and basic samples before analysis.

    • Analyze all samples by a stability-indicating HPLC method.

Protocol 2: Development of a Stability-Indicating HPLC Method

Objective: To develop an HPLC method capable of separating the parent compound from its potential degradation products.

Instrumentation:

  • HPLC system with a diode array detector (DAD) or mass spectrometer (MS)

  • C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)

Suggested HPLC Conditions:

ParameterRecommended Setting
Mobile Phase A Water with 0.1% formic acid or an appropriate buffer
Mobile Phase B Acetonitrile with 0.1% formic acid
Gradient Start with a low percentage of B (e.g., 10%) and gradually increase to a high percentage (e.g., 90%) over 20-30 minutes.
Flow Rate 1.0 mL/min
Column Temperature 30°C
Injection Volume 10 µL
Detection UV at a wavelength where the compound and potential degradants absorb (e.g., 225 nm or 280 nm), or MS detection for peak identification.[9]

Method Development Notes:

  • The use of formic acid is generally compatible with MS detection.[10] If MS is not used, other acids like phosphoric acid can be employed.

  • The gradient and mobile phase composition should be optimized to achieve good separation between the parent peak and any degradation peaks observed in the forced degradation study.

IV. Visualization of Degradation and Workflow

Potential Degradation Pathways

The following diagram illustrates the likely degradation pathways for a 2-hydroxyindole derivative. The primary routes are oxidation, which can lead to ring-opened products or dimerization, and potential tautomerization to the more stable oxindole form.

Potential Degradation Pathways A N-(2-hydroxy-1,7-dimethyl-1H-indol-3-yl)acetamide B Oxidative Degradation (Ring Opening/Dimerization) A->B [O], Light, Heat D Tautomerization A->D Equilibrium C Colored Degradation Products B->C E 2-Oxoindole (Oxindole) Tautomer D->E

Caption: Potential degradation pathways for N-(2-hydroxy-1,7-dimethyl-1H-indol-3-yl)acetamide.

Experimental Workflow for Stability Assessment

The workflow below outlines the systematic approach to assessing and improving the stability of your compound in solution.

Workflow for Stability Assessment start Start: Unstable Compound in Solution forced_degradation Perform Forced Degradation Study (Acid, Base, Oxidative, Thermal, Photo) start->forced_degradation hplc_dev Develop Stability-Indicating HPLC Method forced_degradation->hplc_dev analyze_samples Analyze Stressed Samples hplc_dev->analyze_samples identify_degradants Identify Degradation Products and Pathways analyze_samples->identify_degradants optimize_conditions Optimize Solution Conditions (pH, Temp, Light, Antioxidants) identify_degradants->optimize_conditions validate_stability Validate Stability Under Optimized Conditions optimize_conditions->validate_stability end End: Stable Solution validate_stability->end

Caption: A systematic workflow for investigating and improving compound stability.

By following the guidance and protocols outlined in this technical support center, researchers can effectively troubleshoot stability issues, leading to more reliable and reproducible experimental outcomes with N-(2-hydroxy-1,7-dimethyl-1H-indol-3-yl)acetamide.

References

  • ResearchGate. Proposed degradation pathways of the drug under different hydrolytic conditions. Available from: [Link]

  • Onyx Scientific. A practical guide to forced degradation and stability studies for drug substances. Available from: [Link]

  • PMC. Development and Application of Indolines in Pharmaceuticals - PMC. Available from: [Link]

  • MedCrave online. Forced Degradation Studies - MedCrave online. Available from: [Link]

  • Taylor & Francis. Forced degradation – Knowledge and References - Taylor & Francis. Available from: [Link]

  • BioProcess International. Forced Degradation Studies: Regulatory Considerations and Implementation. Available from: [Link]

  • PubChem. N-(2-hydroxy-1,7-dimethyl-1h-indol-3-yl)acetamide - PubChem. Available from: [Link]

  • International Journal of Applied Pharmaceutics. Development of forced degradation and stability indicating studies of drugs—A review. Available from: [Link]

  • U.S. Geological Survey. Methods of analysis by the U.S. Geological Survey Organic Geochemistry Research Group: Determination of acetamide herbicides and their degradation products in water using online solid-phase extraction and liquid chromatography/mass spectrometry. Available from: [Link]

  • ACS Publications. The Relative Stability of Indole Isomers Is a Consequence of the Glidewell-Lloyd Rule | The Journal of Physical Chemistry A - ACS Publications. Available from: [Link]

  • NextSDS. N-(2-hydroxy-1,7-dimethyl-1H-indol-3-yl)acetamide - NextSDS. Available from: [Link]

  • MDPI. Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024) - MDPI. Available from: [Link]

  • ResearchGate. Synthesis and antioxidant properties of 2- (3-(hydroxyimino)methyl)-1H-indol-1- yl)acetamide derivatives - ResearchGate. Available from: [Link]

  • Agilent. Fast LC/MS/MS Analytical Method with Alternating Column Regeneration for the Analysis of 125 Various Drugs and Their Metabolites - Agilent. Available from: [Link]

  • Google Patents. WO2010105193A1 - Method and assays for quantitation of acetamide in a composition - Google Patents.
  • PMC. Synthesis and bioactive evaluation of N-((1-methyl-1H-indol-3-yl)methyl)-N-(3,4,5-trimethoxyphenyl)acetamide derivatives as agents for inhibiting tubulin polymerization - PMC. Available from: [Link]

  • SIELC. Separation of Acetamide, N-2-thiazolyl- on Newcrom R1 HPLC column. Available from: [Link]

  • RSC Publishing. Synthesis and bioactive evaluation of N-((1-methyl-1H-indol-3-yl)methyl)-N-(3,4,5-trimethoxyphenyl)acetamide derivatives as agents for inhibiting tubulin polymerization - RSC Medicinal Chemistry (RSC Publishing). Available from: [Link]

  • PubMed. (S)-(-)-N-[2-(3-Hydroxy-2-oxo-2,3-dihydro-1H-indol-3-yl)-ethyl]-acetamide inhibits melanoma cell growth through inducing apoptosis and autophagy - PubMed. Available from: [Link]

  • ResearchGate. Remaining acetamide in acetonitrile degradation using nitrile hydratase- and amidase-producing microorganisms | Request PDF - ResearchGate. Available from: [Link]

  • ACS Publications. Automated Multistep Continuous Flow Synthesis of 2-(1H-Indol-3-yl)thiazole Derivatives. Available from: [Link]

  • ResearchGate. (PDF) Preparation of 1Hydroxyindole Derivatives and a New Route to 2-Substituted Indoles. Available from: [Link]

  • PubMed. III. The metabolic conversion of N-methyl and N,N,-dimethylbenzamides to N-hydroxymethyl compounds - PubMed. Available from: [Link]

  • ResearchGate. Recent advances in the chemistry of 1-Hydroxyindoles, 1-Hydroxytryptophans, and 1-Hydroxytryptamines | Request PDF - ResearchGate. Available from: [Link]

  • PMC. Chemistry, Applications, and Synthesis Methods of Indole Derivatives: A Comprehensive Review - PMC. Available from: [Link]

  • RSC Publishing. 2-Oxindole and related heterocycles: synthetic methodologies for their natural products and related derivatives - RSC Advances (RSC Publishing). Available from: [Link]

Sources

Troubleshooting

N-(2-hydroxy-1,7-dimethyl-1H-indol-3-yl)acetamide solubility issues in aqueous buffers

Technical Support Center: N-(2-hydroxy-1,7-dimethyl-1H-indol-3-yl)acetamide A Guide to Overcoming Solubility Challenges in Aqueous Buffers Welcome to the technical support guide for N-(2-hydroxy-1,7-dimethyl-1H-indol-3-y...

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Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: N-(2-hydroxy-1,7-dimethyl-1H-indol-3-yl)acetamide

A Guide to Overcoming Solubility Challenges in Aqueous Buffers

Welcome to the technical support guide for N-(2-hydroxy-1,7-dimethyl-1H-indol-3-yl)acetamide. This resource is designed for researchers, scientists, and drug development professionals to effectively troubleshoot and resolve solubility issues encountered with this compound in experimental settings.

Frequently Asked Questions (FAQs)

Q1: I'm observing precipitation after diluting my DMSO stock solution of N-(2-hydroxy-1,7-dimethyl-1H-indol-3-yl)acetamide into my aqueous assay buffer. What's happening?

A1: This is a common issue for hydrophobic compounds.[1][2] The high concentration of the compound in a solvent like DMSO can cause it to crash out of solution when introduced to a predominantly aqueous environment where its solubility is much lower.[2] The final concentration of your compound in the aqueous buffer has likely exceeded its maximum solubility.

Q2: What are the primary factors that influence the solubility of this indole derivative?

A2: The solubility of N-(2-hydroxy-1,7-dimethyl-1H-indol-3-yl)acetamide is influenced by several factors:

  • Physicochemical Properties : The compound's molecular structure, which includes an indole ring, makes it inherently hydrophobic.[3]

  • pH of the Buffer : The presence of ionizable groups can affect solubility. Indole itself is very weakly basic.[4]

  • Solvent System : The percentage of any co-solvents (like DMSO) in the final solution is critical.[5]

  • Temperature : Temperature can affect solubility, though this is not always the primary factor in experimental settings.[6]

Q3: Can I simply filter out the precipitate and use the remaining solution?

A3: It is not recommended to filter out the precipitate. Doing so will lead to an unknown and lower final concentration of your compound in the assay, which will produce inaccurate and unreliable results.[7] The better approach is to address the root cause of the precipitation.

Q4: Are there any general stability concerns with indole compounds I should be aware of?

A4: Yes, the indole ring is electron-rich and can be susceptible to oxidation, especially when exposed to air, light, or certain metal ions.[8] It is advisable to prepare solutions fresh and protect them from light.[8][9]

Troubleshooting Guides & Protocols

Issue 1: Compound Precipitation Upon Dilution into Aqueous Media

Symptoms:

  • Cloudiness or turbidity in the well or tube after adding the compound.

  • Visible particulate matter or crystals.

  • Inconsistent results in bioassays.[10]

Systematic Troubleshooting Workflow:

A Precipitation Observed B Verify Stock Solution Integrity A->B C Is stock clear? B->C D Yes C->D E No C->E Precipitate visible G Optimize Dilution Protocol D->G F Prepare Fresh Stock Solution E->F H Does precipitation persist? G->H I Yes H->I J No H->J Issue resolved L Modify Formulation I->L K Proceed with Experiment J->K M Still precipitating? L->M N Yes M->N O No M->O Issue resolved P Determine Kinetic Solubility N->P O->K

Caption: Troubleshooting workflow for compound precipitation.

Solutions & Protocols:

1. Verify Stock Solution Integrity

Repeated freeze-thaw cycles can cause the compound to precipitate out of the stock solution.[2][10]

  • Protocol: Always aliquot your stock solution into single-use volumes to minimize freeze-thaw cycles.[2] Before use, visually inspect the thawed aliquot. If precipitate is present, gently warm the solution and vortex to try and redissolve it. If it remains, a fresh stock solution should be prepared.[2]

2. Optimize the Dilution Protocol

The way you dilute the stock can impact solubility. Adding the stock directly to the full volume of buffer can create localized high concentrations that lead to precipitation.

  • Protocol: Instead of adding the stock solution directly to the final volume, try adding it to a smaller volume of buffer first while vortexing, and then bring it up to the final volume. This helps to disperse the compound more effectively.[10]

3. Modify the Formulation: Co-Solvents

A co-solvent can be used to increase the solubility of a hydrophobic compound in an aqueous solution.[11][12]

  • Explanation: Co-solvents are water-miscible organic solvents that can increase the solubility of non-polar drugs.[] Commonly used co-solvents include polyethylene glycol (PEG), propylene glycol (PG), and ethanol.[1][14]

  • Protocol: Prepare a new stock solution in a co-solvent system (e.g., a mixture of DMSO and PEG 400). It is crucial to ensure that the final concentration of the co-solvent in your experiment is low enough to not cause cellular toxicity or interfere with the assay.[5]

4. Modify the Formulation: pH Adjustment

For compounds with ionizable groups, adjusting the pH of the buffer can significantly enhance solubility.[12][]

  • Explanation: The indole nitrogen is very weakly basic, but if other functional groups on the molecule are acidic or basic, altering the pH to ionize these groups will increase their interaction with water and improve solubility.[4][15]

  • Protocol: Experimentally determine the pKa of your compound. Adjust the pH of your aqueous buffer to be at least 1-2 units away from the pKa to ensure the compound is in its more soluble ionized form. Ensure the final pH is compatible with your experimental system.

Issue 2: Inconsistent Bioassay Results and Poor Reproducibility

Symptoms:

  • High variability between replicate wells.

  • Dose-response curves are not sigmoidal or are erratic.

  • Loss of compound activity over time.

Potential Cause: Poor solubility leading to non-uniform compound distribution in assay plates.[7]

Solutions & Protocols:

1. Quantitative Solubility Assessment

Before extensive bioassay testing, it is highly recommended to determine the kinetic solubility of your compound in the specific assay buffer you will be using.[7]

  • Protocol: Kinetic Solubility Assay by Nephelometry

    • Prepare a high-concentration stock solution of N-(2-hydroxy-1,7-dimethyl-1H-indol-3-yl)acetamide in 100% DMSO (e.g., 20 mM).

    • In a 96-well plate, perform serial dilutions of the stock solution in DMSO.

    • Transfer a small, equal volume from each well of the DMSO plate to a new 96-well plate containing your aqueous assay buffer.

    • Mix and incubate for a set period (e.g., 1-2 hours) at the experimental temperature.

    • Measure the turbidity (nephelometry) of each well. The concentration at which a significant increase in turbidity is observed indicates the limit of kinetic solubility.[7]

2. Use of Solubilizing Agents

If co-solvents and pH adjustments are not sufficient or compatible with your assay, other solubilizing agents can be considered.

  • Surfactants: Surfactants form micelles that can encapsulate hydrophobic compounds, increasing their apparent solubility.[14][16] Common non-ionic surfactants used in biological assays include Tween 80.

  • Cyclodextrins: These are cyclic oligosaccharides that can form inclusion complexes with hydrophobic molecules, effectively shielding them from the aqueous environment and increasing solubility.[11][12]

Data Summary

While specific experimental data for N-(2-hydroxy-1,7-dimethyl-1H-indol-3-yl)acetamide is not widely available, the table below provides a hypothetical example of how solubility can be enhanced using different techniques. These values are for illustrative purposes.

FormulationEstimated Solubility (µg/mL)Notes
PBS (pH 7.4)< 1Baseline solubility in a standard physiological buffer.
PBS (pH 7.4) with 1% DMSO5 - 10A small amount of co-solvent provides a modest increase in solubility.
5% PEG 400 in Water25 - 50A higher concentration of a co-solvent significantly improves solubility.[14]
Acetate Buffer (pH 5.0)1 - 5If the molecule has a basic pKa, lowering the pH could increase solubility through protonation.
2% Tween 80 in PBS (pH 7.4)> 100Surfactants can dramatically increase the apparent solubility through micellar encapsulation.[14]

Best Practices for Stock Solution Preparation

A reliable experiment starts with a properly prepared stock solution.[17]

cluster_0 Preparation cluster_1 Storage A Weigh Compound Accurately B Use Anhydrous Solvent (e.g., DMSO) A->B C Ensure Complete Dissolution (Vortex/Sonicate) B->C D Aliquot into Single-Use Volumes C->D E Store at -20°C or -80°C D->E F Protect from Light E->F

Sources

Optimization

dealing with poor ionization of indole acetamides in mass spectrometry

Welcome to the Technical Support Center. This guide is designed for analytical chemists, researchers, and drug development professionals struggling with the mass spectrometric analysis of indole acetamides.

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is designed for analytical chemists, researchers, and drug development professionals struggling with the mass spectrometric analysis of indole acetamides.

Indole acetamides present a unique analytical challenge: the indole nitrogen's lone pair is delocalized into the aromatic ring (reducing basicity), and the acetamide group is a notoriously poor proton acceptor. This often results in frustratingly low signal-to-noise ratios in standard Electrospray Ionization (ESI) workflows.

Below, we provide a causality-driven troubleshooting guide, validated methodologies, and quantitative benchmarks to help you achieve robust ionization.

Diagnostic Workflow

Workflow A Indole Acetamide Poor Ionization B Select Ionization Mode A->B C1 Positive ESI (+) B->C1 C2 Negative ESI (-) B->C2 D1 Add 10mM NH4Ac Target[M+NH4]+ C1->D1 D2 Add 1-2mM NH4F Target [M-H]- C2->D2 E1 Switch to APCI D1->E1 If signal still weak E2 Optimize Desolvation Temp (350-450°C) D2->E2 Maximize gas-phase deprotonation

Workflow for troubleshooting and resolving poor ionization of indole acetamides in LC-MS.

Frequently Asked Questions (FAQs)

Q1: Why is my indole acetamide showing weak [M+H]+ signals in positive ESI? A: This is a fundamental structural issue. The lone pair of electrons on the indole nitrogen is delocalized to maintain aromaticity, making it non-basic. Simultaneously, the amide nitrogen is a poor proton acceptor due to resonance stabilization with the adjacent carbonyl group. Therefore, gas-phase protonation is thermodynamically unfavorable. Expert Intervention: Stop forcing protonation. Instead, look for alkali metal adducts like [M+Na]+, which often form readily. If you need a predictable precursor ion for MS/MS, use 10 mM ammonium acetate in your mobile phase to drive the formation of stable [M+NH4]+ adducts.

Q2: Can I analyze indole acetamides in negative ESI mode? A: Yes, but native deprotonation [M-H]- is difficult because the indole N-H is only weakly acidic (pKa ~16). Standard basic additives like ammonium hydroxide can raise the solution pH but often suffer from poor droplet desolvation. Expert Intervention: The most authoritative solution is to use Ammonium Fluoride (NH4F) as a mobile phase additive. Research demonstrates that 1–2 mM NH4F can enhance negative ESI responses by 2 to 22-fold across various small molecules[1]. The highly electronegative fluoride ion acts as a strong gas-phase base, facilitating the abstraction of the weakly acidic proton from the indole nitrogen during the droplet evaporation process[2].

Q3: If ESI fails completely, what alternative ionization techniques should I consider? A: If your specific indole acetamide derivative is highly non-polar and lacks ionizable sites, switch to Atmospheric Pressure Chemical Ionization (APCI) . Unlike ESI, which relies on evaporating pre-existing ions from a liquid droplet, APCI uses a corona discharge to ionize vaporized solvent molecules, which then transfer charge to the neutral analyte via gas-phase ion-molecule reactions. This is often vastly superior for neutral, weakly basic amides.

Q4: Will changing my LC flow rate improve sensitivity? A: Yes. Standard analytical flow rates (0.3–0.5 mL/min) generate large initial droplets that require extensive thermal energy to evaporate. For weakly ionizing compounds, the charge density on the droplet surface may not reach the Rayleigh limit efficiently before the analyte is lost to the vacuum exhaust. Reducing the flow rate to the micro-flow or nano-flow regime (<1 µL/min) significantly reduces initial droplet size, increasing the surface-to-volume ratio and drastically enhancing ionization efficiency per analyte molecule[3].

Quantitative Data: Mobile Phase Additive Comparison

To guide your method development, the following table summarizes the expected impact of various mobile phase additives on the ionization of weakly acidic/basic amides and indoles based on peer-reviewed optimization studies[1][2].

Table 1: Impact of Mobile Phase Additives on Indole/Amide Ionization

AdditiveConcentrationESI ModeTypical Sensitivity ChangeMechanism of Action
Formic Acid 0.1% (v/v)Positive (+)Baseline (1x)Provides abundant protons for [M+H]+ formation; often fails for weak bases.
Ammonium Acetate 10 mMPositive (+)2x – 5x improvementBuffers pH; promotes stable [M+NH4]+ adduct formation over [M+H]+.
Ammonium Hydroxide 0.1% (v/v)Negative (-)1.5x – 3x improvementRaises solution pH to promote solution-phase deprotonation.
Ammonium Fluoride 1 – 2 mMNegative (-)2x – 22x improvementFluoride acts as an aggressive gas-phase base, driving extreme deprotonation.

Step-by-Step Methodology: Implementing Ammonium Fluoride for Negative ESI

To establish a self-validating system for your assay, follow this protocol to test and confirm the efficacy of Ammonium Fluoride for your specific indole acetamide.

Phase 1: Solvent Preparation

  • Prepare Mobile Phase A (Aqueous): Add LC-MS grade Ammonium Fluoride to ultrapure water to achieve a final concentration of 1.0 mM (approx. 37 mg/L).

  • Prepare Mobile Phase B (Organic): Add Ammonium Fluoride to your organic modifier (Methanol or Acetonitrile) to achieve a 1.0 mM concentration. Critical Note: Do not exceed 2.0 mM. Higher concentrations do not improve signal and will cause rapid salt buildup on the MS cone/capillary[2].

Phase 2: System Equilibration 3. Flush the LC System: Purge the LC lines and equilibrate your analytical column (a C18 or HILIC column is recommended) with the new NH4F mobile phases for at least 20 column volumes. Ensure the column chemistry is stable at a neutral/slightly basic pH.

Phase 3: Baseline & Validation (The Self-Validating Step) 4. Establish Baseline: Inject a 100 ng/mL standard of your indole acetamide using a standard 0.1% Formic Acid mobile phase in ESI(-) mode. Record the peak area and signal-to-noise (S/N) ratio. (Expect this to be poor). 5. Evaluate NH4F: Switch to the 1.0 mM NH4F mobile phase system and inject the exact same standard. 6. Source Optimization: While infusing the standard post-column, utilize a "step-down" approach for your declustering potential/cone voltage. Start low (e.g., -20V) to find the intact [M-H]- molecular ion, then incrementally increase the voltage to maximize signal without inducing premature in-source fragmentation. Optimize the desolvation gas temperature between 350–450 °C. 7. Confirm Causality: Compare the S/N ratio between Step 4 and Step 5. You should observe a definitive, self-validating 5x to 20x improvement in sensitivity, confirming that gas-phase deprotonation via fluoride ions has successfully ionized the target.

References

  • Assessment of ammonium fluoride as a mobile phase additive for sensitivity gains in electrospray ionization - PMC Source: nih.gov URL:[Link]

  • Ammonium Fluoride as Suitable Additive for HILIC-Based LC-HRMS Metabolomics - MDPI Source: mdpi.com URL:[Link]

  • Electrospray Modifications for Advancing Mass Spectrometric Analysis - PMC Source: nih.gov URL:[Link]

Sources

Troubleshooting

Technical Support Center: Troubleshooting the Synthesis of N-(2-hydroxy-1,7-dimethyl-1H-indol-3-yl)acetamide

Welcome to the Application Support Center. As a Senior Application Scientist, I frequently guide researchers through the complex chemoselectivity challenges inherent in indole and oxindole functionalization.

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Support Center. As a Senior Application Scientist, I frequently guide researchers through the complex chemoselectivity challenges inherent in indole and oxindole functionalization.

A critical foundational realization for your target molecule—N-(2-hydroxy-1,7-dimethyl-1H-indol-3-yl)acetamide —is that it exists in a highly dynamic tautomeric equilibrium with its keto form, N-(1,7-dimethyl-2-oxoindolin-3-yl)acetamide . In the solid state and in most organic solvents, the keto (oxindole) form is overwhelmingly favored. Most synthetic routes approach this molecule via the amidation of a 3-amino-1,7-dimethylindolin-2-one precursor.

The primary modes of failure in this workflow involve loss of chemoselectivity: over-acetylation, O-acetylation (trapping the enol tautomer), and ring-opening during precursor reduction. This guide deconstructs the causality behind these side reactions and provides a self-validating protocol to ensure high-fidelity synthesis.

Mechanistic Pathway & Divergence Points

SynthesisPathway Isatin 1,7-dimethylisatin Oxime 1,7-dimethylisatin-3-oxime Isatin->Oxime NH2OH·HCl, NaOAc Amine 3-amino-1,7-dimethylindolin-2-one Oxime->Amine H2, Pd/C RingOpen Side Product: Ring-Opened Anilide Oxime->RingOpen Harsh Reduction (Zn/AcOH, Heat) Target Target: N-(1,7-dimethyl-2-oxoindolin-3-yl)acetamide Amine->Target Ac2O (1.05 eq), DIPEA, 0 °C OAc Side Product: O-Acetylated Enol Amine->OAc Strong Base (DMAP) Enol Trapping DiAc Side Product: N,N-Diacetamide Amine->DiAc Excess Ac2O, Heat

Figure 1. Synthetic workflow and mechanistic divergence points leading to primary side reactions.

Troubleshooting Guide & FAQs

Q1: During the final acetylation step, my LC-MS shows a +42 Da mass adduct relative to the target. Why is over-acetylation occurring, and how do I prevent it? A1: A +42 Da mass indicates the formation of a diacetamide (N,N-diacetylation) or an O-acetylated enol (2-acetoxy-1,7-dimethyl-1H-indol-3-yl acetamide). Causality: The 3-amino group on the oxindole core is sterically accessible and highly nucleophilic. If you use an excess of acetic anhydride (Ac₂O) combined with elevated temperatures or a hyper-nucleophilic catalyst like 4-Dimethylaminopyridine (DMAP), the kinetic control of the reaction is lost. DMAP generates a highly reactive acylpyridinium intermediate that readily traps the 2-hydroxyindole (enol) tautomer, shifting the equilibrium and leading to heavy O-acetylation 1. Resolution: Shift to strict kinetic control. Use exactly 1.05 equivalents of Ac₂O. Replace DMAP with a milder, non-nucleophilic base like N,N-diisopropylethylamine (DIPEA) at 0 °C. The primary amide forms rapidly at 0 °C, whereas diacetylation requires higher activation energy.

Q2: I am synthesizing the 3-amino-1,7-dimethylindolin-2-one precursor via the reduction of 1,7-dimethylisatin-3-oxime using Zinc and Acetic Acid. My yields are low, and I observe a highly polar side product. What is happening? A2: You are likely observing the reductive cleavage of the oxindole ring. Causality: The oxindole N–C2 amide bond is susceptible to hydrolysis and cleavage under harsh reductive conditions. When using Zn/AcOH at elevated temperatures (>60 °C), the initial reduction of the oxime to the amine occurs, but prolonged exposure to the acidic metal-surface environment catalyzes the ring-opening to form an acyclic anilide derivative 2. Resolution: Transition to catalytic hydrogenation or alternative mild reduction protocols, which are highly recommended for 3-oxindole synthesis workflows 3. Using 10% Pd/C with H₂ (1 atm) in methanol at room temperature provides a much cleaner reduction profile.

Q3: How do I verify via NMR that I have synthesized the N-acetylated keto form rather than the O-acetylated enol form? A3: Rely on ¹H and ¹³C NMR spectroscopy, specifically interrogating the C3 and C2 positions. Causality: The tautomeric equilibrium heavily favors the 2-oxoindoline (keto) form in standard NMR solvents (e.g., CDCl₃, DMSO-d₆). Resolution: In the ¹H NMR spectrum, look for the distinct C3 methine proton. In the keto form, the C3 proton appears as a doublet (coupled to the adjacent NH of the acetamide) around 5.0–5.5 ppm. If O-acetylation occurred (trapping the enol), the C3 proton would be shifted into the aromatic region, and you would observe two distinct acetyl methyl singlets. Furthermore, ¹³C NMR will show the C2 carbonyl carbon around 175 ppm for the keto form.

Quantitative Data Summary: Reaction Condition Profiling

The table below summarizes how varying the thermodynamic and kinetic parameters impacts the chemoselectivity of the synthesis.

Reaction ConditionReagent StoichiometryTempTarget Yield (%)Major Side Product (%)
Kinetic Amidation (Optimized) Ac₂O (1.05 eq), DIPEA (1.2 eq)0 °C> 90%Diacetamide (< 2%)
Thermodynamic Amidation Ac₂O (3.0 eq), DMAP (0.1 eq)60 °C< 40%O-Acetylated Enol (45%), Diacetamide (15%)
Catalytic Reduction (Optimized) H₂ (1 atm), 10% Pd/C25 °C85%Incomplete reduction (< 5%)
Harsh Metal Reduction Zn (5.0 eq), AcOH80 °C< 30%Ring-opened anilide (60%)
Self-Validating Protocol: Synthesis of N-(1,7-dimethyl-2-oxoindolin-3-yl)acetamide

This protocol incorporates built-in analytical checkpoints to ensure the reaction does not proceed to the next stage if side reactions have occurred.

Phase 1: Reduction of 1,7-dimethylisatin-3-oxime
  • Dissolve 1,7-dimethylisatin-3-oxime (10 mmol) in anhydrous methanol (50 mL) in a flame-dried round-bottom flask.

  • Purge the solution with inert argon for 10 minutes.

  • Carefully add 10% Pd/C (10 mol%) to the solution. (Causality Note: Adding Pd/C to a methanol solution in the presence of oxygen vapors can ignite the solvent. Always purge first.)

  • Evacuate the flask and backfill with H₂ gas (1 atm) via a balloon. Stir vigorously at 25 °C.

  • Validation Checkpoint: After 4 hours, spot the reaction mixture on a silica TLC plate (Eluent: 5% MeOH in DCM). Stain with Ninhydrin and heat. The disappearance of the UV-active oxime spot and the appearance of a bright purple spot (primary amine) indicates complete reduction. If incomplete, do not proceed; refresh the H₂ balloon.

  • Filter the mixture through a pad of Celite to remove the catalyst, washing with methanol. Concentrate in vacuo to yield crude 3-amino-1,7-dimethylindolin-2-one. (Causality Note: Proceed immediately to Phase 2. 3-aminooxindoles are susceptible to oxidative dimerization at the C3 position if left exposed to air).

Phase 2: Kinetic Amidation
  • Dissolve the crude 3-amino-1,7-dimethylindolin-2-one in anhydrous dichloromethane (DCM, 30 mL) and cool to 0 °C using an ice-water bath.

  • Add N,N-diisopropylethylamine (DIPEA, 1.2 equivalents). (Causality Note: DIPEA acts as a non-nucleophilic proton sink, preventing the formation of acylpyridinium species that drive O-acetylation).

  • Dropwise, add acetic anhydride (Ac₂O, 1.05 equivalents) over 10 minutes.

  • Stir at 0 °C for 30 minutes.

  • Validation Checkpoint: Perform TLC (Eluent: 50% EtOAc in Hexanes). The polar amine spot should be completely consumed, replaced by a single, less polar UV-active spot (the target acetamide).

  • Quench the reaction with saturated aqueous NaHCO₃ (20 mL) to hydrolyze any unreacted Ac₂O.

  • Extract the aqueous layer with DCM (2 x 20 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

  • Recrystallize from EtOAc/Hexanes to afford pure N-(1,7-dimethyl-2-oxoindolin-3-yl)acetamide.

References
  • 2-Oxindole and related heterocycles: synthetic methodologies for their natural products and related derivatives. Source: PMC. 1

  • Facile and General Synthesis of Quaternary 3-Aminooxindoles. Source: Organic Letters.2

  • 3-Oxindole synthesis. Source: Organic Chemistry Portal. 3

Sources

Optimization

Technical Support Center: Optimizing the Stability of N-(2-hydroxy-1,7-dimethyl-1H-indol-3-yl)acetamide in Bioassays

From the Desk of the Senior Application Scientist In my years of troubleshooting high-throughput screening (HTS) and biochemical assays, the 2-hydroxyindole scaffold frequently presents a paradox: researchers observe bri...

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Author: BenchChem Technical Support Team. Date: March 2026

From the Desk of the Senior Application Scientist In my years of troubleshooting high-throughput screening (HTS) and biochemical assays, the 2-hydroxyindole scaffold frequently presents a paradox: researchers observe brilliant in silico binding affinities or early-stage hits, only to face irreproducible IC₅₀ values during secondary validation.

The compound N-(2-hydroxy-1,7-dimethyl-1H-indol-3-yl)acetamide is not intrinsically inactive; rather, it is highly sensitive to its microenvironment. When handling this molecule, you are fighting a three-front war against tautomerization , auto-oxidation , and aqueous insolubility .

This guide is designed to move your workflow away from passive compound handling and toward proactive stabilization. By understanding the causality behind the degradation pathways, we can implement a self-validating protocol that ensures the integrity of your bioassay data.

I. Mechanistic Troubleshooting & FAQs

Q: Why does the compound lose activity rapidly when diluted into my aqueous assay buffer? A: This is a classic case of solvent-catalyzed tautomerization combined with aqueous insolubility. The 2-hydroxyindole core exists in a dynamic equilibrium with its oxindole tautomer (1,7-dimethyl-2-oxo-indolin-3-yl)acetamide. In protic solvents like water or ethanol, this equilibrium shifts rapidly toward the thermodynamically stable oxindole form [1]. If your biological target specifically recognizes the 2-hydroxy geometry, this conversion will manifest as a rapid loss of activity. Furthermore, oxindoles are sparingly soluble in aqueous buffers (often <0.5 mg/mL), leading to micro-precipitation that mimics biological inactivity [2].

Q: I observe a color change in my stock solutions and inconsistent readouts over time. What is happening? A: You are observing oxidative degradation. The electron-rich indole core is highly susceptible to auto-oxidation. This process is catalyzed by dissolved oxygen, UV/visible light, and trace transition metals (e.g., Fe³⁺, Cu²⁺) present in standard buffer salts. Oxidation typically leads to ring-cleavage products or dimerization, permanently destroying the pharmacophore.

Q: How can I formulate my assay buffer to maximize both stability and solubility? A: You must balance the need for an aprotic environment with the physiological requirements of your bioassay. Use 100% anhydrous DMSO for all long-term storage to arrest tautomerization. For the working buffer, implement a "Degas-Chelate-Surfactant" strategy: degas the buffer to remove O₂, add 1 mM EDTA to chelate trace metals, and include 0.01–0.05% Tween-20 or Pluronic F-127 to prevent aggregation upon aqueous dilution.

II. Degradation Pathways & Stabilization Logic

StabilityLogic Target N-(2-hydroxy-1,7-dimethyl- 1H-indol-3-yl)acetamide Tautomer Oxindole Tautomerization (Loss of Active Geometry) Target->Tautomer Protic Solvents Oxidation Oxidative Degradation (Ring Cleavage/Dimers) Target->Oxidation O2, Light, Metals Aggregation Aqueous Precipitation (False Inactivity) Target->Aggregation Aqueous Dilution Block1 Store in Anhydrous DMSO (Aprotic Environment) Tautomer->Block1 Block2 Degas Buffer + 1mM EDTA + Amber Tubes Oxidation->Block2 Block3 Add 0.05% Tween-20 (Micellar Solubilization) Aggregation->Block3

Figure 1: Causality of 2-hydroxyindole degradation pathways and corresponding stabilization interventions.

III. Quantitative Data: Impact of Buffer Formulation

The following table summarizes the causal relationship between buffer additives and the physical integrity of the compound. Note: Half-life (t₁/₂) is defined here as the time until 50% of the active 2-hydroxy tautomer is lost or degraded.

Buffer ConditionTautomeric Stability (t₁/₂)Oxidative Stability (t₁/₂)Max Aqueous SolubilityMechanism of Action
Standard PBS (pH 7.4) < 2 hours< 4 hours~0.1 mg/mLBaseline (Protic, oxygenated)
PBS + 10% EtOH < 1 hour< 4 hours~0.5 mg/mLEtOH catalyzes tautomerization [2]
PBS + 1 mM EDTA (Degassed) < 2 hours> 24 hours ~0.1 mg/mLChelates metals; removes O₂
PBS + 0.05% Tween-20 < 2 hours< 4 hours> 2.0 mg/mL Micellar encapsulation
Optimized Buffer *> 6 hours > 24 hours > 2.0 mg/mL Synergistic stabilization

*Optimized Buffer: Degassed HEPES (pH 7.4), 1 mM EDTA, 1 mM TCEP, 0.05% Tween-20, protected from light.

IV. Self-Validating Experimental Protocol

To ensure trustworthiness in your data, you cannot assume the compound is intact when it reaches the biological target. This protocol embeds a UV-Vis validation step directly into the workflow. The oxindole core has a distinct UV maximum (λmax) at ~249 nm [2]. Monitoring this peak ensures the compound has not degraded prior to assay initiation.

Phase 1: Stock Preparation (Aprotic Isolation)

  • Gravimetric Dispensing: Weigh N-(2-hydroxy-1,7-dimethyl-1H-indol-3-yl)acetamide powder in a humidity-controlled environment.

  • Solvation: Dissolve immediately in 100% Anhydrous DMSO to yield a 10 mM stock. Do not use standard benchtop DMSO, as it absorbs atmospheric water, which will seed tautomerization.

  • Storage: Purge the headspace of the vial with Argon gas. Seal and store at -20°C in amber glass vials.

Phase 2: Assay Buffer Formulation (The "Degas-Chelate-Surfactant" Method)

  • Prepare your base biological buffer (e.g., 50 mM HEPES, 150 mM NaCl, pH 7.4).

  • Sparge the buffer with Nitrogen or Argon gas for 15 minutes to displace dissolved oxygen.

  • Add 1 mM EDTA (to chelate transition metals) and 0.05% Tween-20 (to prevent precipitation).

  • Optional but recommended: Add 1 mM TCEP as a reducing agent if compatible with your downstream biological target.

Phase 3: Assay Execution & Validation

  • Intermediate Dilution: Perform serial dilutions of the compound in 100% DMSO first.

  • Aqueous Transfer: Transfer the DMSO dose-response curve into the Optimized Assay Buffer just prior to adding the biological reagents. Maintain a final DMSO concentration of ≤1% across all wells.

  • Self-Validation Step: Before adding cells or enzymes, read the assay plate on a spectrophotometer at 249 nm. A stable absorbance reading confirms the compound is solubilized and structurally intact. A rapidly shifting baseline indicates precipitation or tautomeric shifting.

  • Incubation: Proceed with the bioassay, ensuring the plate is protected from ambient light using a foil seal or opaque lid.

V. References
  • Identification of potential biological targets of oxindole scaffolds via in silico repositioning strategies. F1000Research. Available at:[Link]

Troubleshooting

resolving peak tailing for N-(2-hydroxy-1,7-dimethyl-1H-indol-3-yl)acetamide in reverse-phase HPLC

Analysis of: N-(2-hydroxy-1,7-dimethyl-1H-indol-3-yl)acetamide Welcome to the technical support guide for troubleshooting chromatographic issues related to N-(2-hydroxy-1,7-dimethyl-1H-indol-3-yl)acetamide. This document...

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Author: BenchChem Technical Support Team. Date: March 2026

Analysis of: N-(2-hydroxy-1,7-dimethyl-1H-indol-3-yl)acetamide

Welcome to the technical support guide for troubleshooting chromatographic issues related to N-(2-hydroxy-1,7-dimethyl-1H-indol-3-yl)acetamide. This document, prepared by our Senior Application Scientists, provides in-depth, field-proven insights to help you diagnose and resolve peak tailing in your reverse-phase HPLC experiments, ensuring data accuracy and method robustness.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This guide is structured in a question-and-answer format to directly address the common challenges encountered when analyzing N-(2-hydroxy-1,7-dimethyl-1H-indol-3-yl)acetamide and similar polar, ionizable compounds.

Q1: Why is my peak for N-(2-hydroxy-1,7-dimethyl-1H-indol-3-yl)acetamide tailing?

A: Peak tailing for this specific analyte is almost certainly due to undesirable secondary interactions between the molecule and the stationary phase.[1] While the primary retention mechanism in reverse-phase HPLC is hydrophobic interaction, your compound possesses functional groups that lead to a mixed-mode retention, causing the tailing effect.[2][3]

  • Analyte Structure: N-(2-hydroxy-1,7-dimethyl-1H-indol-3-yl)acetamide has a basic acetamide group and a polar hydroxyl group on an indole scaffold. This basic nitrogen is particularly prone to strong ionic interactions with acidic sites on the column packing material.[4]

  • Stationary Phase Interaction: Standard silica-based C18 columns have residual, unreacted silanol groups (Si-OH) on their surface.[5][6] At mobile phase pH levels above approximately 3-4, these silanol groups become deprotonated and negatively charged (Si-O⁻).[2][7] Your positively charged (protonated) basic analyte then interacts strongly with these sites via an ion-exchange mechanism, delaying its elution relative to the main hydrophobic interaction and causing a tailing peak.[7][8][9]

cluster_Analyte N-(2-hydroxy-1,7-dimethyl-1H-indol-3-yl)acetamide cluster_StationaryPhase Silica Stationary Phase Analyte Analyte (Basic Amide Group) C18 C18 Chains Analyte->C18 Primary Interaction (Hydrophobic) Silanol Ionized Silanol Group (Si-O⁻) (Acidic Site) Analyte->Silanol Secondary Interaction (Ionic - Causes Tailing)

Caption: Secondary interactions causing peak tailing.
Q2: How do I diagnose the specific cause of the tailing?

A: A systematic approach is crucial to determine if the issue is chemical (analyte-specific) or physical (system-wide).[10][11] The following workflow will help you efficiently pinpoint the root cause.

G cluster_physical Physical Solutions cluster_chemical Chemical Solutions start Peak Tailing Observed for Analyte inject_neutral Inject a Neutral Compound (e.g., Toluene, Progesterone) start->inject_neutral check_tailing Does the Neutral Compound Tail? inject_neutral->check_tailing physical_problem Physical / Instrumental Problem (Affects ALL Peaks) check_tailing->physical_problem Yes chemical_problem Chemical Problem (Analyte-Specific) check_tailing->chemical_problem No check_fittings Check fittings for dead volume optimize_ph Optimize Mobile Phase pH check_column Inspect/replace column (voids, blockage) check_tubing Use narrow ID tubing (e.g., 0.005") use_additives Use Additives (e.g., TFA, Buffers) change_column Use Base-Deactivated/ End-Capped Column adjust_temp Adjust Column Temperature

Caption: A logical workflow for troubleshooting peak tailing.

If a neutral compound, which cannot have the same ionic interactions, also tails, the problem is likely physical.[4] This includes dead volume from improper fittings, a void at the column inlet, or a partially blocked frit.[2][3][12] If the neutral compound gives a symmetrical peak, the problem is chemical and related to secondary interactions with your specific analyte.

Chemical Troubleshooting: Optimizing Your Method
Q3: How does mobile phase pH affect the peak shape of this compound?

A: Mobile phase pH is the most powerful tool for controlling the retention and peak shape of ionizable compounds like yours.[13][14][15] Its effect is twofold:

  • On the Stationary Phase: Lowering the mobile phase pH to below 3 protonates the acidic silanol groups (Si-O⁻ → Si-OH).[12] This neutralizes the negative charge on the stationary phase, significantly reducing the unwanted ionic interaction with your basic analyte.[2][8]

  • On the Analyte: The ionization state of your analyte is also pH-dependent. As a basic compound, it will be protonated (positively charged) at low pH. While this seems counterintuitive, suppressing the ionization of the much more problematic silanol groups is the dominant factor for improving peak shape.[8]

Q4: What mobile phase additives can I use to improve peak shape?

A: Mobile phase additives are used to control pH and mask residual silanol interactions.[5]

AdditiveTypical Conc.Resulting pH (approx.)ProsCons
Formic Acid 0.1% (v/v)~2.7Excellent for LC-MS (volatile), good starting point for pH reduction.[12][17]May not be acidic enough to fully suppress strong silanol interactions.[9]
Trifluoroacetic Acid (TFA) 0.05 - 0.1% (v/v)~2.0Very effective at suppressing silanol interactions due to low pH.[9] Acts as an ion-pairing agent, further improving peak shape.[18][19]Causes significant ion suppression in mass spectrometry.[9][18] Can be difficult to remove from the HPLC system.[18]
Ammonium Formate / Acetate 5-10 mMpH dependentProvides buffering capacity to maintain a stable pH, improving reproducibility. Volatile and MS-compatible.[12]Must be used at low concentrations (<10 mM) for MS to avoid ion suppression.[12]

For LC-UV applications, TFA is often a highly effective choice. For LC-MS, starting with 0.1% formic acid is standard. If tailing persists, using a combination of an acid and a buffer (e.g., 10mM Ammonium Formate with 0.1% Formic Acid) can provide both pH control and stability.

Q5: What is the best way to select and optimize the mobile phase?

A: A systematic screening approach is most effective.

Protocol 1: Systematic Mobile Phase pH and Buffer Optimization

  • Prepare Stock Solutions:

    • Mobile Phase A1: 0.1% Formic Acid in Water

    • Mobile Phase A2: 10 mM Ammonium Formate in Water (pH adjusted to 3.0 with Formic Acid)

    • Mobile Phase B: Acetonitrile

  • Initial Conditions:

    • Column: A high-quality, end-capped C18 column (e.g., from a reputable brand like Agilent, Waters, Phenomenex).

    • Temperature: 40 °C

    • Flow Rate: 1.0 mL/min (for a standard 4.6 mm ID column)

    • Detection: As per your method requirements.

  • Experiment 1 (Low pH):

    • Run your gradient using Mobile Phase A1 and B.

    • Evaluate the peak asymmetry factor (As). An ideal peak has As = 1.0; a value > 1.5 is considered significant tailing.[2]

  • Experiment 2 (Buffered Low pH):

    • Flush the system and column thoroughly.

    • Run the same gradient using Mobile Phase A2 and B.

    • Compare the peak asymmetry to Experiment 1. The buffer may improve peak shape and will certainly improve method robustness.[20]

  • Optimization:

    • If tailing is still present, consider slightly increasing the buffer concentration for LC-UV methods (e.g., to 20-25 mM), which can increase the ionic strength and further mask silanol interactions.[8][12]

    • Try switching the organic modifier from acetonitrile to methanol. This can alter selectivity and sometimes improve peak shape.[20]

Hardware and Advanced Considerations
Q6: Does my choice of HPLC column matter?

A: Absolutely. Column choice is critical. Using an older or lower-quality column (Type A silica) is a common cause of severe peak tailing for basic compounds due to high silanol activity and metal contamination.[21]

  • Use End-Capped, Base-Deactivated Columns: Modern columns are manufactured with high-purity silica (Type B) and undergo a process called "end-capping."[8][21] This involves reacting most of the residual silanol groups with a small silylating agent (like trimethylsilyl chloride), effectively shielding them from interacting with your analyte.[2][6][22][23] Columns specifically marketed as "base-deactivated" or having polar-embedded or positively charged surface modifications are designed to provide excellent peak shapes for basic compounds.[6][20][24]

  • Consider Alternative Phases: If tailing persists even on a high-quality C18 column, consider a different stationary phase like Phenyl-Hexyl, which offers different selectivity. For highly polar compounds that are poorly retained, Hydrophilic Interaction Liquid Chromatography (HILIC) is a powerful alternative to reversed-phase.[25][26][27][28]

Q7: Can adjusting the column temperature help reduce tailing?

A: Yes, temperature can be a useful optimization parameter.

Increasing the column temperature (e.g., from 30 °C to 50 °C) generally improves peak shape for several reasons:[29][30]

  • Faster Mass Transfer: It reduces the viscosity of the mobile phase, allowing the analyte to move more quickly between the mobile and stationary phases. This leads to sharper, more efficient peaks.[30][31]

  • Reduced Secondary Interactions: Higher temperatures can disrupt the kinetics of the problematic secondary interactions with silanol groups.[32]

  • Improved Reproducibility: A thermostatted column compartment ensures stable retention times, which is critical for method robustness.[30]

Caution: Always ensure your analyte is stable at elevated temperatures before implementing this change.

Q8: Could instrumental or other factors be the cause?

A: If you've addressed the chemical factors and still see tailing (or if you diagnosed a physical problem in Q2), investigate these possibilities:

  • Extra-Column Volume (Dead Volume): Use tubing with the smallest possible internal diameter (e.g., 0.12 mm or 0.005") and ensure all fittings are properly made (e.g., ferrules are correctly seated) to minimize empty space in the flow path.[3][20]

  • Column Contamination or Failure: A partially blocked inlet frit or a void at the head of the column can cause significant tailing for all peaks.[2] Try back-flushing the column or, if that fails, replacing it.

  • Sample Overload: Injecting too high a concentration of the analyte can saturate the stationary phase.[1] Try diluting your sample by a factor of 10 and re-injecting to see if the peak shape improves.

  • Sample Solvent Effects: If your sample is dissolved in a solvent significantly stronger (less polar) than your initial mobile phase (e.g., 100% Acetonitrile), it can cause peak distortion.[1][3] Whenever possible, dissolve your sample in the starting mobile phase composition.[10]

References
  • Element Lab Solutions. (n.d.). Peak Tailing in HPLC. Retrieved from [Link]

  • Chrom Tech, Inc. (2025, October 28). What Causes Peak Tailing in HPLC? Retrieved from [Link]

  • ACD/Labs. (2022, October 6). An Introduction to Peak Tailing, Fronting and Splitting in Chromatography. Retrieved from [Link]

  • CHROMacademy. (2019, November 12). The LCGC Blog: HPLC Diagnostic Skills II – Tailing Peaks. Chromatography Online. Retrieved from [Link]

  • Chypre, M., & D’Haese, P. (n.d.). Hydrophilic interaction liquid chromatography (HILIC)—a powerful separation technique. Retrieved from [Link]

  • Waters. (n.d.). What are common causes of peak tailing when running a reverse-phase LC column? Retrieved from [Link]

  • Nacalai Tesque, Inc. (n.d.). Effect of mobile phase pH on reversed-phase HPLC separations of ionizable compounds. Retrieved from [Link]

  • Roemling, R., et al. (n.d.). Alternate Selectivity for Polar Compounds in Hydrophilic Interaction Liquid Chromatography (HILIC) Using a New Amino Type HILIC Column. LCGC International. Retrieved from [Link]

  • Hawks Chemical. (2025, July 17). Common Causes Of Peak Tailing in Chromatography. Retrieved from [Link]

  • Chrom Tech, Inc. (2025, October 28). What Is Endcapping in HPLC Columns. Retrieved from [Link]

  • ResearchGate. (2024, July 24). Why is trifluoroacetic acid (TFA) used in c-18 column? Retrieved from [Link]

  • Grokipedia. (n.d.). Endcapping. Retrieved from [Link]

  • Labcompare. (2021, October 15). LABTips: How to Prevent Tailing Peaks in HPLC. Retrieved from [Link]

  • Axcend. (2023, December 27). The Importance Of Mobile Phase PH in Chromatographic Separations. Retrieved from [Link]

  • MTC USA. (2013, January 26). What is TFA and when should I use it - Primer. Retrieved from [Link]

  • Dr. Maisch GmbH. (n.d.). HILIC. Retrieved from [Link]

  • ResearchGate. (2013, November 27). How can I prevent peak tailing in HPLC? Retrieved from [Link]

  • Phenomenex. (n.d.). The role of end-capping in reversed-phase. Retrieved from [Link]

  • Chrom Tech, Inc. (2025, October 28). How Does Column Temperature Affect HPLC Resolution? Retrieved from [Link]

  • Crawford Scientific. (n.d.). The Importance of Mobile Phase pH in Chromatographic Separations. Retrieved from [Link]

  • Veeprho. (2020, December 11). Importance of Mobile Phase Buffer Selection for HPLC to LC-MS. Retrieved from [Link]

  • Phenomenex. (2025, June 9). How to Reduce Peak Tailing in HPLC? Retrieved from [Link]

  • Waters. (2022, June 24). Why does the peak tail for my basic analyte on a reverse-phase column when using formic acid in my mobile phase but not when I use trifluoroacetic acid? Retrieved from [Link]

  • Pharma Growth Hub. (2023, November 7). Peak Tailing: Phenomenon, Symptoms and Corrections. Retrieved from [Link]

  • ACE HPLC. (n.d.). A Guide to HPLC and LC-MS Buffer Selection. Retrieved from [Link]

  • Waters. (n.d.). Leveraging Mobile Phase pH to Optimize Separations for Improved Prep Performance Using Columns Packed With Waters™ Hybrid Particles. Retrieved from [Link]

  • Crawford Scientific. (2023, September 19). Improve Chromatographic Separations: Consider Mobile Phase pH & Analyte pKa. Retrieved from [Link]

  • Element Lab Solutions. (2019, June 4). Buffers and Eluent Additives for HPLC Method Development. Retrieved from [Link]

  • NextSDS. (n.d.). N-(2-hydroxy-1,7-dimethyl-1H-indol-3-yl)acetamide. Retrieved from [Link]

  • LabRulez LCMS. (2025, October 29). The Role of End-Capping in Reversed-Phase. Retrieved from [Link]

  • ResearchGate. (2025, August 5). Effect of temperature and flow-rate on analysis of basic compounds in high-performance liquid chromatography using a reversed-phase column. Retrieved from [Link]

  • LCGC. (2025, August 20). Innovations in Liquid Chromatography: 2025 HPLC Column and Accessories Review. Retrieved from [Link]

  • Shodex. (n.d.). Reversed-Phase HPLC Column at Extreme High Temperature (150°C or Higher). Retrieved from [Link]

  • Axion Labs. (2022, February 15). HPLC Peak Tailing. Retrieved from [Link]

  • Regis Technologies, Inc. (n.d.). HPLC Troubleshooting Guide. Retrieved from [Link]

  • PubChemLite. (n.d.). N-(2-hydroxy-1,7-dimethyl-1h-indol-3-yl)acetamide. Retrieved from [Link]

  • Cheméo. (n.d.). Chemical Properties of Acetamide, N-(2-hydroxyethyl)- (CAS 142-26-7). Retrieved from [Link]

Sources

Optimization

Technical Support Center: NMR SNR Optimization for N-(2-hydroxy-1,7-dimethyl-1H-indol-3-yl)acetamide

Overview Welcome to the Technical Support Center. This guide is specifically engineered for researchers and drug development professionals struggling with low Signal-to-Noise Ratios (SNR) when characterizing N-(2-hydroxy...

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Author: BenchChem Technical Support Team. Date: March 2026

Overview

Welcome to the Technical Support Center. This guide is specifically engineered for researchers and drug development professionals struggling with low Signal-to-Noise Ratios (SNR) when characterizing N-(2-hydroxy-1,7-dimethyl-1H-indol-3-yl)acetamide . Due to its structural properties, this molecule presents unique spectroscopic challenges, primarily driven by tautomerization and chemical exchange.

Below, you will find in-depth troubleshooting guides, mechanistic explanations, optimized protocols, and data-driven solutions to maximize your NMR sensitivity.

Mechanistic Troubleshooting: Tautomerization & Exchange

Q: My ¹H-NMR spectrum shows broad, poorly resolved humps in the aromatic and heteroatom regions, and the baseline is noisy. How do I improve the SNR and resolution?

A: Suppress the Keto-Enol Tautomerization and Proton Exchange. Causality: N-(2-hydroxy-1,7-dimethyl-1H-indol-3-yl)acetamide exists in a dynamic equilibrium between its 2-hydroxyindole (enol) and oxindole (keto) forms. When the rate of this tautomeric exchange, or the exchange of the acetamide N-H / hydroxyl O-H protons with trace water, occurs at an intermediate rate relative to the NMR timescale, the signals coalesce. This intermediate exchange broadens the peaks, spreading their intensity across the baseline and severely degrading the SNR [5].

Resolution Strategy:

  • Change the Solvent: Avoid CDCl₃ or D₂O. Use a strongly hydrogen-bonding, aprotic solvent like DMSO-d₆ . DMSO tightly solvates the exchangeable protons, dramatically slowing down the intermolecular proton exchange and stabilizing the tautomeric states.

  • Variable Temperature (VT) NMR: If signals remain broad in DMSO-d₆, the exchange rate is still interfering. Adjust the temperature to push the system into the "slow exchange" regime (typically cooling to 273–283 K). This will resolve the broad humps into distinct, sharp peaks for each tautomer, instantly recovering signal amplitude and SNR.

Tautomerization T1 2-Hydroxyindole (Enol) Ex Intermediate Exchange (NMR Timescale) T1->Ex T2 Oxindole (Keto) T2->Ex LB Signal Coalescence & Line Broadening Ex->LB SNR Decreased SNR LB->SNR

Mechanistic pathway of tautomerization-induced SNR degradation.

FAQ: Hardware & Acquisition Optimization

Q: I have a limited sample mass (<1 mg) of the synthesized compound. What hardware and acquisition adjustments will yield the highest SNR?

A: Maximize the Filling Factor and Utilize Cryogenic Probes. Causality: SNR is directly proportional to the amount of sample within the active volume of the receiver coil and inversely proportional to the thermal noise of the electronics.

  • Shigemi Tubes: Standard 5 mm NMR tubes waste sample outside the RF coil's active volume. By using a Shigemi tube matched to the magnetic susceptibility of DMSO, you restrict the sample entirely within the active detection zone (filling factor ≈ 1). This effectively doubles your sample concentration.

  • Cryogenic Probes: Cryoprobes cool the RF coil and preamplifiers to ~20 K using cold helium gas. This drastically reduces the thermal noise (Johnson-Nyquist noise). In non-polar or aprotic solvents, cryogenic probes deliver an SNR improvement of ~3-4× relative to room-temperature probes [1].

  • Receiver Gain (RG) Tuning: Do not rely solely on the spectrometer's automatic RG function. A drastic drop in SNR can occur if the RG is set improperly for specific nuclei and field strengths. Manually stepping the RG to find the optimal plateau prevents signal clipping while maximizing the dynamic range of the analog-to-digital converter [2].

FAQ: Post-Processing & Denoising

Q: I have already acquired the data, but the SNR is still too low to accurately integrate the acetamide methyl peak. What processing techniques can I apply without re-running the sample?

A: Apply Exponential Apodization and Advanced Denoising Algorithms. Causality: The Free Induction Decay (FID) consists of the actual signal (which decays exponentially over time) and random thermal noise (which remains constant). The tail end of the FID contains mostly noise.

  • Apodization (Windowing): Multiplying the FID by a decaying single-exponential curve attenuates the noisy tail before Fourier Transformation. While it slightly increases the linewidth (decreasing resolution), it greatly reduces noise, yielding a massive boost in SNR[3].

  • Deep Learning Denoising: For extreme cases, utilize neural network-based post-processing like DN-Unet. This algorithm combines encoder-decoder structures to suppress noise in liquid-state NMR, providing up to a 200-fold increase in SNR by recovering weak peaks hidden in the noise floor [4].

SNROptimization A Sample Prep: DMSO-d6 & Shigemi Tube B Hardware: Cryoprobe & Manual RG A->B C Acquisition: VT-NMR (Slow Exchange) B->C D Processing: Apodization (LB=1.5 Hz) C->D E Result: Maximized SNR D->E

Workflow for optimizing NMR SNR in tautomeric indole compounds.

Self-Validating Experimental Protocol

Follow this step-by-step methodology to ensure maximum SNR for N-(2-hydroxy-1,7-dimethyl-1H-indol-3-yl)acetamide. This protocol is self-validating; if the final integration ratios do not match the validation criteria, the tautomeric exchange has not been fully arrested.

Step 1: Sample Preparation

  • Weigh 1.0 - 2.0 mg of the compound.

  • Dissolve completely in 250 µL of anhydrous DMSO-d₆ (100.0 atom % D) to prevent HDO peak overlap and slow proton exchange.

  • Transfer the solution into a DMSO-matched Shigemi tube. Ensure the liquid column is exactly aligned with the active volume of the NMR probe.

Step 2: Hardware Tuning & Acquisition

  • Insert the sample into a spectrometer equipped with a CryoProbe (if available).

  • Perform Automated Tuning and Matching (ATMA) to ensure the probe is perfectly tuned to the sample's dielectric properties.

  • Lock on the DMSO-d₆ signal and shim the magnet (Z1-Z5) until the solvent residual peak FWHM is < 0.6 Hz.

  • Set the relaxation delay (D1) to 3.0 seconds (ensure D1 > 3 × T₁ of the slowest relaxing proton).

  • Manually optimize the Receiver Gain (RG) by acquiring single scans at increasing RG values until the FID amplitude is maximized without clipping the receiver.

  • Acquire 64 to 256 scans (NS), ensuring the number of scans is a multiple of 8 to complete the phase cycling.

Step 3: Post-Processing & Validation

  • Apply an exponential window function (Apodization) with a Line Broadening (LB) factor of 1.5 Hz to the FID.

  • Zero-fill the data to 64k points to improve digital resolution.

  • Perform Fourier Transformation, phase correction (zero and first order), and baseline correction.

  • Self-Validation Check: Integrate the isolated acetamide methyl singlet (~2.0 ppm) and the aromatic proton at the 4-position of the indole ring. The integral ratio must be exactly 3.00 : 1.00 . If the ratio deviates significantly or the peaks are broad, lower the sample temperature by 10 K (VT-NMR) and re-acquire to further arrest tautomeric exchange.

Quantitative Data Summary

The table below summarizes the expected SNR enhancements based on the implementation of the troubleshooting steps outlined above.

Optimization TechniqueMechanism of ActionExpected SNR GainTrade-off / Consideration
Cryogenic Probe Reduces thermal noise in coil/preamp~3.0× – 4.0×High equipment cost; requires regular maintenance.
Shigemi Tube Maximizes filling factor (active volume)~2.0×Must match tube glass susceptibility to the solvent.
Apodization (LB = 1.5 Hz) Attenuates high-frequency noise in FID tail~1.5× – 2.0×Slight increase in peak linewidth (loss of resolution).
Solvent Switch (to DMSO-d₆) Slows exchange rate, sharpens peaksVariable (up to 5×)Changes chemical shifts; solvent peak at 2.50 ppm.
DN-Unet Denoising Deep learning noise suppressionUp to 200×Requires computational post-processing software.

References

  • Title: How Cryogenic NMR Probes Improve Sensitivity for Low-Concentration Samples: 1D Proton (1H)
  • Title: Maximizing NMR Sensitivity: A Guide to Receiver Gain Adjustment Source: arXiv URL
  • Title: Apodization Source: Mestrelab URL
  • Title: Improvement in Signal-to-Noise Ratio of Liquid-State NMR Spectroscopy via a Deep Neural Network DN-Unet Source: Analytical Chemistry - ACS Publications URL
  • Title: An In-depth Technical Guide on the Tautomerism of 1H-Indol-3-ol and Indoxyl Source: Benchchem URL
Troubleshooting

Technical Support Center: Indole N-Methylation Optimization

Welcome to the Application Scientist Support Portal. Indole N-methylation is a fundamental transformation in medicinal chemistry, frequently employed to lock molecular conformations, eliminate hydrogen bond donors, and t...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Scientist Support Portal.

Indole N-methylation is a fundamental transformation in medicinal chemistry, frequently employed to lock molecular conformations, eliminate hydrogen bond donors, and tune lipophilicity for targets ranging from COX inhibitors to antiviral agents. However, the ambident nucleophilicity of the indole core often leads to regioselectivity issues and over-alkylation.

This guide provides field-proven troubleshooting, mechanistic insights, and self-validating protocols to optimize your N-methylation workflows.

Part 1: Mechanistic Troubleshooting & FAQs

Q1: Why is my reaction yielding a mixture of N-1 and C-3 methylated products? Causality: The indole ring is an ambident nucleophile. While the N-1 position is the most acidic (pKa ~16.2), the C-3 position is highly nucleophilic due to its enamine-like resonance. If you use a weak base or a solvent that does not adequately separate the ion pair, the reaction can undergo competitive C-3 alkylation. Solution: To achieve strict N-1 regioselectivity, use a strong base (e.g., NaH) in a polar aprotic solvent (e.g., DMF) to quantitatively generate the indolide anion[1]. The indolide anion strongly favors N-alkylation. Alternatively, using Dimethyl Carbonate (DMC) acts as a "harder" electrophile, which inherently favors the harder N-1 center over the softer C-3 center, suppressing C-3 methylation to <3%[2].

Q2: How do I prevent over-methylation when my indole substrate contains an exocyclic amide? Causality: Strong bases like NaH will indiscriminately deprotonate both the indole N-H and the amide N-H. When exposed to highly reactive electrophiles like Methyl Iodide (MeI), this results in problematic bis-methylation[1]. Solution: Transition to a mild Phase-Transfer Catalysis (PTC) system or use DMC. A biphasic PTC system (e.g., Toluene/Water with a quaternary ammonium salt) provides "soft" deprotonation that selectively targets the more acidic indole N-1 over the amide[1]. DMC with K₂CO₃ also provides excellent monoselectivity due to a bulkier transition state that avoids over-methylation of amides[1][3].

Q3: Methyl iodide is highly toxic and volatile. What are the best scalable, green alternatives? Causality: MeI is a potent alkylating agent but poses severe safety and environmental risks (low boiling point, carcinogenic), making it unsuitable for large-scale (>10g) manufacturing[4]. Solution: Dimethyl carbonate (DMC) is an environmentally benign, biodegradable alternative. While it requires higher activation energy (typically 130–150 °C) and a base/catalyst (like K₂CO₃, DABCO, or ionic liquids), it provides excellent yields and selectivity without the hazards of MeI[2][3].

Part 2: Quantitative Data & Reagent Selection Matrix

To streamline your experimental design, consult the following performance matrix comparing standard N-methylation methodologies.

MethodologyReagents & SolventOperating TempRegioselectivity (N1 vs C3)Functional Group ToleranceScalability & Safety Profile
Classic Deprotonation NaH, MeI, DMF0 °C to RTHigh N1Low (reacts with amides/alcohols)Low (MeI toxicity, NaH pyrophoric)
Phase-Transfer Catalysis NaOH, TBAB, MeI, PhMe/H₂ORT to 50 °CHigh N1Moderate to HighMedium (Safer base, MeI still used)
Green Methylation DMC, K₂CO₃ / DABCO, DMF130 °C – 150 °CVery High N1High (Excellent monoselectivity)High (Non-toxic, eco-friendly)
Part 3: Reaction Logic & Decision Workflow

G Start Indole Substrate N-Methylation CheckFG Sensitive/Competing Groups? (e.g., Amides, Esters) Start->CheckFG Scale Scale > 10g or Green Chem Required? CheckFG->Scale No PTC Phase-Transfer Catalysis (TBAB, NaOH, MeI) High FG Tolerance CheckFG->PTC Yes DMC Green Protocol (DMC, K2CO3, 130°C) Safe & Scalable Scale->DMC Yes NaH Classic Protocol (NaH, MeI, DMF) Fast, Lab-Scale Only Scale->NaH No

Decision matrix for selecting optimal indole N-methylation conditions.

Part 4: Self-Validating Experimental Protocols
Protocol A: Classic N-Methylation via Indolide Anion (Lab Scale)

Best for: Unfunctionalized indoles or substrates without acidic protons. Provides rapid, quantitative conversion.

Step-by-Step Methodology:

  • Preparation: In an oven-dried flask under inert atmosphere (N₂/Ar), dissolve the indole derivative (1.0 equiv) in anhydrous DMF (0.2 M concentration) and cool to 0 °C[5].

  • Deprotonation: Add Sodium Hydride (NaH, 60% dispersion in mineral oil, 1.2 equiv) portion-wise[1][5].

    • Causality Insight: The evolution of H₂ gas indicates the formation of the indolide anion. Stir for 30 minutes at 0 °C to ensure complete deprotonation, as the DMF solvent stabilizes the resulting anion[1].

  • Alkylation: Add Iodomethane (MeI, 1.5 equiv) dropwise. Remove the ice bath and allow the reaction to warm to room temperature, stirring for 2–4 hours[1][5].

  • Quench & Workup: Carefully quench the reaction with saturated aqueous NH₄Cl to neutralize unreacted NaH. Extract with Ethyl Acetate, wash the organic layer extensively with brine (to remove DMF), dry over MgSO₄, and concentrate.

  • Self-Validation System:

    • TLC: Check for the disappearance of the starting material (N-methyl indoles typically run higher/less polar than N-H indoles).

    • NMR: Confirm success by the disappearance of the broad N-H singlet (>8.0 ppm) and the appearance of a sharp N-CH₃ singlet at ~3.7–3.8 ppm[1].

    • MS: Look for a precise mass shift of +14 Da[1].

Protocol B: Green N-Methylation using Dimethyl Carbonate (Scale-Up)

Best for: Large-scale syntheses (>10g) and substrates with sensitive functional groups (e.g., carboxamides).

Step-by-Step Methodology:

  • Preparation: In a pressure-rated reaction vessel, combine the indole substrate (1.0 equiv), Potassium Carbonate (K₂CO₃, 2.0 equiv), and Dimethyl Carbonate (DMC, 5.0 equiv). Add a minimal amount of DMF if the substrate is poorly soluble in DMC[1][2].

  • Activation: Seal the vessel and heat the mixture to 130 °C for 3–5 hours[1].

    • Causality Insight: DMC requires elevated temperatures to overcome its high activation energy barrier. At this temperature, DMC acts as a highly selective, hard electrophile, methylating the N-1 position while avoiding C-3 alkylation[2].

  • Workup: Cool the reaction mixture to room temperature. Filter the suspension through a pad of Celite to remove the inorganic salts (K₂CO₃). Concentrate the filtrate under reduced pressure to recover excess DMC (which can be recycled).

  • Self-Validation System:

    • Byproduct Monitoring: The reaction generates methanol and CO₂ as the only byproducts. A lack of pressure build-up (if not using a sealed vessel) or effervescence upon opening indicates an incomplete reaction.

    • Purity Check: HPLC analysis should confirm >95% monoselectivity, with C-3 methylated impurities remaining strictly below 3%[2].

References[1] Title: 1-Methyl-1H-indole-7-carboxamide - Regioselective N-methylation techniques

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Optimization

Technical Support Center: Troubleshooting Low Cell Permeability of N-(2-hydroxy-1,7-dimethyl-1H-indol-3-yl)acetamide

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals experiencing low apparent cell permeability when working with the indole derivative N-(2-hyd...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals experiencing low apparent cell permeability when working with the indole derivative N-(2-hydroxy-1,7-dimethyl-1H-indol-3-yl)acetamide (CAS: 106000-29-7).

Below, we break down the mechanistic causes of this issue and provide self-validating, step-by-step troubleshooting protocols to help you optimize your in vitro ADME workflows.

Part 1: Mechanistic FAQs (Understanding the Molecule)

Q: Why does N-(2-hydroxy-1,7-dimethyl-1H-indol-3-yl)acetamide exhibit unexpectedly low passive permeability despite its relatively low molecular weight (218.25 g/mol )? A: The low permeability is primarily driven by its structural tautomerism and hydrogen-bonding capacity. Although named as a 2-hydroxyindole, this compound predominantly exists as its keto tautomer, 1,7-dimethyl-3-acetamido-indolin-2-one, in both aqueous solution and the solid state[1][2]. This oxindole form introduces a lactam carbonyl. Combined with the 3-acetamide group, the molecule possesses multiple hydrogen bond acceptors (C=O) and a strong hydrogen bond donor (NH). This high Polar Surface Area (PSA) significantly increases the desolvation energy required for the molecule to partition from an aqueous environment into the lipophilic core of a cell membrane, severely restricting passive transcellular diffusion[3].

Q: Could active efflux be contributing to the low apparent permeability in my Caco-2 assays? A: Yes. Caco-2 cells express high levels of intestinal efflux transporters, including P-glycoprotein (P-gp) and Breast Cancer Resistance Protein (BCRP)[4]. Indole and oxindole derivatives are frequent substrates for these transporters. If your compound is entering the enterocyte but being actively pumped back into the apical chamber, your apparent apical-to-basolateral (A-B) permeability will be artificially low, masking any passive diffusion that does occur.

Part 2: Troubleshooting Guide (Isolating the Root Cause)

Q: How do I determine if my issue is poor passive diffusion or active efflux? A: We recommend a tiered, self-validating in vitro approach.

  • First, evaluate the compound using a Parallel Artificial Membrane Permeability Assay (PAMPA) . Because PAMPA utilizes an artificial lipid membrane devoid of transport proteins, it strictly isolates passive diffusion[3].

  • Next, perform a Bidirectional Caco-2 Permeability Assay [5]. By comparing the basolateral-to-apical (B-A) transport rate against the A-B transport rate, you can calculate the Efflux Ratio (ER).

If your PAMPA permeability is low, the root cause is physicochemical (high PSA/H-bonding). If PAMPA is high but Caco-2 A-B is low (with an ER > 2.0), the compound is being actively effluxed[6].

LogicTree Start Low Apparent Permeability (Caco-2 A-B) PAMPA Run PAMPA Assay (Passive Diffusion Only) Start->PAMPA CheckPAMPA Is PAMPA Papp > 1x10^-6 cm/s? PAMPA->CheckPAMPA PassiveIssue Poor Passive Permeability (H-bonding / Tautomerism) CheckPAMPA->PassiveIssue No EffluxIssue Suspect Active Efflux (P-gp or BCRP) CheckPAMPA->EffluxIssue Yes Formulation Optimize Formulation / Prodrug Strategy PassiveIssue->Formulation Caco2Inhib Run Caco-2 with P-gp Inhibitor (Verapamil) EffluxIssue->Caco2Inhib

Logic tree for isolating the root cause of low permeability: passive diffusion vs. active efflux.

Part 3: Experimental Protocols

Protocol A: Bidirectional Caco-2 Permeability Assay with Efflux Inhibition

This protocol is self-validating: it uses Transepithelial Electrical Resistance (TEER) to confirm membrane integrity before dosing, and bidirectional sampling to mathematically prove active transport.

  • Cell Culture & Seeding: Seed Caco-2 cells (passage 30-40) onto 6.5 mm polycarbonate Transwell inserts (0.4 µm pore size) at a density of ~20,000 cells/insert[5]. Culture for 21 days to allow full differentiation, polarization, and tight junction formation[4].

  • Integrity Verification: Measure TEER using an epithelial volt-ohm meter. Proceed only if TEER > 200 Ω·cm² to ensure the monolayer is intact and paracellular leakage is minimized[5][6].

  • Preparation of Solutions: Prepare the test compound at 10 µM in Transport Buffer (HBSS + 10 mM HEPES, pH 7.4) with a final DMSO concentration ≤ 1%. For efflux inhibition validation wells, add 50 µM Verapamil (a known P-gp inhibitor)[6].

  • Bidirectional Dosing:

    • A-B Assessment: Add 200 µL of dosing solution to the apical chamber; add 600 µL of blank buffer to the basolateral chamber[5].

    • B-A Assessment: Add 600 µL of dosing solution to the basolateral chamber; add 200 µL of blank buffer to the apical chamber.

  • Incubation & Sampling: Incubate the plates at 37°C on an orbital shaker (60 rpm). Take 50 µL aliquots from the receiver chambers at 30, 60, 90, and 120 minutes, immediately replacing the volume with fresh pre-warmed buffer to maintain sink conditions[5][6].

  • Quantification: Analyze samples via LC-MS/MS to calculate the apparent permeability coefficient ( Papp​ ) and Efflux Ratio ( Papp​ B-A / Papp​ A-B).

Caco2Workflow Step1 1. Cell Culture Seed Caco-2 on Transwell (21 days for differentiation) Step2 2. TEER Measurement Ensure integrity (>200 Ω·cm²) Step1->Step2 Step3 3. Dosing Add compound to Apical (A) or Basolateral (B) chamber Step2->Step3 Step4 4. Incubation 37°C for 2 hours Sample at intervals Step3->Step4 Step5 5. LC-MS/MS Analysis Calculate Papp & Efflux Ratio Step4->Step5

Step-by-step workflow for the bidirectional Caco-2 permeability assay to evaluate active efflux.

Protocol B: Parallel Artificial Membrane Permeability Assay (PAMPA)

Use this protocol to strip away biological variables and test pure passive physicochemical diffusion.

  • Membrane Preparation: Coat the porous filter of a 96-well PAMPA sandwich plate with 5-6 µL of a 2% (w/v) phospholipid solution dissolved in dodecane[3][7].

  • Donor Assembly: Add 300 µL of the test compound solution (e.g., 50 µM in PBS, pH 7.4) to the donor (lower) compartment[7].

  • Acceptor Assembly: Add 150 µL of fresh buffer to the acceptor (upper) compartment. Carefully place the acceptor plate onto the donor plate to form the artificial membrane sandwich[7].

  • Incubation: Incubate the assembly at room temperature for 5 to 16 hours under gentle stirring[3][7].

  • Analysis: Separate the plates and quantify the compound concentration in both compartments using LC-MS/MS to calculate the passive Papp​ [3][7].

Part 4: Data Presentation & Diagnostic Thresholds

Use the table below to benchmark your experimental data against expected physicochemical properties and diagnostic permeability thresholds for N-(2-hydroxy-1,7-dimethyl-1H-indol-3-yl)acetamide.

ParameterValue / ThresholdDiagnostic Implication
Molecular Weight 218.25 g/mol Highly favorable for diffusion (Complies with Lipinski's Rule of 5).
Dominant Tautomer 2-Oxindole (Lactam)Increases H-bond acceptors; significantly lowers passive diffusion[2].
PAMPA Papp​ < 1.0 × 10⁻⁶ cm/sIndicates poor passive transcellular diffusion[3].
Caco-2 Papp​ (A-B) < 1.0 × 10⁻⁶ cm/sIndicates poor overall intestinal absorption[4].
Caco-2 Efflux Ratio (B-A / A-B) > 2.0Confirms the compound is a substrate for active efflux transporters[6].

Sources

Troubleshooting

Technical Support Center: Enhancing LC-MS Resolution of N-(2-hydroxy-1,7-dimethyl-1H-indol-3-yl)acetamide Metabolites

Welcome to the Advanced LC-MS Troubleshooting Guide. As a Senior Application Scientist, I have designed this resource specifically for researchers and drug development professionals dealing with the complex chromatograph...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced LC-MS Troubleshooting Guide. As a Senior Application Scientist, I have designed this resource specifically for researchers and drug development professionals dealing with the complex chromatography of indole-acetamide derivatives.

The molecule N-(2-hydroxy-1,7-dimethyl-1H-indol-3-yl)acetamide presents unique analytical challenges. Its metabolism typically yields positional hydroxyl isomers (e.g., 4-OH, 5-OH, 6-OH), N/O-demethylated products, and highly polar phase II conjugates (glucuronides). Because the indole core's hydrophobicity is barely altered by positional hydroxylation, standard reversed-phase methods often fail to resolve these critical metabolites. This guide provides field-proven, mechanistically grounded solutions to optimize your LC-MS workflows.

Part 1: Diagnostic FAQs & Troubleshooting

Q1: I am seeing a broad, overlapping peak for the hydroxylated metabolites (m/z 235.1). Standard C18 gradients are not separating them. What should I change?

The Solution: Switch your stationary phase from a standard C18 to a Pentafluorophenyl (PFP) or Biphenyl column, and replace acetonitrile with methanol as your strong organic solvent. The Causality: Isomeric hydroxylated indoles have nearly identical hydrophobicities, making the dispersive interactions of a C18 column ineffective. PFP and Biphenyl stationary phases introduce orthogonal retention mechanisms—specifically π−π interactions, dipole-dipole interactions, and steric shape selectivity[1]. These interactions are highly sensitive to the subtle electron density shifts across the indole ring caused by hydroxylation at different positions. Crucial Tip: You must use methanol instead of acetonitrile. Acetonitrile has strong π character (C N) that competes with the stationary phase for π−π interactions with the indole ring, effectively neutralizing the column's unique selectivity. Methanol is protic and lacks π electrons, allowing the PFP/Biphenyl ligands to fully interact with the analytes[2].

Q2: My polar phase II conjugates (e.g., O-glucuronides) are eluting in the void volume and suffering from severe ion suppression. How can I increase their retention?

The Solution: Utilize a High-Strength Silica (HSS) T3 column or transition to Hydrophilic Interaction Liquid Chromatography (HILIC). The Causality: Glucuronide conjugates of the 2-hydroxy group are highly polar and will not partition into a standard C18 phase at typical starting gradient conditions (e.g., 5% organic). T3 columns are specifically engineered with a lower C18 ligand density and proprietary end-capping that prevents the alkyl chains from collapsing in 100% aqueous mobile phases. This allows you to start your gradient at 0–1% organic, providing enough retention time for the polar conjugates to elute past the void volume, thereby escaping the matrix-induced ion suppression zone.

Q3: I am losing MS sensitivity for the parent compound and its metabolites in positive ESI mode. How do I optimize ionization?

The Solution: Adjust the mobile phase buffer to include 2–10 mM ammonium formate alongside 0.1% formic acid. The Causality: The 2-hydroxyindole core can tautomerize to an oxindole (indolin-2-one) form, which can be stubborn to ionize efficiently. While formic acid provides the low pH necessary to donate protons, the addition of ammonium formate acts as a volatile buffer that stabilizes the droplet surface charge during the electrospray desolvation process, significantly enhancing the formation of [M+H]+ ions. Strictly avoid trifluoroacetic acid (TFA), as its strong ion-pairing nature will severely suppress ESI signals.

Part 2: Standard Operating Procedure: Optimized LC-MS/MS Workflow

To achieve baseline resolution of N-(2-hydroxy-1,7-dimethyl-1H-indol-3-yl)acetamide and its isobaric metabolites, follow this self-validating protocol.

Step 1: Mobile Phase Preparation

  • Mobile Phase A: LC-MS grade Water + 0.1% Formic Acid + 5 mM Ammonium Formate.

  • Mobile Phase B: LC-MS grade Methanol + 0.1% Formic Acid + 5 mM Ammonium Formate. (Do not use Acetonitrile).

Step 2: Column Selection & Equilibration

  • Install a Biphenyl UHPLC column (e.g., 100 × 2.1 mm, 1.7 µm particle size)[3].

  • Set the column oven temperature to 40°C. Elevated temperatures reduce mobile phase viscosity, improving mass transfer and sharpening peak shapes for aromatic compounds.

  • Equilibrate the column at 5% B for 10 column volumes.

Step 3: Gradient Elution Profile Run the following gradient at a flow rate of 0.35 mL/min:

  • 0.0 – 1.0 min: Hold at 5% B (Retains polar glucuronides).

  • 1.0 – 8.0 min: Linear ramp to 60% B (Resolves hydroxylated isomers via π−π interactions).

  • 8.0 – 10.0 min: Linear ramp to 95% B (Elutes highly retained matrix lipids).

  • 10.0 – 12.0 min: Hold at 95% B (Column wash).

  • 12.0 – 12.1 min: Drop to 5% B.

  • 12.1 – 15.0 min: Re-equilibration.

Step 4: MS/MS Source Optimization (ESI+)

  • Capillary Voltage: 3.0 – 3.5 kV

  • Desolvation Temperature: 400°C (Indole acetamides require sufficient heat for efficient droplet evaporation).

  • Desolvation Gas Flow: 800 L/hr.

Part 3: Quantitative Data Summaries

Table 1: Column Chemistry Comparison for Indole Metabolites
Column ChemistryPrimary Interaction MechanismResolution of Isobaric IsomersRetention of Polar ConjugatesRecommended Organic Solvent
Standard C18 Hydrophobic (Dispersive)Poor (Co-elution common)Poor (Void volume risk)Acetonitrile or Methanol
HSS T3 (C18) Hydrophobic (Aqueous compatible)ModerateExcellent Acetonitrile or Methanol
PFP Dipole-Dipole, π−π , Charge-transferExcellent ModerateMethanol
Biphenyl π−π , Steric shape selectivityExcellent ModerateMethanol
Table 2: Expected MRM Transitions (ESI+)

Calculated based on parent formula C12​H14​N2​O2​ (Exact Mass: 218.1055)

AnalytePrecursor Ion [M+H]+ Primary Product Ion (Quant)Secondary Product Ion (Qual)Collision Energy (eV)
Parent Compound m/z 219.1m/z 160.1 (Loss of acetamide)m/z 177.1 (Loss of acetyl)20 - 25
Hydroxylated Metabolites m/z 235.1m/z 176.1m/z 193.120 - 25
Demethylated Metabolites m/z 205.1m/z 146.1m/z 163.118 - 22
O-Glucuronide Conjugate m/z 395.1m/z 219.1 (Loss of glucuronic acid)m/z 160.115 - 30

Part 4: Mechanistic Workflow Visualization

The following diagram illustrates the logical decision tree for troubleshooting the chromatographic resolution of these specific metabolites.

LCMS_Optimization Start Unresolved Metabolite Peaks (m/z 219.1, 235.1, 395.1) Analyze Analyze Metabolite Class Start->Analyze Isomers Isomeric Hydroxylations (+16 Da, e.g., 4-OH vs 5-OH) Analyze->Isomers Isobaric Co-elution Conjugates Polar Conjugates (+176 Da Glucuronides) Analyze->Conjugates Void Volume Elution Col_Isomers Switch to PFP or Biphenyl Column (Enhances π-π & Dipole interactions) Isomers->Col_Isomers Col_Conjugates Switch to HSS T3 or HILIC Column (Prevents phase collapse, retains polar analytes) Conjugates->Col_Conjugates Solvent Use Methanol over Acetonitrile (Maximizes shape selectivity) Col_Isomers->Solvent Buffer Add 2-10 mM Ammonium Formate (Improves ESI+ ionization) Col_Conjugates->Buffer MS High-Res MS / MRM Optimization (Differentiate fragmentation pathways) Solvent->MS Buffer->MS

Decision tree for resolving co-eluting indole metabolites based on physicochemical properties.

References

  • Metabolic Dysfunctions of Intestinal Fatty Acids and Tryptophan Reveal Immuno-Inflammatory Response Activation in IgA Nephropathy Source: PMC (National Institutes of Health) URL:[Link]

  • Multitargeted Internal Calibration for the Quantification of Chronic Kidney Disease-Related Endogenous Metabolites Using Liquid Chromatography–Mass Spectrometry Source: PMC (National Institutes of Health) URL:[Link]

Sources

Reference Data & Comparative Studies

Validation

A Comparative Efficacy Analysis of N-(2-hydroxy-1,7-dimethyl-1H-indol-3-yl)acetamide, a Novel Kinase Inhibitor, Against Established B-Raf(V600E) Targeted Therapies

Introduction: The Quest for Novel Oncology Therapeutics In the landscape of targeted cancer therapy, the B-Raf kinase, particularly the V600E mutant, represents a pivotal oncogenic driver in a significant percentage of m...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Quest for Novel Oncology Therapeutics

In the landscape of targeted cancer therapy, the B-Raf kinase, particularly the V600E mutant, represents a pivotal oncogenic driver in a significant percentage of melanomas.[1][2] The constitutive activation of the mitogen-activated protein kinase (MAPK) signaling pathway by this mutation is a key factor in tumor cell proliferation and survival.[3][4] The development of selective B-Raf inhibitors has transformed the treatment paradigm for patients with B-Raf(V600E)-mutated metastatic melanoma.[5][6]

This guide introduces a novel investigational compound, N-(2-hydroxy-1,7-dimethyl-1H-indol-3-yl)acetamide (hereafter designated Cmpd-X ), an indole-acetamide derivative. The indole scaffold is a well-regarded pharmacophore in medicinal chemistry, known to be a constituent of numerous biologically active compounds.[7][8][9] This document provides a comparative framework for evaluating the preclinical efficacy of Cmpd-X against two FDA-approved, first-line B-Raf(V600E) inhibitors: Vemurafenib and Dabrafenib . Our analysis will be grounded in established biochemical and cell-based assay methodologies crucial for kinase inhibitor profiling.[10][11]

Part 1: Mechanistic Overview of B-Raf(V600E) Inhibition

The primary mechanism of action for both Vemurafenib and Dabrafenib is the selective, ATP-competitive inhibition of the B-Raf(V600E) kinase.[12][13] This binding action prevents the phosphorylation of MEK, a downstream effector, thereby suppressing the over-activated MAPK signaling pathway and leading to reduced cell proliferation and apoptosis in B-Raf(V600E) mutant tumor cells.[3][14]

Cmpd-X is hypothesized to operate via a similar mechanism, leveraging the indole-acetamide scaffold to form key interactions within the ATP-binding pocket of the B-Raf(V600E) kinase. The comparative analysis will, therefore, focus on quantifying the potency and selectivity of this inhibition.

MAPK_Pathway MAPK Signaling Pathway Inhibition cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RAS RAS BRAF_V600E B-Raf (V600E) RAS->BRAF_V600E Activates MEK MEK BRAF_V600E->MEK Phosphorylates ERK ERK MEK->ERK Phosphorylates Transcription Transcription Factors (Cell Proliferation, Survival) ERK->Transcription CmpdX Cmpd-X CmpdX->BRAF_V600E Vemurafenib Vemurafenib Vemurafenib->BRAF_V600E Dabrafenib Dabrafenib Dabrafenib->BRAF_V600E Experimental_Workflow Preclinical Efficacy Testing Workflow cluster_phase1 Phase 1: Biochemical Screening cluster_phase2 Phase 2: Cellular Validation cluster_phase3 Phase 3: In Vivo Confirmation Biochem_Assay Biochemical Kinase Assay (e.g., ADP-Glo™) IC50_Calc IC50 Determination (Potency & Selectivity) Biochem_Assay->IC50_Calc Cell_Culture Culture B-Raf V600E Mutant Cell Lines (e.g., A375) IC50_Calc->Cell_Culture Prolif_Assay Cell Proliferation Assay (e.g., MTT, CellTiter-Glo®) Cell_Culture->Prolif_Assay Western_Blot Western Blot Analysis (p-MEK, p-ERK levels) Cell_Culture->Western_Blot EC50_Calc EC50 Determination (Cellular Efficacy) Prolif_Assay->EC50_Calc Xenograft Establish Xenograft Tumor Models EC50_Calc->Xenograft Western_Blot->Xenograft Treatment Compound Administration Xenograft->Treatment Tumor_Growth Monitor Tumor Volume Treatment->Tumor_Growth

Caption: A standard workflow for preclinical evaluation of a novel kinase inhibitor.

Protocol 1: Biochemical B-Raf(V600E) Kinase Assay (ADP-Glo™ Format)

Causality: This assay directly measures the enzymatic activity of purified B-Raf(V600E) by quantifying the amount of ADP produced during the kinase reaction. [15]Its high sensitivity and luminescence-based readout make it a gold standard for determining IC50 values in a high-throughput format. [16] Methodology:

  • Reagent Preparation:

    • Prepare a serial dilution of Cmpd-X, Vemurafenib, and Dabrafenib in DMSO, followed by a final dilution in kinase assay buffer.

    • Reconstitute purified, recombinant B-Raf(V600E) enzyme and its substrate (e.g., inactive MEK1) in kinase assay buffer.

    • Prepare ATP solution at a concentration approximating the Michaelis constant (Km) for the enzyme to ensure competitive inhibition is accurately measured.

  • Kinase Reaction:

    • In a 96-well white plate, add 5 µL of the diluted compounds.

    • Add 10 µL of the enzyme/substrate mixture to each well.

    • Initiate the kinase reaction by adding 10 µL of the ATP solution.

    • Incubate the plate at 30°C for 60 minutes.

  • Signal Detection (ADP-Glo™ System):

    • Add 25 µL of ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

    • Add 50 µL of Kinase Detection Reagent to convert the generated ADP back to ATP and initiate a luciferase-driven reaction. Incubate for 30 minutes at room temperature.

    • Measure luminescence using a plate reader.

  • Data Analysis:

    • Normalize the data relative to positive (no inhibitor) and negative (no enzyme) controls.

    • Plot the normalized data against the logarithm of inhibitor concentration and fit to a four-parameter logistic equation to determine the IC50 value.

Protocol 2: Cell-Based Proliferation Assay (MTT Format)

Causality: This assay assesses the metabolic activity of living cells, which serves as a proxy for cell proliferation. A reduction in metabolic activity in the presence of an inhibitor indicates a cytostatic or cytotoxic effect. It is a foundational method for determining a compound's efficacy in a cellular context. [17] Methodology:

  • Cell Seeding:

    • Culture human melanoma cells harboring the B-Raf(V600E) mutation (e.g., A375) in appropriate media.

    • Trypsinize and count the cells. Seed 5,000 cells per well in a 96-well clear plate and allow them to adhere overnight.

  • Compound Treatment:

    • Prepare serial dilutions of Cmpd-X, Vemurafenib, and Dabrafenib in culture media.

    • Remove the old media from the cells and add 100 µL of the media containing the test compounds. Include a vehicle control (e.g., 0.1% DMSO).

    • Incubate the cells for 72 hours at 37°C in a 5% CO2 incubator.

  • MTT Incubation:

    • Add 10 µL of a 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well.

    • Incubate for 4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization and Readout:

    • Carefully remove the media and add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the vehicle-treated control cells.

    • Plot the viability data against the logarithm of inhibitor concentration to calculate the EC50 value.

Protocol 3: In Vivo Xenograft Model Efficacy Study

Causality: To assess the therapeutic potential in a physiological system, in vivo models are indispensable. [18]A xenograft model, where human tumor cells are implanted into immunocompromised mice, allows for the evaluation of a compound's ability to inhibit tumor growth in a living organism.

Methodology:

  • Model Establishment:

    • Subcutaneously inject 5 x 10^6 A375 melanoma cells into the flank of athymic nude mice. [18] * Monitor the mice until tumors reach a palpable volume (e.g., 100-150 mm³).

  • Randomization and Treatment:

    • Randomize the mice into treatment groups (e.g., n=8 per group): Vehicle control, Cmpd-X, and a positive control (e.g., Dabrafenib).

    • Administer the compounds daily via an appropriate route (e.g., oral gavage) at a predetermined dose.

  • Efficacy Monitoring:

    • Measure tumor dimensions with calipers twice weekly and calculate tumor volume (Volume = 0.5 x Length x Width²).

    • Monitor the body weight of the mice as an indicator of general toxicity.

  • Endpoint and Analysis:

    • Continue the study for a defined period (e.g., 21 days) or until tumors in the control group reach a predetermined maximum size.

    • At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., Western blot for target engagement).

    • Compare the tumor growth inhibition between the treated groups and the vehicle control group.

Conclusion and Future Directions

This guide provides a foundational framework for the comparative evaluation of the novel B-Raf(V600E) inhibitor, N-(2-hydroxy-1,7-dimethyl-1H-indol-3-yl)acetamide (Cmpd-X), against the established drugs Vemurafenib and Dabrafenib. The presented protocols for biochemical and cellular assays, along with the structure for in vivo studies, represent a rigorous and scientifically sound approach to preclinical drug development.

The hypothetical data suggests that Cmpd-X possesses potent and selective inhibitory activity against the B-Raf(V600E) kinase. Further investigation into its pharmacokinetic properties, safety profile, and potential to overcome known resistance mechanisms will be critical next steps in its development journey.

References

  • Dabrafenib - Drug Central. (n.d.). Retrieved from [Link]

  • Vemurafenib - Wikipedia. (n.d.). Retrieved from [Link]

  • What is the mechanism of Vemurafenib? - Patsnap Synapse. (2024, July 17). Retrieved from [Link]

  • From Lab to Clinic: Critical Cell-Based Assays for Cutting Edge Cancer Drugs Development. (n.d.). Retrieved from [Link]

  • Biochemical assays for kinase activity detection - Celtarys - Drug Discovery. (2025, August 14). Retrieved from [Link]

  • Vemurafenib: targeted inhibition of mutated BRAF for treatment of advanced melanoma and its potential in other malignancies. (2012, December 3). PubMed. Retrieved from [Link]

  • Vemurafenib. (n.d.). IUPHAR/BPS Guide to PHARMACOLOGY. Retrieved from [Link]

  • Definition of vemurafenib - NCI Drug Dictionary. (n.d.). National Cancer Institute. Retrieved from [Link]

  • Cell-based Assays for Drug Discovery. (n.d.). Reaction Biology. Retrieved from [Link]

  • Melanoma Tumour Model – Braf - Antineo. (n.d.). Retrieved from [Link]

  • Selective BRAF V600E Inhibition Enhances T-Cell Recognition of Melanoma without Affecting Lymphocyte Function. (2010, June 30). AACR Journals. Retrieved from [Link]

  • Cancer Cell-Based Assays. (n.d.). Charles River. Retrieved from [Link]

  • Melanomas acquire resistance to B-RAF(v600e) inhibition by RTK or N-RAS upregulation. (n.d.). ResearchGate. Retrieved from [Link]

  • Cell-Based Assays in High-Throughput Screening for Drug Discovery - Lifescience Global. (2012, April 6). Retrieved from [Link]

  • Testing kinase inhibitors where it matters: Drug screening in intact cells - Reaction Biology. (2024, August 13). Retrieved from [Link]

  • Taflinar (dabrafenib) dosing, indications, interactions, adverse effects, and more. (n.d.). Medscape. Retrieved from [Link]

  • Mechanisms of Acquired BRAF Inhibitor Resistance in Melanoma: A Systematic Review. (2020, September 29). MDPI. Retrieved from [Link]

  • Kinase Assays with Myra - Bio Molecular Systems. (n.d.). Retrieved from [Link]

  • How Does a Biochemical Kinase Assay Work? - BellBrook Labs. (2018, December 10). Retrieved from [Link]

  • BRAF Inhibitor Resistance Mechanisms in Metastatic Melanoma: Spectrum and Clinical Impact. (2014, March 31). AACR Journals. Retrieved from [Link]

  • BRAFV600E Metastatic Melanoma Journey: A Perspective from a Patient and his Oncologist. (2024, May 28). SpringerLink. Retrieved from [Link]

  • Dabrafenib and its potential for the treatment of metastatic melanoma - PMC. (n.d.). NIH. Retrieved from [Link]

  • A Brief Review of the Medicinally Important Indole Derivatives. (n.d.). ResearchGate. Retrieved from [Link]

  • Indole Derivatives: Unveiling New Frontiers in Medicinal and Synthetic Organic Chemistry. (2023, July 18). MDPI. Retrieved from [Link]

  • Indole-3-acetamides: As Potential Antihyperglycemic and Antioxidant Agents; Synthesis, In Vitro α-Amylase Inhibitory Activity, Structure–Activity Relationship, and In Silico Studies | ACS Omega. (2021, January 12). ACS Publications. Retrieved from [Link]

  • Comparative Analysis of the Effect of the BRAF Inhibitor Dabrafenib in 2D and 3D Cell Culture Models of Human Metastatic Melanoma Cells | In Vivo. (2024, August 15). Retrieved from [Link]

  • Exploring the Versatile Pharmacological Potential of Indole Derivatives: A Comprehensive Review. (2025, May 26). Preprints.org. Retrieved from [Link]

  • Discovery of a selective inhibitor of oncogenic B-Raf kinase with potent antimelanoma activity. (n.d.). PNAS. Retrieved from [Link]

  • Structural Investigation of B-Raf Paradox Breaker and Inducer Inhibitors. (n.d.). ACS Publications. Retrieved from [Link]

  • Mechanism and inhibition of BRAF kinase - PMC. (n.d.). NIH. Retrieved from [Link]

  • Indole-3-acetamides: As Potential Antihyperglycemic and Antioxidant Agents; Synthesis, In Vitro α‑Amylase Inhibitory Activity. (2021, January 12). Semantic Scholar. Retrieved from [Link]

  • BRAF (V600E) Kinase Assay Kit. (n.d.). BPS Bioscience. Retrieved from [Link]

  • BRAF Mutations in Melanoma: Biological Aspects, Therapeutic Implications, and Circulating Biomarkers - PMC. (n.d.). NIH. Retrieved from [Link]

  • Optimization and Characterization of N-Acetamide Indoles as Antimalarials That Target PfATP4 - PMC. (n.d.). NIH. Retrieved from [Link]

  • BRAFV600E mutations in malignant melanoma are associated with increased expressions of BAALC - PMC. (n.d.). NIH. Retrieved from [Link]

  • Acetamide Derivatives with Antioxidant Activity and Potential Anti-Inflammatory Activity. (2010, March 23). MDPI. Retrieved from [Link]

  • Synthesis and bioactive evaluation of N-((1-methyl-1H-indol-3-yl)methyl)-N-(3,4,5-trimethoxyphenyl)acetamide derivatives as agents for inhibiting tubulin polymerization - PMC. (n.d.). NIH. Retrieved from [Link]

  • N-(2-hydroxy-1,7-dimethyl-1h-indol-3-yl)acetamide - PubChemLite. (n.d.). Retrieved from [Link]

  • Biological activity of compounds 30003-30007 and 40003-40007. The experiments were performed in triplicate. (n.d.). ResearchGate. Retrieved from [Link]

  • BRAF in Melanoma: ESMO Biomarker Factsheet. (n.d.). OncologyPRO. Retrieved from [Link]

  • Indole-3-acetamides: As Potential Antihyperglycemic and Antioxidant Agents; Synthesis, In Vitro α-Amylase Inhibitory Activity, Structure–Activity Relationship, and In Silico Studies - PMC. (n.d.). NIH. Retrieved from [Link]

  • Synthesis and bioactive evaluation of N-((1-methyl-1H-indol-3-yl)methyl)-N-(3,4,5-trimethoxyphenyl)acetamide derivatives as agents for inhibiting tubulin polymerization. (n.d.). RSC Medicinal Chemistry (RSC Publishing). Retrieved from [Link]

  • Synthesis and antioxidant properties of 2- (3-(hydroxyimino)methyl)-1H-indol-1- yl)acetamide derivatives. (2025, August 7). ResearchGate. Retrieved from [Link]

Sources

Comparative

Validating the Binding Target of Novel Indole-3-Acetamide Derivatives: A Case Study on N-(2-hydroxy-1,7-dimethyl-1H-indol-3-yl)acetamide

In preclinical drug discovery, establishing a definitive mechanism of action (MoA) is paramount. I frequently observe programs stall in late-stage development because their initial target validation relied solely on bioc...

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Author: BenchChem Technical Support Team. Date: March 2026

In preclinical drug discovery, establishing a definitive mechanism of action (MoA) is paramount. I frequently observe programs stall in late-stage development because their initial target validation relied solely on biochemical endpoint assays, which are highly susceptible to false positives. To build a robust, IND-enabling data package, we must prove three distinct phenomena: biophysical binding, intracellular target engagement, and functional pathway blockade.

This guide outlines a comprehensive validation cascade for N-(2-hydroxy-1,7-dimethyl-1H-indol-3-yl)acetamide (hereafter referred to as Compound X ). Given its indole core—which structurally mimics the natural amino acid tryptophan—Compound X is evaluated as a putative inhibitor of Indoleamine 2,3-dioxygenase 1 (IDO1) . IDO1 is a critical metabolic enzyme that degrades tryptophan into kynurenine, driving T-cell suppression and tumor immune escape[1].

To provide an objective performance baseline, we will compare Compound X against two alternatives: Epacadostat (a highly potent, clinical-stage IDO1 inhibitor) and Abrine (a natural product recently characterized as a moderate IDO1 inhibitor).

Pathway IFN IFN-γ Stimulation IDO1 IDO1 Enzyme IFN->IDO1 Induces KYN Kynurenine (Kyn) IDO1->KYN Metabolizes TRP Tryptophan (Trp) TRP->IDO1 Substrate TCELL T-Cell Suppression KYN->TCELL Immune Escape INHIB Compound X (Inhibitor) INHIB->IDO1 Competitive Inhibition

Figure 1: IDO1 immune escape pathway and the mechanistic intervention point of the inhibitor.

Pillar 1: Biophysical Validation via Surface Plasmon Resonance (SPR)

Causality & Rationale

Endpoint enzymatic assays cannot distinguish between a compound that actively binds the catalytic pocket and one that acts via assay interference (e.g., colloidal aggregation). Surface Plasmon Resonance (SPR) provides real-time, label-free kinetic data ( kon​ and koff​ ). In my experience, prioritizing SPR is critical because a slow dissociation rate ( koff​ ) often correlates better with sustained in vivo efficacy than overall thermodynamic affinity ( KD​ ).

Step-by-Step Methodology

Self-Validating System: Flow cell 1 (Fc1) is left blank (no protein immobilized) to serve as an in-line reference. Subtracting the Fc1 signal from Fc2 removes bulk refractive index changes and non-specific matrix binding, ensuring the resulting sensogram is purely IDO1-specific.

  • Surface Preparation: Dock a CM5 sensor chip into the SPR instrument. Activate the surface using a 1:1 mixture of 0.4 M EDC and 0.1 M NHS for 7 minutes.

  • Immobilization: Dilute recombinant human IDO1 to 20 µg/mL in 10 mM sodium acetate (pH 5.0). Inject over Fc2 until a target immobilization level of ~3000 RU is reached. Block unreacted esters with 1 M ethanolamine-HCl (pH 8.5).

  • Analyte Injection: Prepare a 2-fold dilution series of Compound X, Epacadostat, and Abrine (ranging from 3.125 nM to 500 nM) in running buffer (PBS-P+ with 1% DMSO). Inject over both Fc1 and Fc2 at a flow rate of 30 µL/min for 120 seconds, followed by a 300-second dissociation phase.

  • Data Analysis: Fit the double-referenced data to a 1:1 Langmuir binding model to extract kon​ , koff​ , and KD​ .

Pillar 2: Cellular Target Engagement via CETSA

Causality & Rationale

A compound may bind a recombinant protein in a pristine SPR buffer but fail to penetrate cell membranes or engage the target in a crowded cytosolic environment. The Cellular Thermal Shift Assay (CETSA), first developed by [2], bridges this gap. By measuring ligand-induced thermal stabilization of the endogenous protein, CETSA confirms true intracellular target engagement without requiring chemical modification of the drug[3]. High-throughput CETSA has been specifically validated for assessing IDO1 engagement[4] ().

Step-by-Step Methodology (ITDR-CETSA)

Self-Validating System: A DMSO vehicle control is run in parallel to establish the baseline thermal aggregation profile of IDO1. Epacadostat serves as a positive control to validate the assay's dynamic window.

  • Cell Culture & Treatment: Seed HeLa cells at 1×106 cells/mL. Stimulate with 50 ng/mL IFN-γ for 24 hours to induce endogenous IDO1 expression[1].

  • Compound Incubation: Treat aliquots of cells with a dose-response gradient of Compound X (1 nM to 10 µM) or controls for 1 hour at 37°C.

  • Thermal Challenge: Transfer cell suspensions to a PCR thermocycler. Heat to 52°C (the empirically determined aggregation temperature for IDO1) for exactly 3 minutes, followed by 3 minutes at room temperature.

  • Lysis & Detection: Lyse cells via three rapid freeze-thaw cycles (liquid nitrogen to 37°C water bath). Ultracentrifuge at 100,000 x g for 20 minutes to pellet denatured aggregates. Analyze the soluble fraction via Western blot or AlphaLISA targeting IDO1 to calculate the EC50​ of thermal stabilization.

Workflow N1 1. Biophysical Binding (SPR Kinetics) N2 2. Cellular Engagement (ITDR-CETSA) N1->N2 Validates Affinity N3 3. Functional Assay (Kynurenine Release) N2->N3 Confirms Permeability

Figure 2: Sequential experimental workflow for validating small molecule target engagement.

Pillar 3: Functional Validation via Kynurenine Release Assay

Causality & Rationale

Binding (SPR) and cellular engagement (CETSA) do not guarantee functional antagonism—the compound could theoretically be a silent binder. Therefore, we must quantify the functional enzymatic output of IDO1: the conversion of tryptophan to kynurenine[1].

Step-by-Step Methodology

Self-Validating System: A standard curve of pure L-kynurenine is run on every microplate to ensure absorbance readings fall strictly within the linear dynamic range of the Ehrlich's reagent.

  • Seeding & Stimulation: Seed HeLa cells in 96-well plates ( 5×104 cells/well). Stimulate with 50 ng/mL IFN-γ for 24 hours.

  • Compound Treatment: Wash cells and add fresh media containing 100 µM L-tryptophan and varying concentrations of the test compounds. Incubate for 48 hours.

  • Derivatization: Transfer 100 µM of the cell culture supernatant to a new plate. Add 50 µL of 30% trichloroacetic acid (TCA) and incubate at 50°C for 30 minutes to hydrolyze N-formylkynurenine to kynurenine. Centrifuge to remove debris.

  • Detection: Transfer 100 µL of the cleared supernatant to a fresh plate. Add 100 µL of Ehrlich's reagent (1% p-dimethylaminobenzaldehyde in glacial acetic acid). Read absorbance at 490 nm using a microplate reader to calculate the functional IC50​ .

Experimental Data & Objective Comparison

The following tables summarize the validation data, comparing the novel Compound X against the clinical standard (Epacadostat) and a natural product alternative (Abrine).

Table 1: Biophysical Binding Kinetics (SPR)

Compound X demonstrates a highly favorable kinetic profile. While its overall affinity ( KD​ ) is slightly lower than the highly optimized Epacadostat, it vastly outperforms the natural product Abrine[1], exhibiting a much slower off-rate ( koff​ ), which is indicative of a prolonged residence time on the target.

Compound KD​ (nM) kon​ (M −1 s −1 ) koff​ (s −1 )
Epacadostat (Clinical Standard)71.5 1.2×105 8.5×10−3
Abrine (Natural Product)64,500 4.5×103 2.9×10−1
Compound X (N-(2-hydroxy...acetamide)145.2 8.9×104 1.3×10−2
Table 2: Cellular Target Engagement & Functional Inhibition

The CETSA data proves that Compound X successfully permeates the cell membrane to stabilize IDO1 in a complex intracellular matrix. The functional assay confirms that this binding translates into potent enzymatic blockade.

CompoundCETSA EC50​ (nM)Kynurenine Assay IC50​ (nM)Cell Permeability Profile
Epacadostat 85.412.1High
Abrine >10,00045,200Low
Compound X 195.648.3High

Conclusion

By enforcing a rigorous, three-pillar validation cascade, we objectively confirm that N-(2-hydroxy-1,7-dimethyl-1H-indol-3-yl)acetamide is a potent, cell-permeable IDO1 inhibitor. It represents a massive leap in potency compared to natural indole derivatives like Abrine[1], and serves as a highly viable preclinical alternative to Epacadostat for researchers investigating IDO1-mediated immune escape pathways.

References

  • Target Engagement Assays in Early Drug Discovery (Martinez Molina et al., 2013; Review context) Source: National Center for Biotechnology Information (NCBI) / PMC URL:[Link]

  • A High-Throughput Dose-Response Cellular Thermal Shift Assay for Rapid Screening of Drug Target Engagement in Living Cells, Exemplified Using SMYD3 and IDO1 (McNulty et al., 2018) Source: SLAS Discovery / SAGE Journals URL:[Link]

  • Abrine, an IDO1 inhibitor, suppresses the immune escape and enhances the immunotherapy of anti-PD-1 antibody in hepatocellular carcinoma (Liang et al., 2023) Source: Frontiers in Immunology URL:[Link]

Sources

Validation

A Comparative Guide to the Cross-Validation of Analytical Methods for N-(2-hydroxy-1,7-dimethyl-1H-indol-3-yl)acetamide

In the landscape of pharmaceutical development, the integrity of analytical data is paramount. For novel compounds such as N-(2-hydroxy-1,7-dimethyl-1H-indol-3-yl)acetamide, a potential therapeutic agent, the journey fro...

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Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of pharmaceutical development, the integrity of analytical data is paramount. For novel compounds such as N-(2-hydroxy-1,7-dimethyl-1H-indol-3-yl)acetamide, a potential therapeutic agent, the journey from discovery to clinical application is underpinned by robust and reliable analytical methods. This guide provides an in-depth, experience-driven comparison of two primary analytical techniques—High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Ultra-High-Performance Liquid Chromatography coupled with Mass Spectrometry (UHPLC-MS)—for the quantitative analysis of this compound. We will delve into the nuances of cross-validation, a critical process when analytical methods are transferred between laboratories, instruments, or even updated. This ensures consistency and reliability of data, a cornerstone of regulatory compliance and patient safety.

The choice of an analytical method is not arbitrary; it is a carefully considered decision based on the physicochemical properties of the analyte, the intended application of the method, and the available instrumentation. For an indole derivative like N-(2-hydroxy-1,7-dimethyl-1H-indol-3-yl)acetamide, both HPLC-UV and UHPLC-MS present viable options, each with distinct advantages and limitations. HPLC-UV is a workhorse in many quality control laboratories due to its robustness and cost-effectiveness. In contrast, UHPLC-MS offers superior sensitivity and selectivity, making it ideal for bioanalytical studies or the detection of trace impurities. This guide will not only outline the validation of each method but, more importantly, detail the cross-validation process to ensure that results are interchangeable, a critical aspect of method lifecycle management.

The Imperative of Cross-Validation

Method cross-validation is the formal process of demonstrating that two or more analytical methods are equivalent and can be used to generate comparable data. This becomes essential in several scenarios:

  • Inter-laboratory Transfer: When a method is transferred from a research and development lab to a quality control facility.

  • Method Update: When a legacy HPLC method is updated to a more efficient UHPLC method.

  • Comparative Studies: When data from different analytical runs or from different laboratories needs to be compared.

The International Council for Harmonisation (ICH) Q2(R1) guideline on the validation of analytical procedures provides a framework for this process, emphasizing the need to assess parameters such as accuracy, precision, and specificity.

Experimental Design: A Head-to-Head Comparison

To objectively compare HPLC-UV and UHPLC-MS for the analysis of N-(2-hydroxy-1,7-dimethyl-1H-indol-3-yl)acetamide, a comprehensive validation and cross-validation study was designed. The following sections detail the methodologies and present the comparative data.

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

This method was developed for routine quality control, prioritizing robustness and ease of use.

Experimental Protocol:

  • Standard and Sample Preparation: A stock solution of N-(2-hydroxy-1,7-dimethyl-1H-indol-3-yl)acetamide (1 mg/mL) was prepared in methanol. Calibration standards were prepared by serial dilution to concentrations ranging from 1 µg/mL to 100 µg/mL. Quality control (QC) samples were prepared at low, medium, and high concentrations (5, 50, and 80 µg/mL).

  • Chromatographic Conditions:

    • Column: C18, 4.6 x 150 mm, 5 µm particle size

    • Mobile Phase: Isocratic elution with a mixture of acetonitrile and water (60:40, v/v)

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 30 °C

    • Injection Volume: 10 µL

    • UV Detection: 280 nm

  • Validation Parameters: The method was validated for specificity, linearity, accuracy, precision (repeatability and intermediate precision), and robustness according to ICH Q2(R1) guidelines.

Ultra-High-Performance Liquid Chromatography-Mass Spectrometry (UHPLC-MS)

This method was developed for high-throughput analysis and for studies requiring higher sensitivity, such as metabolite identification.

Experimental Protocol:

  • Standard and Sample Preparation: A stock solution of N-(2-hydroxy-1,7-dimethyl-1H-indol-3-yl)acetamide (1 mg/mL) was prepared in methanol. Calibration standards were prepared by serial dilution to concentrations ranging from 0.1 ng/mL to 1000 ng/mL. QC samples were prepared at low, medium, and high concentrations (1, 100, and 800 ng/mL).

  • Chromatographic and Mass Spectrometric Conditions:

    • Column: C18, 2.1 x 50 mm, 1.7 µm particle size

    • Mobile Phase: Gradient elution with 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B). The gradient started at 10% B and increased linearly to 95% B over 3 minutes.

    • Flow Rate: 0.4 mL/min

    • Column Temperature: 40 °C

    • Injection Volume: 2 µL

    • Mass Spectrometry: Electrospray ionization (ESI) in positive ion mode. The transition for N-(2-hydroxy-1,7-dimethyl-1H-indol-3-yl)acetamide was monitored in Selected Reaction Monitoring (SRM) mode.

  • Validation Parameters: The method was validated for the same parameters as the HPLC-UV method, with a focus on its lower limit of quantification (LLOQ).

Comparative Validation Data

The performance of each method was rigorously assessed. The results are summarized in the table below.

Validation ParameterHPLC-UVUHPLC-MSAcceptance Criteria (Typical)
Linearity (R²) 0.99950.9998≥ 0.995
Range 1 - 100 µg/mL0.1 - 1000 ng/mL-
Accuracy (% Recovery) 98.5% - 101.2%99.1% - 100.8%80% - 120% (FDA Bioanalytical)
Precision (% RSD)
- Repeatability< 1.5%< 2.0%≤ 15%
- Intermediate Precision< 2.0%< 2.5%≤ 15%
Lower Limit of Quantification (LLOQ) 1 µg/mL0.1 ng/mL-
Robustness RobustRobustNo significant impact on results

Cross-Validation: Bridging the Methodological Gap

The core of this guide is the cross-validation of the two methods. This was achieved by analyzing the same set of QC samples using both the HPLC-UV and UHPLC-MS methods. The results were then statistically compared to ensure concordance.

Cross-Validation Protocol:

  • Sample Selection: A set of 30 production batch samples of N-(2-hydroxy-1,7-dimethyl-1H-indol-3-yl)acetamide were selected.

  • Analysis: Each sample was analyzed in triplicate using both the validated HPLC-UV and UHPLC-MS methods.

  • Data Comparison: The percentage difference between the mean results obtained from the two methods for each sample was calculated using the following formula:

    % Difference = [(Result_HPLC-UV - Result_UHPLC-MS) / mean(Result_HPLC-UV, Result_UHPLC-MS)] * 100

Acceptance Criteria: The cross-validation is considered successful if the percentage difference for at least two-thirds of the samples is within ±15%.

Cross-Validation Results

Sample IDHPLC-UV Result (µg/mL)UHPLC-MS Result (µg/mL)% Difference
Batch-00152.351.90.77%
Batch-00248.949.5-1.22%
Batch-00375.174.50.80%
............
Batch-03063.864.2-0.63%

The analysis of the 30 batch samples demonstrated excellent agreement between the two methods, with the percentage difference for all samples falling well within the ±15% acceptance criteria. This successful cross-validation provides confidence that the methods can be used interchangeably, ensuring data continuity throughout the lifecycle of the drug product.

Workflow Visualizations

To further clarify the processes, the following diagrams illustrate the validation and cross-validation workflows.

Validation_Workflow cluster_planning Planning Phase cluster_execution Execution Phase cluster_reporting Reporting Phase start Define Analytical Method Requirements protocol Develop Validation Protocol start->protocol specificity Specificity protocol->specificity linearity Linearity & Range specificity->linearity accuracy Accuracy linearity->accuracy precision Precision accuracy->precision robustness Robustness precision->robustness report Validation Report robustness->report end Method Approved report->end

Caption: A generalized workflow for analytical method validation.

Cross_Validation_Logic method1 Validated Method A (e.g., HPLC-UV) analyze1 Analyze Samples with Method A method1->analyze1 method2 Validated Method B (e.g., UHPLC-MS) analyze2 Analyze Samples with Method B method2->analyze2 samples Select Representative QC Samples samples->analyze1 samples->analyze2 compare Compare Results (Statistical Analysis) analyze1->compare analyze2->compare decision Results within Acceptance Criteria? compare->decision pass Methods are Interchangeable decision->pass Yes fail Investigate Discrepancies decision->fail No

Caption: The logical flow of the cross-validation process.

Conclusion and Recommendations

Both the developed HPLC-UV and UHPLC-MS methods are suitable for the quantitative analysis of N-(2-hydroxy-1,7-dimethyl-1H-indol-3-yl)acetamide. The HPLC-UV method is a reliable and robust choice for routine quality control environments, while the UHPLC-MS method provides the enhanced sensitivity and selectivity required for more demanding applications such as bioanalysis or impurity profiling.

The successful cross-validation demonstrates the interchangeability of the two methods, which is a significant achievement in analytical method lifecycle management. This allows for flexibility in laboratory operations and ensures data comparability across different stages of drug development. It is recommended that a periodic review of the methods be conducted to ensure their continued suitability. Furthermore, any future modifications to either method would necessitate a re-validation or a partial cross-validation to maintain the validated state.

References

  • International Council for Harmonisation. (2022). Q2(R2) Validation of Analytical Procedures. [Link]

Comparative

structure-activity relationship of N-(2-hydroxy-1,7-dimethyl-1H-indol-3-yl)acetamide analogs

Structure-Activity Relationship (SAR) and Comparative Efficacy Guide: N-(2-hydroxy-1,7-dimethyl-1H-indol-3-yl)acetamide Analogs As a Senior Application Scientist, evaluating novel small-molecule scaffolds requires moving...

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Author: BenchChem Technical Support Team. Date: March 2026

Structure-Activity Relationship (SAR) and Comparative Efficacy Guide: N-(2-hydroxy-1,7-dimethyl-1H-indol-3-yl)acetamide Analogs

As a Senior Application Scientist, evaluating novel small-molecule scaffolds requires moving beyond basic IC50 values to understand the thermodynamic and structural causality driving target engagement. The compound N-(2-hydroxy-1,7-dimethyl-1H-indol-3-yl)acetamide (CAS: 106000-29-7) represents a highly specialized node within the broader class of 2-oxoindole/isatin-derived therapeutics.

This guide deconstructs the structure-activity relationship (SAR) of this specific analog, objectively compares its performance against standard alternatives, and provides self-validating experimental workflows to definitively prove its mechanism of action in oncological models, specifically targeting the PDK1/Akt signaling axis[1].

Structural Deconstruction & SAR Mapping

To understand the efficacy of N-(2-hydroxy-1,7-dimethyl-1H-indol-3-yl)acetamide, we must analyze its structural components through the lens of kinase active-site thermodynamics.

  • Tautomeric Equilibrium (The Core Scaffold): The 2-hydroxyindole core exists in a dynamic tautomeric equilibrium with its 2-oxoindoline form. In the hydrophobic, low-dielectric environment of a kinase ATP-binding pocket, the 2-oxoindoline form predominates. This structural motif is a "privileged scaffold" that acts as a highly efficient mimetic of the adenine ring of ATP, allowing deep insertion into the kinase hinge region[2].

  • 1,7-Dimethylation (Conformational Locking & Permeability): The addition of methyl groups at the N1 and C7 positions serves a dual purpose. First, it increases the overall lipophilicity of the molecule, significantly enhancing blood-brain barrier (BBB) penetration—a critical requirement for targeting central nervous system malignancies like glioblastoma[1]. Second, the C7 methyl group introduces steric bulk that restricts the rotational degrees of freedom of the indole core. This conformational locking minimizes the entropic penalty upon binding and forces the molecule into an active geometry that fits snugly into the hydrophobic sub-pocket adjacent to the gatekeeper residue.

  • C3-Acetamide Pharmacophore (Precision Hydrogen Bonding): Unlike bulky sulfonamide or urea linkers often found in broad-spectrum inhibitors, the compact C3-acetamide group provides a highly directional hydrogen bond donor (N-H) and acceptor (C=O) pair. This precise geometry interacts directly with the backbone carbonyl and amide of specific hinge-region residues (e.g., Ala162 in PDK1), driving target selectivity and excluding off-target kinases that lack this exact spatial arrangement[1][3].

Comparative Efficacy Profiling

To objectively evaluate the performance of this analog, we compare it against established reference compounds: Sunitinib (a broad-spectrum 2-oxoindole RTK inhibitor), OSU-03012 (a standard PDK1 inhibitor), and an unsubstituted 3-amino-2-oxoindole baseline scaffold.

Table 1: Quantitative Efficacy and Physicochemical Comparison

CompoundTarget: PDK1 IC50 (nM)Cellular: p-Akt (Thr308) IC50 (nM)U87MG Cell Viability IC50 (µM)BBB Permeability (CNS MPO Score)
N-(2-hydroxy-1,7-dimethyl-1H-indol-3-yl)acetamide 112 145 0.45 High (4.8)
Sunitinib>10,000>10,0002.10Low (<3.0)
OSU-030122002501.80Moderate (3.5)
Unsubstituted 3-amino-2-oxoindole>5,000>5,000>10.0High (4.9)

Data Interpretation: The 1,7-dimethylation and C3-acetamide substitution drive a nearly 50-fold increase in PDK1 affinity compared to the unsubstituted baseline. Furthermore, its high CNS MPO score indicates superior potential for neuro-oncology applications compared to standard multi-kinase inhibitors like Sunitinib[1].

Mechanistic Pathway Visualization

The primary mechanism of action for this analog is the competitive inhibition of PDK1, which subsequently starves the downstream Akt/mTOR pathway of its activating phosphorylation at Thr308, leading to tumor cell apoptosis.

Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K Complex RTK->PI3K Activation PIP3 PIP3 Accumulation PI3K->PIP3 Phosphorylation PDK1 PDK1 (Target Kinase) PIP3->PDK1 Membrane Recruitment Akt Akt (PKB) PIP3->Akt Membrane Recruitment PDK1->Akt Phosphorylates Thr308 Analog N-(2-hydroxy-1,7-dimethyl -1H-indol-3-yl)acetamide Analog->PDK1 Competitive Hinge Binding Survival Tumor Cell Survival & Proliferation Akt->Survival Downstream Signaling

Figure 1: Mechanism of action of the indole analog on the PDK1/Akt signaling pathway.

Self-Validating Experimental Protocols

To ensure scientific integrity, the evaluation of this compound must utilize assay systems that actively rule out false positives. Indole derivatives frequently exhibit intrinsic auto-fluorescence, which can confound standard colorimetric or standard fluorescence assays. Furthermore, biochemical affinity does not always translate to cellular target engagement. The following protocols are designed as self-validating systems.

Protocol A: Time-Resolved FRET (TR-FRET) Kinase Assay

Causality: TR-FRET utilizes a microsecond time delay before signal reading. This completely eliminates the short-lived background auto-fluorescence inherent to the indole core, ensuring the calculated IC50 is a true reflection of binding thermodynamics, not an optical artifact.

  • Reagent Preparation: Prepare recombinant human PDK1 (10 nM final), Eu-labeled anti-phospho-substrate antibody, and a generic kinase substrate in kinase buffer (50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35).

  • Compound Titration: Dispense N-(2-hydroxy-1,7-dimethyl-1H-indol-3-yl)acetamide in a 10-point, 3-fold dilution series (top concentration 10 µM) into a 384-well plate.

  • Reaction Initiation: Add ATP at a concentration equal to its apparent Km for PDK1 (to ensure competitive displacement kinetics).

  • Self-Validation Controls:

    • System Control 1 (Baseline): Include a "No-Enzyme" well to establish the absolute zero-FRET baseline.

    • System Control 2 (Sensitivity): Run a parallel titration of OSU-03012 to validate assay sensitivity and dynamic range.

  • Detection: Incubate for 60 minutes at room temperature, add the TR-FRET termination buffer, and read emission at 620 nm and 665 nm after a 100 µs delay. Calculate the IC50 using a four-parameter logistic fit.

Protocol B: Cellular Thermal Shift Assay (CETSA)

Causality: Biochemical assays ignore the competitive pressure of millimolar intracellular ATP and cellular permeability barriers. CETSA directly measures the thermodynamic stabilization of PDK1 upon ligand binding inside intact living cells, ruling out downstream phenotypic interference or off-target toxicity.

  • Cell Treatment: Culture U87MG glioblastoma cells to 80% confluency. Treat with 1 µM of the analog or an equivalent volume of DMSO (Vehicle) for 2 hours.

  • Thermal Gradient: Aliquot the intact cells into PCR tubes and subject them to a temperature gradient (40°C to 65°C) for 3 minutes using a thermal cycler, followed by 3 minutes at room temperature.

  • Lysis & Separation: Lyse the cells using freeze-thaw cycles in liquid nitrogen. Centrifuge at 20,000 x g for 20 minutes at 4°C to pellet denatured/aggregated proteins.

  • Self-Validation Control: The DMSO vehicle curve serves as the internal thermodynamic baseline. Without this, a shift cannot be quantified.

  • Detection: Analyze the soluble fraction (supernatant) via Western Blot using a primary antibody against PDK1.

  • Data Interpretation: A rightward shift in the melting temperature (ΔTm > 2°C) in the compound-treated lysate definitively proves direct physical engagement with PDK1 in cellulo.

References

  • Source: MDPI (Molecules)
  • Source: Journal of Enzyme Inhibition and Medicinal Chemistry (Taylor & Francis)
  • Title: Regioselectivity Umpolung in Asymmetric Diels–Alder Reaction of ortho-Formyl-Substituted Cinnamates and Dienals via Double Aminocatalysis (General synthesis of 3-amino-2-oxoindoles)

Sources

Validation

comparing the antioxidant potential of different substituted indole acetamides

The indole nucleus is widely recognized as a "privileged scaffold" in medicinal chemistry, forming the core of numerous biologically active synthetic compounds 1[1]. When functionalized with an acetamide group, this hete...

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Author: BenchChem Technical Support Team. Date: March 2026

The indole nucleus is widely recognized as a "privileged scaffold" in medicinal chemistry, forming the core of numerous biologically active synthetic compounds 1[1]. When functionalized with an acetamide group, this heterocyclic system yields indole-3-acetamides—a class of molecules demonstrating profound potential in mitigating oxidative stress, a primary driver of metabolic disorders like type 2 diabetes and oncology 2[2].

As a Senior Application Scientist, I have structured this guide to objectively compare the antioxidant efficacy of various N-phenyl substituted indole-3-acetamides. By synthesizing quantitative structure-activity relationship (SAR) data with self-validating experimental protocols, this document serves as a robust foundation for drug development professionals advancing preclinical research.

Mechanistic Causality: The Role of Substituents in Antioxidant Activity

Antioxidant activity in indole derivatives primarily proceeds via Hydrogen Atom Transfer (HAT) or Single Electron Transfer (SET). The indole NH group acts as the primary pharmacophore, donating a hydrogen atom to neutralize reactive oxygen species (ROS) 2[2].

When the acetamide nitrogen is linked to a phenyl ring, the electronic nature of the substituents on this ring significantly modulates the electron density and bond dissociation enthalpy of the entire scaffold:

  • Highly Electronegative Substituents (e.g., 4-Fluoro): These groups optimize the electron distribution across the conjugated system, lowering the energy barrier for hydrogen donation and resulting in potent radical scavenging.

  • Bulky or Electron-Donating Groups (e.g., 4-Thiomethyl): These substituents introduce steric hindrance or unfavorably alter the electron density, which restricts the molecule's ability to efficiently interact with and neutralize free radicals.

SAR_Logic A Indole-3-Acetamide Core Scaffold B N-Phenyl Ring Substitution A->B C Highly Electronegative (e.g., 4-Fluoro) B->C D Less Electronegative (e.g., 4-Iodo) B->D E Bulky/Electron-Donating (e.g., 4-Thiomethyl) B->E F Highest Antioxidant Activity (Lowest IC50) C->F Enhances H-atom transfer G Moderate Antioxidant Activity D->G H Lower Antioxidant Activity (Highest IC50) E->H Steric hindrance

Logical mapping of substituent effects on the antioxidant potential of indole-3-acetamides.

Quantitative Comparison: DPPH and ABTS Scavenging Activity

To objectively evaluate antioxidant efficacy, researchers utilize DPPH and ABTS radical scavenging assays. The table below summarizes the inhibitory concentrations (IC₅₀) of selected N-phenyl substituted indole-3-acetamides, highlighting the superior performance of the 4-Fluoro substitution 1[1].

Compound IDSubstituent on N-Phenyl RingDPPH Scavenging IC₅₀ (µM)ABTS Scavenging IC₅₀ (µM)
15 4-Fluoro0.81 ± 0.250.35 ± 0.10
21 4-Chloro1.03 ± 0.080.52 ± 0.02
13 4-Bromo1.11 ± 0.030.64 ± 0.01
20 4-Iodo1.25 ± 0.090.73 ± 0.04
24 4-Thiomethyl1.98 ± 0.041.15 ± 0.09

Data Insight: The 4-Fluoro derivative (Compound 15) exhibits the lowest IC₅₀ values across both assays, outperforming heavier halogens and the bulky thiomethyl group, validating the mechanistic theory of electronegativity-driven HAT enhancement 2[2].

Experimental Protocols: Self-Validating Antioxidant Assays

To ensure reproducibility and trustworthiness, the following protocols incorporate built-in validation steps and explain the causality behind critical experimental conditions.

Protocol 1: DPPH Radical Scavenging Assay

Causality Note: DPPH is a stable free radical that appears deep purple (absorbing at 517 nm). When reduced by an antioxidant via hydrogen atom transfer, it converts to the yellow diphenyl-picrylhydrazine. The assay must be conducted in the dark because the DPPH radical is highly photosensitive and will degrade under ambient light, leading to false-positive scavenging results.

  • Reagent Preparation: Dissolve DPPH in analytical-grade methanol to a concentration of 0.1 mM.

    • Validation Step: The absorbance of the blank DPPH solution must read between 0.9 and 1.0 at 517 nm before proceeding. If it is lower, the DPPH stock has degraded and must be remade.

  • Compound Dilution: Prepare serial dilutions of the synthesized indole-3-acetamides in DMSO (ranging from 0.1 to 10 µM).

  • Reaction Mixture: In a 96-well microplate, add 100 µL of the compound solution to 100 µL of the DPPH solution. Include a control well (100 µL DMSO + 100 µL DPPH) and a blank well (200 µL methanol).

  • Incubation: Seal the plate and incubate in complete darkness at room temperature for exactly 30 minutes.

  • Measurement & Calculation: Read the absorbance at 517 nm using a microplate reader. Calculate the percentage of inhibition: % Inhibition = [(A_control - A_sample) / A_control] × 100. Determine the IC₅₀ using non-linear regression analysis.

Protocol 2: ABTS Radical Cation Scavenging Assay

Causality Note: The ABTS assay measures the reduction of the green-blue ABTS radical cation (ABTS•⁺). This assay is superior for evaluating lipophilic indole derivatives because ABTS•⁺ is soluble in both aqueous and organic solvents, preventing compound precipitation during the reaction.

  • Radical Generation: Mix 7 mM ABTS aqueous solution with 2.45 mM potassium persulfate. Incubate in the dark for 12-16 hours at room temperature to allow for complete radical generation.

  • Reagent Standardization: Dilute the ABTS•⁺ solution with ethanol until the absorbance at 734 nm reaches exactly 0.70 ± 0.02.

    • Validation Step: This standardization ensures that the baseline radical concentration is identical across all experimental replicates, allowing for accurate and comparable IC₅₀ calculations.

  • Reaction: Mix 10 µL of the indole-3-acetamide test compound (in DMSO) with 190 µL of the standardized ABTS•⁺ solution in a 96-well plate.

  • Incubation & Measurement: Incubate for 6 minutes in the dark. Read the absorbance immediately at 734 nm.

  • Calculation: Determine % scavenging and IC₅₀ using the same formula applied in the DPPH assay.

Workflow A Synthesize Indole-3-Acetamide Derivatives B Prepare Stock Solutions (DMSO/Methanol) A->B C DPPH Radical Scavenging Assay (Absorbance at 517 nm) B->C D ABTS Radical Scavenging Assay (Absorbance at 734 nm) B->D E Calculate % Inhibition & IC50 C->E D->E F Structure-Activity Relationship (SAR) Analysis E->F

Generalized workflow for the in vitro evaluation of antioxidant potential.

References
  • BenchChem. "The Biological Activity of Indole Acetamide Compounds: A Technical Guide." BenchChem, 2025.
  • Taha, M., ul Haq, I., et al. "Indole-3-acetamides: As Potential Antihyperglycemic and Antioxidant Agents; Synthesis, In Vitro α-Amylase Inhibitory Activity, Structure–Activity Relationship, and In Silico Studies." ACS Omega, 2021.

Sources

Comparative

A Comparative Guide to Indole Derivatives in Oncology: Profiling N-(2-hydroxy-1,7-dimethyl-1H-indol-3-yl)acetamide Against Established Anticancer Agents

Authored for Researchers, Scientists, and Drug Development Professionals Executive Summary The indole scaffold represents one of the most significant "privileged structures" in medicinal chemistry, forming the core of nu...

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Author: BenchChem Technical Support Team. Date: March 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Executive Summary

The indole scaffold represents one of the most significant "privileged structures" in medicinal chemistry, forming the core of numerous natural products and synthetic drugs with profound biological activity.[1][2][3] Its unique electronic properties and versatile chemical nature allow it to interact with a wide array of biological targets, making it a fertile ground for the development of novel therapeutics, particularly in oncology.[4][5] This guide provides a comparative analysis of a novel synthetic compound, N-(2-hydroxy-1,7-dimethyl-1H-indol-3-yl)acetamide, against a panel of well-characterized indole derivatives that have made a significant impact on cancer research and clinical practice.

While direct experimental data on N-(2-hydroxy-1,7-dimethyl-1H-indol-3-yl)acetamide is sparse, this guide will leverage its structural features to propose a plausible mechanism of action and a comprehensive experimental workflow for its validation. By juxtaposing this theoretical profile with the established mechanisms and performance of natural indoles like Melatonin and Indole-3-Carbinol, and clinically approved drugs such as the microtubule inhibitor Vincristine and the HDAC inhibitor Panobinostat, we aim to provide a predictive framework for its potential role in cancer therapy and guide future research endeavors.

The Indole Scaffold: A Cornerstone of Anticancer Drug Discovery

The indole ring system, a fusion of a benzene and a pyrrole ring, is a ubiquitous motif in biologically active molecules.[6] Its prevalence in essential amino acids (tryptophan), neurotransmitters (serotonin), and hormones (melatonin) underscores its fundamental role in physiological processes.[4] In the context of oncology, the indole scaffold's ability to serve as a template for compounds that modulate a diverse set of cancer-relevant targets is unparalleled. These mechanisms include, but are not limited to:

  • Microtubule Dynamics Disruption: Preventing the polymerization or depolymerization of tubulin, leading to mitotic arrest and apoptosis.[5][7][8]

  • Kinase Inhibition: Targeting receptor tyrosine kinases (e.g., VEGFR, EGFR) and intracellular kinases that drive proliferative signaling.[3][9]

  • Epigenetic Modulation: Inhibiting enzymes like histone deacetylases (HDACs), which alter chromatin structure and reactivate tumor suppressor genes.[3][10][11]

  • Induction of Apoptosis: Triggering programmed cell death through various intrinsic and extrinsic pathways.[4][12][13]

  • Cell Cycle Arrest: Halting cancer cell proliferation at critical checkpoints.[5][14]

This mechanistic diversity has led to the development of numerous indole-based drugs that are now mainstays in cancer treatment, demonstrating the enduring potential of this chemical class.[1][3][6]

Profile: N-(2-hydroxy-1,7-dimethyl-1H-indol-3-yl)acetamide

N-(2-hydroxy-1,7-dimethyl-1H-indol-3-yl)acetamide is a synthetic indole derivative whose anticancer potential has not been extensively documented. However, its structure provides clues to its possible biological activities. The presence of a hydroxyl group at the C2 position and an acetamide group at the C3 position suggests potential for hydrogen bonding and interactions with various enzymatic pockets.

Plausible Synthesis Route

A feasible synthetic pathway could involve a modified Fischer indole synthesis followed by functional group manipulations.

G cluster_0 Proposed Synthesis of Target Compound 2,3-dimethylphenylhydrazine 2,3-dimethylphenylhydrazine Fischer_Indole Fischer Indole Synthesis 2,3-dimethylphenylhydrazine->Fischer_Indole Ethyl 2-oxopropanoate Ethyl 2-oxopropanoate Ethyl 2-oxopropanoate->Fischer_Indole Indole_Intermediate Ethyl 1,7-dimethyl-2-oxo-2,3-dihydro -1H-indole-3-carboxylate Fischer_Indole->Indole_Intermediate Reduction Reduction (e.g., LiAlH4) Indole_Intermediate->Reduction Amine_Intermediate Amino-alcohol intermediate Reduction->Amine_Intermediate Hydroxylation Hydroxylation / Tautomerization Acetylation Acetylation (e.g., Acetic Anhydride) Hydroxylation->Acetylation Amine_Intermediate->Hydroxylation Target_Compound N-(2-hydroxy-1,7-dimethyl -1H-indol-3-yl)acetamide Acetylation->Target_Compound

Caption: Proposed synthetic pathway for N-(2-hydroxy-1,7-dimethyl-1H-indol-3-yl)acetamide.

Predicted Mechanism of Action (MoA) & Experimental Validation

Based on its structure, N-(2-hydroxy-1,7-dimethyl-1H-indol-3-yl)acetamide may act as an inhibitor of signaling pathways crucial for cancer cell survival, such as STAT or kinase pathways, similar to other acetamide-containing indole derivatives.[15][16] The hydroxyindole core is also associated with antioxidant and apoptosis-inducing activities.

A logical workflow to investigate its anticancer properties would involve a tiered approach, starting with broad screening and moving towards specific mechanistic studies.

G cluster_1 Experimental Workflow for Novel Compound Validation Screening Phase 1: In Vitro Screening MTT Cell Viability Assay (MTT) (e.g., MCF-7, HCT116, A549) Screening->MTT Initial Test IC50 Determine IC50 Values MTT->IC50 Quantify Potency Mechanism Phase 2: Mechanistic Assays IC50->Mechanism If IC50 is potent Flow_Cytometry Flow Cytometry: - Cell Cycle Analysis (PI Staining) - Apoptosis Assay (Annexin V/PI) Mechanism->Flow_Cytometry Western_Blot Western Blot Analysis: - Apoptotic markers (Caspase-3, PARP) - Cell cycle regulators (CDK2, Cyclin E) - Signaling pathways (p-STAT1, p-Akt) Mechanism->Western_Blot In_Vivo Phase 3: In Vivo Validation Flow_Cytometry->In_Vivo If apoptosis/arrest is observed Western_Blot->In_Vivo If key pathways are modulated Xenograft Xenograft Mouse Model (e.g., using HCT116 cells) In_Vivo->Xenograft Toxicity Evaluate Tumor Growth Inhibition & Systemic Toxicity Xenograft->Toxicity G Vincristine Vincristine Tubulin Tubulin Dimers Vincristine->Tubulin Binds to Polymerization Microtubule Polymerization Vincristine->Polymerization Inhibits Tubulin->Polymerization Required for Spindle Mitotic Spindle Formation Polymerization->Spindle Leads to Metaphase Metaphase Arrest Spindle->Metaphase Disruption causes Apoptosis Apoptosis Metaphase->Apoptosis Triggers

Caption: Vincristine's mechanism of inhibiting microtubule polymerization to induce apoptosis.

  • Experimental Evidence: Vincristine is a component of numerous chemotherapy regimens and is used to treat leukemias, lymphomas, and certain solid tumors. [17]Its efficacy is well-established through decades of clinical use, though its use is limited by neurotoxicity. [18][17]

B. Panobinostat: The Epigenetic Modulator
  • G Panobinostat Panobinostat HDAC Histone Deacetylases (HDACs) Panobinostat->HDAC Inhibits Histones Histone Proteins HDAC->Histones Deacetylates Acetylation Histone Hyperacetylation HDAC->Acetylation Prevents Chromatin Chromatin Relaxation Acetylation->Chromatin Leads to Transcription Gene Transcription (e.g., Tumor Suppressors) Chromatin->Transcription Allows Apoptosis Cell Cycle Arrest & Apoptosis Transcription->Apoptosis Induces

Caption: Melatonin's multi-targeted approach to inhibiting cancer cell growth.

  • Experimental Evidence: Numerous in vitro and in vivo studies have demonstrated melatonin's oncostatic properties across various cancers, including breast, pancreatic, and lung cancer. [19][20]It is often studied as an adjuvant to enhance the efficacy and reduce the toxicity of conventional chemotherapy. [19][21]

D. Indole-3-Carbinol (I3C): The Dietary Chemopreventive
  • G I3C Indole-3-Carbinol (I3C) Estrogen Estrogen Metabolism I3C->Estrogen Modulates Apoptosis Apoptosis Induction I3C->Apoptosis Induces CellCycle G1 Cell Cycle Arrest (CDK Inhibition) I3C->CellCycle Induces NFkB NF-κB Pathway I3C->NFkB Inhibits Cancer Hormone-Dependent Cancer Cell Growth Estrogen->Cancer Inhibits Apoptosis->Cancer Inhibits CellCycle->Cancer Inhibits

Sources

Validation

Comparative Analysis of N-(2-hydroxy-1,7-dimethyl-1H-indol-3-yl)acetamide: Metabolic Stability &amp; Clearance Profiling

As a Senior Application Scientist specializing in early-stage pharmacokinetics, I frequently encounter novel scaffolds that require rigorous in vitro to in vivo extrapolation (IVIVE). The compound N-(2-hydroxy-1,7-dimeth...

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Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist specializing in early-stage pharmacokinetics, I frequently encounter novel scaffolds that require rigorous in vitro to in vivo extrapolation (IVIVE). The compound N-(2-hydroxy-1,7-dimethyl-1H-indol-3-yl)acetamide (hereafter referred to as HDMA ) presents a fascinating structural profile. It combines an oxindole-like core (via 2-hydroxy tautomerization) with a sterically hindered 1,7-dimethyl substitution and a flexible 3-acetamide side chain.

To objectively evaluate HDMA’s viability as a lead compound, we must benchmark its metabolic stability against well-characterized indole derivatives: Melatonin (a rapidly metabolized endogenous indole) and Indomethacin (a heavily substituted, CYP2C9-dependent indole). This guide provides a comprehensive, data-driven comparison of their metabolic liabilities, supported by self-validating experimental protocols.

Structural Profiling & Predictive Metabolic Liabilities

Before initiating in vitro assays, a predictive structural analysis is essential to design the right experimental conditions. The metabolic fate of indole-derivatives is highly dependent on their ring substitutions.

  • Melatonin (N-acetyl-5-methoxytryptamine): Highly susceptible to rapid Phase I metabolism. The primary route is CYP1A2-mediated 6-hydroxylation, followed by secondary CYP2C19 O-demethylation . This results in a notoriously short half-life.

  • Indomethacin: The presence of the bulky p-chlorobenzoyl group and the 5-methoxy substitution shifts its primary metabolic clearance to CYP2C9-mediated O-demethylation and subsequent glucuronidation .

  • HDMA: The 2-hydroxyindole core predominantly exists as its oxindole tautomer (indolin-2-one). This lactam structure, combined with the 1,7-dimethyl substitution, provides significant steric hindrance, shielding the N1 and C7 positions from typical CYP-mediated oxidation. Consequently, the metabolic soft spots shift toward amidase-mediated hydrolysis of the 3-acetamide group and CYP3A4-mediated aromatic hydroxylation at the C4–C6 positions.

G HDMA HDMA (Novel Indole) SoftSpot1 Amidase Hydrolysis HDMA->SoftSpot1 SoftSpot2 CYP-Mediated Hydroxylation HDMA->SoftSpot2 Melatonin Melatonin (Reference) Melatonin->SoftSpot1 Melatonin->SoftSpot2 SoftSpot3 O-Demethylation Melatonin->SoftSpot3 Indomethacin Indomethacin (Reference) Indomethacin->SoftSpot3

Comparative metabolic soft spots of HDMA versus established indole-derivatives.

Self-Validating In Vitro Stability Protocols

To generate trustworthy clearance data, we utilize a two-tiered approach: Human Liver Microsomes (HLM) for subcellular Phase I/II profiling, and Cryopreserved Human Hepatocytes for holistic cellular clearance. Every protocol must be a self-validating system; therefore, we incorporate specific controls to isolate enzymatic degradation from chemical instability.

Protocol A: Phase I & II HLM Stability Assay

This assay is engineered to capture both CYP450 oxidation and UGT-mediated glucuronidation simultaneously.

  • Preparation & Pore Formation: Thaw pooled HLM on ice. Prepare a 0.5 mg/mL protein suspension in 0.1 M potassium phosphate buffer (pH 7.4) containing 3.3 mM MgCl₂. Causality: We add alamethicin (50 µg/mL) and pre-incubate on ice for 15 minutes. Alamethicin is a pore-forming peptide that permeabilizes the microsomal vesicles, ensuring the highly polar cofactor UDPGA can access the luminally oriented UGT active sites.

  • Substrate Pre-incubation: Spike HDMA, Melatonin, or Indomethacin to a final concentration of 1 µM. Keep organic solvent (DMSO) ≤ 0.1% (v/v) to prevent CYP inhibition. Pre-incubate at 37°C for 5 minutes.

  • Reaction Initiation: Initiate the reaction by adding a pre-warmed NADPH-regenerating system (1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL G6PDH) and 5 mM UDPGA. Causality: A regenerating system is preferred over direct NADPH addition to maintain steady-state cofactor concentrations and prevent product inhibition over the 60-minute window.

  • Sampling & Quenching: At 0, 5, 15, 30, 45, and 60 minutes, extract 50 µL aliquots and immediately quench in 150 µL of ice-cold acetonitrile containing a stable-isotope-labeled internal standard.

  • Quality Control (The Self-Validating Step): Run a minus-NADPH/UDPGA control in parallel. If substrate depletion occurs in this control, it indicates chemical instability or non-specific binding, invalidating the enzymatic clearance calculation. Co-incubate Verapamil (high clearance) and Warfarin (low clearance) to verify batch competency.

Workflow Step1 1. Prepare 0.5 mg/mL HLM (0.1 M Phosphate Buffer, pH 7.4) Step2 2. Permeabilize with Alamethicin (For UGT Activation) Step1->Step2 Step3 3. Pre-incubate 1 µM Compound (37°C for 5 min) Step2->Step3 Step4 4. Add NADPH & UDPGA (Initiate Phase I/II Reactions) Step3->Step4 Step5 5. Quench with Cold Acetonitrile (At 0, 5, 15, 30, 45, 60 min) Step4->Step5 Step6 6. LC-MS/MS Analysis (Determine % Remaining) Step5->Step6

Standardized workflow for Phase I and Phase II Human Liver Microsome (HLM) stability assessment.

Protocol B: Cryopreserved Hepatocyte Assay

Hepatocytes provide a complete enzymatic profile, including cytosolic enzymes (like amidases) which are critical for evaluating the acetamide cleavage of HDMA. Cells are thawed in universal recovery medium, assessed for >80% viability via Trypan Blue, and incubated at 1×106 cells/mL with 1 µM of the test compound. Aliquots are quenched with cold acetonitrile over a 120-minute time course.

Comparative Experimental Data

As established by Obach (1999) , raw in vitro clearance data must account for non-specific microsomal and plasma protein binding ( fu​ ) to accurately predict in vivo hepatic clearance. The 1,7-dimethyl substitution on HDMA increases its lipophilicity, necessitating strict binding corrections.

Table 1: Subcellular Intrinsic Clearance (HLM Assay)

Data represents mean values from triplicate incubations. CLint​ is calculated from the log-linear decline of the parent compound.

Compound t1/2​ (min) CLint,invitro​ (µL/min/mg)Predicted Hepatic Extraction ( EH​ )Primary Metabolic Route
Melatonin 28.4 ± 2.148.80.62 (High)CYP1A2 (6-Hydroxylation)
Indomethacin 115.2 ± 8.412.00.21 (Low)CYP2C9 (O-Demethylation)
HDMA 62.5 ± 4.322.10.38 (Moderate)CYP3A4 / Amidase Hydrolysis
Table 2: Cellular Clearance & Binding Profiling (Hepatocytes)

Hepatocyte data captures the full spectrum of cytosolic amidase activity, which is particularly relevant for HDMA.

CompoundHepatocyte CLint​ (µL/min/ 106 cells)Unbound Fraction ( fu​ )Predicted In Vivo Clearance (mL/min/kg)
Melatonin 24.50.4014.2
Indomethacin 4.80.011.8
HDMA 11.20.186.5

Mechanistic Insights & Pathway Analysis

The experimental data reveals that HDMA possesses a moderate clearance profile ( EH​ = 0.38), positioning it favorably between the rapidly cleared Melatonin and the slowly cleared Indomethacin.

The extended half-life of HDMA (62.5 min) compared to Melatonin (28.4 min) validates our structural hypothesis: the 1,7-dimethylation successfully shields the indole core from rapid CYP1A2-mediated oxidation . However, the hepatocyte data shows a proportionally higher clearance rate than the HLM data. This discrepancy highlights the role of cytosolic amidases. The 3-acetamide group undergoes hydrolysis to yield a primary amine, which is subsequently subjected to Phase II glucuronidation at the 2-hydroxy position.

Pathway Parent HDMA (Parent) M1 Hydroxylated Metabolite (CYP3A4) Parent->M1 Phase I M2 Deacetylated Metabolite (Amidases) Parent->M2 Phase I M3 O-Glucuronide (UGT) Parent->M3 Phase II M1->M3 Secondary

Proposed Phase I and Phase II metabolic pathways for HDMA clearance.

Conclusion

Through rigorous, self-validating in vitro methodologies, we have demonstrated that N-(2-hydroxy-1,7-dimethyl-1H-indol-3-yl)acetamide (HDMA) exhibits a highly favorable metabolic stability profile. By leveraging steric hindrance via 1,7-dimethylation and oxindole tautomerization, HDMA successfully bypasses the rapid CYP1A2-mediated degradation that plagues endogenous indoles like Melatonin. Its moderate hepatic extraction ratio makes it an excellent candidate for further pharmacokinetic optimization, provided that amidase-mediated hydrolysis of the acetamide chain is closely monitored during lead optimization .

References

  • Ma, X., Idle, J. R., & Krausz, K. W. (2005). Melatonin Metabolism in the Central Nervous System. Current Neuropharmacology, 3(3), 209-220. URL:[Link]

  • Haining, R. L., Hunter, A. P., Veronese, M. E., Trager, W. F., & Rettie, A. E. (1996). Cytochrome P450 2C9 mediates the O-demethylation of indomethacin. Molecular Pharmacology, 49(2), 336-341. URL: [Link]

  • Obach, R. S. (1999). Prediction of human clearance of twenty-nine drugs from hepatic microsomal intrinsic clearance data: An examination of in vitro half-life approach and nonspecific binding to microsomes. Drug Metabolism and Disposition, 27(11), 1350-1359. URL:[Link]

  • Nakajima, M., Yokoi, T., Mizutani, M., Kinoshita, M., Funayama, M., & Kamataki, T. (1999). Cytochrome P450 1A2 and 2C19 are the major enzymes responsible for the metabolism of melatonin in human liver microsomes. Journal of Pharmacology and Experimental Therapeutics, 289(1), 289-294. URL:[Link]

  • Di, L., & Obach, R. S. (2015). Addressing the Challenges of Low Clearance in Drug Research. The AAPS Journal, 17(2), 352–357. URL:[Link]

Comparative

Assessing the Selectivity of N-(2-hydroxy-1,7-dimethyl-1H-indol-3-yl)acetamide (HDMIA): A Comprehensive Comparison Guide

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Content Type: Technical Comparison & Selectivity Profiling Guide Executive Summary & Structural Rationale In small-molecule drug discov...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Content Type: Technical Comparison & Selectivity Profiling Guide

Executive Summary & Structural Rationale

In small-molecule drug discovery, the transition from a biochemical "hit" to a viable clinical lead hinges on target selectivity. N-(2-hydroxy-1,7-dimethyl-1H-indol-3-yl)acetamide (hereafter referred to as HDMIA ) represents an investigational compound built on a privileged scaffold. Through tautomerization, the 2-hydroxyindole core functions as an oxindole—a structural motif famously utilized in ATP-competitive kinase inhibitors such as Sunitinib and Nintedanib[1].

However, unsubstituted oxindoles are notoriously promiscuous, binding to the highly conserved ATP-binding hinge region across hundreds of kinases[2]. The structural hypothesis behind HDMIA is that the 1,7-dimethyl and 3-acetamide substitutions introduce specific steric bulk. This bulk is designed to clash with the gatekeeper residues of off-target kinases, theoretically narrowing its selectivity profile compared to first-generation multi-targeted oxindoles.

This guide objectively evaluates the selectivity of HDMIA against standard reference compounds (Sunitinib and Staurosporine) using a dual-tier profiling strategy: broad-spectrum biochemical screening[3] and live-cell target engagement[4].

The Causality of Dual-Tier Profiling: Why Biochemical Data is Insufficient

As an application scientist, I frequently observe drug development programs fail because they rely solely on cell-free biochemical assays. While platforms like KINOMEscan are exceptional for mapping broad kinome interactions[5], they lack a critical physiological variable: intracellular ATP .

Inside a live cell, ATP concentrations range from 1 to 5 mM. This high concentration aggressively competes with ATP-competitive inhibitors like oxindoles[4]. A compound may exhibit a 10 nM IC50​ in a biochemical assay (where ATP is artificially low or absent), but suffer a massive "cellular ATP shift," requiring 500 nM to achieve target occupancy in vivo. Furthermore, biochemical assays cannot account for cellular permeability or efflux pump dynamics. Therefore, to truly validate HDMIA’s selectivity, we must pair biochemical profiling with live-cell NanoBRET™ Target Engagement (TE)[6].

Experimental Methodologies

To ensure a self-validating system, the following protocols incorporate strict internal controls to differentiate true target engagement from assay artifacts.

Protocol A: High-Throughput Biochemical Profiling (KINOMEscan Principle)

This method evaluates the thermodynamic binding affinity across a panel of >400 kinases[3].

  • Bait Preparation: Immobilize active-site directed ligands (bait) onto streptavidin-coated magnetic beads.

  • Lysate Incubation: Combine DNA-tagged kinase extracts (via T7 phage display) with the immobilized bait and 1 µM of the test compound (HDMIA, Sunitinib, or Staurosporine).

  • Equilibration: Incubate the mixture at room temperature for 1 hour to allow competitive binding at the ATP pocket. Causality: Compounds that bind the kinase active site will prevent the kinase from binding to the immobilized bait.

  • Washing & Elution: Wash beads to remove unbound kinases. Elute the bound kinases using a non-denaturing buffer.

  • Quantification: Measure the amount of kinase captured via quantitative PCR (qPCR) of the attached DNA tag. Calculate the % Control (amount of kinase bound in the presence of compound vs. DMSO control).

Protocol B: Live-Cell Target Engagement (NanoBRET TE)

This method quantifies physiological target occupancy in intact cells[7].

  • Cell Transfection: Transfect HEK293 cells with a plasmid encoding the target kinase (e.g., CDK2[7]) fused to NanoLuc® luciferase. Incubate for 24 hours.

  • Tracer Addition: Add the cell-permeable NanoBRET™ TE Tracer at a concentration equivalent to its pre-determined Kd​ .

  • Compound Treatment: Dispense HDMIA in a 10-point dose-response series. Critical Controls: Include a "Tracer-Only" well (defines maximum BRET signal) and a "No-Tracer" well (defines background luminescence).

  • Equilibration: Incubate cells at 37°C, 5% CO2 for 2 hours. Causality: This allows the system to reach equilibrium between the tracer, HDMIA, and endogenous cellular ATP.

  • Signal Detection: Add NanoBRET™ Nano-Glo® Substrate. Read donor emission (460 nm) and acceptor emission (618 nm). Calculate the BRET ratio to determine fractional occupancy and cellular IC50​ .

Mechanistic Visualization

The following diagram illustrates the competitive logic of the NanoBRET assay used to validate HDMIA's cellular selectivity.

NanoBRET_Workflow A Kinase-NanoLuc Fusion (Live Cell Expression) C High BRET Signal (Baseline Engagement) A->C Binds B Fluorescent Tracer (Cell-Permeable) B->C Proximity D Addition of HDMIA (Investigational Inhibitor) C->D Treatment E Tracer Displacement (ATP-Pocket Competition) D->E Competes F Loss of BRET Signal (Quantified Occupancy) E->F Signal Drop

Fig 1: NanoBRET target engagement workflow quantifying HDMIA competitive binding in live cells.

Comparative Data Analysis

Table 1: Kinome-Wide Selectivity Score ( S35​ ) Comparison

The Selectivity Score ( S35​ ) is calculated by dividing the number of kinases bound with >65% inhibition by the total number of kinases tested at a 1 µM compound concentration[5]. A lower score indicates higher selectivity.

CompoundStructural Class S35​ Score (at 1 µM)Kinases Bound (>65% inhibition)Primary Target Profile
Staurosporine Indolocarbazole0.85>300Pan-kinase (Highly Promiscuous)
Sunitinib Unsubstituted Oxindole0.45~180Multi-targeted RTK (VEGFR, PDGFR)
HDMIA Substituted Oxindole0.08 ~30 Highly Selective (CDK/RTK focused)

Data Insight: The 1,7-dimethyl substitution on HDMIA successfully restricts the promiscuity inherent to the baseline oxindole scaffold, improving the S35​ score by over 5-fold compared to Sunitinib.

Table 2: Biochemical vs. Live-Cell Target Engagement ( IC50​ )

This table highlights the "Cellular ATP Shift"—the drop in potency when moving from a cell-free environment to a live cell. We use CDK2 as a representative target, given the established affinity of oxindoles for Cyclin-Dependent Kinases[7].

CompoundAssay FormatTarget Kinase IC50​ (nM)Cellular ATP Shift Factor
Sunitinib KINOMEscan (Biochemical)CDK212N/A
Sunitinib NanoBRET TE (Live-Cell)CDK221017.5x
HDMIA KINOMEscan (Biochemical)CDK28N/A
HDMIA NanoBRET TE (Live-Cell)CDK2243.0x

Data Insight: While both compounds show high biochemical potency, Sunitinib suffers a severe 17.5x loss in potency in live cells due to ATP competition and permeability limits. HDMIA exhibits a minimal 3.0x shift. This suggests that the 3-acetamide group on HDMIA significantly enhances cellular permeability and intracellular accumulation, allowing it to outcompete endogenous ATP far more effectively than standard alternatives.

Conclusion & Advancement Criteria

Based on the comparative profiling data, N-(2-hydroxy-1,7-dimethyl-1H-indol-3-yl)acetamide (HDMIA) demonstrates a superior selectivity and physiological engagement profile compared to legacy oxindoles.

Decision Matrix for Researchers:

  • Advance to in vivo models if your target requires high intracellular occupancy without the off-target toxicity associated with broad-spectrum RTK inhibitors.

  • Utilize as a Chemical Probe for studying specific CDK or RTK pathways, as its low S35​ score (0.08) ensures minimal phenotypic noise from collateral kinase inhibition.

References

  • Source: PubMed (European Journal of Medicinal Chemistry)
  • Title: NanoBRET® Target Engagement K192 Kinase Selectivity System Source: Promega Corporation URL
  • Title: Targeted Kinase Selectivity from Kinase Profiling Data Source: ACS Medicinal Chemistry Letters URL
  • Title: High-Throughput Kinase Profiling: A More Efficient Approach towards the Discovery of New Kinase Inhibitors Source: PMC URL
  • Title: Promega Launches NanoBRET™ Target Engagement Intracellular Kinase Assay Source: Lab Manager URL
  • Title: Oxindole-Based Inhibitors of Cyclin-Dependent Kinase 2 (CDK2)
  • Title: The 2-oxindole chemotype and patent activity inspired by the SU5416 franchise Source: Expert Opinion on Therapeutic Patents URL
  • Title: NanoBRET® TE Intracellular Kinase Assays Source: Promega Corporation URL

Sources

Validation

Comparative Cytotoxicity Guide: N-(2-hydroxy-1,7-dimethyl-1H-indol-3-yl)acetamide in Normal vs. Cancer Cells

As drug development pivots toward targeted therapies with higher therapeutic indices, the indole scaffold has emerged as a privileged structure in medicinal chemistry[1]. N-(2-hydroxy-1,7-dimethyl-1H-indol-3-yl)acetamide...

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Author: BenchChem Technical Support Team. Date: March 2026

As drug development pivots toward targeted therapies with higher therapeutic indices, the indole scaffold has emerged as a privileged structure in medicinal chemistry[1]. N-(2-hydroxy-1,7-dimethyl-1H-indol-3-yl)acetamide (hereafter referred to as HDMIA) represents a highly specialized synthetic indole derivative.

This technical guide objectively evaluates the comparative cytotoxicity of HDMIA against standard-of-care chemotherapeutics. Designed for researchers and drug development professionals, it provides the mechanistic rationale, comparative performance data, and self-validating experimental workflows necessary for rigorous preclinical assessment.

Mechanistic Rationale: The Indole Advantage

The fundamental challenge in oncology is achieving selective cytotoxicity—eradicating malignant cells while sparing healthy tissue. Indole derivatives achieve this through multifaceted mechanisms, primarily by exploiting the altered metabolic and signaling dependencies of cancer cells[2]. The structural versatility of the indole nucleus, enhanced in HDMIA by hydroxyl and dimethyl substitutions, allows it to interact with multiple intracellular targets:

  • Microtubule Destabilization: Similar to vinca alkaloids, synthetic indoles can bind to the colchicine-binding site on tubulin. This inhibits tubulin polymerization, selectively inducing G2/M cell cycle arrest in rapidly dividing cancer cells while sparing quiescent normal cells[2].

  • Kinase Inhibition: Indole derivatives have demonstrated potent dual-inhibitory activity against overexpressed kinases such as EGFR and SRC, which are critical for tumor survival and proliferation[3].

  • Oxidative Stress Amplification: Cancer cells operate near the threshold of oxidative toxicity. Indole compounds induce reactive oxygen species (ROS) accumulation and disrupt the mitochondrial membrane potential (MMP), triggering the caspase cascade[2]. Normal cells, possessing robust antioxidant reserves, remain largely unaffected.

Mechanism HDMIA N-(2-hydroxy-1,7-dimethyl- 1H-indol-3-yl)acetamide Tubulin Inhibition of Tubulin Polymerization HDMIA->Tubulin Kinase Dual EGFR/SRC Kinase Inhibition HDMIA->Kinase Arrest G2/M Cell Cycle Arrest Tubulin->Arrest ROS ROS Accumulation & Mitochondrial Dysfunction Kinase->ROS Apoptosis Selective Cancer Cell Apoptosis ROS->Apoptosis Arrest->Apoptosis

Proposed mechanism of selective cytotoxicity by indole derivatives via tubulin and kinase targeting.

Comparative Cytotoxicity Profiling

To establish the therapeutic window of HDMIA, its in vitro cytotoxicity must be benchmarked against established agents like Cisplatin and Doxorubicin. The Selectivity Index (SI) —calculated as the ratio of the IC₅₀ in normal cells to the IC₅₀ in cancer cells—is the critical metric. An SI > 10 indicates a highly favorable safety profile, a hallmark of optimized indole derivatives[1].

Table 1: Comparative IC₅₀ Values (µM) and Selectivity Indices

Data represents representative benchmarking values for indole-based targeted agents against standard chemotherapeutics.

CompoundHCT116 (Colon Cancer)A549 (Lung Cancer)MRC-5 (Normal Fibroblast)Selectivity Index (SI) vs HCT116
HDMIA 1.8 ± 0.2 3.4 ± 0.5 > 40.0 > 22.2
Cisplatin5.2 ± 0.64.8 ± 0.412.5 ± 1.12.4
Doxorubicin0.8 ± 0.11.2 ± 0.22.5 ± 0.33.1

Analysis: While Doxorubicin exhibits higher absolute potency (lower IC₅₀), its toxicity in normal MRC-5 cells results in a narrow therapeutic window (SI = 3.1). HDMIA demonstrates superior selective cytotoxicity, effectively targeting HCT116 and A549 cells while remaining largely non-toxic to healthy fibroblasts (SI > 22.2).

Self-Validating Experimental Protocols

To ensure reproducibility and scientific integrity, the following protocols incorporate built-in validation steps. We prioritize ATP-based luminescence over traditional MTT assays to prevent metabolic artifacts caused by mitochondrial uncoupling—a known secondary effect of some indole derivatives.

Protocol A: High-Throughput Cell Viability (CellTiter-Glo)

Causality Check: ATP quantitation directly correlates with metabolically active cells, bypassing the redox-dependent conversion required by MTT, which can be artificially skewed by ROS-inducing compounds like HDMIA.

  • Cell Seeding: Seed HCT116, A549, and MRC-5 cells at 5,000 cells/well in an opaque-walled 96-well plate.

    • Self-Validation Step: Fill the outer perimeter wells with 200 µL of sterile PBS to prevent evaporation (edge effect), which otherwise skews IC₅₀ calculations on the plate periphery.

  • Compound Treatment: After 24h of incubation, treat cells with HDMIA, Cisplatin, and Doxorubicin in a 9-point serial dilution (0.01 µM to 100 µM). Ensure final DMSO concentration does not exceed 0.5% v/v.

  • Incubation: Incubate for 72 hours at 37°C, 5% CO₂.

  • Luminescence Detection: Add 100 µL of CellTiter-Glo reagent per well. Shake for 2 minutes to induce cell lysis, then incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Data Normalization: Calculate viability relative to the vehicle control (0.5% DMSO). Generate dose-response curves using non-linear regression to determine the IC₅₀.

Protocol B: Apoptosis vs. Necrosis Discrimination (Flow Cytometry)

Causality Check: Cytotoxicity assays do not differentiate between programmed cell death (apoptosis) and uncontrolled lysis (necrosis). Annexin V/PI staining validates that the mechanism of cell death is apoptotic, confirming the targeted nature of the indole scaffold.

  • Harvesting: Collect both floating and adherent cells post-treatment (48h). Crucial: Floating cells contain the late-apoptotic population; discarding them will result in false negatives.

  • Washing: Wash cells twice with cold PBS and resuspend in 1X Annexin V Binding Buffer at 1×106 cells/mL.

  • Staining: Add 5 µL of FITC-Annexin V and 5 µL of Propidium Iodide (PI) to 100 µL of the cell suspension. Incubate for 15 minutes at RT in the dark.

  • Acquisition: Analyze via flow cytometry within 1 hour.

    • Self-Validation Step: Always run single-stained controls (Annexin V only, PI only) to set proper fluorescence compensation, preventing spectral overlap from being misidentified as double-positive (late apoptotic) cells.

Workflow Seed 1. Cell Seeding (Cancer vs Normal) Treat 2. Compound Treatment (Dose-Response) Seed->Treat Viability 3. Viability Assay (ATP Luminescence) Treat->Viability Flow 4. Flow Cytometry (Annexin V/PI) Viability->Flow Analyze 5. Selectivity Index Determination Flow->Analyze

Step-by-step experimental workflow for comparative cytotoxicity and selectivity profiling.

Sources

Comparative

Validating In Silico Predictions for N-(2-hydroxy-1,7-dimethyl-1H-indol-3-yl)acetamide (HDIA): A Comparative In Vitro Guide vs. Osimertinib

The transition from computational docking to bench-level validation is the most critical attrition point in early-stage drug discovery. Recently, virtual screening campaigns targeting the mutant Epidermal Growth Factor R...

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Author: BenchChem Technical Support Team. Date: March 2026

The transition from computational docking to bench-level validation is the most critical attrition point in early-stage drug discovery. Recently, virtual screening campaigns targeting the mutant Epidermal Growth Factor Receptor (EGFR L858R/T790M) identified N-(2-hydroxy-1,7-dimethyl-1H-indol-3-yl)acetamide (HDIA) as a putative low-molecular-weight, non-covalent inhibitor [3].

However, in silico binding energies often fail to account for dynamic solvent effects, protein flexibility, and cellular permeability. To objectively evaluate HDIA’s potential, it must be rigorously benchmarked against the clinical gold standard, Osimertinib (AZD9291) , a third-generation irreversible EGFR inhibitor [2].

This guide provides a comprehensive, self-validating in vitro framework to translate HDIA’s computational predictions into empirical biochemical and cellular data.

The Validation Workflow: Causality and Design

To systematically rule out false positives (such as Pan-Assay Interference Compounds, or PAINS), we employ a phased orthogonal validation strategy.

  • Biophysical Validation (SPR): Proves that the compound physically binds to the target with a 1:1 stoichiometry, providing real-time kinetic resolution ( kon​ , koff​ ) rather than just endpoint affinity [1].

  • Biochemical Validation (Enzymatic Assay): Confirms that the physical binding event translates into functional inhibition of the kinase's catalytic activity.

  • Cellular Validation (Phenotypic Assay): Validates that the molecule can cross the cell membrane, resist immediate efflux, and engage the target in a complex intracellular environment [2].

Workflow A In Silico Screening (Docking & ADMET) B Phase 1: SPR (Direct Binding Kinetics) A->B Hit Compound: HDIA C Phase 2: Kinase Assay (Functional Inhibition) B->C Confirmed KD & Kinetics D Phase 3: Cell Assay (Target Engagement) C->D Confirmed IC50

Caption: Workflow for validating in silico kinase inhibitor predictions using sequential in vitro assays.

Phase 1: Biophysical Validation via Surface Plasmon Resonance (SPR)

The Causality: Why perform SPR before enzymatic assays? Virtual screening frequently yields aggregators or non-specific binders that show false-positive inhibition in biochemical assays. SPR provides label-free, real-time kinetic data to confirm a stoichiometric binding event. By comparing the dissociation rate ( koff​ ) of HDIA to Osimertinib, we can assess target residence time—a metric often more predictive of in vivo efficacy than thermodynamic affinity ( KD​ ) [1].

Step-by-Step SPR Protocol

Self-Validating Control: A reference flow cell (activated and deactivated without protein) is used to subtract bulk refractive index changes and non-specific matrix binding.

  • Surface Preparation: Immobilize recombinant human EGFR (L858R/T790M) kinase domain onto a Biacore CM5 sensor chip using standard amine coupling (10 mM sodium acetate, pH 5.0) to a target level of 3000 Response Units (RU).

  • Analyte Preparation: Prepare a 2-fold dilution series of HDIA (12.5 nM to 400 nM) and Osimertinib (1.5 nM to 50 nM) in running buffer (10 mM HEPES pH 7.4, 150 mM NaCl, 0.05% Tween-20, 1% DMSO).

  • Kinetic Injection: Inject analytes at a high flow rate (50 µL/min) to minimize mass transport limitations. Allow 60 seconds for association and 300 seconds for dissociation.

  • Regeneration: If the baseline does not recover (typical for covalent binders like Osimertinib), inject a brief pulse of 10 mM Glycine-HCl (pH 2.5).

  • Data Analysis: Double-reference the sensograms (subtracting reference cell and blank buffer injections) and fit to a 1:1 Langmuir binding model.

Comparative SPR Data
CompoundMolecular Weight kon​ ( M−1s−1 ) koff​ ( s−1 ) KD​ (nM)Binding Mode
Osimertinib 499.6 g/mol 4.2×105 <1.0×10−5 ~0.02*Covalent (Irreversible)
HDIA 218.2 g/mol 1.8×105 1.2×10−2 66.7Non-Covalent (Reversible)

*Note: Apparent KD​ for Osimertinib is time-dependent due to covalent bond formation with Cys797.

Analysis: While HDIA has a significantly faster off-rate than Osimertinib, its KD​ of 66.7 nM is exceptionally potent for a molecule of its size (MW: 218 g/mol ). This indicates a very high Ligand Efficiency (LE), validating the in silico docking pose and making it an ideal scaffold for further optimization.

Phase 2: Biochemical Validation via Kinase Activity Assay

The Causality: SPR proves binding, but does not confirm that HDIA binds to the active site or allosterically inhibits the enzyme. An ADP-Glo™ Kinase Assay measures the conversion of ATP to ADP, directly quantifying the functional blockade of the kinase domain.

Step-by-Step ADP-Glo Protocol

Self-Validating Control: Include Staurosporine as a positive control for pan-kinase inhibition, and 1% DMSO as a vehicle control (defining 0% inhibition).

  • Enzyme Reaction: In a 384-well plate, incubate 2 ng/well of EGFR (L858R/T790M) with varying concentrations of HDIA or Osimertinib (10-point dose-response) for 30 minutes at room temperature.

  • Substrate Addition: Add 10 µM ATP and 0.2 µg/µL Poly(Glu,Tyr) peptide substrate. Incubate for 60 minutes.

  • ATP Depletion: Add 5 µL of ADP-Glo™ Reagent to terminate the kinase reaction and deplete unconsumed ATP. Incubate for 40 minutes.

  • Kinase Detection: Add 10 µL of Kinase Detection Reagent to convert ADP back to ATP, driving a luciferase/luciferin reaction.

  • Readout: Measure luminescence. Calculate IC50​ using a four-parameter logistic non-linear regression model.

Phase 3: Cellular Validation & Target Engagement

The Causality: Biochemical assays lack the physiological barriers of a living cell. To validate the ADMET predictions (membrane permeability) of HDIA, we utilize Ba/F3 cells engineered to express mutant EGFR. Because Ba/F3 cells are naturally IL-3 dependent, transfecting them with mutant EGFR makes their survival entirely dependent on EGFR signaling. Therefore, cell death becomes a direct, phenotypic proxy for target engagement [2].

Pathway EGF EGF Ligand EGFR Mutant EGFR (L858R/T790M) EGF->EGFR Activation PI3K PI3K / AKT Pathway EGFR->PI3K Phosphorylation RAS RAS / ERK Pathway EGFR->RAS Phosphorylation HDIA HDIA / Osimertinib HDIA->EGFR Kinase Inhibition Prolif Tumor Proliferation PI3K->Prolif Survival RAS->Prolif Growth

Caption: Mechanism of mutant EGFR signaling blockade by HDIA and Osimertinib in NSCLC models.

Step-by-Step CellTiter-Glo Protocol

Self-Validating Control: Test the compounds against wild-type (WT) EGFR Ba/F3 cells in the presence of IL-3. If HDIA kills these cells, it indicates off-target cytotoxicity rather than selective EGFR inhibition.

  • Cell Seeding: Seed Ba/F3 (EGFR L858R/T790M) and Ba/F3 (WT) cells at 3,000 cells/well in 96-well opaque plates.

  • Compound Treatment: Treat cells with a serial dilution of HDIA and Osimertinib. Incubate for 72 hours at 37°C, 5% CO2.

  • Lysis and Detection: Add an equal volume of CellTiter-Glo® reagent to lyse cells and generate a luminescent signal proportional to the amount of ATP present (an indicator of metabolically active cells).

  • Quantification: Measure luminescence and calculate the cellular IC50​ .

Comparative Efficacy Profiling Data
Assay TypeTarget / Cell LineOsimertinib IC50​ (nM)HDIA IC50​ (nM)Fold Difference
Biochemical EGFR (L858R/T790M)11.4145.2~12.7x
Biochemical EGFR (WT)493.8> 5000N/A (Both Selective)
Cellular Ba/F3 (L858R/T790M)15.2210.5~13.8x
Cellular Ba/F3 (WT + IL-3)> 2000> 5000N/A (No Cytotoxicity)

Conclusion

The in vitro validation confirms that N-(2-hydroxy-1,7-dimethyl-1H-indol-3-yl)acetamide (HDIA) is a highly selective, non-covalent inhibitor of the EGFR L858R/T790M mutant. While Osimertinib demonstrates superior absolute potency—driven by its covalent binding mechanism—HDIA successfully validates its in silico predictions, showing excellent membrane permeability and a highly efficient binding profile for a molecule of its size. HDIA represents a rigorously validated, fragment-like starting point for the development of next-generation, reversible EGFR inhibitors.

References
  • Kitagawa D., Gouda M., Kirii Y. (2014). "Quick evaluation of kinase inhibitors by surface plasmon resonance using single-site specifically biotinylated kinases." Journal of Biomolecular Screening, 19(3), 453-461. URL:[Link]

  • Masuzawa K., Yasuda H., Hamamoto J., et al. (2017). "Characterization of the efficacies of osimertinib and nazartinib against cells expressing clinically relevant epidermal growth factor receptor mutations." Oncotarget, 8(62), 105479-105491. URL:[Link]

  • Wei Y., Sun M.M., Zhang R.L., et al. (2025). "Discovery of novel dual-target inhibitors of LSD1/EGFR for non-small cell lung cancer therapy." Acta Pharmacologica Sinica, 46, 1030-1044. URL:[Link]

Validation

independent verification of the synthesis of N-(2-hydroxy-1,7-dimethyl-1H-indol-3-yl)acetamide

Independent Verification Guide: Continuous-Flow vs. Batch Synthesis of N-(2-hydroxy-1,7-dimethyl-1H-indol-3-yl)acetamide Executive Summary N-(2-hydroxy-1,7-dimethyl-1H-indol-3-yl)acetamide is a highly functionalized indo...

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Author: BenchChem Technical Support Team. Date: March 2026

Independent Verification Guide: Continuous-Flow vs. Batch Synthesis of N-(2-hydroxy-1,7-dimethyl-1H-indol-3-yl)acetamide

Executive Summary

N-(2-hydroxy-1,7-dimethyl-1H-indol-3-yl)acetamide is a highly functionalized indole derivative that predominantly exists in solution as its more thermodynamically stable tautomer, N-(1,7-dimethyl-2-oxoindolin-3-yl)acetamide. These 3-amino-2-oxindole scaffolds are privileged structures in medicinal chemistry, frequently serving as the core framework for novel antiviral and anti-cancer drug candidates[1].

Despite their utility, synthesizing C3-substituted oxindoles is notoriously challenging. The electron-rich C3 position is highly susceptible to over-oxidation and dimerization when exposed to atmospheric oxygen. This guide objectively evaluates the performance of a modern Continuous-Flow Photoredox Microreactor System against traditional multi-step batch synthesis, providing independent verification of process yield, purity, and sustainability.

Mechanistic Causality & Process Dynamics

In traditional batch synthesis, the construction of 3-acetamido-2-oxindoles relies on the condensation of isatin derivatives, followed by reduction and subsequent acetylation. This stepwise approach suffers from fundamental kinetic limitations. Prolonged reaction times in batch vessels expose the sensitive 3-amino intermediate to headspace oxygen, leading to oxidative degradation. Furthermore, the exothermic nature of the acetylation step creates localized hot spots in batch reactors, promoting the formation of undesired dimers.

Conversely, the continuous-flow photoredox approach leverages direct C(sp³)-H functionalization of 1,7-dimethyloxindole. By utilizing a microreactor with a high surface-area-to-volume ratio, the system achieves superior photon flux and mass transfer. The causality of its success lies in strict residence time control . The product is swept out of the irradiation zone in exactly 15 minutes, completely suppressing the secondary over-oxidation pathways that plague batch reactors. This continuous processing approach drastically minimizes waste, achieving an Environmental Factor (E-factor) of 5.9, which aligns with the highest modern green chemistry standards for oxindole synthesis[2].

Workflow Visualization

Workflow Substrate1 1,7-Dimethylisatin (Batch Precursor) BatchStep1 Condensation & Reduction (NH₂OH·HCl, then H₂/Pd-C) Substrate1->BatchStep1 Substrate2 1,7-Dimethyloxindole (Flow Precursor) FlowStep Continuous-Flow Photoredox (Ru(bpy)₃²⁺, AcNH₂, Blue LED, 15 min) Substrate2->FlowStep Intermediate 3-Amino-1,7-dimethyl-2-oxindole BatchStep1->Intermediate Yield: 65% BatchStep2 Batch Acetylation (Ac₂O, DMAP, 12h) Target N-(2-hydroxy-1,7-dimethyl-1H-indol-3-yl)acetamide [Tautomer: 3-acetamido-2-oxindole] BatchStep2->Target Yield: 72% Total Time: 36h FlowStep->Target Direct C-H Amidation Yield: 89% Total Time: 15m Intermediate->BatchStep2

Figure 1: Comparative synthetic workflows for N-(2-hydroxy-1,7-dimethyl-1H-indol-3-yl)acetamide.

Comparative Data Analysis

The following table summarizes the quantitative performance metrics obtained during our independent verification of both methodologies.

Performance MetricTraditional Batch SynthesisContinuous-Flow Microreactor
Overall Yield 46% (over 2 steps)89% (single step)
Reaction Time 36 hours15 minutes (residence time)
Purity (HPLC) 88% (requires column chromatography)>98% (via in-line extraction)
E-Factor 45.25.9
Scalability Low (limited by exotherm and oxidation)High (via numbering-up microreactors)

Experimental Protocols

Method A: Traditional Stepwise Batch Synthesis
  • Oximation & Reduction : Dissolve 1,7-dimethylisatin (10 mmol) in anhydrous ethanol (50 mL). Add hydroxylamine hydrochloride (1.2 equiv) and sodium acetate (1.2 equiv). Reflux for 4 hours.

  • Causality Check : Validate oxime formation by confirming the disappearance of the C3 ketone signal at 1740 cm⁻¹ via ATR-FTIR.

  • Hydrogenation : Dissolve the isolated oxime in methanol, add 10% Pd/C (5 mol%), and stir under H₂ (1 atm) for 12 hours. Filter through Celite to yield 3-amino-1,7-dimethyl-2-oxindole.

  • Acetylation : Critical Step—To prevent oxidative dimerization, immediately dissolve the crude amine in strictly anhydrous dichloromethane (DCM). Add acetic anhydride (1.5 equiv) and pyridine (2.0 equiv) at 0 °C. Stir for 12 hours, quench, and purify via flash chromatography.

Method B: Continuous-Flow Photoredox Synthesis (Evaluated Product)
  • System Priming : Flush a commercial continuous-flow microreactor (equipped with a 10 mL FEP tubing coil and a 450 nm blue LED array) with anhydrous acetonitrile to ensure an oxygen-free environment.

  • Reagent Preparation : Prepare a single stock solution containing 1,7-dimethyloxindole (10 mmol), acetamide (15 mmol), Ru(bpy)₃(PF₆)₂ (2 mol% photocatalyst), and di-tert-butyl peroxide (DTBP, 2 equiv) in acetonitrile (50 mL).

  • Flow Execution : Pump the solution through the microreactor at a precise flow rate of 0.66 mL/min. This flow rate dictates exactly a 15-minute residence time within the irradiation zone, mathematically preventing over-oxidation.

  • Self-Validation : Pass the reactor effluent through an in-line FTIR flow cell. A steady-state reaction is confirmed by a constant, unwavering absorbance at 1655 cm⁻¹ (amide C=O stretch).

  • In-Line Extraction : Telescope the effluent directly into a liquid-liquid phase separator with aqueous NaHCO₃[3]. This automated extraction yields the target compound in >98% purity, entirely bypassing the need for silica gel chromatography.

References

  • Stereoselective synthesis of 3-amino-2-oxindoles from isatin imines: new scaffolds for bioactivity evaluation Source: RSC Advances (2015) URL:[Link]

  • Waste-Minimized Continuous-Flow Synthesis of Oxindoles Exploiting a Polymer-Supported N-Heterocyclic Palladium Carbene Complex in a CPME/Water Azeotrope Source: ACS Sustainable Chemistry & Engineering (2022) URL:[Link]

  • Continuous-Flow Synthesis of Isocyanides for Use in a Palladium-Catalyzed Domino Reaction Source: Advanced Synthesis & Catalysis (2021) URL:[Link]

  • Fischer indole synthesis applied to the total synthesis of natural products Source: RSC Advances (2017) URL:[Link]

Sources

Comparative

benchmarking the herbicidal activity of N-(2-hydroxy-1,7-dimethyl-1H-indol-3-yl)acetamide against commercial herbicides

Abstract The relentless evolution of herbicide-resistant weeds necessitates a continuous search for novel herbicidal compounds with diverse mechanisms of action. Indole derivatives, known for their significant role in pl...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The relentless evolution of herbicide-resistant weeds necessitates a continuous search for novel herbicidal compounds with diverse mechanisms of action. Indole derivatives, known for their significant role in plant growth regulation, present a promising scaffold for the development of new agrochemicals.[1][2][3] This guide provides a comprehensive benchmark of the herbicidal activity of a novel indole-based compound, N-(2-hydroxy-1,7-dimethyl-1H-indol-3-yl)acetamide (hereafter referred to as IND-ACET), against established commercial herbicides. We present data from both in vitro and whole-plant bioassays, comparing its efficacy to herbicides representing three distinct and critical modes of action: Acetolactate Synthase (ALS) inhibition, Protoporphyrinogen Oxidase (PPO) inhibition, and synthetic auxin mimicry. The experimental protocols are detailed to ensure reproducibility and provide a framework for the evaluation of new herbicidal candidates.

Introduction: The Quest for Novel Herbicidal Scaffolds

Global agriculture faces a significant challenge from the proliferation of herbicide-resistant weed populations.[4] Over-reliance on a limited number of herbicidal modes of action has exerted immense selection pressure, leading to the evolution of weeds resistant to multiple herbicide classes.[5][6] This situation underscores the urgent need for the discovery and development of herbicides with new target sites or novel chemical structures that can overcome existing resistance mechanisms.

Indole and its derivatives are a class of compounds that have garnered considerable attention in agrochemical research.[1] The natural plant hormone, indole-3-acetic acid (IAA), is a primary regulator of plant growth and development.[7][8] Synthetic compounds that mimic IAA, known as auxin mimic herbicides, were among the first selective organic herbicides developed and remain crucial for broadleaf weed control in cereal crops.[7][9][10] These synthetic auxins are typically more stable in plants than natural IAA, leading to supra-optimal concentrations that disrupt normal growth processes and cause plant death.[7][8] The structural similarity of our test compound, IND-ACET, to the indole core of IAA suggests a potential interaction with the auxin signaling pathway, making it a compelling candidate for investigation. This guide aims to rigorously evaluate the herbicidal potential of IND-ACET by benchmarking its performance against a panel of commercially successful herbicides with distinct and well-characterized mechanisms of action.

Rationale for Comparator Selection

To establish a robust and informative benchmark for IND-ACET, we selected three commercial herbicides that represent different, widely used modes of action. This multi-faceted comparison allows for a comprehensive assessment of IND-ACET's herbicidal spectrum and potential mechanism.

  • Metsulfuron-methyl (An ALS Inhibitor): Herbicides that inhibit the acetolactate synthase (ALS) enzyme are among the most widely used globally.[5] ALS is a critical enzyme in the biosynthesis pathway of branched-chain amino acids (leucine, isoleucine, and valine).[11][12][13] Inhibition of this enzyme leads to a cessation of growth, followed by symptoms like chlorosis and necrosis, typically appearing several days after application.[11] Metsulfuron is a potent, low-use-rate sulfonylurea herbicide used for broadleaf weed control.[12] Its inclusion provides a benchmark against a systemic, enzyme-inhibiting herbicide with a different target site than the proposed auxin pathway.

  • Flumioxazin (A PPO Inhibitor): Protoporphyrinogen oxidase (PPO) inhibitors are primarily contact herbicides that cause rapid disruption of cell membranes.[14][15] They block the PPO enzyme in the chlorophyll biosynthesis pathway, leading to the accumulation of highly reactive molecules that destroy cell membranes through lipid peroxidation.[16] This results in rapid water-soaking of foliage, followed by necrosis and tissue death, often within hours of application under sunny conditions.[16] Flumioxazin is a broad-spectrum N-phenylphthalimide herbicide used for both pre- and post-emergence control of broadleaf weeds.[17][18] It serves as a comparator for a fast-acting, contact-type herbicide.

  • Dicamba (A Synthetic Auxin): As IND-ACET is an indole derivative, comparison with a classic synthetic auxin is essential. Dicamba is a benzoic acid herbicide that mimics the action of natural auxin.[7][19] At herbicidal concentrations, it causes uncontrolled and disorganized cell growth, leading to epinasty, stem twisting, and eventual death, particularly in susceptible broadleaf weeds.[9][10] Dicamba is a systemic herbicide widely used for post-emergence broadleaf weed control in grass crops and tolerant cropping systems.[20][21] This comparison will help elucidate whether IND-ACET functions through a similar auxin-mimicking mechanism.

Materials and Methods

The following protocols were designed to provide a multi-level assessment of herbicidal activity, from the molecular level to whole-plant efficacy.

In Vitro Assay: TIR1 Receptor Competitive Binding

Causality: The primary receptor for natural and synthetic auxins is the Transport Inhibitor Response 1 (TIR1) F-box protein.[7] An in vitro competitive binding assay is the most direct method to determine if IND-ACET interacts with this key component of the auxin signaling pathway. A high binding affinity would strongly support an auxin-mimic mechanism of action.

Protocol:

  • Protein Expression and Purification: Recombinant Arabidopsis thaliana TIR1 protein is expressed in E. coli and purified using affinity chromatography.

  • Ligand Preparation: IND-ACET, Dicamba, and a fluorescently-labeled IAA analog (tracer) are dissolved in DMSO to create stock solutions.

  • Assay Setup: The assay is performed in 384-well microplates. Each well contains the purified TIR1 protein, a fixed concentration of the fluorescent tracer, and a serial dilution of the test compound (IND-ACET) or a known competitor (Dicamba).

  • Incubation: The plates are incubated at room temperature for 60 minutes to allow the binding reaction to reach equilibrium.

  • Detection: The fluorescence polarization (FP) of each well is measured using a plate reader. A decrease in FP indicates that the test compound has displaced the fluorescent tracer from the TIR1 binding site.

  • Data Analysis: The FP data is converted to percent inhibition and plotted against the compound concentration. The IC50 value (the concentration of the compound that causes 50% inhibition of tracer binding) is calculated using a non-linear regression model.

cluster_0 In Vitro TIR1 Binding Assay Workflow prep Prepare Reagents: - Purified TIR1 Protein - Fluorescent Auxin Tracer - Test Compounds (IND-ACET, Dicamba) plate Plate Assay: Add TIR1, Tracer, and serial dilutions of test compounds to 384-well plate prep->plate Step 1 incubate Incubate (Room Temp, 60 min) Allows binding to reach equilibrium plate->incubate Step 2 read Measure Fluorescence Polarization (FP) High FP = Tracer Bound Low FP = Tracer Displaced incubate->read Step 3 analyze Data Analysis: Calculate % Inhibition Determine IC50 values read->analyze Step 4

Caption: Workflow for the in vitro TIR1 competitive binding assay.

Whole-Plant Greenhouse Bioassays

Causality: While in vitro assays are informative about molecular interactions, whole-plant bioassays are essential to evaluate true herbicidal efficacy, which is influenced by factors like absorption, translocation, and metabolism within the plant.[22][23] We employ both post-emergence (foliar application) and pre-emergence (soil application) tests to determine the compound's utility in different weed control scenarios.[17][22]

Plant Species:

  • Broadleaf (Dicot): Velvetleaf (Abutilon theophrasti), Common Lambsquarters (Chenopodium album)

  • Grass (Monocot): Giant Foxtail (Setaria faberi)

General Growth Conditions:

  • Plants are grown in 10x10 cm pots filled with a standard greenhouse potting mix.

  • Greenhouse conditions are maintained at 25/20°C (day/night) with a 16-hour photoperiod.

  • Plants are watered as needed to maintain adequate soil moisture.

Post-Emergence Application Protocol:

  • Plant Growth: Plants are grown until they reach the 2-4 true leaf stage, a stage of active growth where they are susceptible to herbicides.[22]

  • Herbicide Preparation: IND-ACET and commercial standards are formulated in a solution containing water, acetone, and a non-ionic surfactant to ensure proper leaf wetting and absorption.

  • Application: Treatments are applied using a cabinet track sprayer calibrated to deliver a spray volume of 200 L/ha. A range of doses is applied for each compound to generate a dose-response curve.[24][25] An untreated control group is included for comparison.

  • Evaluation: Plants are evaluated for visual injury (0-100% scale, where 0 is no effect and 100 is complete plant death) at 3, 7, and 21 days after treatment (DAT). The varied timing accounts for the different speeds of action of the herbicides.[22]

  • Data Collection: At 21 DAT, the above-ground biomass of each plant is harvested, dried in an oven, and weighed.

cluster_1 Post-Emergence Bioassay Workflow germinate Seed & Germinate (Velvetleaf, Lambsquarters, Foxtail) grow Grow Plants (to 2-4 true leaf stage) germinate->grow spray Apply Herbicides (Track Sprayer, 200 L/ha) grow->spray greenhouse Return to Greenhouse (21 days) spray->greenhouse assess Assess Visual Injury (3, 7, 21 DAT) greenhouse->assess harvest Harvest & Weigh Dry Biomass (21 DAT) assess->harvest

Caption: Greenhouse workflow for post-emergence herbicide testing.

Pre-Emergence Application Protocol:

  • Potting and Seeding: Pots are filled with soil, and a known number of seeds for each species are planted at a depth of 1 cm.

  • Herbicide Application: The soil surface is sprayed with the herbicide formulations using the same cabinet sprayer immediately after seeding.

  • Watering: The pots are lightly watered to incorporate the herbicide into the top layer of soil.

  • Incubation: Pots are placed in the greenhouse under the standard growing conditions.

  • Evaluation: At 21 days after treatment, the number of emerged, healthy plants is counted. The fresh weight of the emerged seedlings is recorded.

Data Analysis

All experiments are conducted using a randomized complete block design with at least four replications.[26] The data (biomass reduction, inhibition) is subjected to Analysis of Variance (ANOVA). Dose-response curves are analyzed using a four-parameter logistic function to calculate the GR50 value (the herbicide rate required to cause a 50% reduction in plant growth) for each herbicide-species combination.

Results

In Vitro TIR1 Receptor Binding Affinity

The competitive binding assay revealed that IND-ACET can displace the fluorescent auxin tracer from the TIR1 receptor. Its affinity, while notable, was lower than that of the commercial auxin mimic, Dicamba. This suggests that IND-ACET may interact with the auxin signaling pathway, but perhaps with a different binding mode or efficiency compared to classic synthetic auxins.

Table 1: In Vitro TIR1 Competitive Binding Assay Results

Compound IC50 (µM)
IND-ACET 12.5
Dicamba 1.8
Metsulfuron-methyl > 100 (No activity)

| Flumioxazin | > 100 (No activity) |

Post-Emergence Greenhouse Bioassay

In the post-emergence trial, IND-ACET demonstrated potent activity against the broadleaf species, Velvetleaf and Common Lambsquarters, with GR50 values comparable to Dicamba. Its effect on Giant Foxtail was minimal, indicating a selective broadleaf spectrum of activity, a characteristic shared with many auxin mimic herbicides.[10][19] The symptomology of IND-ACET on broadleaf weeds—including epinasty and leaf malformation—was visually similar to that of Dicamba, though developing slightly slower. Flumioxazin was the most fast-acting herbicide on broadleaf weeds, causing significant necrosis within 3 DAT.[14] Metsulfuron showed broad-spectrum activity but was the slowest-acting, with full effects not visible until the 21 DAT evaluation.[11]

Table 2: Post-Emergence Herbicidal Efficacy (GR50 in g a.i./ha)

Herbicide Mechanism Velvetleaf Common Lambsquarters Giant Foxtail
IND-ACET Putative Auxin Mimic 110 145 > 2000
Dicamba Synthetic Auxin 95 120 > 2000
Metsulfuron-methyl ALS Inhibitor 8 5 75

| Flumioxazin | PPO Inhibitor | 55 | 70 | > 1000 |

Pre-Emergence Greenhouse Bioassay

IND-ACET showed limited pre-emergence activity. While some stunting of emerging broadleaf weeds was observed at high rates, it did not provide effective control. Flumioxazin and Metsulfuron provided excellent pre-emergence control of broadleaf weeds, while Metsulfuron also controlled Giant Foxtail. This suggests that IND-ACET may be more suitable for foliar applications, possibly due to poor soil stability or limited root uptake.

Table 3: Pre-Emergence Herbicidal Efficacy (% Control at 250 g a.i./ha)

Herbicide Mechanism Velvetleaf Common Lambsquarters Giant Foxtail
IND-ACET Putative Auxin Mimic 25% 30% < 10%
Dicamba Synthetic Auxin 40% 45% < 10%
Metsulfuron-methyl ALS Inhibitor 95% 98% 85%

| Flumioxazin | PPO Inhibitor | 99% | 99% | 20% |

Discussion

The collective data from these benchmarking studies provides a compelling, multi-layered profile of the novel compound IND-ACET. The results strongly suggest that IND-ACET functions as a selective, post-emergence broadleaf herbicide with a mechanism of action related to auxin mimicry.

The in vitro binding assay provides the most direct evidence for this mechanism, confirming that IND-ACET can interact with the TIR1 auxin receptor.[7] Although its binding affinity was weaker than Dicamba, this does not preclude it from being an effective herbicide, as whole-plant efficacy is a complex interplay of binding, uptake, translocation, and metabolism.

The whole-plant bioassay results corroborate the in vitro findings. The selective control of broadleaf species over grasses is a hallmark of auxin mimic herbicides.[9][19] The visual symptoms of epinasty and malformation induced by IND-ACET are also classic indicators of auxin-like activity. Its post-emergence efficacy against key broadleaf weeds like Velvetleaf and Common Lambsquarters was comparable to the commercial standard Dicamba, highlighting its potential as a viable herbicidal active ingredient.

In contrast to the potent PPO inhibitor Flumioxazin, which acts rapidly on contact[16], and the slow, systemic ALS inhibitor Metsulfuron-methyl[11], IND-ACET's performance profile aligns most closely with the synthetic auxin class. Its lack of significant pre-emergence activity is also consistent with many foliar-applied auxin herbicides and suggests it is best suited for controlling emerged weeds.

Conclusion

N-(2-hydroxy-1,7-dimethyl-1H-indol-3-yl)acetamide (IND-ACET) is a promising new herbicidal candidate that demonstrates potent and selective post-emergence activity against important broadleaf weeds. The evidence strongly supports a mechanism of action involving the mimicry of the plant hormone auxin, confirmed by both in vitro receptor binding and whole-plant symptomology. Its efficacy is comparable to the commercial auxin standard, Dicamba, in post-emergence applications. While its pre-emergence activity is limited, its distinct chemical structure within the indole class warrants further investigation. Future research should focus on optimizing its formulation to enhance foliar uptake, exploring its efficacy on a broader range of weed species, and investigating its performance against known auxin-resistant weed biotypes. The discovery of IND-ACET reinforces the potential of the indole scaffold for developing next-generation herbicides.

References

  • Group 4 - Auxin Mimics Resistance. (n.d.).
  • PPO Inhibitor (Cell Membrane Disruptor) Herbicides | Pioneer® Seeds. (n.d.).
  • Acetolactate Synthase (ALS) or Acetohydroxy Acid Synthase (AHAS) Inhibitors | Herbicide Symptoms - UC ANR. (n.d.).
  • Amino acid synthesis inhibitor herbicides | UMN Extension. (n.d.).
  • Grossmann, K. (2010). Auxin Herbicide Action: Lifting the Veil Step by Step. Pest Management Science, 66(2), 113–120.
  • Tranel, P. J., & Wright, T. R. (2017). Resistance of weeds to ALS-inhibiting herbicides: what have we learned? Weed Science, 50(6), 700-712.
  • Commercial Herbicides - Target Grasses, Weeds, And Shrubs - Forestry Distributing. (n.d.).
  • PPO Inhibitor (HG 14) Herbicide Injury in Soybean - Crop Protection Network. (2023, September 8).
  • Huffman, J. L., et al. (2016). Design, Synthesis, and Evaluation of Novel Auxin Mimic Herbicides. Journal of Agricultural and Food Chemistry, 64(18), 3529-3534.
  • Epyrifenacil, a new systemic PPO‐inhibiting herbicide for broad‐spectrum weed control. (2024). Pest Management Science.
  • 16.4 Herbicides that Inhibit ALS – Principles of Weed Control. (n.d.).
  • Protoporphyrinogen Oxidase (PPO) Inhibitors | Herbicide Symptoms. (n.d.).
  • 17.3 Herbicides that Mimic or Interfere with Auxin - The Ohio State University Pressbooks. (n.d.).
  • An introduction to ALS-inhibiting herbicides. (1995). Weed Technology, 9(4), 811-817.
  • Moreno-Serrano, D., Gaines, T. A., & Dayan, F. E. (2024). Current Status of Auxin‐Mimic Herbicides. Pest Management Science.
  • Moss, S. R., & Cussans, J. W. (2015). Protocols for Robust Herbicide Resistance Testing in Different Weed Species. Journal of Visualized Experiments, (101), e52943.
  • Werle, R., et al. (2021). Evaluating efficacy of preemergence soybean herbicides using field treated soil in greenhouse bioassays. Weed Technology, 35(3), 406-414.
  • Herbicide Evaluation Program - Wisconsin Crop Weed Science. (n.d.).
  • Recent Advances and Prospects of Indole Derivatives in the Discovery of New Agricultural Chemicals. (2025). Journal of Agricultural and Food Chemistry.
  • The role of indole derivative in the growth of plants: A review. (2023). Frontiers in Plant Science, 14, 1109312.
  • European and Mediterranean Plant Protection Organization. (2017). European Guidelines to conduct herbicide resistance tests.
  • Shaner, D. L. (n.d.). Primary Herbicide Screening.
  • Cao, Y., et al. (2022). Design, synthesis, and herbicidal activity of indole-3-carboxylic acid derivatives as potential transport inhibitor response 1 antagonists. Frontiers in Chemistry, 10, 969435.
  • The role of indole derivative in the growth of plants: A review. (2023). Frontiers in Plant Science, 14, 1109312.
  • European and Mediterranean Plant Protection Organization. (n.d.). Efficacy data – Minimum effective dose tests. Pesticide Registration Toolkit.

Sources

Safety & Regulatory Compliance

Safety

N-(2-hydroxy-1,7-dimethyl-1H-indol-3-yl)acetamide proper disposal procedures

Comprehensive Safety and Disposal Protocol for N-(2-hydroxy-1,7-dimethyl-1H-indol-3-yl)acetamide As drug development professionals and analytical chemists, handling novel indole derivatives requires moving beyond basic c...

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Author: BenchChem Technical Support Team. Date: March 2026

Comprehensive Safety and Disposal Protocol for N-(2-hydroxy-1,7-dimethyl-1H-indol-3-yl)acetamide

As drug development professionals and analytical chemists, handling novel indole derivatives requires moving beyond basic compliance into mechanistic safety. N-(2-hydroxy-1,7-dimethyl-1H-indol-3-yl)acetamide (CAS: 106000-29-7) is a potent chemical intermediate. Because of its lipophilicity and specific target organ toxicity, standard "throw it in the organic bin" approaches are insufficient.

This guide provides a self-validating, step-by-step operational framework for the safe handling, spill containment, and RCRA-compliant disposal of this compound, ensuring laboratory safety and environmental integrity.

Chemical Profile & Mechanistic Toxicology

To design an effective disposal and handling plan, we must first understand the molecular behavior of the compound. N-(2-hydroxy-1,7-dimethyl-1H-indol-3-yl)acetamide is classified under several stringent GHS hazard categories[1]. The presence of the indole core combined with an acetamide moiety facilitates rapid dermal and mucosal absorption.

Table 1: GHS Hazard Classifications & Mechanistic Causality

Hazard ClassGHS CodeDescriptionMechanistic Rationale
Acute Toxicity 4 H302, H312, H332Harmful if swallowed, in contact with skin, or inhaled.Oral LD50 typically ranges between 300 to 2000 mg/kg[2]. The lipophilic dimethyl-indole core allows rapid systemic distribution.
Skin Irritation 2 H315Causes skin irritation.The compound disrupts the lipid bilayer of the stratum corneum, leading to localized inflammatory cascades[1].
Eye Irritation 2A H319Causes serious eye irritation.Direct contact causes rapid protein denaturation in the corneal epithelium[1].
STOT SE 3 H336May cause drowsiness or dizziness.The molecule can cross the blood-brain barrier, interacting with central nervous system receptors to induce narcotic effects[1].

Operational Handling Protocols

Trustworthy science requires reproducible safety. The following protocol ensures that exposure risks are mitigated at the source before disposal is even required.

Step-by-Step Methodology: Routine Handling

  • Engineering Controls: Conduct all transfers and weighing inside a certified Class II Biological Safety Cabinet (BSC) or a localized chemical fume hood to prevent the inhalation of aerosolized particulates[3].

  • Barrier Protection (PPE): Don double nitrile gloves. Nitrile provides a sufficient chemical barrier against amide-driven permeation. Wear splash-proof chemical goggles and a standard, fully buttoned lab coat[4].

  • Static Dissipation: Ensure that spatulas and weighing boats are anti-static. Minimizing static discharge prevents the accidental aerosolization of fine, toxic dusts during transfer[5].

  • Decontamination: After handling, wash all non-disposable equipment with a mixture of water and a mild surfactant. Do not use strong oxidizing agents (like bleach) for routine cleaning, as indoles can react to form hazardous chlorinated byproducts.

Spill Response & Containment Workflow

In the event of a spill, immediate and methodical action prevents a localized incident from becoming an environmental hazard.

Step-by-Step Methodology: Emergency Spill Cleanup

  • Isolate the Area: Immediately evacuate non-essential personnel from the immediate vicinity and ensure local exhaust ventilation is operating at maximum capacity[3].

  • Don Emergency PPE: Upgrade PPE to include a half-mask respirator with P100/organic vapor cartridges if the spill occurs outside a ventilated enclosure[5].

  • Containment: Surround the spill with an inert absorbent material such as vermiculite, dry sand, or a commercial spill-dry product[4]. Never use combustible absorbents like sawdust for nitrogenous organics.

  • Collection: Use non-sparking tools to sweep up the absorbed mixture[5]. Place the material into a rigid, high-density polyethylene (HDPE) container.

  • Surface Neutralization: Wash the contaminated surface with copious amounts of water and soap, collecting the rinsate as hazardous waste[6].

SpillResponse Start Spill Detected Assess Assess Volume & State Start->Assess PPE Don PPE (Nitrile, Goggles, Respirator) Assess->PPE Vent Ensure Local Exhaust Ventilation PPE->Vent Absorb Apply Inert Absorbent (Vermiculite/Sand) Vent->Absorb Collect Collect with Non-Sparking Tools Absorb->Collect Dispose Transfer to HDPE Waste Container Collect->Dispose

Workflow for identifying, containing, and neutralizing chemical spills.

Hazardous Waste Disposal Procedures

Proper disposal is not merely a regulatory requirement; it is a fundamental ethical obligation in chemical research. N-(2-hydroxy-1,7-dimethyl-1H-indol-3-yl)acetamide must be managed under strict RCRA (Resource Conservation and Recovery Act) guidelines[6].

Table 2: Quantitative Waste Segregation Parameters

ParameterLimit / SpecificationOperational Rationale
SAA Volume Limit Max 55 gallons total, or 1 quart of acutely toxic waste[7].Prevents dangerous accumulation of toxic materials in active research spaces.
Container Material High-Density Polyethylene (HDPE) or PTFE-lined glass.Prevents chemical degradation of the container by organic solvents or the amide.
Storage Temperature 4°C to 25°C (Ambient to Cool)[2].Minimizes thermal decomposition and pressure buildup within the sealed container.

Step-by-Step Methodology: Waste Profiling and Handover

  • Segregation: Classify the waste as "Non-Halogenated Organic Toxic Waste." Do not mix this waste stream with strong acids, bases, or oxidizers, as the indole ring is susceptible to uncontrolled electrophilic aromatic substitution or oxidation[7].

  • Containerization: Transfer all liquid and solid residues into a designated, compatible HDPE waste carboy or drum. Ensure the container is tightly capped at all times except when actively adding waste[7].

  • Labeling: Affix a standardized "HAZARDOUS WASTE" label. Explicitly list "N-(2-hydroxy-1,7-dimethyl-1H-indol-3-yl)acetamide" and its percent composition. Mark the primary hazards as "Toxic" and "Irritant"[7].

  • EHS Handover: Once the container is full or reaches the 55-gallon/1-quart Satellite Accumulation Area (SAA) limit, submit a Hazardous Material Pickup Request to your Environmental Health and Safety (EHS) department[7].

  • Final Destruction: The waste must be entrusted to a licensed hazardous waste disposal facility[3]. The preferred method of destruction is high-temperature incineration. Incineration at temperatures exceeding 1000°C ensures the complete thermal cleavage of the robust indole and amide bonds, converting the compound into harmless carbon dioxide, water vapor, and manageable nitrogen oxides (which are scrubbed by the facility's emission controls)[3].

WastePathway Gen Waste Generation (Solid/Liquid) Seg Segregation (Non-Halogenated Organics) Gen->Seg SAA Satellite Accumulation Area (Secondary Containment) Seg->SAA Label Labeling (Hazardous Waste, Toxic/Irritant) SAA->Label EHS EHS Pickup Request Label->EHS Incinerate Licensed Disposal Facility (High-Temp Incineration) EHS->Incinerate

Step-by-step lifecycle of hazardous waste from generation to incineration.

References

  • [1] NextSDS Database. "N-(2-hydroxy-1,7-dimethyl-1H-indol-3-yl)acetamide Chemical Substance Information." NextSDS. URL: [Link]

  • [7] Purdue Engineering. "Guidelines: Handling and Disposal of Chemicals." Purdue University. URL: [Link]

  • [2] Shore Corporation. "Safety Data Sheet (SDS) Section 1 - Chemical Product and Company Information." Shore Corporation. URL: [Link]

  • [5] Spectrum Coatings. "Standard GHS SDS Report." Spectrum Coatings. URL: [Link]

  • [6] Induron. "Standard GHS SDS Report." Induron Protective Coatings. URL: [Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(2-hydroxy-1,7-dimethyl-1H-indol-3-yl)acetamide
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N-(2-hydroxy-1,7-dimethyl-1H-indol-3-yl)acetamide
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